molecular formula C39H73NaO8P B1139955 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt CAS No. 108392-02-5

1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt

Cat. No.: B1139955
CAS No.: 108392-02-5
M. Wt: 724.0 g/mol
InChI Key: KHDHADSEKGCPKW-ZBFGHDQJSA-N
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Description

1,2-Dioleoyl-sn-glycero-3-PA is a phospholipid containing the long-chain (18:1) fatty acid oleic acid inserted at the sn-1 and sn-2 positions. It has been used in the generation of micelles, liposomes, and other artificial membranes.>18:1 PA (1,2-dioleoyl-sn-glycero-3-phosphate (sodium salt)) is a sodium salt of modified lipid which has phosphatidic acid group as the backbone.>18:1 PA (1,2-dioleoyl-sn-glycero-3-phosphate (sodium salt)) is an anionic lipid.>

Properties

InChI

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17-,20-18-;/t37-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDHADSEKGCPKW-ZBFGHDQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H73NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108392-02-5
Record name 1,1′-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate sodium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108392-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

what is 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphate Sodium Salt (18:1 PA)

As lipid nanoparticle (LNP) technologies and lipidomics advance, structural phospholipids are no longer viewed merely as passive membrane components. 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt , commonly referred to as 18:1 PA or DOPA sodium salt , has emerged as a highly bioactive second messenger and a transformative excipient in targeted genetic medicine.

This whitepaper provides a comprehensive mechanistic analysis of 18:1 PA, detailing its physicochemical properties, its critical role in Selective Organ Targeting (SORT) for extrahepatic mRNA delivery, and its endogenous function as a master regulator of the mTOR and Hippo signaling cascades.

Physicochemical Architecture and Quantitative Data

18:1 PA is an anionic phospholipid consisting of a glycerol backbone, two unsaturated oleoyl (18:1) fatty acid tails, and a phosphate headgroup. The presence of the cis-double bonds at the 9-position of both acyl chains introduces a "kink" in the lipid structure, increasing membrane fluidity and preventing tight lipid packing. At physiological pH (7.4), the phosphate headgroup is deprotonated, conferring a net negative charge to the lipid or any nanoparticle surface it populates[1].

Table 1: Physicochemical Properties of 18:1 PA Sodium Salt

PropertySpecification / ValueCausality & Experimental Impact
Chemical Name 1,2-Dioleoyl-sn-glycero-3-phosphate sodium saltStandardized nomenclature for reproducibility.
Synonyms 18:1 PA; DOPA sodium salt; PA(18:1(9Z)/18:1(9Z))Frequently used in literature for targeted delivery[2].
CAS Number 108392-02-5 (Sodium Salt)Ensures correct salt-form sourcing[2].
Molecular Weight 722.96 g/mol Critical for calculating precise molar ratios in LNP microfluidic mixing[2].
Chemical Formula C39H72NaO8PDefines elemental composition[2].
Surface Charge Anionic (Negative)Drives protein corona recruitment in vivo, shifting LNP tropism[1][3].
Storage Conditions -80°C (6 months) or -20°C (1 month)Unsaturated tails are highly prone to oxidation; strict thermal and light control prevents degradation[1].

The SORT LNP Paradigm: Re-engineering Biodistribution

Historically, systemically administered LNPs accumulate predominantly in the liver. This is driven by the adsorption of Apolipoprotein E (ApoE) onto the LNP surface in the bloodstream, which facilitates uptake by low-density lipoprotein (LDL) receptors on hepatocytes[4].

To break this hepatic bottleneck, Cheng et al. pioneered the Selective Organ Targeting (SORT) strategy. By introducing a supplemental "SORT molecule" into the standard four-component LNP formulation, researchers can predictably dictate the in vivo biodistribution of mRNA and CRISPR-Cas9 payloads[5].

18:1 PA is the definitive SORT molecule for spleen-targeted delivery . When 18:1 PA is incorporated at 10% to 40% (optimally 30%) of the total lipid molarity, the LNP surface becomes highly anionic. This distinct electrochemical profile fundamentally alters the endogenous protein corona—preventing ApoE-driven liver clearance and instead recruiting specific serum proteins that are recognized by receptors on splenic macrophages, B cells, and T cells[4][6].

G LNP Standard LNP (Cationic Ionizable Lipid) SORT + 30% 18:1 PA (Anionic SORT Molecule) LNP->SORT Formulation Liver Liver Accumulation (Hepatocytes) LNP->Liver Default Tropism (ApoE) S_LNP Spleen SORT LNP (Anionic Surface) SORT->S_LNP Corona Distinct Protein Corona (Altered Serum Adsorption) S_LNP->Corona Intravenous Injection Spleen Spleen Accumulation (Macrophages, B/T Cells) Corona->Spleen Receptor-Mediated Uptake

Mechanism of 18:1 PA-driven Selective Organ Targeting (SORT) for spleen-specific mRNA delivery.

Table 2: Optimized Spleen-Targeting SORT LNP Formulation [3][6]

ComponentFunctionMolar Ratio (%)
5A2-SC8 or DLin-MC3-DMA Ionizable Cationic Lipid (Endosomal Escape)16.7
DOPE Helper Lipid (Fusogenicity)16.7
Cholesterol Structural Integrity & Stability33.3
DMG-PEG2000 Circulation Time & Steric Stability3.3
18:1 PA (DOPA) Anionic SORT Molecule (Spleen Tropism) 30.0

Biological Signaling: 18:1 PA as a Lipid Second Messenger

Beyond its utility as an LNP excipient, endogenous phosphatidic acid (PA) is a potent lipid second messenger generated primarily by the hydrolysis of phosphatidylcholine (PC) via Phospholipase D (PLD)[7]. 18:1 PA specifically acts as a master regulator of two critical cellular pathways:

  • The mTOR Pathway: 18:1 PA directly binds to the FK506-binding protein (FKBP)-rapamycin-binding (FRB) domain of mTOR. This direct lipid-protein interaction physically displaces DEPTOR (an endogenous mTOR inhibitor), leading to the full activation of mTORC1 and subsequent phosphorylation of p70S6K. This cascade is essential for leukocyte chemotaxis, cytoskeletal remodeling, and cell growth[7][8].

  • The Hippo Pathway: 18:1 PA modulates organ size and tumor suppression by binding to Hippo pathway components, including Neurofibromin 2 (NF2) and LATS1/2. This interaction inhibits LATS activation, ultimately regulating the nuclear translocation of YAP/TAZ transcription factors[8][9].

G PLD Phospholipase D (PLD) PA 18:1 PA (DOPA) PLD->PA Hydrolysis of PC mTOR mTORC1 (FRB Domain) PA->mTOR Direct Binding DEPTOR DEPTOR (Inhibitor) mTOR->DEPTOR Displaces S6K p70S6K Activation mTOR->S6K Phosphorylation Chemotaxis Chemotaxis & Cell Growth S6K->Chemotaxis

18:1 PA acts as a lipid second messenger, directly binding mTOR to displace DEPTOR and activate S6K.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the steps to explain why specific physicochemical conditions are mandated.

Protocol A: Microfluidic Synthesis of Spleen-Targeting SORT LNPs

Objective: Encapsulate mRNA into 140 nm LNPs with exclusive splenic tropism.[6][10]

  • Lipid Phase Preparation: Dissolve 5A2-SC8, DOPE, Cholesterol, DMG-PEG2000, and 18:1 PA in absolute ethanol at a molar ratio of 16.7 : 16.7 : 33.3 : 3.3 : 30.

    • Causality: Ethanol ensures complete solvation of both the highly hydrophobic cholesterol and the amphipathic 18:1 PA.

  • Aqueous Phase Preparation: Dilute the target mRNA in 10 mM Citrate Buffer, pH 3.0.

    • Causality: The acidic pH (3.0) is strictly required to ensure the ionizable lipid (pKa ~6.2) is fully protonated. This drives the initial electrostatic complexation with the negatively charged mRNA backbone.

  • Microfluidic Mixing: Mix the aqueous and lipid phases using a microfluidic cartridge at a 3:1 (Aqueous:Ethanol) volumetric ratio, with a total flow rate of 12 mL/min.

  • Dialysis & Maturation: Immediately dialyze the mixture against 1x PBS (pH 7.4) for 18 hours using a 20 kDa MWCO cassette.

    • Causality: Dialysis removes ethanol and neutralizes the pH to 7.4. As the pH rises above the pKa of the ionizable lipid, it loses its cationic charge and becomes hydrophobic, driving the thermodynamic collapse of the particles into solid lipid cores. The permanently anionic 18:1 PA remains on the hydrophilic surface.

  • Quality Control (Self-Validation): Analyze via Dynamic Light Scattering (DLS). A successful spleen SORT LNP will exhibit a Z-average diameter of ~142 nm and a Polydispersity Index (PdI) < 0.15[11].

Protocol B: Preparation of 18:1 PA Liposomes for In Vitro Chemotaxis Assays

Objective: Create stable, unilamellar 18:1 PA vesicles to stimulate mTOR/S6K signaling in leukocytes.[7]

  • Lipid Film Formation: Aliquot 18:1 PA (dissolved in chloroform) into a glass vial. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film. Place under vacuum for 2 hours to remove trace solvents.

  • Hydration: Hydrate the film with 1x PBS containing 0.5% Bovine Serum Albumin (BSA), pH 7.2, to yield a stock concentration of 1 µM.

    • Causality: BSA acts as a lipid carrier protein in vitro, preventing the highly hydrophobic acyl chains from adhering to the plastic walls of the assay plates.

  • Vesicle Disruption: Sonicate the solution on ice twice for 5 seconds (medium setting).

    • Causality: Sonication breaks multilamellar sheets into small unilamellar vesicles (SUVs) capable of interacting with cell receptors. Performing this on ice is critical to prevent the thermal oxidation of the 18:1 double bonds.

References

  • Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy Source: MDPI (Pharmaceutics) URL:[Link]

  • Selective ORgan Targeting (SORT) nanoparticles for tissue specific mRNA delivery and CRISPR/Cas gene editing Source: Nature Nanotechnology (via NIH PMC) URL:[Link]

  • On the mechanism of tissue-specific mRNA delivery by selective organ targeting nanoparticles Source: PNAS URL:[Link]

  • Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery Source: Nature Protocols (via NIH PMC) URL:[Link]

  • Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics Source: Advanced Drug Delivery Reviews (via NIH PMC) URL:[Link]

  • Phosphatidic Acid Is a Leukocyte Chemoattractant That Acts through S6 Kinase Signaling Source: Journal of Biological Chemistry (via NIH PMC) URL:[Link]

  • Phosphatidic acid: a lipid regulator of the Hippo pathway Source: Cell Cycle (via eScholarship) URL:[Link]

  • Full article: Phosphatidic acid: a lipid regulator of the Hippo pathway Source: Taylor & Francis Online URL:[Link]

Sources

Engineering Membrane Biophysics: A Technical Guide to DOPA Lipid Characteristics and Nanocarrier Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced drug delivery systems and membrane biophysics, 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) stands out as a critical anionic phospholipid. Often referred to simply as 18:1 PA or dioleoylphosphatidic acid, DOPA is characterized by its fluid unsaturated oleoyl tails and a highly reactive, pH-sensitive phosphate headgroup[1][2]. Unlike structural zwitterionic lipids (e.g., DOPC or DPPC), DOPA is actively utilized by formulation scientists to engineer programmable phase transitions, facilitate endosomal escape in gene delivery, and target specific biological matrices such as calcium-rich bone microenvironments[3][4].

This whitepaper provides an in-depth analysis of DOPA's chemical characteristics, its profound influence on lipid polymorphism, and field-proven, self-validating protocols for integrating DOPA into advanced nanomedicines.

Physicochemical Architecture and Phase Behavior

Molecular Structure and Ionization Dynamics

DOPA consists of a glycerol backbone esterified with two oleic acid (18:1) chains at the sn-1 and sn-2 positions, and a bare phosphate group at the sn-3 position[1]. The absence of a bulky choline or ethanolamine moiety on the phosphate group makes DOPA highly sensitive to its ionic environment.

The phosphate headgroup exhibits two distinct pKa values: ~3.0 and ~8.0 [3].

  • At physiological pH (7.4): DOPA carries a net negative charge (partially deprotonated second hydroxyl), resulting in strong electrostatic repulsion between adjacent lipid molecules. This repulsion increases the effective headgroup area, stabilizing a planar bilayer (Lamellar, Lα​ ) phase.

  • At acidic pH (e.g., ~5.0 - 6.0 in endosomes): The phosphate group undergoes protonation, neutralizing the charge. The reduction in electrostatic repulsion dramatically shrinks the effective headgroup area, shifting the lipid's geometry from a cylinder to an inverted cone.

Lipid Packing Parameter and the Lα​ to HII​ Transition

The functional utility of DOPA in drug delivery relies on its ability to modulate the spontaneous curvature of lipid membranes. The lipid packing parameter ( P ) is defined as P=v/(a0​⋅lc​) , where v is the hydrophobic volume, a0​ is the optimal headgroup area, and lc​ is the critical chain length.

When DOPA is mixed with helper lipids like DOPE (dipalmitoleoylphosphatidylethanolamine) or cationic lipids (e.g., DC-Chol), it acts as a structural switch. X-ray diffraction studies demonstrate that even low concentrations of DOPA (e.g., 2.5 to 4.0 mol%) can induce a complete transition from the lamellar ( Lα​ ) phase to the inverted hexagonal ( HII​ ) phase in DOPE membranes, a process further accelerated by the presence of divalent cations or acidic pH[5]. The HII​ phase is highly fusogenic, making this transition the primary biophysical mechanism for the endosomal escape of liposomal payloads[3].

Quantitative Data Summary

Table 1: Key Physicochemical Properties of DOPA Lipid [1][3]

ParameterValue / Characteristic
Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphate (Sodium Salt)
CAS Number 108392-02-5 (Sodium) / 61617-08-1 (Free Acid)
Molecular Weight 722.96 g/mol
Chemical Formula C39​H72​NaO8​P
pKa Values ~3.0 and ~8.0
Phase Transition ( Tm​ ) < 0 °C (Fluid at room temperature due to 18:1 tails)
Spontaneous Curvature Highly dependent on pH and divalent cations ( Ca2+ , Mg2+ )

Mechanistic Applications in Drug Development

Tunable pH-Sensitive Liposomes

DOPA is frequently paired with cationic lipids (such as DC-Chol or DOTAP) to create tunable pH-sensitive liposomes. At pH 7.4, the anionic DOPA and the cationic lipid form stable, liquid-crystalline ion pairs that maintain bilayer integrity[3]. Upon endocytosis and subsequent endosomal acidification, DOPA is protonated. The loss of the anionic charge disrupts the ion pair, unmasking the fusogenic properties of the lipid mixture and triggering the Lα​→HII​ transition, which fuses with the endosomal membrane to release the therapeutic cargo into the cytosol[3].

EndosomalEscape N1 1. DOPA Liposome (Stable L_alpha Phase at pH 7.4) N2 2. Cellular Endocytosis (Internalization into Endosome) N1->N2 N3 3. Endosomal Acidification (pH drops to ~5.5) N2->N3 N4 4. DOPA Protonation (Headgroup Charge Neutralization) N3->N4 N5 5. Packing Parameter Shift (P > 1, Cone Geometry) N4->N5 N6 6. L_alpha to H_II Phase Transition (Membrane Fusion) N5->N6 N7 7. Cytosolic Cargo Release N6->N7

Figure 1: Mechanistic pathway of DOPA-mediated endosomal escape via pH-triggered phase transition.

Bone-Targeted Nanocarriers

Beyond phase behavior, the exposed phosphate group of DOPA exhibits a strong binding affinity for hydroxyapatite (HAp), the primary mineral component of bone. Formulations such as DOPA-based paclitaxel-loaded liposomes leverage this chemical characteristic to achieve targeted delivery to bone marrow and osteolytic lesions, significantly outperforming standard DSPE-based liposomes in bone-affinity assays[4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying biophysical causality to guide troubleshooting and optimization.

Protocol 1: Formulation of DOPA-DOPE pH-Sensitive Liposomes

This protocol utilizes thin-film hydration followed by extrusion to generate monodisperse unilamellar vesicles (LUVs)[6].

Materials: DOPA (Avanti Polar Lipids or MedKoo), DOPE, Cholesterol, Chloroform, Methanol, Hydration Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

Step-by-Step Methodology:

  • Lipid Mixing: Dissolve DOPA, DOPE, and Cholesterol in a 2:1 (v/v) Chloroform/Methanol mixture at a molar ratio of 2:5:3.

    • Causality: DOPE is the primary fusogenic driver. DOPA acts as the pH-sensitive stabilizer. Cholesterol fills interstitial spaces between the unsaturated oleoyl tails, reducing membrane permeability and preventing premature cargo leakage.

  • Thin-Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for a minimum of 4 hours.

    • Causality: Complete removal of organic solvents prevents solvent-induced artifacts in lipid packing and eliminates cellular toxicity during downstream in vitro assays.

  • Hydration: Rehydrate the lipid film with the hydration buffer (pH 7.4) at 40 °C to achieve a final lipid concentration of 10 mM. Vortex vigorously for 5 minutes.

    • Causality: Hydrating above the Tm​ (< 0 °C for DOPA) ensures the lipids are in a fluid state, allowing them to self-assemble into multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycling: Subject the MLV suspension to 5-8 cycles of freezing in liquid nitrogen and thawing in a 40 °C water bath[6].

    • Causality: Ice crystal formation physically disrupts the concentric bilayers of MLVs. Upon thawing, the vesicles reform, ensuring that aqueous cargo is evenly distributed between the lamellae, drastically improving encapsulation efficiency.

  • Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Causality: Extrusion applies shear force to break down MLVs into Large Unilamellar Vesicles (LUVs). Passing an odd number of times ensures the final extrudate ends up in the clean receiving syringe, minimizing contamination with unextruded MLVs.

FormulationWorkflow S1 1. Lipid Mixing (CHCl3/MeOH) S2 2. Solvent Evaporation (Dry Lipid Film) S1->S2 S3 3. Hydration (pH 7.4 Buffer) S2->S3 S4 4. Freeze-Thaw (5-8 Cycles) S3->S4 S5 5. Extrusion (100nm PC Membrane) S4->S5 S6 6. Characterization (DLS & Zeta Potential) S5->S6

Figure 2: Standardized workflow for the preparation and physical validation of DOPA-based liposomes.

Protocol 2: Validation of Phase Behavior via 31P-NMR

To validate that the formulated liposomes undergo the intended phase transition, 31 P-NMR is utilized, leveraging the natural presence of the phosphate group in DOPA.

  • Sample Preparation: Prepare DOPA/Cationic lipid LUVs at 15 mM total phospholipid concentration in 20 mM HEPES (pH 7.6)[3].

  • Acidification: Titrate a parallel sample with 20 mM acetate buffer to drop the pH to 3.8.

  • NMR Acquisition: Acquire spectra using a spectrometer operating at 81.3 MHz (for 31 P).

    • Causality & Interpretation: At pH 7.6, the spectrum will display an asymmetric lineshape with a high-field peak and a low-field shoulder, the classic signature of a liquid-crystalline bilayer ( Lα​ ). At pH 3.8, the spectrum will invert, displaying a low-field peak and a high-field shoulder, confirming the transition to the inverted hexagonal ( HII​ ) phase[3]. This self-validates the pH-responsive mechanism of the specific formulation.

References

  • Biomaterials - Green Chemistry For Sustainability. "DOPA lipid (1,2-dioleoyl-sn-glycero-3-phosphate) Overview". URL: [Link]

  • Hafez, I. M., Cullis, P. R., et al. "Tunable pH-Sensitive Liposomes Composed of Mixtures of Cationic and Anionic Lipids". Biophysical Journal, 79(3), 1438–1446. URL:[Link]

  • Seddon, J. M., et al. "Low concentration of dioleoylphosphatidic acid induces an inverted hexagonal (H II) phase transition in dipalmitoleoylphosphatidylethanolamine membranes". Biophysical Chemistry, 109(1), 149-155 (2004). URL:[Link]

  • Lu, Y., et al. "DOPA-based paclitaxel-loaded liposomes with modifications of transferrin and alendronate for bone and myeloma targeting". Journal of Drug Targeting, Taylor & Francis (2016). URL:[Link]

  • MDPI. "Effects and Mechanisms Activated by Treatment with Cationic, Anionic and Zwitterionic Liposomes on an In Vitro Model of Porcine Pre-Pubertal Sertoli Cells". International Journal of Molecular Sciences, 24(2), 1234 (2023). URL:[Link]

Sources

18:1 PA Sodium Salt (DOPA) in Membrane Biophysics: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt, commonly referred to as 18:1 PA or DOPA, is a foundational anionic phospholipid utilized extensively in membrane biophysics and liposomal drug delivery[1]. Beyond its role as a structural component, phosphatidic acid (PA) acts as a potent lipid second messenger and a modulator of membrane curvature[2]. This whitepaper provides researchers and drug development professionals with an authoritative, in-depth analysis of 18:1 PA’s physicochemical properties, its mechanistic role in protein recruitment, and field-proven, self-validating protocols for biophysical assays.

Physicochemical Profiling of 18:1 PA (DOPA)

To design robust liposomal systems, one must first understand the thermodynamic and structural parameters of the constituent lipids. 18:1 PA possesses a small, highly charged phosphate headgroup and two bulky, monounsaturated (cis-Δ9) oleoyl chains.

Table 1: Physicochemical Properties of 18:1 PA Sodium Salt

ParameterValueSignificance in Experimental Design
Chemical Name 1,2-Dioleoyl-sn-glycero-3-phosphate (sodium salt)Standardized nomenclature for reproducible sourcing[3].
Molecular Weight 723.0 g/mol Critical for precise molar ratio calculations in liposome prep[3].
Phase Transition ( Tm​ ) -4 °CEnsures the lipid remains in the fluid lamellar phase at room temp.
Net Charge (pH 7.4) -1 to -2Drives electrostatic interactions with cationic protein domains[2].
Molecular Geometry Cone-shapedInduces lateral pressure and negative membrane curvature[2].

Mechanistic Role in Membrane Biophysics

The utility of 18:1 PA extends far beyond simple encapsulation; it actively dictates the mechanical and signaling landscape of the lipid bilayer.

Membrane Curvature and Lipid Packing

The structural mismatch between the small cross-sectional area of the PA headgroup and the large volume swept by the unsaturated 18:1 acyl chains results in a pronounced "cone" shape. When incorporated into a lipid bilayer, 18:1 PA alters local lipid packing, generating lateral stress that favors negative membrane curvature[2]. This biophysical property is essential for membrane fission, fusion, and the creation of highly curved vesicular structures.

Protein Recruitment: mTOR and Ups1

The unique geometry and charge density of PA make it a highly specific docking site for peripheral membrane proteins:

  • mTOR Signaling: The mammalian target of rapamycin (mTOR) is directly regulated by PA. Mechanical stimuli activate phospholipase D (PLD), generating local PA pools at the sarcolemmal membrane. PA competitively binds to the FRB domain of mTOR, displacing the inhibitory FKBP12-rapamycin complex and triggering downstream kinase cascades[4].

  • Ups1 Lipid Transfer: Ups1, a mitochondrial lipid transfer protein, relies on membrane curvature to function. Ups1 preferentially binds to positively curved membrane regions where PA exists in an energetically unfavorable state, facilitating the efficient extraction and transfer of PA across lipid bilayers[5].

G A 18:1 PA (DOPA) B Small Anionic Headgroup & Bulky Acyl Chains A->B C Cone-Shaped Geometry B->C D Negative Membrane Curvature C->D E Protein Recruitment (mTOR, Ups1) D->E

Logic flow of 18:1 PA structure driving membrane curvature and protein recruitment.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a sequence of causally linked, self-validating actions. The following workflows detail the generation of DOPA-containing vesicles and the validation of their protein-binding capabilities.

Protocol 1: Preparation of DOPA-LUVs via Thin-Film Hydration

This protocol generates uniformly sized Large Unilamellar Vesicles (LUVs) suitable for biophysical characterization.

  • Lipid Mixing: Dissolve 18:1 PA and matrix lipids (e.g., DOPC) in a Chloroform/Methanol (2:1 v/v) solution[6].

    • Causality: The organic solvent ensures complete solvation of the hydrophobic acyl chains, preventing lipid phase separation and ensuring a homogenous distribution of PA within the final bilayer.

  • Desiccation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for a minimum of 2 hours[6].

    • Causality: Trace organic solvents can artificially increase bilayer fluidity and denature sensitive target proteins during downstream assays.

  • Hydration: Hydrate the dried lipid film in an aqueous buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) at room temperature[6].

    • Causality: Because 18:1 PA has a Tm​ of -4 °C, room temperature hydration ensures the lipids are well above their phase transition temperature. This fluid lamellar state is thermodynamically required for the spontaneous closure of the lipid sheets into Multilamellar Vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through a 100 nm polycarbonate track-etched membrane 11 to 21 times using a mini-extruder.

    • Causality: High-shear extrusion standardizes vesicle size. Using an odd number of passes is a critical expert technique; it ensures the final extrudate exits the clean side of the extruder block, preventing contamination by larger, unextruded MLVs.

Protocol 2: Liposome Flotation Assay for PA-Protein Interaction

To confirm that a target protein (e.g., mTOR FRB domain) specifically binds to 18:1 PA, a sucrose density gradient flotation assay is the gold standard.

  • Incubation: Mix 1 mM DOPA-LUVs with 5 µM of the purified target protein. Incubate for 30 minutes at 25 °C to reach thermodynamic binding equilibrium.

  • Gradient Assembly: Mix the incubated sample with a dense sucrose solution to achieve a final concentration of 30% (w/v). Carefully overlay this with a 20% sucrose buffer, and top with a 0% sucrose buffer.

    • Causality: This step gradient exploits buoyant density. Lipids have a low density (~1.0 g/mL) and will float, while soluble proteins (~1.3 g/mL) will sink.

  • Ultracentrifugation: Centrifuge the gradient at 150,000 x g for 2 hours at 4 °C.

  • Fractionation & Self-Validation: Collect fractions from top to bottom and analyze via SDS-PAGE.

    • Self-Validation Check: A negative control (protein without liposomes) MUST be run in parallel. If the control protein floats to the top fraction, it indicates protein aggregation rather than lipid binding, invalidating the assay. True binding is confirmed only when the protein co-migrates to the top fraction exclusively in the presence of DOPA-LUVs.

Workflow cluster_0 Liposome Preparation cluster_1 Flotation Assay L1 1. Lipid Mixing (CHCl3 / MeOH) L2 2. Desiccation (N2 & Vacuum) L1->L2 L3 3. Hydration > Tm (Aqueous Buffer) L2->L3 L4 4. Extrusion (100 nm Membrane) L3->L4 F1 5. Protein Incubation (LUVs + Target) L4->F1 F2 6. Sucrose Gradient (0% / 20% / 30%) F1->F2 F3 7. Ultracentrifugation (150,000 x g) F2->F3 F4 8. Fractionation & SDS-PAGE F3->F4

Step-by-step workflow for DOPA liposome preparation and subsequent flotation assay.

Comparative Binding Dynamics

To contextualize the experimental data, it is crucial to understand how different proteins interact with PA based on the lipid's biophysical state.

Table 2: Comparative Binding Dynamics of PA-Interacting Proteins

Target ProteinBinding Domain / FactorBiophysical PreferenceFunctional Outcome
mTOR FRB DomainCompetes with rapamycin for PA bindingMechanical activation of kinase signaling pathways[4].
Ups1 Membrane Curvature SensorPositively curved PA-rich domainsEfficient extraction and intra-mitochondrial lipid transfer[5].

References

  • MedChemExpress.1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt (18:1 PA sodium salt) | Anionic Lipid.
  • National Institutes of Health (PMC).
  • eLife.Membrane curvature regulates Ups1 dependent phosphatidic acid transfer across lipid bilayers.
  • Cayman Chemical.1,2-Dioleoyl-sn-glycero-3-PA (sodium salt).
  • PNAS.The role of phospholipase D and phosphatidic acid in the mechanical activation of mTOR signaling in skeletal muscle.
  • Washington University in St. Louis (WUSTL).Chemistry & Physics of Biomolecules: Membrane Dynamics.
  • Echelon Biosciences.

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The Role of 3,4-dihydroxy-L-phenylalanine (DOPA) in Model Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dihydroxy-L-phenylalanine (L-DOPA), the primary precursor to the neurotransmitter dopamine, is a cornerstone in the management of Parkinson's disease.[1][2][3][4] Beyond its well-established role in replenishing dopamine levels within the central nervous system, L-DOPA exhibits a complex and multifaceted relationship with cell membranes. This guide delves into the intricate interactions of L-DOPA with model cell membranes, exploring its influence on membrane structure and function, the consequential oxidative stress, and the implications for neurodegenerative diseases and drug delivery. We will provide an in-depth analysis of the biophysical consequences of DOPA's presence in lipid bilayers and detail experimental methodologies for investigating these phenomena, offering a comprehensive resource for researchers in neuroscience and pharmaceutical development.

Introduction: Beyond a Simple Precursor

While the therapeutic efficacy of L-DOPA in Parkinson's disease is attributed to its conversion to dopamine, a growing body of evidence suggests that L-DOPA itself possesses biological activities that are, in part, mediated by its direct interactions with cellular membranes.[5][6] Understanding these interactions is paramount for several reasons:

  • Modulation of Neuronal Function: The plasma membrane is the primary interface for cellular communication. L-DOPA's influence on membrane properties can alter signaling pathways and neuronal excitability, independent of its conversion to dopamine.

  • Neurotoxicity and Oxidative Stress: The catechol structure of L-DOPA makes it susceptible to oxidation, leading to the formation of reactive quinone species.[7] These reactive molecules can induce oxidative stress and damage membrane components, potentially contributing to the long-term side effects of L-DOPA therapy.[7][8]

  • Drug Delivery and Bioavailability: The efficiency with which L-DOPA crosses the blood-brain barrier and enters target cells is influenced by its membrane permeability.[1][2] Liposomal encapsulation of L-DOPA is an active area of research aimed at improving its therapeutic index by modulating its interaction with biological membranes.[9]

This guide will systematically explore the fundamental principles governing DOPA-membrane interactions, the resulting biophysical alterations, the role of oxidative processes, and the experimental approaches used to elucidate these complex phenomena.

The Physicochemical Basis of DOPA-Membrane Interactions

The interaction of L-DOPA with a lipid bilayer is governed by a combination of electrostatic and hydrophobic forces. Molecular dynamics simulations have revealed that both L-DOPA and its product, dopamine, exhibit a strong preference for the interfacial region of the membrane, specifically associating with the lipid headgroups.[10][11][12]

This association is primarily mediated by the formation of hydrogen bonds between the catechol hydroxyl groups of DOPA and the phosphate and carbonyl groups of the phospholipids.[10][11] The strength of this interaction is significantly influenced by the lipid composition of the membrane. The presence of negatively charged phospholipids, such as phosphatidylserine (PS), enhances the binding of the positively charged DOPA molecule through electrostatic attraction, leading to a more stable and long-lived hydrogen bond network.[10][12]

DOPA_Membrane_Interaction DOPA L-DOPA Headgroups Headgroups DOPA->Headgroups  Hydrogen Bonding  Electrostatic Attraction

Biophysical Consequences of DOPA in Model Membranes

The localization of L-DOPA within the interfacial region of the lipid bilayer induces significant alterations in the physical properties of the membrane.

Membrane Fluidity and Order

The insertion of DOPA molecules among the lipid headgroups disrupts the packing of the phospholipid molecules, leading to an increase in the cross-sectional area per lipid.[13] This expansion of the membrane results in a decrease in the order of the acyl chains in the hydrophobic core, effectively increasing membrane fluidity.[13] This effect has been observed in synaptosomal plasma membrane vesicles, where dopamine hydrochloride was shown to have a greater fluidizing effect on the inner monolayer compared to the outer monolayer.[14]

Table 1: Effect of Dopamine on Membrane Structural Parameters

ParameterEffect of DopamineReference
Cross-sectional area per lipidIncreased[13]
Acyl chain orderDecreased[13]
Bulk lateral mobilityIncreased[14]
Annular lipid fluidityIncreased[14]
Membrane Stability and Permeability

While increasing fluidity, high concentrations of DOPA and its oxidative byproducts can compromise membrane integrity. The generation of reactive oxygen species (ROS) can lead to lipid peroxidation, a process that damages the unsaturated fatty acid tails of phospholipids and can increase membrane permeability.[15][16] This can disrupt ion gradients and lead to cellular dysfunction.

Oxidative Stress: The Dark Side of DOPA

A critical aspect of DOPA's interaction with membranes is its propensity to undergo auto-oxidation, particularly in the presence of transition metal ions.[17] This process generates highly reactive DOPA-quinones and other reactive oxygen species (ROS).[7][18]

DOPA_Oxidation_Pathway LDOPA L-DOPA Dopaquinone DOPA-quinone LDOPA->Dopaquinone Auto-oxidation ROS Reactive Oxygen Species (ROS) Dopaquinone->ROS Generates MembraneDamage Membrane Damage (Lipid Peroxidation) ROS->MembraneDamage Induces

These reactive species can inflict significant damage on cellular membranes through several mechanisms:

  • Lipid Peroxidation: ROS can initiate a chain reaction of lipid peroxidation, leading to the degradation of membrane lipids and the formation of cytotoxic byproducts.[15][16]

  • Protein Modification: DOPA-quinones can covalently modify membrane proteins, altering their structure and function.[7][8] This can impact the activity of receptors, ion channels, and transporters.

  • Mitochondrial Dysfunction: The mitochondrial membrane is a key target of DOPA-induced oxidative stress. Damage to this membrane can impair cellular energy production and trigger apoptotic pathways.[18]

Experimental Methodologies for Studying DOPA-Membrane Interactions

A variety of biophysical techniques are employed to investigate the interactions of DOPA with model cell membranes.

Liposome Preparation as a Model System

Liposomes, artificial vesicles composed of a lipid bilayer, are widely used as a simplified model of cell membranes.[19][20] They allow for precise control over lipid composition and can be tailored to mimic specific cellular membranes.

Protocol: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

  • Lipid Film Hydration:

    • Dissolve the desired lipids (e.g., a mixture of POPC and POPS) in a suitable organic solvent (e.g., chloroform/methanol).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an appropriate buffer solution (e.g., PBS, pH 7.4) containing the desired concentration of L-DOPA. Vortex the suspension to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of a defined pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the phase transition temperature of the lipids.

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form LUVs of a uniform size distribution.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • Assess the lamellarity of the vesicles using techniques such as cryo-electron microscopy or small-angle X-ray scattering (SAXS).

Biophysical Characterization Techniques

A suite of biophysical methods can be used to probe the effects of DOPA on membrane properties.

Table 2: Biophysical Techniques for Studying DOPA-Membrane Interactions

TechniqueInformation Obtained
Isothermal Titration Calorimetry (ITC) Thermodynamics of binding (enthalpy, entropy, binding constant).[19][21][22]
Differential Scanning Calorimetry (DSC) Effect on lipid phase transition temperature and cooperativity.[19][23]
Fluorescence Spectroscopy Changes in membrane fluidity using probes like DPH or Laurdan.[24]
Nuclear Magnetic Resonance (NMR) Spectroscopy Location and orientation of DOPA within the bilayer; changes in lipid dynamics.[13]
X-ray and Neutron Scattering Structural parameters of the bilayer, such as thickness and area per lipid.[13]
Electron Paramagnetic Resonance (EPR) Information on membrane dynamics and lipid packing.[13]

Experimental_Workflow cluster_Techniques LipidSelection Select Lipid Composition (e.g., POPC, POPS) LUV_Prep Prepare LUVs (Extrusion Method) LipidSelection->LUV_Prep DOPA_Incubation Incubate with L-DOPA LUV_Prep->DOPA_Incubation Biophysical_Analysis Biophysical Characterization DOPA_Incubation->Biophysical_Analysis ITC ITC Biophysical_Analysis->ITC DSC DSC Biophysical_Analysis->DSC Fluorescence Fluorescence Biophysical_Analysis->Fluorescence NMR NMR Biophysical_Analysis->NMR Scattering Scattering Biophysical_Analysis->Scattering

Implications for Drug Development and Neurodegenerative Diseases

The intricate relationship between L-DOPA and cell membranes has profound implications for both the therapeutic application of this drug and our understanding of neurodegenerative diseases.

  • Optimizing L-DOPA Therapy: By understanding how L-DOPA interacts with membranes, it may be possible to design novel drug delivery systems that enhance its therapeutic efficacy while minimizing its toxic side effects. Liposomal formulations, for instance, can be engineered to control the release of L-DOPA and potentially target it to specific cell types.[9]

  • Neuromelanin and Parkinson's Disease: Neuromelanin, the dark pigment that accumulates in dopaminergic neurons of the substantia nigra, is formed from the oxidation products of dopamine and L-DOPA.[25] This pigment has a strong affinity for lipids and is found within membrane-bound organelles.[25][26][27][28] The interaction of neuromelanin precursors with lipids is a critical area of research in understanding the pathogenesis of Parkinson's disease.

Conclusion

The role of L-DOPA extends far beyond its function as a simple precursor to dopamine. Its direct interactions with model and biological cell membranes induce significant changes in membrane structure and function, with consequences for both its therapeutic effects and its potential for toxicity. A thorough understanding of these interactions, facilitated by the experimental approaches outlined in this guide, is essential for the development of improved therapies for Parkinson's disease and for unraveling the complex molecular mechanisms underlying neurodegeneration.

References

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  • Lee, H., et al. (2011). Adhesion of DOPA-Functionalized Model Membranes to Hard and Soft Surfaces. Journal of Adhesion, 87(7-8), 651-667. [Link]

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  • Asanuma, M., et al. (2003). or L-DOPA-induced neurotoxicity: The role of dopamine quinone formation and tyrosinase in a model of Parkinson's disease. Neurotoxicity Research, 5(3), 165-176. [Link]

  • Khan, M. M., et al. (2011). Mitochondrial dysfunction mediated by quinone oxidation products of dopamine: Implications in dopamine cytotoxicity and pathogenesis of Parkinson's disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1812(6), 633-642. [Link]

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  • Fatima, N., et al. (2018). Copper-mediated DNA damage by the neurotransmitter dopamine and L-DOPA: A pro-oxidant mechanism. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 827, 1-10. [Link]

  • Fleming, S. M., & Baskin, D. S. (2022). The Role of Protein Damage Inflicted by Dopamine Metabolites in Parkinson's Disease: Evidence, Tools, and Outlook. ACS Chemical Neuroscience, 13(10), 1475-1490. [Link]

  • Begieneman, M. P., et al. (2016). Dopamine induces lipid accumulation, NADPH oxidase-related oxidative stress, and a proinflammatory status of the plasma membrane in H9c2 cells. American Journal of Physiology-Heart and Circulatory Physiology, 311(5), H1097-H1107. [Link]

  • Begieneman, M. P., et al. (2016). Dopamine induces lipid accumulation, NADPH oxidase-related oxidative stress, and a proinflammatory status of the plasma membrane in H9c2 cells. American Journal of Physiology-Heart and Circulatory Physiology, 311(5), H1097-H1107. [Link]

  • Zecca, L., et al. (2000). Interaction of Human Substantia Nigra Neuromelanin with Lipids and Peptides. Journal of Neurochemistry, 74(4), 1758-1765. [Link]

  • Jodko-Piorecka, K., et al. (2013). First Experimental Evidence of Dopamine Interactions with Negatively Charged Model Biomembranes. The Journal of Physical Chemistry B, 117(21), 6573-6582. [Link]

  • Hall, H., et al. (2016). alpha-Synuclein redistributes to neuromelanin lipid in the substantia nigra early in Parkinson's disease. Acta Neuropathologica Communications, 4(1), 1-16. [Link]

  • del-Castillo-Frias, M. P., et al. (2004). Effects of dopamine HCl on structural parameters of bovine brain membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1663(1-2), 115-122. [Link]

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  • Begieneman, M. P., et al. (2016). Dopamine induces lipid accumulation, NADPH oxidase-related oxidative stress, and a proinflammatory status of the plasma membrane in H9c2 cells. American Journal of Physiology-Heart and Circulatory Physiology, 311(5), H1097-H1107. [Link]

  • Javanainen, M., et al. (2020). Membrane-Dependent Binding and Entry Mechanism of Dopamine into Its Receptor. Journal of the American Chemical Society, 142(26), 11493-11502. [Link]

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  • Zucca, F. A., et al. (2018). Neuromelanin organelles are specialized autolysosomes that accumulate undegraded proteins and lipids in aging human brain and are likely involved in Parkinson's disease. Autophagy, 14(1), 147-149. [Link]

  • Javanainen, M., et al. (2020). Membrane-Dependent Binding and Entry Mechanism of Dopamine into Its Receptor. Journal of the American Chemical Society, 142(26), 11493-11502. [Link]

  • Misu, Y., & Goshima, Y. (2019). l-DOPA and Its Receptor GPR143: Implications for Pathogenesis and Therapy in Parkinson's Disease. Frontiers in Neuroscience, 13, 1055. [Link]

  • Zakharov, A. V., et al. (2015). Dopamine and paraquat enhance α-synuclein-induced alterations in membrane conductance. FEBS Letters, 589(19 Pt B), 2685-2692. [Link]

  • Goldstein, D. B. (1984). THE EFFECTS OF DRUGS ON MEMBRANE FLUIDITY. Annual Review of Pharmacology and Toxicology, 24(1), 43-64. [Link]

  • Ewert, K., et al. (2000). Biophysical and lipofection studies of DOTAP analogs. Journal of Controlled Release, 65(1-2), 213-225. [Link]

  • Dorszewska, J., et al. (2013). Molecular Effects of L-dopa Therapy in Parkinson's Disease. Current Genomics, 14(1), 69-79. [Link]

  • Lee, J. C., et al. (2013). Dopamine prevents lipid peroxidation-induced accumulation of toxic α-synuclein oligomers by preserving autophagy-lysosomal function. Frontiers in Aging Neuroscience, 5, 23. [Link]

  • Caridade, M., et al. (2022). Liposomes as Biomembrane Models: Biophysical techniques for Drug-Membrane Interaction Studies. Pharmaceutics, 14(1), 163. [Link]

  • Shvets, V. I., et al. (1998). Liposomes containing dopamine entrapped in response to transmembrane ammonium sulfate gradient as carrier system for dopamine delivery into the brain of parkinsonian mice. Journal of Drug Targeting, 5(5), 333-340. [Link]

  • Gnanalingham, K. K., et al. (2010). Dopamine transporter binding is unaffected by L-DOPA administration in normal and MPTP-treated monkeys. PLoS One, 5(11), e14053. [Link]

  • Lasic, D. D. (2002). Biophysical Aspects of Using Liposomes as Delivery Vehicles. Journal of Liposome Research, 12(1-2), 1-8. [Link]

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  • Kumar, A., et al. (2025). On Levodopa Interactions with Brain Disease Amyloidogenic Proteins at the Nanoscale. ACS Omega. [Link]

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The Mechanistic Blueprint of 1,2-Dioleoyl-sn-glycero-3-phosphate Sodium Salt (18:1 PA): From Biophysics to mTOR Signaling and LNP Formulation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of lipid signaling and nanoparticle formulation, I frequently encounter a critical misunderstanding: treating all lipids merely as structural inert building blocks. 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt—commonly known as 18:1 PA or DOPA—shatters this paradigm. It is not just a structural component; it is a highly active, pleiotropic lipid second messenger and a potent biophysical membrane modifier.

This whitepaper dissects the dual nature of 18:1 PA. We will explore the fundamental causality behind its biophysical behavior, decode its specific activation of the mTORC1 signaling cascade, and outline self-validating protocols for its application in next-generation Lipid Nanoparticle (LNP) drug delivery systems.

Biophysical Causality: The "Umbrella Model" and Membrane Curvature

To understand the biological function of 18:1 PA, we must first examine its molecular geometry. 18:1 PA consists of a glycerol backbone, two oleic acid (18:1) tails, and a simple phosphomonoester headgroup[1].

The causality of its unique behavior lies in the cis-double bonds located at the C9 position of the oleoyl chains. These double bonds introduce a rigid 30-degree kink, significantly expanding the cross-sectional area of the hydrophobic tail region. In stark contrast, the phosphate headgroup is exceptionally small. This geometric mismatch creates a conical lipid shape , which forces the lipid bilayer to adopt a negative spontaneous curvature[2].

According to the "Umbrella Model" of lipid packing, the small headgroup of 18:1 PA cannot fully shield its bulky, kinked hydrophobic tails from the aqueous environment. Consequently, neighboring lipids (like phosphatidylcholine) must stretch to cover this gap[1]. When local concentrations of 18:1 PA increase, this packing defect exposes the highly charged phosphate headgroup to the cytosol, acting as a highly accessible docking site for peripheral membrane proteins.

Furthermore, 18:1 PA operates via a Hydrogen Bond Switch Mechanism . At physiological pH, the phosphate group carries a charge of -1. However, when a protein containing basic amino acid residues (Arginine/Lysine) approaches, it forms a hydrogen bond with the phosphate. This interaction lowers the pKa of the lipid, causing it to release a second proton and assume a -2 charge, effectively locking the effector protein to the membrane via enhanced electrostatic attraction[2].

Biochemical Signaling: The 18:1 PA - mTORC1 Axis

The biophysical exposure of the 18:1 PA headgroup is the exact prerequisite for its most famous biochemical role: the direct activation of the Mechanistic Target of Rapamycin Complex 1 (mTORC1)[3].

While saturated phosphatidic acids (like 16:0 PA) often fail to activate mTOR, unsaturated species like 18:1 PA are potent activators[4]. The causality is strictly biophysical: the rigid packing of saturated chains prevents the necessary headgroup exposure required for mTOR binding.

When 18:1 PA is generated at the lysosomal membrane (often via Phospholipase D activity), its exposed headgroup binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR. This binding event allosterically stimulates mTORC1's kinase activity, leading to the phosphorylation of downstream targets such as p70 S6 Kinase (S6K) and 4E-BP1, driving cellular growth, proliferation, and metabolic shifts[3].

G A 18:1 PA (DOPA) B Negative Membrane Curvature & Headgroup Exposure A->B Biophysical C mTOR FRB Domain Docking (H-Bond Switch) B->C Docking D mTORC1 Complex Activation C->D Allosteric E p70 S6K Phosphorylation D->E Kinase Activity

Mechanistic pathway of 18:1 PA-driven mTORC1 activation via membrane biophysics.

Applications in Advanced Formulation: LNPs and Liposomes

In drug development, the unique properties of 18:1 PA are leveraged to engineer targeted Lipid Nanoparticles (LNPs). Traditionally, LNPs utilize neutral helper lipids like DOPE or DOPC. However, substituting these with anionic 18:1 PA fundamentally alters the in vivo identity of the nanoparticle.

When 18:1 PA is incorporated into an LNP formulation, it imparts a net negative surface charge. Upon intravenous administration, this anionic surface recruits a distinct corona of serum proteins compared to neutral or cationic LNPs. This specific opsonization pattern shifts the biodistribution away from the liver (hepatotropism) and actively targets the LNPs to the spleen , making 18:1 PA an invaluable tool for developing mRNA vaccines targeting splenic immune cells (e.g., dendritic cells and macrophages)[5].

Quantitative Lipid Comparison

To guide formulation decisions, the following table synthesizes the structural and functional differences between 18:1 PA and other common lipids:

Lipid SpeciesAcyl ChainsMolecular GeometryNet Charge (pH 7.4)mTORC1 ActivationPrimary Formulation Application
18:1 PA (DOPA) Unsaturated (Kinked)Conical-1 to -2High Spleen-targeted LNPs, Fusogenic Liposomes
16:0 PA (DPPA) Saturated (Straight)Cylindrical-1 to -2Low / InhibitoryRigid liposome stabilization
18:1 PC (DOPC) Unsaturated (Kinked)CylindricalZwitterionic (0)NoneGeneral structural helper lipid
DOPE Unsaturated (Kinked)Highly ConicalZwitterionic (0)NoneEndosomal escape (Hexagonal phase transition)

Self-Validating Experimental Protocols

Scientific integrity demands that experimental workflows include internal controls to validate causality. Below are two field-proven protocols utilizing 18:1 PA.

Protocol A: In Vitro Validation of 18:1 PA-Induced mTORC1 Activation

This protocol isolates the effect of exogenous 18:1 PA on mTOR signaling, using pharmacological controls to prove the signal is mTOR-dependent.

  • Cell Preparation & Starvation: Seed HEK293T cells in 6-well plates. Once at 80% confluency, wash twice with PBS and incubate in serum-free, leucine-free DMEM for 2 hours. Causality: Starvation silences endogenous growth factor signaling and basal PLD-derived PA production[3].

  • Liposome Preparation: Dry 18:1 PA (chloroform stock) under a nitrogen stream. Resuspend in sterile PBS to 1 mM and sonicate in a water bath for 15 minutes to form unilamellar vesicles.

  • Inhibitor Pre-treatment (The Negative Control): Pre-treat one well with 20 nM Rapamycin (a specific mTORC1 inhibitor) for 30 minutes prior to lipid addition.

  • Lipid Stimulation: Add 18:1 PA liposomes to the cells at a final concentration of 100 μM. Incubate for 30 minutes at 37°C.

  • Harvest & Western Blot: Lyse cells in RIPA buffer containing phosphatase inhibitors. Perform SDS-PAGE and immunoblot for Phospho-p70 S6 Kinase (Thr389) and total S6K.

  • Validation Check: A successful assay will show a robust p-S6K band in the 18:1 PA treated cells, which is completely abolished in the Rapamycin pre-treated well, confirming the mechanism of action.

Protocol B: Formulation of Spleen-Tropic 18:1 PA LNPs

This protocol describes the microfluidic assembly of mRNA-loaded LNPs utilizing 18:1 PA as the active helper lipid[5].

  • Aqueous Phase Preparation: Dilute Firefly Luciferase mRNA in 50 mM Citrate Buffer (pH 4.0) to a concentration of 0.2 mg/mL.

  • Organic Phase Preparation: In ethanol, dissolve the lipid mixture: Ionizable Lipid / Cholesterol / 18:1 PA / PEG-Lipid at a molar ratio of 50:22.5:26:1.5. Note: The high concentration of 18:1 PA is critical for the anionic shift[5].

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic mixer at a 3:1 flow rate ratio (Aqueous:Organic) with a total flow rate of 12 mL/min. This rapid mixing triggers nanoprecipitation.

  • Dialysis & Quality Control: Dialyze the formulation against 1x PBS (pH 7.4) for 18 hours to remove ethanol and neutralize the pH.

  • Validation (DLS): Measure the size and zeta potential using Dynamic Light Scattering. The self-validating metric here is the Zeta Potential: it must read negative (e.g., -10 to -25 mV) at pH 7.4 to confirm the surface presentation of the 18:1 PA phosphate headgroups.

G N1 Aqueous Phase (mRNA + Citrate pH 4) N3 Microfluidic Mixing (Rapid Precipitation) N1->N3 N2 Organic Phase (Ionizable Lipid + 18:1 PA) N2->N3 N4 Dialysis vs PBS (Buffer Exchange) N3->N4 N5 DLS & Zeta Potential (Target: Negative Charge) N4->N5 N6 In Vivo Transfection (Spleen Tropism Validated) N5->N6 Validated

Microfluidic workflow for 18:1 PA-doped LNP formulation and validation.

References

  • Source: National Institutes of Health (NIH)
  • Phosphatidic acid – a simple phospholipid with multiple faces Source: Frontiers Publishing Partnerships URL
  • Source: ACS Publications (The Journal of Physical Chemistry B)
  • Optical Control of Phosphatidic Acid Signaling Source: ACS Central Science URL
  • Source: PubMed Central (PMC)

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Mechanistic Insights into DOPA Lipid Headgroup Interactions: A Technical Guide for Nanocarrier and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the biophysical behavior of lipid headgroups is not merely an academic exercise—it is the foundational step in rational drug design, protein recruitment profiling, and lipid nanoparticle (LNP) engineering. Dioleoylphosphatidic acid (DOPA) is a uniquely potent anionic phospholipid. Unlike other structural lipids, the phosphatidic acid (PA) headgroup acts as a dynamic biosensor, altering its ionization state in response to its microenvironment and specific protein interactions.

This whitepaper dissects the physicochemical properties of the DOPA headgroup, explains the causality behind its protein-binding mechanisms, and provides a self-validating experimental framework for quantifying these interactions.

Physicochemical Architecture of the DOPA Headgroup

The Umbrella Model and Membrane Condensation

DOPA consists of two bulky oleoyl acyl chains and a remarkably small phosphomonoester headgroup, giving the molecule a pronounced conical geometry. When incorporated into a bilayer with cylindrical lipids like Dioleoylphosphatidylcholine (DOPC), the membrane undergoes structural reorganization governed by the "Umbrella Model"[1].

Because the small DOPA headgroup cannot adequately shield its own hydrophobic tails from the aqueous phase, the larger phosphocholine headgroups of adjacent DOPC molecules tilt to cover the DOPA molecules. This shielding effect forces the lipid acyl chains to increase their order and pack more tightly, leading to measurable membrane condensation1[1]. For LNP developers, this means that titrating DOPA into a formulation will directly increase membrane rigidity and reduce water penetration.

Ionization Profile and the Electrostatic-Hydrogen Bond Switch

The most critical feature of DOPA is its ionization profile. The first pKa of the PA headgroup is ~3.0, but the second pKa (pKa2) lies precisely near physiological pH, ranging from 7.4 to 7.92[2]. Consequently, at pH 7.4, DOPA exists in a delicate equilibrium between a monoanionic (-1) and dianionic (-2) state[3].

This equilibrium is the basis for the Electrostatic-Hydrogen Bond Switch mechanism. When a peripheral membrane protein containing basic amino acid residues (e.g., Lysine, Arginine) approaches, it donates a hydrogen bond to the DOPA phosphomonoester. This intermolecular hydrogen bonding withdraws electron density from the phosphate oxygen, destabilizing the remaining proton. The pKa2 drops instantly, forcing proton dissociation 4[4]. The DOPA lipid transitions to a fully -2 charged state, locking the protein to the membrane via a high-affinity electrostatic anchor.

Pathway A DOPA Lipid (Charge -1) pH 7.4 Environment C Intermolecular H-Bonding (Electron Withdrawal) A->C B Protein Basic Residues (H-Bond Donors) B->C D Proton Dissociation (pKa2 Shift) C->D Induces E DOPA Lipid (Charge -2) Stable Protein Anchor D->E Results in

Caption: Electrostatic-hydrogen bond switch mechanism for DOPA protein recruitment.

Quantitative Data Summary

To rationalize lipid selection in assay design, the thermodynamic and structural properties of DOPA must be compared against standard structural and anionic lipids.

Lipid SpeciesHeadgroup TypeNet Charge (pH 7.4)pKa2Molecular GeometryH-Bonding Capability
DOPA Phosphatidic Acid-1 to -2~7.4 - 7.9ConicalDonor & Acceptor
DOPC Phosphocholine0 (Zwitterionic)N/ACylindricalAcceptor Only
DOPE Phosphatidylethanolamine0 (Zwitterionic)~9.0ConicalDonor & Acceptor
DOPS Phosphatidylserine-1>10CylindricalDonor & Acceptor

Experimental Methodologies: Self-Validating ITC Protocol

Isothermal Titration Calorimetry (ITC) is the gold standard for quantifying lipid-protein interactions because it directly measures the thermodynamics of binding (ΔG, ΔH, ΔS, and Kd) without the steric hindrance of fluorescent tags5[5].

However, titrating highly charged liposomes is prone to artifacts. The following protocol is engineered with strict causality and built-in self-validation to ensure data integrity6[6].

Step-by-Step Methodology

1. Liposome Preparation (LUVs):

  • Action: Prepare Large Unilamellar Vesicles (LUVs) composed of 20 mol% DOPA and 80 mol% DOPC in chloroform. Dry under nitrogen, hydrate in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4), and extrude 11 times through a 100 nm polycarbonate membrane.

  • Causality: Pure DOPA forms unstable, highly negatively curved structures. DOPC acts as a cylindrical matrix, stabilizing the bilayer via the Umbrella Model. We use 100 nm LUVs rather than SUVs (<50 nm) because extreme membrane curvature artificially alters lipid packing and headgroup presentation.

2. Thermal Equilibration & Degassing:

  • Action: Degas both the LUV suspension and the target protein solution under vacuum for 10 minutes prior to loading. Equilibrate the ITC cell to exactly 25 °C.

  • Causality: Micro-bubbles formed during titration cause massive thermal artifacts, completely invalidating the integration of injection peaks.

3. The Titration Phase:

  • Action: Load the target protein (e.g., 10-20 µM) into the sample cell (200 µL) and the DOPA/DOPC LUVs (e.g., 2.5 mM total lipid) into the syringe. Titrate LUVs into the protein using 1.5 µL injections spaced 180 seconds apart, stirring at 750-1000 rpm[6].

  • Causality: We titrate liposomes into protein (not vice versa) to prevent localized protein aggregation at the injection tip and to maintain an excess of lipid binding sites, which is required to accurately determine the binding stoichiometry (n). The high stirring speed prevents liposome settling without causing shear-induced vesicle rupture.

4. Self-Validation (Heat of Dilution Control):

  • Action: Perform a parallel titration of the identical LUV suspension into a cell containing only buffer. Subtract these heat values from the main run.

  • Causality: This is the critical self-validating step. If the heat of dilution is non-constant or exhibits large exothermic/endothermic drifts, it indicates that the LUVs are undergoing spontaneous fusion, restructuring, or aggregation upon dilution. If this control fails, the binding isotherm is invalid.

Workflow P1 1. LUV Preparation (Extrusion, 100nm) P2 2. Thermal Equilibration (25°C, Degassed) P1->P2 Ensures Uniformity P3 3. Active Titration (LUVs into Protein) P2->P3 Main Run P4 4. Control Titration (LUVs into Buffer) P2->P4 Validation Run P5 5. Thermodynamic Analysis (Subtract Heat of Dilution) P3->P5 Raw Heat Data P4->P5 Baseline Data

Caption: Self-validating ITC workflow for quantifying DOPA-protein thermodynamics.

Implications for Lipid Nanoparticle (LNP) Engineering

In the context of drug delivery, DOPA is not merely a structural component; it is an active participant in phase behavior. The electrostatic interactions between the negatively charged DOPA headgroup and positively charged entities (such as cationic peptides or APIs) directly influence the phase stability of the lipid matrix.

For instance, the binding of positively charged peptides to DOPA-containing membranes can induce a rapid phase transition from a Q229 cubic phase to a Q230 cubic phase due to electrostatic screening and a subsequent decrease in water content within the lipid cylinders7[7]. By precisely titrating DOPA into LNP formulations, developers can engineer nanocarriers that undergo targeted structural transitions upon encountering specific intracellular pH environments or basic protein clusters, thereby facilitating endosomal escape and controlled payload release.

References

  • Kooijman, E. E., et al. "Hydrogen bonding increases the charge of phosphatidic acid (PA) and lysophosphatidic acid (LPA)." ResearchGate. 2

  • "Effect of Phosphatidic Acid on Biomembrane: Experimental and Molecular Dynamics Simulations Study." ACS Publications. 1

  • "Phosphatidic acid – a simple phospholipid with multiple faces." Biblioteka Nauki. 4

  • "Localized proton microcircuits at the biological membrane–water interface." PMC. 3

  • "Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers." MDPI.5

  • "Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of Daptomycin." PMC. 6

  • "Effect of Positively Charged Short Peptides on Stability of Cubic Phases of Monoolein/Dioleoylphosphatidic Acid Mixtures." ACS Publications. 7

Sources

The Physical Properties and Formulation Dynamics of DOPA Sodium Salt: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical sciences and nanomedicine, the nomenclature "DOPA sodium salt" refers to two distinct, highly critical compounds: Dioleoylphosphatidic acid sodium salt (Lipid DOPA-Na) , an anionic phospholipid essential for lipid nanoparticle (LNP) stabilization, and L-DOPA sodium salt (Levodopa-Na) , a highly soluble prodrug formulation used in neuropharmacology. This whitepaper provides an in-depth technical analysis of the physical properties, phase behaviors, and formulation methodologies for both compounds, empowering researchers to optimize drug delivery systems and structural biology workflows.

Molecular Disambiguation & Structural Overview

To ensure scientific precision, it is imperative to distinguish between the two chemical entities sharing this acronym:

  • Lipid DOPA-Na (1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt): A structural phospholipid featuring two unsaturated oleoyl tails and a highly charged, minimal-footprint phosphate headgroup. It is a cornerstone excipient in the engineering of stimuli-responsive liposomes and the stabilization of cubic lipid phases.

  • Small Molecule L-DOPA-Na (Sodium Levodopa): The sodium salt of the dopamine precursor 3,4-dihydroxyphenylalanine. It is utilized primarily to overcome the severe aqueous solubility limitations of the free base form in Parkinson's disease therapeutics.

Quantitative Data Summary: Comparative Physical Properties
Physical PropertyLipid DOPA-Na (1,2-Dioleoyl-sn-glycero-3-phosphate)L-DOPA-Na (Levodopa Sodium Salt)
Molecular Weight 722.98 g/mol 219.17 g/mol
Chemical Role Anionic Phospholipid / LNP ExcipientDopamine Precursor / Prodrug
Aqueous Solubility Forms liposomes/micelles; insoluble as a free monomerHighly soluble (>100 mg/mL), compared to ~1.65 mg/mL for free base
Charge Profile Highly negative (Phosphate headgroup, pKa ~1.5 and 7.5)Zwitterionic backbone, deprotonated catechol at high pH
Primary Application Radiosensitizer coating, LDH nanoparticle stabilizationParkinson's disease continuous infusion therapies
Oxidative Stability Stable under inert gas; unsaturated tails prone to lipid peroxidationHighly unstable; rapidly oxidizes to melanin-like polymers in moisture/air

Physical Chemistry of Lipid DOPA-Na (1,2-Dioleoyl-sn-glycero-3-phosphate)

Amphiphilic Geometry and Phase Behavior

Lipid DOPA-Na possesses a unique critical packing parameter (CPP). Its bulky di-acyl hydrophobic tail combined with a relatively small phosphate headgroup gives the molecule a conical geometry (CPP > 1). When dispersed in aqueous media, pure DOPA-Na favors the formation of inverse hexagonal ( HII​ ) phases. However, its true utility lies in its behavior within lipid mixtures.

When DOPA-Na is mixed with Monoolein (MO) at a 10% molar ratio, the strong electrostatic repulsion between the anionic phosphate headgroups forces the hydration layers to expand. Causality: This charge repulsion overrides the natural tendency of MO to form bicontinuous cubic phases, instead stabilizing a highly swollen lamellar ( Lα​ ) phase 1.

Electrostatic Triggering of Cubic Phases

The Lα​ phase of DOPA/MO mixtures is highly responsive to polycations. The introduction of positively charged peptides (such as poly-L-lysine) results in electrostatic binding to the DOPA-Na headgroups. This binding neutralizes the membrane charge, drastically reducing the effective headgroup area. Consequently, the membrane undergoes a rapid self-assembly phase transition from the Lα​ phase to the Q229 (Im3m space group) and eventually the Q230 (Ia3d space group) bicontinuous cubic phases 1.

PhaseTransition N1 DOPA/MO Lipid Film (90% MO / 10% DOPA-Na) N2 Lamellar Phase (Lα) High Electrostatic Repulsion N1->N2 Hydration (pH 7.0) N3 Addition of Polycations (e.g., Poly-L-Lysine) N2->N3 Charge Neutralization N4 Cubic Phase (Q229) Im3m Space Group N3->N4 Low Conc. (8 mM) N5 Cubic Phase (Q230) Ia3d Space Group N3->N5 High Conc. (>15 mM) N4->N5 Further Dehydration

Phase transition mechanism of DOPA/MO membranes driven by electrostatic peptide interactions.

Nanoparticle Surface Stabilization

Beyond phase behavior, DOPA-Na is a premier coating agent for inorganic nanoparticles. For instance, Layered Double Hydroxide (LDH) nanoparticles inherently possess a strong positive surface charge (+39 mV), which leads to rapid systemic clearance and toxicity. By coating LDHs with DOPA-Na and PEGylated lipids, the anionic phosphate groups electrostatically anchor to the LDH core 2. This creates a biomimetic core-shell structure that prevents endolysosomal degradation. Similarly, DOPA-Na is utilized to coat hafnium-based nanoscale coordination polymers acting as radiosensitizers 3.

Physical Properties of L-DOPA Sodium Salt (Neuropharmacology)

Levodopa is an amino acid precursor of dopamine that crosses the blood-brain barrier, making it the gold standard for Parkinson's disease management 4.

Solubility Dynamics

The free base form of L-DOPA crystallizes as colorless needles and is practically insoluble in ethanol, with an aqueous solubility of only ~1.65 mg/mL at 25°C 5. To formulate L-DOPA for continuous subcutaneous infusion (which requires high drug concentrations in small volumes), it is converted into a sodium or hydrochloride salt. Causality: The ionization of the molecule disrupts the highly stable intermolecular hydrogen-bonding network of the crystal lattice, drastically lowering the thermodynamic barrier to solvation and increasing the dissolution rate 5.

Oxidative Instability

While the sodium salt solves the solubility issue, it introduces severe chemical instability. In the presence of moisture, L-DOPA is rapidly oxidized by atmospheric oxygen, darkening as it polymerizes into melanin-like structures 6. Causality: The alkaline microenvironment created by the sodium salt accelerates the deprotonation of the catechol hydroxyl groups. The resulting phenoxide ions are highly electron-rich and extremely susceptible to auto-oxidation. Therefore, aqueous formulations of L-DOPA-Na strictly require the co-formulation of sacrificial antioxidants (e.g., sodium ascorbate) and nitrogen purging.

Experimental Protocols

Protocol 1: Preparation and Phase Transition Analysis of DOPA/MO Cubic Phases

This protocol details the generation of stimuli-responsive cubic phases using Lipid DOPA-Na.

  • Lipid Mixing: Combine Monoolein and DOPA-Na at a 90:10 molar ratio in a glass vial using HPLC-grade chloroform as the solvent.

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film. Causality: Transfer the vial to a vacuum desiccator for a minimum of 12 hours. Complete removal of trace chloroform is mandatory; residual solvent acts as a plasticizer, artificially lowering the phase transition temperature and invalidating subsequent X-ray diffraction data.

  • Hydration: Hydrate the lipid film with 10 mM PIPES buffer adjusted to pH 7.0. Vortex vigorously. The pH must be maintained above the pKa2​ of DOPA-Na to ensure the phosphate group remains fully ionized, maximizing electrostatic repulsion.

  • Peptide Introduction: Titrate poly-L-lysine (or a similar polycation) into the dispersion.

  • Validation Checkpoint (SAXS): Analyze the sample using Small-Angle X-ray Scattering (SAXS). The successful transition from Lα​ to the Q229 cubic phase is self-validated by the appearance of Bragg peaks with spacing ratios of 2​:4​:6​:8​ .

Protocol 2: Formulation of DOPA-Coated LDH Nanoparticles

This workflow describes the electrostatic coating of inorganic cores with DOPA-Na.

  • Core Synthesis: Synthesize bare Layered Double Hydroxide (LDH) nanoparticles via standard coprecipitation.

  • Lipid Shell Assembly: Dissolve DOPA-Na, cholesterol, and DSPE-PEG5000 in a solvent system. Introduce the LDH nanoparticles. Causality: The strong electrostatic affinity between the anionic DOPA-Na and the cationic LDH surface drives spontaneous self-assembly, forming a tightly packed lipid bilayer shell 2.

  • Extrusion: Pass the suspension through a 100 nm polycarbonate membrane to ensure unilamellarity and uniform size distribution.

  • Validation Checkpoint (Zeta Potential): Measure the surface charge via Dynamic Light Scattering (DLS). A successful DOPA-Na coating is self-validated by a definitive charge reversal—typically shifting from +39 mV (bare LDH) to approximately -31 mV (DOPA-LNP) 2.

LNPWorkflow S1 LDH Core Synthesis (+39 mV) S2 DOPA-Na Electrostatic Anchoring S1->S2 S3 Lipid Shell Self-Assembly S2->S3 S4 PEGylation & Extrusion S3->S4 S5 Final DOPA-LNP (-31 mV) S4->S5

Step-by-step workflow for formulating DOPA-Na lipid nanoparticles via thin-film hydration.

References

  • Novel hydrochloride salts of levodopa , Google Patents (US20070027216A1), 5

  • Levodopa | C9H11NO4 | CID 6047 , PubChem - NIH, 6

  • Effect of Positively Charged Short Peptides on Stability of Cubic Phases of Monoolein/Dioleoylphosphatidic Acid Mixtures , Langmuir - ACS Publications, 1

  • Levodopa | 59-92-7 , ChemicalBook, 4

  • Release of biologically relevant substrates from prodrugs and nanocarriers using X- and γ-rays as trigger signals , Comptes Rendus de l'Académie des Sciences, 3

  • Improvement of pharmacokinetic and antitumor activity of layered double hydroxide nanoparticles by coating with PEGylated phospholipid membrane , PMC - NIH, 2

Sources

The Genesis and Evolution of 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA): From Biosynthetic Intermediate to Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of lipid biophysics and drug delivery, I have witnessed the remarkable evolution of 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt (commonly known as 18:1 PA or DOPA ). Originally pigeonholed as a mere metabolic intermediate in the CDP-diacylglycerol (Kennedy) pathway, DOPA has emerged as a critical lipid second messenger and an indispensable excipient in next-generation nanomedicine.

This whitepaper provides an in-depth technical analysis of DOPA, tracing its historical discovery in the mTOR signaling pathway, detailing its biophysical properties, and outlining its modern applications in Selective Organ Targeting (SORT) Lipid Nanoparticles (LNPs).

Chemical Identity and Biophysical Properties

To understand the functional versatility of DOPA, one must first examine its molecular architecture. DOPA is an anionic glycerophospholipid characterized by two oleoyl (18:1) acyl chains and a terminal phosphate headgroup. The cis-double bond at the ω -9 position of each acyl chain creates a structural "kink." This geometric irregularity prevents tight lipid packing, resulting in a highly fluid lipid with a low phase transition temperature ( Tm​ ).

In aqueous environments, the conical shape of DOPA induces negative membrane curvature, a biophysical trait that facilitates protein binding and membrane fusion events.

Quantitative Data: Biophysical Profile of DOPA
ParameterSpecification / ValueBiophysical Significance
IUPAC Name 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphateDefines the cis-geometry critical for membrane fluidity.
Common Synonyms 18:1 PA, DOPA, POPA (variant)Standard nomenclature in lipidomics and formulation.
CAS Number 108392-02-5Unique chemical identifier for the sodium salt.
Molecular Weight 722.95 g/mol Essential for precise molar ratio calculations in LNPs.
Phase Transition ( Tm​ ) -8 °CEnsures the lipid remains in a fluid, liquid-crystalline phase at 37 °C.
Net Charge (pH 7.4) -1 to -2 (Anionic)Drives electrostatic complexation and spleen-targeting opsonization.

The mTOR Paradigm: A Historical Discovery in Cellular Signaling

Prior to 2001, phosphatidic acid (PA) was viewed primarily as a structural precursor to other phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE). The paradigm shifted dramatically with the seminal discovery by Fang et al., which established PA as a critical, direct activator of the mammalian target of rapamycin (mTOR) .

The Mechanistic Causality of 18:1 PA in Signaling

When cells are stimulated by mitogens, Phospholipase D (PLD) hydrolyzes PC to generate PA. The generated PA directly binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, competing with the immunosuppressant rapamycin .

Why is the 18:1 acyl chain critical? Structure-activity relationship studies revealed that saturated PAs (e.g., 16:0 PA) are structurally rigid and act as competitive inhibitors, failing to properly activate the kinase. In contrast, unsaturated PAs like 18:1 PA possess the requisite conical geometry to optimally dock into the hydrophobic pocket of the FRB domain, allosterically facilitating the assembly and activation of the mTORC1 complex .

mTOR_Pathway Mitogen Mitogenic Stimulus PLD Phospholipase D (PLD) Mitogen->PLD Activates DOPA 18:1 PA (DOPA) PLD->DOPA Hydrolysis PC Phosphatidylcholine (PC) PC->PLD Substrate mTORC1 mTORC1 Complex DOPA->mTORC1 Binds FRB Domain Effectors S6K1 & 4E-BP1 mTORC1->Effectors Phosphorylates Rapamycin Rapamycin Rapamycin->mTORC1 Competes

PLD-mediated generation of 18:1 PA and its competitive activation of mTORC1.

Evolution into Advanced Drug Delivery: LNPs and SORT Technology

While DOPA's biological role cemented its importance in basic science, its biophysical properties have recently revolutionized nanomedicine. Early applications utilized DOPA to stabilize inorganic nanoprecipitates, such as calcium phosphate cores for the delivery of cisplatin . However, its most profound pharmaceutical application lies in mRNA Lipid Nanoparticles (LNPs) .

Standard LNPs typically accumulate in the liver due to apolipoprotein E (ApoE) opsonization. The development of Selective Organ Targeting (SORT) LNPs demonstrated that incorporating specific charged lipids alters the in vivo protein corona, redirecting the LNP to extrahepatic tissues .

The Causality of Spleen Targeting: By doping a standard LNP formulation with 10-40% DOPA, the surface of the nanoparticle becomes highly anionic. Once injected intravenously, this anionic surface selectively recruits distinct serum proteins (e.g., complement factors or specific globulins) rather than ApoE. This altered protein corona is recognized by the reticuloendothelial system, specifically the macrophages and B-cells of the spleen, enabling highly targeted mRNA delivery for immunotherapies and vaccines.

LNP_Workflow Lipids Lipid Mix in Ethanol (Ionizable, Chol, PEG, DOPA) Mixer Microfluidic Mixing (Rapid Self-Assembly) Lipids->Mixer mRNA mRNA in Citrate Buffer (pH 4.0) mRNA->Mixer Dialysis Dialysis against PBS (pH 7.4, EtOH removal) Mixer->Dialysis Acidic LNP SORT_LNP Spleen-Targeted LNP (Anionic Surface) Dialysis->SORT_LNP Neutralization

Microfluidic assembly of DOPA-doped SORT LNPs for selective spleen targeting.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to isolate the specific effects of DOPA in both formulation and biological assays.

Protocol 1: Microfluidic Formulation of DOPA-Doped SORT LNPs

This protocol outlines the generation of spleen-targeting LNPs. The causality of each step is critical to maintaining the delicate electrostatic balance required for mRNA encapsulation.

  • Lipid Phase Preparation: Dissolve the ionizable lipid, cholesterol, PEG-lipid, and DOPA (18:1 PA) in anhydrous ethanol at a molar ratio of 50:38:1.5:10.5.

    • Causality: Ethanol fully solubilizes the lipids, preventing premature liposome formation. The 10.5% molar ratio of DOPA provides sufficient anionic charge density to override the liver-targeting ApoE pathway without destabilizing the LNP core.

  • Aqueous Phase Preparation: Dilute the mRNA in 50 mM citrate buffer, adjusting the pH to exactly 4.0.

    • Causality: The ionizable lipid (typically pKa ~6.2-6.5) must be fully protonated. At pH 4.0, it carries a strong positive charge, driving rapid electrostatic complexation with the negatively charged mRNA backbone.

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic micromixer at a 3:1 flow rate ratio (Aqueous:Ethanol) with a total flow rate of 12 mL/min.

    • Causality: Rapid, chaotic advection forces the lipids to precipitate out of the ethanol and self-assemble around the mRNA in milliseconds, trapping DOPA primarily in the outer leaflet.

  • Dialysis and Neutralization: Immediately dialyze the effluent against 1X PBS (pH 7.4) using a 100 kDa MWCO cassette for 18 hours.

    • Causality: Dialysis removes the ethanol and raises the internal pH. This neutralizes the ionizable lipid, locking the LNP into a stable, solid-core structure, while the permanently charged DOPA dictates the final negative zeta potential.

Protocol 2: In Vitro Kinase Assay for PA-Mediated mTOR Activation

This assay isolates the direct stimulatory effect of 18:1 PA on mTORC1, bypassing upstream receptor tyrosine kinases.

  • Cell Starvation: Culture HEK293 cells to 80% confluence, wash twice with PBS, and incubate in serum-free DMEM for 4 hours.

    • Causality: Serum contains mitogens that actively drive PLD to produce endogenous PA. Starvation depletes basal PA levels, creating a silent background to accurately measure the effect of exogenous DOPA.

  • Liposomal Delivery of DOPA: Prepare unilamellar liposomes consisting of 18:1 PA and PC (1:1 molar ratio) via thin-film hydration and probe sonication. Add the liposomes to the starved cells at a final PA concentration of 100 μ M for 30 minutes.

    • Causality: Free PA is highly hydrophobic and will aggregate in the media. Liposomal formulation allows the lipid to fuse with the plasma membrane and translocate to the intracellular mTOR complexes.

  • Immunoblotting: Lyse the cells in RIPA buffer containing phosphatase inhibitors. Perform SDS-PAGE and probe for phosphorylated S6K1 (Thr389) and 4E-BP1.

    • Causality: Direct measurement of mTOR kinase activity is technically challenging. S6K1 and 4E-BP1 are immediate downstream effectors; their phosphorylation status serves as a robust, self-validating proxy for mTORC1 activation.

References

  • Fang, Y., Vilella-Bach, M., Kornmann, R., Tolentino, P., & Chen, J. (2001). Phosphatidic acid-mediated mitogenic activation of mTOR signaling. Science, 294(5548), 1942-1945. URL:[Link]

  • Foster, D. A. (2013). Phosphatidic acid and lipid sensing by mTOR. Trends in Endocrinology & Metabolism, 24(6), 272-278. URL:[Link]

  • Zhang, H., et al. (2021). Optical Control of Phosphatidic Acid Signaling. ACS Central Science, 7(8), 1408-1415. URL:[Link]

  • Cheng, Q., et al. (2023). Unlocking the Therapeutic Applicability of LNP-mRNA: Chemistry, Formulation, and Clinical Strategies. Pharmaceutics, 15(7), 1941. URL:[Link]

  • Guo, S., et al. (2013). Unmodified drug used as a material to construct nanoparticles: delivery of cisplatin for enhanced anti-cancer therapy. Biomaterials, 34(33), 8523-8530. URL:[Link]

DOPA Lipid as an Anionic Phospholipid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of lipidomics and nanomedicine, 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) has emerged as a highly versatile and functional anionic phospholipid[1][2]. Characterized by its two monounsaturated oleoyl (18:1) acyl chains and a highly negatively charged phosphatidic acid headgroup, DOPA is widely utilized in membrane biophysics, liposome formulation, and advanced drug delivery systems[2][3].

This whitepaper provides an in-depth mechanistic analysis of DOPA, detailing its physicochemical profiling, its role in modulating cellular signaling and protein function, and its cutting-edge applications in targeted lipid nanoparticles (LNPs) and core-shell nanocarriers.

Physicochemical & Biophysical Profiling

Structural and Electrostatic Properties

DOPA (Molecular Formula: C39​H73​O8​P ) is a synthetic phospholipid that exists predominantly as a sodium or ammonium salt in commercial preparations[2][3]. The lack of a bulky moiety (like choline or ethanolamine) on the phosphate headgroup gives DOPA a unique conical shape and a concentrated localized negative charge at physiological pH.

When incorporated into lipid bilayers, DOPA drastically alters the electrostatic landscape of the membrane. For example, standard Egg Phosphatidylcholine (EggPC) liposomes exhibit a near-neutral surface zeta potential of approximately −7.6 mV. However, the incorporation of DOPA at a 20 wt% ratio shifts the zeta potential to a highly anionic −61.1 ± 2.3 mV [4]. This intense electronegativity is the primary driver for its utility in electrostatic drug complexation and protein corona modulation.

Phase Behavior and Fusogenicity

DOPA plays a critical role in the phase behavior of lipid mixtures. Mixtures of cationic lipids and anionic lipids like DOPA have a strong propensity to adopt "inverted" nonbilayer lipid phases (such as the inverted hexagonal phase, HII​ ) under conditions where the net surface charge is neutralized (e.g., in the acidic environment of an endosome)[4][5]. This pH-dependent structural transition is a fundamental mechanism utilized in designing pH-sensitive, fusogenic liposomes capable of efficient endosomal escape[5].

Mechanistic Roles in Biological Systems

Phosphatidic Acid (PA) Signaling and the Hippo Pathway

Phosphatidic acid is not merely a structural lipid; it is a potent second messenger. In endogenous systems, PA is synthesized via the hydrolysis of phosphatidylcholine (PC) by Phospholipase D (PLD)[6][7]. Researchers utilize synthetic DOPA liposomes to exogenously stimulate PA-dependent pathways. The addition of DOPA liposomes to cultured cells has been shown to downregulate the Hippo signaling pathway, subsequently driving the nuclear localization of the transcriptional co-activator YAP (Yes-associated protein)[7].

G PC Phosphatidylcholine (PC) PLD Phospholipase D (PLD) Enzymatic Hydrolysis PC->PLD PA Phosphatidic Acid (PA/DOPA) Accumulation PLD->PA Hippo Hippo Pathway Downregulation PA->Hippo YAP YAP Nuclear Localization (Gene Transcription) Hippo->YAP

Figure 1: Mechanism of DOPA/PA-mediated downregulation of the Hippo pathway leading to YAP nuclear localization.

Modulation of Membrane Protein Dynamics

Anionic phospholipids directly interact with and regulate integral membrane proteins. In biophysical studies of the sarcoplasmic reticulum Ca2+ -ATPase, the inclusion of 10 mol% DOPA into reconstituted dioleoylphosphatidylcholine (DOPC) vesicles significantly enhanced calcium accumulation[8][9]. Mechanistically, DOPA binds to non-annular sites on the enzyme, decreasing the rate of "slippage"—a futile cycle where the phosphorylated intermediate releases bound Ca2+ back into the cytoplasm rather than translocating it into the lumen[8][9].

Innovations in Advanced Drug Delivery

Spleen-Targeted Lipid Nanoparticles (LNPs)

A major hurdle in systemic mRNA delivery is the preferential accumulation of standard LNPs in the liver. To achieve robust cancer immunotherapies, antigens must be delivered to antigen-presenting cells in secondary lymphoid organs like the spleen[10].

By incorporating DOPA (often referred to as 18PA in this context) into the LNP formulation, researchers engineer a highly negative surface charge. Upon intravenous administration, this anionic surface alters the composition of the adsorbed blood protein corona. This specific corona profile bypasses hepatic clearance and facilitates targeted delivery to the marginal zone (MZ) and white pulp (WP) of the spleen, enabling highly efficient mRNA translation in immune cells[10][11].

G LNP LNP Formulation (+ DOPA Lipid) Charge Increased Anionic Surface Charge LNP->Charge Corona Altered Protein Corona Adsorption Charge->Corona Target Hepatic Bypass & Spleen Targeting Corona->Target Action mRNA Translation in APCs / B-Cells Target->Action

Figure 2: Stepwise mechanism of DOPA-mediated spleen targeting via protein corona modulation.

Calcium Phosphate (CaP) Core-Shell Nanoparticles

DOPA is uniquely suited for biomineralization templating. In the synthesis of aqueous-cored calcium phosphate (CaP) nanoparticles, DOPA liposomes act as the structural foundation[12]. The exposed negatively charged phosphate headgroups of DOPA strongly attract Ca2+ ions. Upon the slow titration of phosphate ions, a solid CaP nanoshell precipitates directly onto the liposome periphery. This organic-inorganic hybrid system is highly effective for the co-delivery of hydrophilic genes and hydrophobic chemotherapeutics[12].

Experimental Protocols

To ensure self-validating experimental systems, the following protocols include built-in quality control checkpoints (e.g., DLS and Zeta Potential measurements).

Protocol 1: Preparation of DOPA-Incorporated Large Unilamellar Vesicles (LUVs)

Adapted from established thin-film hydration and extrusion methods[4][6].

  • Lipid Solubilization : Dissolve the lipid mixture (e.g., EggPC and DOPA at an 80:20 weight ratio) in a 1:1 (v/v) mixture of chloroform and methanol to a final concentration of 5 mg/mL.

  • Film Formation : Evaporate the organic solvent by blowing a gentle stream of nitrogen gas over the solution for 15 minutes. Transfer the vial to a vacuum desiccator for 2 hours to remove trace solvents, yielding a dry lipid film.

  • Hydration : Rehydrate the lipid film with a physiological buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4) at 37°C.

  • Vesicle Assembly : Vortex the suspension vigorously for 1 minute, followed by bath sonication for 3 minutes to produce multilamellar vesicles (MLVs).

  • Extrusion : Pass the MLV suspension 11–15 times through a polycarbonate membrane filter (100 nm pore size) using a mini-extruder.

  • Validation Checkpoint : Analyze via Dynamic Light Scattering (DLS). Successful LUVs should exhibit a diameter of ~75–80 nm (PDI < 0.15) and a strongly negative zeta potential (approx. −60 mV) confirming DOPA incorporation[4].

G Step1 1. Dissolve Lipids (Chloroform/Methanol) Step2 2. Evaporate Solvent (N2 Gas + Vacuum) Step1->Step2 Step3 3. Hydrate Film (Tris-HCl Buffer, 37°C) Step2->Step3 Step4 4. Vortex & Sonicate (Form MLVs) Step3->Step4 Step5 5. Extrusion (100nm Polycarbonate) Step4->Step5 Step6 6. QC: DLS & Zeta (~76nm, -61mV) Step5->Step6

Figure 3: Step-by-step workflow for the preparation and validation of DOPA-incorporated liposomes.

Protocol 2: Assembly of DOPA-Templated CaP Nanoparticles

Adapted from Ostafin group methodologies[12].

  • Template Preparation : Prepare DOPA liposomes (100% DOPA or high-mol% DOPA/PC blends) using Protocol 1.

  • Calcium Localization : Add CaCl2​ solution dropwise to the liposome suspension under continuous magnetic stirring. Allow 30 minutes for the Ca2+ ions to electrostatically localize around the anionic phosphatidic acid headgroups.

  • Shell Precipitation : Slowly titrate a basic sodium phosphate solution ( Na2​HPO4​ , adjusted to pH 9.0 with NaOH) into the mixture. The localized calcium will react with the phosphate to precipitate a CaP shell on the liposome surface.

  • Purification : Remove unreacted ions and uncoated liposomes by dialyzing the suspension against deionized water for 24 hours.

Quantitative Data Presentation

The following table summarizes the physicochemical shifts and biological outcomes associated with DOPA integration across various experimental models.

Formulation / SystemDOPA ContentKey Physicochemical ShiftPrimary Biological / Delivery ApplicationRef
EggPC / DOPA Liposomes 20 wt%Zeta potential shift from −7.6 mV to −61.1 mV.Electrostatic adsorption of cationic nanoparticles (AuChi); pH-responsive release.[4]
DOPC / DOPA Vesicles 10 mol%Increased binding to non-annular sites on proteins.Decreases slippage rate of Ca2+ -ATPase; enhances Ca2+ accumulation.[8][9]
MC3-based LNPs VariableHighly anionic surface charge; altered protein corona.Shifts mRNA biodistribution from liver to spleen (MZ/WP targeting).[10][11]
Pure DOPA Liposomes 100%High density of exposed phosphate headgroups.Acts as a template for Calcium Phosphate (CaP) core-shell nanoparticle synthesis.[12]

References

  • DOPA lipid | Chemistry For Sustainability Chemistry For Sustainability[Link]

  • Nanoparticle-Stabilized Liposomes for pH-Responsive Gastric Drug Delivery Langmuir (ACS Publications)[Link]

  • US20080089932A1 - Amphoteric liposomes, a method of formulating an amphoteric liposome and a method of loading an amphoteric liposome Google P
  • Spatiotemporal control of phosphatidic acid signaling with optogenetic, engineered phospholipase Ds Journal of Cell Biology | Rockefeller University Press[Link]

  • Anionic phospholipids decrease the rate of slippage on the Ca(2+)-ATPase of sarcoplasmic reticulum Biochemical Journal (PMC / Portland Press)[Link]

  • Targeted Drug Delivery to the Spleen and Its Implications for the Prevention and Treatment of Cancer National Institutes of Health (PMC)[Link]

  • Phosphatidylserine Lipid Nanoparticles Promote Systemic RNA Delivery to Secondary Lymphoid Organs National Institutes of Health (PMC)[Link]

  • Assembly of Aqueous-Cored Calcium Phosphate Nanoparticles for Drug Delivery ResearchGate[Link]

  • Visualization of Phosphatidic Acid Fluctuations in the Plasma Membrane of Living Cells National Institutes of Health (PMC)[Link]

Sources

The Biophysical and Functional Landscape of 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) is a synthetic, unsaturated derivative of phosphatidic acid (PA). While often viewed simply as a biosynthetic intermediate or a minor structural component of cell membranes, DOPA is, in fact, a potent biophysical modulator. Its unique molecular geometry and anionic headgroup allow it to dictate membrane curvature, recruit specific cytosolic proteins, and drive membrane fusion events. For researchers and drug development professionals, understanding the mechanistic behavior of DOPA is critical for designing advanced liposomal formulations, lipid nanoparticles (LNPs), and targeted drug delivery systems.

This whitepaper dissects the biophysical properties of DOPA, its role in cellular signaling through curvature stress, and provides field-proven, self-validating protocols for its utilization in membrane research.

Biophysical Properties: Geometry, Charge, and Curvature

The functional role of DOPA in a lipid bilayer is fundamentally governed by its molecular shape and electrostatic properties. Unlike phosphatidylcholine (PC), which has a large, zwitterionic choline headgroup, DOPA possesses a small, highly charged phosphate headgroup attached to two bulky, unsaturated oleoyl (18:1) acyl chains[1].

The Packing Parameter and Spontaneous Curvature

This geometric mismatch between the small headgroup and the expansive hydrophobic tails gives DOPA a lipid packing parameter ( P ) greater than 1. Consequently, DOPA adopts an "inverted cone" shape. When integrated into a lamellar lipid bilayer, DOPA induces negative spontaneous curvature [1][2].

Rather than forming stable, flat bilayers on its own, DOPA inherently wants to curl the membrane inward. In mixed lipid systems, such as those containing dipalmitoleoylphosphatidylethanolamine (DPOPE), the introduction of even low concentrations of DOPA (as low as 2.5 mol%) can drive a phase transition from a fluid lamellar ( Lα​ ) phase to an inverted hexagonal ( HII​ ) phase[3]. Furthermore, DOPA localizes preferentially to the inner, negatively curved leaflets of tubulated bilayers and liposomes, actively supporting the formation of highly curved membrane structures[4].

Electrostatic Dynamics and Ion Interactions

The ionization state of DOPA's phosphate headgroup is highly sensitive to its local environment. The presence of counter-ions, particularly divalent cations like calcium ( Ca2+ ), induces surface compaction of the headgroups, further exaggerating the inverted cone shape and amplifying negative curvature[1]. Furthermore, asymmetric salt concentrations across a DOPC/DOPA bilayer have been shown to alter the headgroup area, causing the entire bilayer to physically bend away from the support structure[5].

Quantitative Comparison of Lipid Geometries

To effectively design lipid-based systems, researchers must balance the geometric contributions of each lipid component. The table below summarizes the biophysical parameters of DOPA relative to other common structural lipids.

Lipid TypeHeadgroup Charge (at pH 7.4)Molecular ShapePacking Parameter ( P )Spontaneous Curvature ( C0​ )Preferred Phase
DOPC Zwitterionic (Neutral)Cylindrical ≈1.0 ≈0 Lamellar ( Lα​ )
DOPE Zwitterionic (Neutral)Cone >1.0 NegativeInverted Hexagonal ( HII​ )
DOPA Anionic (-1 to -2)Inverted Cone >1.0 Highly Negative HII​ (Ion dependent)
LysoPC Zwitterionic (Neutral)Cone <1.0 PositiveMicellar

Mechanistic Role in Protein Recruitment and Signaling

In biological systems, phosphatidic acid is generated dynamically by the enzymatic cleavage of PC by Phospholipase D (PLD)[1]. The localized generation of PA (modeled experimentally using DOPA) does not merely change the chemical composition of the membrane; it alters the mechanical stress of the bilayer.

Curvature Stress as a Recruitment Signal

Many PA-binding proteins do not simply recognize the phosphate headgroup via a lock-and-key mechanism. Instead, they recognize the curvature stress and lateral packing defects introduced by the inverted-cone shape of the lipid[1][2]. The accumulation of DOPA creates hydrophobic voids at the membrane interface. Proteins containing PA-binding domains (PABDs)—such as mTOR, Spo20, and various fusion machinery—utilize these packing defects to insert hydrophobic residues into the bilayer, anchoring themselves to the membrane[6].

PA_Signaling PC Phosphatidylcholine (DOPC) PLD Phospholipase D (Hydrolysis) PC->PLD Enzymatic Cleavage DOPA 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) PLD->DOPA Headgroup Removal Curvature Negative Curvature Stress & Packing Defects DOPA->Curvature Cone Shape (P > 1) Proteins Recruitment of PA-Binding Proteins (e.g., mTOR, Spo20) Curvature->Proteins Electrostatic & Hydrophobic Insertion Fusion Membrane Fusion & Vesicular Trafficking Proteins->Fusion Effector Activation

Mechanistic pathway of DOPA-induced curvature stress and subsequent protein recruitment.

Applications in Drug Delivery and Liposomal Formulation

In the pharmaceutical industry, DOPA is a highly valued excipient for advanced drug delivery systems. Its anionic nature and curvature-inducing properties are leveraged to tune the fusogenicity and surface charge of nanocarriers.

  • Calcium Phosphate Nanoshells & Depot Formulations: DOPA is frequently utilized as a template to synthesize calcium phosphate (CaP) nanoshells[7]. The strong electrostatic interaction between the anionic phosphate headgroup of DOPA and Ca2+ ions facilitates the controlled deposition of calcium phosphate, creating robust, biocompatible shells for sustained drug release. Furthermore, intact liposomes formulated with PA derivatives have shown pharmaceutical potential as single composing units for injectable depot formulations[8].

  • Biofilm Targeting: DOPA has been used to prepare Zol-Ca complex nanoparticle formulations. When combined with fluorescent dyes and calcium phosphate, DOPA enhances adsorption onto bacterial surfaces, allowing for targeted delivery into difficult-to-penetrate biofilms (e.g., S. aureus)[9].

  • Membrane Protein Reconstitution: Because anionic lipids act as "lipochaperones," DOPA is frequently used in synthetic biology to stimulate the Sec-independent insertion and proper folding of membrane proteins into artificial lipid bilayers[10].

Experimental Methodologies

To harness DOPA effectively in biophysical assays, researchers must employ rigorous, self-validating protocols. Because DOPA induces curvature stress, improper liposome preparation can lead to highly polydisperse, unstable, or spontaneously fusing vesicle populations.

Protocol: Preparation of DOPA-Enriched Large Unilamellar Vesicles (LUVs)

This protocol describes the generation of 100 nm LUVs (e.g., 80 mol% DOPC / 20 mol% DOPA) for use in protein-binding or curvature assays. The methodology is designed with built-in thermodynamic and physical validation steps to ensure reproducibility.

Materials Required:

  • DOPC and DOPA (Avanti Polar Lipids, supplied in chloroform)[10].

  • Hydration Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid divalent cations like Ca2+ or Mg2+ during initial formation to prevent premature DOPA-mediated aggregation.

  • Nitrogen gas ( N2​ ), vacuum desiccator, liquid nitrogen, and a heated water bath.

  • Mini-extruder with 100 nm polycarbonate membranes.

Step-by-Step Workflow:

  • Lipid Mixing & Aliquoting: Combine DOPC and DOPA in a clean glass vial at the desired molar ratio using glass Hamilton syringes.

    • Causality: Glass is required because chloroform leaches plasticizers from standard laboratory plastics, which will incorporate into the bilayer and alter curvature mechanics.

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of N2​ gas to form a thin film, continuously rotating the vial. Place the vial in a vacuum desiccator for a minimum of 2 hours (preferably overnight).

    • Causality: N2​ prevents the oxidation of the unsaturated oleoyl (18:1) tails. The vacuum removes trace chloroform; residual solvent alters the lipid packing parameter and artificially increases membrane fluidity.

  • Hydration: Add the aqueous buffer to the dried lipid film to achieve a final lipid concentration of 1-5 mM. Vortex vigorously for 5 minutes above the phase transition temperature ( Tm​ ) of the lipids (for DOPC/DOPA, room temperature is sufficient as their Tm​ is <0∘C ). This forms Multilamellar Vesicles (MLVs).

  • Freeze-Thaw Cycling (Critical Step): Subject the MLV suspension to 5-10 cycles of rapid freezing in liquid nitrogen followed by thawing in a warm water bath ( 40∘C ), vortexing briefly after each thaw.

    • Causality: This is a vital thermodynamic intervention. Freezing and thawing shatters the concentric lamellae of the MLVs, ensuring that the buffer (and any water-soluble drugs) is uniformly distributed across all lipid layers. It prevents the formation of "vesicles within vesicles" that skew extrusion dynamics.

  • Extrusion: Pass the suspension 11 to 21 times (always an odd number) through a 100 nm polycarbonate filter using a mini-extruder.

    • Causality: An odd number of passes ensures the final LUV suspension ends up in the opposite syringe from the starting MLV suspension, preventing contamination by unextruded, large aggregates.

  • Validation via Dynamic Light Scattering (DLS): Measure the size and Polydispersity Index (PDI) of the resulting LUVs.

    • Self-Validation: A successful preparation will yield a Z-average diameter of ~100-120 nm with a PDI <0.1 . A PDI >0.2 indicates DOPA-induced fusion or incomplete extrusion, requiring the batch to be discarded.

LUV_Workflow Mix 1. Lipid Mixing (DOPC:DOPA in CHCl3) Dry 2. Solvent Evaporation (N2 gas & Vacuum) Mix->Dry Hydrate 3. Hydration (Aqueous Buffer > Tm) Dry->Hydrate FT 4. Freeze-Thaw (5-10 Cycles) Hydrate->FT Extrude 5. Extrusion (100nm Polycarbonate) FT->Extrude Validate 6. DLS Validation (Size & PDI < 0.1) Extrude->Validate

Step-by-step experimental workflow for preparing DOPA-enriched Large Unilamellar Vesicles.

References

  • Low concentration of dioleoylphosphatidic acid induces an inverted hexagonal (H II) phase transition in dipalmitoleoylphosphatidylethanolamine membranes - PubMed. nih.gov.
  • 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt (18:1 PA sodium salt) | Anionic Lipid. medchemexpress.com.
  • Anionic lipids stimulate Sec-independent insertion of a membrane protein lacking charged amino acid side chains - PMC. nih.gov.
  • Injectable Lipid-Based Depot Formulations: Where Do We Stand? - PMC. nih.gov.
  • Phospholipases and Membrane Curvature: What Is Happening
  • 18:1 PA Avanti CAS No.108392-02-5 - Sigma-Aldrich. sigmaaldrich.com.
  • Examining the Contributions of Lipid Shape and Headgroup Charge on Bilayer Behavior. nih.gov.
  • Phosphatidic acid binding proteins display differential binding as a function of membrane curvature stress and chemical properties.
  • Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes | NSF Public Access Repository. nsf.gov.
  • Regulation of Membrane Turnover by Phosphatidic Acid: Cellular Functions and Disease Implic

Sources

PART I: DOPA Sodium Salt in Lipid Nanotechnology (1,2-Dioleoyl-sn-glycero-3-phosphate)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to DOPA Sodium Salt Applications: Resolving the Nomenclature Dichotomy in Lipidomics and Neuropharmacology

As a Senior Application Scientist, one of the most frequent points of friction I encounter in preliminary research design is the nomenclature collision surrounding "DOPA sodium salt." In biochemical catalogs, this designation refers to two fundamentally distinct molecules depending on the research context:

  • 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) sodium salt : A critical anionic phospholipid used in structural biology and advanced nanocarrier formulations.

  • L-DOPA (Levodopa) sodium salt : The highly soluble sodium salt of the dopamine precursor, utilized extensively in neuropharmacology and Parkinson’s disease models.

This whitepaper synthesizes field-proven insights for both applications, detailing the causality behind experimental choices, self-validating protocols, and the mechanistic grounding required for rigorous drug development and structural research.

In membrane biophysics and liposomal drug delivery, DOPA sodium salt is an indispensable anionic lipid. The choice of the sodium salt over the free phosphatidic acid (PA) is not arbitrary; free PA is highly prone to hydrolysis and phase separation. The sodium salt provides controlled ionization at physiological pH, ensuring stable electrostatic repulsion between bilayers during thin-film hydration, which is critical for forming uniform liposomes.

Mechanistic Role in Structural Biology

Phosphatidic acid acts as a structural hub in cell membranes. Its small headgroup relative to its bulky dioleoyl tails gives it a conical geometry, inducing negative membrane curvature. This curvature is a prerequisite for the recruitment and activation of specific membrane-binding proteins. For instance, in the initiation of COPII vesicle biogenesis, the GTPase Sar1 and its guanine nucleotide exchange factor (GEF) Sec12 require highly curved, DOPA-rich membrane environments to facilitate the insertion of Sar1's N-terminal amphipathic helix[1]. Similarly, interorganelle phospholipid transport mediated by VAT-1 relies heavily on specific lipid-protein docking mechanisms where DOPA serves as a functional membrane anchor[2].

Stimuli-Responsive Nanocarriers

Recent advancements have leveraged DOPA sodium salt to engineer stimuli-responsive liposomes. When DOPA is co-formulated with DPPC and cholesterol, it can stabilize nanoreactors designed for X-ray and γ-ray triggered drug release. In these systems, DOPA acts as a structural stabilizer that maintains liposomal integrity until high-energy irradiation induces localized reactive oxygen species (ROS), triggering the controlled release of encapsulated payloads like nitric oxide (NO) donors or chemotherapeutics[3]. Furthermore, the stability of DOPA-containing cubic phases can be precisely modulated by the introduction of positively charged short peptides, which interact electrostatically with the anionic DOPA headgroup[4].

Experimental Protocol 1: Formulation of DOPA-Incorporated Large Unilamellar Vesicles (LUVs)

Causality Focus: This protocol utilizes thin-film hydration followed by extrusion. Nitrogen gas is mandatory to prevent the oxidation of the unsaturated oleoyl tails of DOPA. Extrusion must occur above the phase transition temperature ( Tm​=−8∘C ) to ensure the lipid membrane is in a fluid state, preventing membrane rupture and ensuring uniform sizing.

Step-by-Step Methodology:

  • Lipid Mixing: Dissolve DOPA sodium salt, DPPC, and Cholesterol (molar ratio 20:50:30) in high-purity chloroform/methanol (2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of N2​ gas, followed by vacuum desiccation for 2 hours to remove trace solvents. Validation: The film must appear as a thin, uniform, translucent layer without opaque crystalline aggregates.

  • Hydration: Rehydrate the lipid film with 10 mM HEPES buffer (pH 7.4, 150 mM NaCl) to a final lipid concentration of 10 mM. Vortex vigorously for 5 minutes at room temperature to form Multilamellar Vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder. Causality: An odd number of passes ensures the final extrudate ends up in the collection syringe, leaving larger unextruded aggregates behind.

  • Self-Validation (DLS): Analyze the resulting LUVs via Dynamic Light Scattering (DLS). Acceptable parameters: Z-average diameter of 90–120 nm and a Polydispersity Index (PDI) < 0.15.

LiposomeWorkflow N1 Lipid Mixture (DOPA + DPPC + Chol) N2 Solvent Evaporation (N2 Gas & Vacuum) N1->N2 N3 Thin Lipid Film (Uniform Layer) N2->N3 N4 Buffer Hydration (pH 7.4, >Tm) N3->N4 N5 Extrusion (100nm Membrane) N4->N5 N6 Validated LUVs (DLS & Zeta Potential) N5->N6

Caption: Workflow for formulating and validating DOPA-incorporated Large Unilamellar Vesicles (LUVs).

PART II: L-DOPA Sodium Salt in Neuropharmacology (Levodopa)

In the context of neurological research, L-DOPA (Levodopa) sodium salt is the orally and intravenously active metabolic precursor to the neurotransmitter dopamine. It is the cornerstone of Parkinson's disease research and anti-allodynic studies[5][6][7].

Pharmacological Advantages of the Sodium Salt

Free base L-DOPA has notoriously poor aqueous solubility (~5 mg/mL at 25°C), which severely limits its utility in high-concentration intravenous formulations or acute in vivo microinjections. The synthesis of L-DOPA sodium salt deprotonates the carboxylic acid group, exponentially increasing its aqueous solubility. This allows researchers to deliver precise, high-dose boluses in animal models without the confounding variable of solvent toxicity (e.g., avoiding high concentrations of DMSO or extreme pH adjustments).

Blood-Brain Barrier (BBB) Penetration and Metabolism

Unlike dopamine, L-DOPA sodium salt successfully crosses the blood-brain barrier via the Large Neutral Amino Acid Transporter 1 (LAT1). Once inside the central nervous system, it is rapidly decarboxylated by Aromatic L-amino acid decarboxylase (AADC) into active dopamine, restoring dopaminergic tone in the striatum[5].

Experimental Protocol 2: Preparation and Validation of L-DOPA Sodium Solutions for In Vivo Microdialysis

Causality Focus: L-DOPA is highly susceptible to auto-oxidation, turning into dark melanin-like polymeric degradation products. The protocol mandates the use of an antioxidant (ascorbic acid) and a chelating agent (EDTA) to act as a self-validating stability system. If the solution turns pink or brown, the validation has failed, and the solution must be discarded.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare artificial cerebrospinal fluid (aCSF) containing 0.1% ascorbic acid and 0.05 mM EDTA. Purge the solution with 95% O2​ / 5% CO2​ for 10 minutes.

  • Dissolution: Dissolve L-DOPA sodium salt into the aCSF to achieve the desired micromolar concentration. Causality: The sodium salt will dissolve instantly without the need for sonication, preserving the molecular integrity of the compound.

  • pH Adjustment: Verify the pH is between 7.2 and 7.4. Adjust with micro-aliquots of 0.1 M HCl if the sodium salt has driven the pH too high.

  • Self-Validation (Visual & HPLC): The solution must remain completely colorless. For rigorous validation prior to microdialysis infusion, run a 10-minute isocratic HPLC-ECD (Electrochemical Detection) assay to confirm a single sharp peak corresponding to L-DOPA, ensuring no degradation into dopaquinone has occurred.

LDOPAPathway LDOPA_Na L-DOPA Sodium Salt (Systemic Circulation) LAT1 LAT1 Transporter (Blood-Brain Barrier) LDOPA_Na->LAT1 Transport LDOPA_Brain L-DOPA (Central Nervous System) LAT1->LDOPA_Brain Crossing AADC AADC Enzyme (Decarboxylation) LDOPA_Brain->AADC Substrate Dopamine Dopamine (Receptor Activation) AADC->Dopamine Conversion

Caption: Pharmacokinetic pathway of L-DOPA sodium salt crossing the BBB and converting to Dopamine.

PART III: Quantitative Data Summary

To further clarify the distinction and utility of these compounds, the following table summarizes their critical physicochemical parameters and primary research applications.

ParameterDOPA Sodium Salt (Lipid)L-DOPA Sodium Salt (Neuro)
IUPAC / Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphate sodiumSodium 2-amino-3-(3,4-dihydroxyphenyl)propanoate
Molecular Weight 722.98 g/mol 219.17 g/mol
Aqueous Solubility Insoluble (Forms Liposomes/Micelles)Highly Soluble (>50 mg/mL in water)
Primary Target / Receptor Membrane Proteins (e.g., Sec12, VAT-1)LAT1 Transporter, AADC Enzyme
Core Application X-ray triggered liposomes, Structural BiologyParkinson's models, Dopaminergic research
Stability Concern Oxidation of unsaturated oleoyl tailsAuto-oxidation to dopaquinone (melanin pathway)

References

  • Release of biologically relevant substrates from prodrugs and nanocarriers using X- and γ-rays as trigger signals Source: Comptes Rendus de l'Académie des Sciences URL:[Link]

  • Structural basis for the initiation of COPII vesicle biogenesis Source: National Institutes of Health (PMC) URL:[Link]

  • Effect of Positively Charged Short Peptides on Stability of Cubic Phases of Monoolein/Dioleoylphosphatidic Acid Mixtures Source: Langmuir - ACS Publications URL:[Link]

  • Structural basis for interorganelle phospholipid transport mediated by VAT-1 Source: National Institutes of Health (PMC) URL:[Link]

Sources

Engineering Next-Generation Nanomedicines: The Strategic Integration of 18:1 PA (DOPA) in Lipid-Based Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift in Lipid Nanoparticles

Historically, the systemic delivery of nucleic acids via lipid nanoparticles (LNPs) has been bottlenecked by an overwhelming biological default: accumulation in the liver. While advantageous for hepatic targets, this tropism severely limits the development of immunotherapies, vaccines, and in vivo CAR-T cell engineering. The introduction of 18:1 PA (1,2-dioleoyl-sn-glycero-3-phosphate, also known as DOPA) into lipid matrices has fundamentally disrupted this limitation.

As an anionic phospholipid, 18:1 PA serves two highly specialized functions in modern nanomedicine:

  • A Tropism-Switching Agent: In Selective Organ Targeting (SORT) LNPs, it dictates spleen-specific accumulation by engineering the in vivo protein corona[1].

  • A Structural Bridge: In Lipid-Calcium-Phosphate (LCP) nanoparticles, its high calcium affinity bridges hydrophilic inorganic cores with hydrophobic lipid bilayers[2].

This technical guide deconstructs the biophysical causality, formulation parameters, and validated protocols for utilizing 18:1 PA in advanced drug delivery systems.

Mechanistic Foundations: Why 18:1 PA?

Chemical Architecture and Biophysical Causality

18:1 PA consists of a phosphatidic acid headgroup and two monounsaturated oleoyl (18:1) hydrocarbon tails. Every structural element serves a distinct physical purpose:

  • The Oleoyl Tails (18:1): The cis-double bonds at the 9th carbon introduce a "kink" in the acyl chains. Causality: This prevents tight lipid packing and crystallization, lowering the phase transition temperature ( Tm​ ). In the acidic environment of an endosome, this fluidity is critical for the LNP to undergo a lamellar-to-hexagonal ( HII​ ) phase transition, which physically disrupts the endosomal membrane and releases the mRNA cargo into the cytosol.

  • The Phosphatidic Acid Headgroup: At physiological pH (7.4), the phosphate group is deprotonated, yielding a strong anionic charge[3]. Causality: When incorporated into LNPs, this net negative surface charge selectively recruits distinct endogenous serum proteins (such as β 2-glycoprotein I) upon intravenous injection. This specific protein corona acts as a biological "zip code," bypassing the ApoE-mediated liver uptake pathway and directing the nanoparticles to the spleen[4].

Reprogramming Biodistribution via SORT-LNPs

Standard LNPs (like those used in COVID-19 vaccines) rely on a four-lipid system (Ionizable lipid, Helper lipid, Cholesterol, PEG-lipid)[5]. By introducing 18:1 PA as a fifth component (typically at 10–30 mol%), the LNP is converted into a spleen-targeting SORT-LNP[1]. This is highly desirable for targeting antigen-presenting cells (APCs) and T-cells for cancer immunotherapies and mRNA vaccines[6].

G A Systemic Injection of 18:1 PA SORT-LNPs B Adsorption of Endogenous Proteins (e.g., β2-GPI) A->B C Formation of Spleen-Specific Protein Corona B->C D Uptake by Splenic APCs (Macrophages/Dendritic Cells) C->D E Endosomal Escape & mRNA Translation D->E

Mechanism of 18:1 PA SORT-LNPs bypassing liver tropism to achieve spleen-specific mRNA delivery.

Quantitative Formulation Matrix

To achieve reproducible results, the stoichiometry of the lipid matrix must be strictly controlled. The table below synthesizes the optimal molar ratios for different 18:1 PA-integrated nanomedicines.

Formulation TypeCore ComponentsMolar Ratio (mol%)Zeta Potential (mV)Primary In Vivo TargetPrimary Cargo
Standard LNP (Control) Ionizable / DOPE / Chol / PEG50 / 10 / 38.5 / 1.5Near Neutral (~ -2 to +2)Liver (Hepatocytes)mRNA / siRNA
Spleen SORT-LNP Ionizable / DOPE / Chol / PEG / 18:1 PA 16.7 / 16.7 / 33.3 / 3.3 / 30.0 Highly Negative (~ -15 to -30)Spleen (APCs, T-cells)mRNA / Cas9 RNP[1]
LCP Nanoparticle CaP Core / 18:1 PA / DOTAP / CholCore-dependent / Inner Leaflet / Outer LeafletPositive (~ +20 to +30)Tumors / SystemicsiRNA / DNA[2]

Validated Experimental Methodologies

As a formulation scientist, ensuring self-validating protocols is paramount. The following methodologies detail the exact causality behind each process step to ensure high encapsulation efficiency and monodispersity.

Protocol 1: Microfluidic Assembly of Spleen-Targeting SORT-LNPs

This protocol utilizes rapid microfluidic mixing to formulate mRNA-loaded, spleen-targeting LNPs containing 30 mol% 18:1 PA[7].

Step 1: Preparation of the Aqueous Phase

  • Action: Dilute the mRNA in 50 mM Citrate Buffer, pH 4.0.

  • Causality: The acidic pH ensures that the ionizable lipid (pK a​ ~ 6.0-6.5) becomes fully protonated upon mixing. This positive charge is strictly required to electrostatically complex with the negatively charged phosphate backbone of the mRNA, driving high encapsulation efficiency (>90%).

Step 2: Preparation of the Lipid Phase

  • Action: Dissolve the lipids in anhydrous ethanol at the following molar ratio: 5A2-SC8 (Ionizable) : DOPE : Cholesterol : DMG-PEG2000 : 18:1 PA = 16.7 : 16.7 : 33.3 : 3.3 : 30.0[1].

  • Causality: Ethanol maintains the lipids in a highly soluble, monomeric state. 18:1 PA is co-dissolved here to ensure it is homogeneously distributed throughout the LNP structure during precipitation.

Step 3: Microfluidic Mixing

  • Action: Inject both phases into a microfluidic mixer (e.g., NanoAssemblr) at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Lipid) and a Total Flow Rate (TFR) of 12 mL/min. Target an N/P ratio (Nitrogen to Phosphate) of 10:1[7].

  • Causality: The rapid shift in solvent polarity (from 100% ethanol to 25% ethanol) causes the lipids to instantly exceed their solubility limit. The ionizable lipid condenses the mRNA, while the hydrophobic tails drive self-assembly into a solid core. The rapid millisecond mixing prevents macroscopic aggregation, yielding a low polydispersity index (PDI < 0.2).

Step 4: Dialysis and Neutralization

  • Action: Dialyze the formulation against 1X PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette.

  • Causality: Dialysis removes the residual ethanol (preventing cellular toxicity) and raises the pH to 7.4. At this physiological pH, the ionizable lipid loses its positive charge, rendering the core highly hydrophobic. Concurrently, the 18:1 PA on the surface remains deprotonated (anionic), establishing the final negative surface charge required for spleen targeting[8].

Workflow Aq Aqueous Phase mRNA in Citrate Buffer (pH 4.0) Mix Microfluidic Mixing (FRR 3:1, TFR 12 mL/min) Aq->Mix Lip Lipid Phase (Ethanol) Ionizable, DOPE, Chol, PEG, 18:1 PA Lip->Mix Dialysis Dialysis against PBS (pH 7.4) Remove Ethanol & Neutralize Mix->Dialysis Filter Sterile Filtration (0.22 µm) & Quality Control (DLS, RiboGreen) Dialysis->Filter

Microfluidic workflow for synthesizing 18:1 PA-integrated SORT-LNPs.

Protocol 2: Synthesis of Lipid-Calcium-Phosphate (LCP) Nanoparticles

LCPs utilize 18:1 PA not for biodistribution, but as an essential structural bridge to encapsulate hydrophilic calcium phosphate cores within a lipid bilayer[2].

Step 1: Core Precipitation in Microemulsion

  • Action: Prepare two separate water-in-oil microemulsions (using cyclohexane and Igepal CO-520). Emulsion A contains CaCl 2​ and siRNA. Emulsion B contains Na 2​ HPO 4​ . Mix them vigorously.

  • Causality: The collision of aqueous micelles allows Ca 2+ and PO 43−​ to react, precipitating a solid calcium phosphate (CaP) core that physically traps the siRNA.

Step 2: Surface Modification with 18:1 PA (DOPA)

  • Action: Add 18:1 PA (dissolved in chloroform) to the combined microemulsion.

  • Causality: The CaP core is highly hydrophilic and will aggregate if the emulsion is broken. The anionic phosphate headgroup of 18:1 PA has a massive binding affinity for the calcium-rich surface of the core. It coats the core, pointing its hydrophobic 18:1 oleoyl tails outward. This effectively turns the hydrophilic CaP core into a hydrophobic, lipid-compatible nanoparticle[2].

Step 3: Outer Leaflet Assembly

  • Action: Break the emulsion with absolute ethanol, wash the DOPA-coated cores, and resuspend them in chloroform containing cationic lipids (e.g., DOTAP) and Cholesterol. Evaporate the solvent to form a thin film, then hydrate with an aqueous buffer.

  • Causality: The hydrophobic tails of the DOPA-coated core interdigitate with the hydrophobic tails of DOTAP/Cholesterol. This forms an asymmetric lipid bilayer, yielding a highly stable, fusogenic nanoparticle capable of delivering siRNA with near-zero leakage.

Conclusion

The strategic inclusion of 18:1 PA (DOPA) in lipid-based nanomedicines highlights the evolution of formulation science from passive encapsulation to active, structurally engineered delivery systems. Whether leveraging its anionic charge to hijack the protein corona for spleen-specific mRNA delivery, or utilizing its calcium-chelating properties to stabilize inorganic LCP cores, 18:1 PA remains an indispensable tool for advanced therapeutic development.

References

Sources

Engineering Mussel-Inspired Polydopamine Nanocarriers: Foundational Studies and Translational Workflows in Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundations

Marine mussels exhibit extraordinary wet-adhesion capabilities, a phenomenon fundamentally driven by mussel adhesive proteins (MAPs) rich in the amino acid 3,4-dihydroxyphenylalanine (DOPA)[1]. The catechol side chain of DOPA is the biochemical linchpin that enables both robust interfacial binding and spontaneous oxidative polymerization[2]. By translating this biological mechanism into synthetic nanomedicine, researchers have developed polydopamine (PDA)—a melanin-like biopolymer that has revolutionized targeted drug delivery systems[3].

As a Senior Application Scientist, I approach PDA not merely as a passive structural carrier, but as an active, tunable platform. PDA nanoparticles (PDA NPs) possess intrinsic photothermal conversion efficiency, abundant surface functional groups (catechols, amines, imines), and excellent biocompatibility[4]. These properties allow for the rational design of stimuli-responsive nanocarriers that can navigate the systemic circulation, accumulate in the tumor microenvironment (TME), and release their payload upon specific endogenous (pH) or exogenous (Near-Infrared, NIR) triggers[3].

DOPA_Pathway A DOPA / Dopamine (Catechol) B Dopamine-quinone (Oxidation) A->B O2, Alkaline pH C Leucodopamine (Intramolecular Cyclization) B->C Michael Addition D Dopaminechrome (Further Oxidation) C->D Oxidation E 5,6-Dihydroxyindole (DHI) (Rearrangement) D->E Isomerization F Polydopamine (PDA) (Oligomerization) E->F π-π Stacking & Crosslinking

Oxidative polymerization pathway of DOPA into Polydopamine.

Rational Design and Synthesis of PDA Nanocarriers

The synthesis of PDA NPs must be rigorously controlled. The auto-oxidation of dopamine hydrochloride in alkaline aqueous solutions involves a cascade of reactions: oxidation to dopamine-quinone, intramolecular cyclization to leucodopamine, further oxidation to dopaminechrome, and final oligomerization into PDA[5].

To utilize PDA in drug delivery, the size, morphology, and surface charge must be tightly regulated[3]. Smaller nanoparticles (<100 nm) are preferred for deep tumor penetration and favorable pharmacokinetics, while surface charge dictates cellular internalization and colloidal stability[6].

Protocol 1: Synthesis of Size-Controlled Polydopamine Nanoparticles

Rationale & Causality: The oxidation rate of dopamine is highly dependent on the pH and the dielectric constant of the solvent. Ammonia acts as a basic catalyst to deprotonate the catechol hydroxyls, accelerating auto-oxidation. The ethanol-to-water ratio modulates the solvent's polarity, dictating the critical nucleation size and preventing secondary nucleation, which ensures a monodisperse nanoparticle population.

  • Step 1: Solvent Preparation. Mix 40 mL of Deionized (DI) water and 16 mL of absolute ethanol in a round-bottom flask. Stir at 500 rpm at 25°C.

  • Step 2: Catalyst Addition. Inject 1.5 mL of ammonium hydroxide (NH₄OH, 28-30%) into the solvent mixture. Allow 10 minutes for equilibration.

  • Step 3: Monomer Introduction. Dissolve 250 mg of dopamine hydrochloride in 10 mL of DI water. Add this dropwise to the alkaline solvent. Causality: Dropwise addition prevents localized supersaturation, ensuring uniform particle growth.

  • Step 4: Polymerization. Allow the reaction to proceed under continuous stirring for 24 hours open to the air. Causality: Oxygen is the primary electron acceptor in the oxidation of dopamine; continuous aeration is required for complete polymerization.

  • Step 5: Purification & Validation (Self-Validating Step). Recover the black PDA NPs via centrifugation (15,000 rpm, 20 min). Wash three times with DI water to remove unreacted monomers. Validation: Resuspend in DI water and measure via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.15 validates a successful, monodisperse synthesis.

Table 1: Influence of Synthesis Parameters on PDA NP Characteristics
Ethanol:Water Ratio (v/v)Ammonia Concentration (v/v %)Average Size (DLS, nm)Zeta Potential (mV)Morphology
0:11.0%350 ± 20-35.2Spherical
1:41.5%180 ± 15-38.4Spherical
2:32.5%95 ± 8-42.1Spherical

Surface Functionalization and Payload Integration

The chemical reactivity of PDA allows for facile surface modification via Michael addition or Schiff base reactions with thiol- or amine-terminated molecules[3]. For instance, grafting polyethylene glycol (PEG) enhances steric stabilization and prolongs blood circulation, while targeting ligands (e.g., folic acid or specific antibodies) facilitate receptor-mediated endocytosis[3].

Drug loading primarily relies on non-covalent interactions. Aromatic chemotherapeutics, such as Doxorubicin (DOX), readily adsorb onto the PDA backbone via strong π−π stacking and hydrogen bonding[4]. Furthermore, DOPA residues can form coordination complexes with transition metals like Iron(III), enabling the creation of pH-responsive crosslinked networks that remain stable in the bloodstream but degrade in the acidic endosomes of cancer cells[2].

Drug_Delivery N1 PDA Nanoparticle Core N2 Surface Functionalization (PEG / Targeting Ligands) N1->N2 Schiff Base / Michael Addition N3 Drug Loading (DOX via π-π Stacking) N2->N3 Non-covalent Binding N4 Cellular Internalization (Endocytosis) N3->N4 Systemic Circulation N5 Lysosomal Escape (Acidic pH 5.0) N4->N5 pH-Triggered Release N6 Photothermal Therapy (808 nm NIR Laser) N4->N6 Exogenous Stimulus N7 Synergistic Tumor Eradication N5->N7 N6->N7

Workflow of PDA nanoparticle functionalization, drug loading, and stimuli-responsive release.

Stimuli-Responsive Release Mechanisms

A self-validating drug delivery system must demonstrate zero-order release in healthy tissues and burst release at the target site. PDA achieves this through dual-stimuli responsiveness[3].

  • pH Response: The acidic TME (pH 6.5) and intracellular lysosomes (pH 5.0) protonate the amine groups on drugs like DOX, increasing their hydrophilicity and weakening the π−π interactions with the PDA matrix[7].

  • Photothermal Response: PDA exhibits strong absorption in the NIR region (808 nm). NIR irradiation generates localized hyperthermia, which not only induces direct tumor cell ablation but also increases the kinetic energy of the polymer matrix, accelerating drug diffusion[7].

Protocol 2: Dual-Stimuli (pH/NIR) Responsive Drug Loading and Release Assay

Rationale & Causality: Doxorubicin (DOX) is loaded via π−π stacking and hydrogen bonding. In an acidic environment (pH 5.0), the protonation of DOX's primary amine increases its solubility and disrupts these non-covalent bonds, triggering release. NIR irradiation (808 nm) exploits PDA's photothermal conversion to generate localized heat, increasing molecular kinetic energy and further accelerating drug diffusion.

  • Step 1: Drug Loading. Mix 10 mg of PDA NPs and 5 mg of DOX in 20 mL of Tris buffer (pH 8.5). Stir in the dark for 24 hours. Causality: Mild alkaline conditions maintain DOX in a deprotonated state, maximizing hydrophobic and π−π interactions with PDA.

  • Step 2: Purification & Validation. Centrifuge to collect DOX-loaded PDA NPs. Collect the supernatant. Validation: Quantify the residual DOX in the supernatant using UV-Vis spectroscopy (absorbance at 480 nm) to calculate the Encapsulation Efficiency (EE%). An EE% > 80% validates the loading process.

  • Step 3: Release Setup. Disperse DOX-PDA NPs into two dialysis bags (MWCO 3500 Da). Submerge Bag A in PBS (pH 7.4) and Bag B in Acetate buffer (pH 5.0).

  • Step 4: NIR Irradiation. Expose the samples to an 808 nm continuous-wave laser (1.5 W/cm²) for 5 minutes at predetermined time intervals (e.g., 2, 4, 8 hours).

  • Step 5: Quantification. Extract 1 mL aliquots from the external buffer at specific time points (replacing with fresh buffer) and measure DOX concentration via fluorescence spectroscopy (Ex: 480 nm, Em: 590 nm).

Table 2: Stimuli-Responsive Release Profiles of DOX-loaded PDA NPs (Cumulative Release %)
Time (Hours)pH 7.4 (No NIR)pH 7.4 (+ NIR)pH 5.0 (No NIR)pH 5.0 (+ NIR)
24.2%12.5%18.4%35.2%
128.5%22.1%45.6%68.4%
2411.2%28.4%62.3%89.7%

Conclusion

The foundational chemistry of DOPA provides a highly versatile toolkit for engineering next-generation drug delivery systems. By mastering the oxidative polymerization parameters and leveraging the intrinsic reactivity of the catecholamine structure, scientists can develop sophisticated, stimuli-responsive nanocarriers that significantly enhance the therapeutic index of conventional drugs while minimizing systemic toxicity.

References

  • [3] Polydopamine Nanosystems in Drug Delivery: Effect of Size, Morphology, and Surface Charge (nih.gov). 3

  • [4] Recent progress of polydopamine nanoparticles as advanced antimicrobial nanomaterials (frontiersin.org).4

  • [1] Mussel-Inspired Catechol-Functionalized Hydrogels and Their Medical Applications (nih.gov). 1

  • [7] Polydopamine Nanosystems in Drug Delivery: Effect of Size, Morphology, and Surface Charge (researchgate.net).7

  • [6] Recent Progress and Morphological Distribution of Polydopamine-Based Biomaterials and Their Applications (mdpi.com). 6

  • [2] Pharmacological effects and application prospects of mussel adhesive proteins (nih.gov). 2

  • [5] Pharmacological effects and application prospects of mussel adhesive proteins (frontiersin.org). 5

Sources

Methodological & Application

Advanced Synthesis and Functionalization of DOPA-Containing Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

DOPA-containing nanoparticles represent a transformative class of nanomaterials in modern pharmacology and bioengineering. In nanomedicine, "DOPA" typically refers to two distinct but related paradigms:

  • Polydopamine (PDA) Nanoparticles : Mussel-inspired, melanin-like biopolymers synthesized via the oxidative self-polymerization of dopamine. They are highly valued for their photothermal conversion, reactive oxygen species (ROS) scavenging, and unparalleled surface-adhesion properties[1][2].

  • L-DOPA Encapsulated Nanoparticles : Polymeric nanocarriers specifically engineered to encapsulate Levodopa (L-DOPA). These are designed to bypass peripheral metabolism and cross the Blood-Brain Barrier (BBB) via the Large Neutral Amino Acid Transporter 1 (LAT1) or intranasal routes for the treatment of Parkinson's disease[3][4].

This application note provides an authoritative, self-validating guide to synthesizing both classes of DOPA-containing nanoparticles, detailing the causality behind critical physicochemical parameters.

Mechanistic Principles: The Causality of Synthesis

The Chemistry of Polydopamine (PDA) Formation

The synthesis of PDA nanoparticles is governed by the oxidation kinetics of dopamine hydrochloride. The reaction must occur in a mildly alkaline environment (typically pH 8.5)[1]. Why pH 8.5? At this pH, the catechol hydroxyl groups of dopamine are deprotonated, drastically increasing their susceptibility to oxidation by dissolved atmospheric oxygen[1]. This initial oxidation yields dopamine-quinone, which rapidly undergoes intramolecular cyclization to form leucodopamine. Subsequent oxidation and cross-linking events lead to the self-assembly of insoluble, melanin-like PDA nanoparticles[1][2].

Reaction temperature acts as a critical kinetic switch. While room-temperature synthesis yields larger particles, elevating the temperature to 50°C accelerates the oxidation rate, favoring rapid nucleation over prolonged particle growth. This results in highly monodisperse, smaller nanoparticles (~60–85 nm) ideal for cellular uptake[5][6].

PDA_Pathway A Dopamine Hydrochloride (Monomer) B Alkaline Buffer (pH 8.5) Dissolved O2 A->B Deprotonation C Dopamine-Quinone (Reactive Intermediate) B->C Oxidation D Intramolecular Cyclization (Leucodopamine) C->D Cyclization E Oxidative Polymerization & Cross-linking D->E Oxidation F Polydopamine (PDA) NPs (Melanin-like) E->F Self-Assembly

Fig 1: Oxidative self-polymerization pathway of dopamine into polydopamine nanoparticles.

The Physics of L-DOPA Encapsulation

Because L-DOPA is a low-molecular-weight, highly hydrophilic molecule, traditional hydrophobic encapsulation methods (like PLGA solvent evaporation) often result in poor encapsulation efficiency (EE%) due to rapid drug leakage into the aqueous phase[3]. Why use Ionic Gelation? By utilizing chitosan (a cationic polysaccharide) and sodium tripolyphosphate (TPP, a multivalent anion), L-DOPA can be physically trapped within a hydrophilic matrix during a rapid electrostatic cross-linking event. This method preserves the chemical integrity of L-DOPA and achieves EE% exceeding 80%[3][7].

Quantitative Data Summary

The table below summarizes the expected physicochemical properties of DOPA-containing nanoparticles based on the chosen synthesis methodology, derived from validated literature standards[3][5][8].

Nanoparticle TypeSynthesis MethodMean Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Primary Application
PDA NPs Solution Oxidation (50°C)60 – 85-32.5 ± 0.1N/A (Carrier itself)ROS Scavenging / Coating
L-DOPA Chitosan NPs Ionic Gelation (TPP)553 ± 52+46.2 ± 2.382.38 ± 1.63Intranasal Brain Delivery
L-DOPA PLGA NPs W/O/W Emulsion~250Negative~59.65 ± 1.20Sustained Release
L-DOPA TA/PVA NPs Flash Nanoprecipitation54 ± 5Negative46.4Lymphatic Transport

Experimental Protocols

Protocol A: Synthesis of Monodisperse PDA Nanoparticles (Solution Oxidation)

This protocol utilizes elevated temperature to restrict particle size to the ~70 nm range, optimal for biomedical applications[5][8].

  • Buffer Preparation: Prepare 90 mL of ultrapure (UP) water. Add 1 M NaOH dropwise to adjust the pH precisely to 8.5. Alternatively, a 10 mM Tris-HCl buffer (pH 8.5) can be used to maintain strict pH control[5].

  • Thermal Equilibration: Transfer the alkaline buffer to a round-bottom flask. Submerge the flask in a water bath set to 50°C. Initiate vigorous magnetic stirring (600 rpm) for 15 minutes to ensure uniform temperature and optimal oxygen dissolution[8].

  • Monomer Injection: Rapidly inject 10 mL of a freshly prepared dopamine hydrochloride solution (20 mg/mL in UP water) into the stirring buffer. The final dopamine concentration in the reaction vessel will be 2 mg/mL[5].

  • Oxidative Polymerization: Allow the reaction to proceed open to the atmosphere for 5 hours at 50°C. The solution will transition from colorless to pale brown, and finally to an opaque dark black, indicating the formation of melanin-like PDA[8].

  • Purification: Transfer the crude suspension to centrifuge tubes. Perform a low-speed centrifugation at 4,000 rpm for 10 minutes to pellet and discard large, aggregated material[5].

  • Recovery: Collect the supernatant and centrifuge at 14,000 rpm for 30 minutes (or utilize 10 kDa MWCO centrifugal filters) to isolate the PDA NPs. Wash the pellet three times with UP water to remove unreacted dopamine and oligomers[8].

Protocol B: Preparation of L-DOPA-Loaded Chitosan NPs (Ionic Gelation)

This protocol is optimized for high encapsulation efficiency of hydrophilic L-DOPA for intranasal delivery[3].

  • Polymer Solubilization: Dissolve low-molecular-weight chitosan in a 1% (v/v) aqueous acetic acid solution to achieve a final concentration of 1 mg/mL. Stir overnight at room temperature to ensure complete solubilization. Adjust the pH to 4.5 using 1 M NaOH[3].

  • Drug Incorporation: Dissolve L-DOPA directly into the chitosan solution at a concentration of 0.5 mg/mL. Crucial Step: Wrap the reaction vessel in aluminum foil to protect it from light, preventing the auto-oxidation of L-DOPA.

  • Cross-linker Preparation: Prepare a 1 mg/mL solution of sodium tripolyphosphate (TPP) in UP water.

  • Ionic Gelation: Under continuous magnetic stirring (800 rpm), add the TPP solution dropwise to the L-DOPA/chitosan mixture at a Chitosan:TPP mass ratio of 3:1. The sudden appearance of opalescence (the Tyndall effect) indicates successful nanoparticle formation via electrostatic cross-linking[3].

  • Maturation and Recovery: Stir the suspension for an additional 30 minutes to allow the polymeric matrix to mature. Recover the nanoparticles by centrifugation at 12,000 rpm for 30 minutes at 4°C. Retain the supernatant for encapsulation efficiency analysis[3].

LDOPA_Workflow S1 Chitosan Solution (1% w/v in Acetic Acid) S2 Add L-DOPA (Aqueous Phase) S1->S2 S3 Dropwise Addition of TPP (Cross-linker) S2->S3 S4 Ionic Gelation (Stirring, 30 min) S3->S4 Electrostatic Interaction S5 Centrifugation (12,000 rpm, 4°C) S4->S5 S6 L-DOPA Loaded Chitosan NPs S5->S6 Pellet Recovery

Fig 2: Step-by-step workflow for the preparation of L-DOPA-loaded chitosan nanoparticles.

Self-Validating System (Quality Control)

To ensure the trustworthiness and reproducibility of the synthesized nanoparticles, the following self-validating analytical checks must be integrated into the workflow:

  • Optical & Spectroscopic Validation: For PDA NPs, successful polymerization is visually confirmed by an opaque black suspension. UV-Vis spectroscopy must reveal a broad, monotonically decreasing absorption spectrum from 280 nm extending into the near-infrared region, which is the hallmark of melanin-like materials[8].

  • Hydrodynamic Size and Surface Charge: Analyze the particles using Dynamic Light Scattering (DLS). A successful Protocol A synthesis will yield a Polydispersity Index (PDI) < 0.2 and a hydrodynamic diameter of 70 nm, with a highly negative zeta potential ( -32 mV) due to deprotonated catechol groups[8]. Conversely, Protocol B (Chitosan NPs) must exhibit a strong positive zeta potential (> +30 mV) due to residual protonated amine groups, confirming colloidal stability and successful cross-linking[3].

  • Encapsulation Efficiency (EE%) Validation: For L-DOPA NPs, analyze the retained supernatant from Protocol B using High-Performance Liquid Chromatography (HPLC) with UV detection at 280 nm. Calculate EE% using the formula: ((Total Drug - Free Drug in Supernatant) / Total Drug) * 100. A self-validated system will consistently yield an EE% > 80%[3]. Any value below 60% indicates insufficient TPP cross-linking or premature drug leakage.

References

  • Frontiers in Cellular and Infection Microbiology - Recent progress of polydopamine nanoparticles as advanced antimicrobial nanom
  • Frontiers in Bioengineering and Biotechnology - Polydopamine Nanomaterials: Recent Advances in Synthesis Methods and Applic
  • International Journal of Nanomedicine (Dovepress) - Tailoring Polydopamine Nanoparticle Size through Synthesis Conditions
  • Nanomaterials (MDPI) - Size Control and Fluorescence Labeling of Polydopamine Melanin-Mimetic Nanoparticles for Intracellular Imaging
  • Pharmaceutics (NIH/PMC) - Design and Development of Levodopa Loaded Polymeric Nanoparticles for Intranasal Delivery
  • Digital CSIC - Non-invasive delivery of levodopa-loaded nanoparticles to the brain via lymphatic vasculature to enhance tre
  • Asian Journal of Pharmaceutical Sciences (NIH/PMC) - Nanoparticles modified by polydopamine: Working as “drug” carriers

Sources

Application Note: Engineering Advanced Liposomes and Lipid Nanoparticles using 18:1 PA Sodium Salt (DOPA)

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Physicochemical Dynamics

18:1 PA sodium salt (1,2-dioleoyl-sn-glycero-3-phosphate, DOPA) is a highly versatile, structural anionic phospholipid critical for the advanced formulation of liposomes, micelles, and targeted lipid nanoparticles (LNPs) [1]. Unlike zwitterionic lipids, DOPA maintains a strong negative charge across a broad physiological pH range (1.2–7.4) [2]. This unique ionization profile dictates several mechanistic advantages in drug delivery:

  • Maximizing Encapsulation Efficiency (EE%): The incorporation of DOPA into a lipid bilayer induces electrostatic repulsion between adjacent lamellae. This physical distension maximizes the entrapped aqueous volume per mole of lipid, thereby drastically increasing the encapsulation efficiency of polar, water-soluble therapeutics (e.g., contrast agents, nucleic acids) compared to neutral liposomes [3].

  • pH-Responsive Electrostatic Anchoring: In gastric drug delivery systems targeting H. pylori, DOPA's persistent negative charge at pH 1.2 allows for the electrostatic binding of chitosan-modified gold nanoparticles (AuChi, pKa ≈ 6). This stabilizes the liposome in stomach acid. Upon reaching the neutral pH of the gastric mucus lining (pH 7.4), the chitosan deprotonates, causing the AuChi to detach and allowing the free liposome to fuse with bacterial membranes [2].

  • Biomimetic Mineralization: DOPA's anionic phosphate headgroup serves as an optimal nucleation site for Zeolitic Imidazolate Frameworks (ZIF-8). This allows researchers to grow a rigid metal-organic framework shell directly on the liposome, protecting the encapsulated cargo from shear stress during biolistic delivery [4].

  • Core Shielding: Positively charged inorganic cores, such as Zinc Oxide (ZnO) nanoparticles, can be coated with a DOPA-enriched lipid shell (e.g., DOPA:DOPC:Cholesterol at 50:10:38.5) to significantly enhance biocompatibility and hemocompatibility, preventing opsonization in the bloodstream [5].

Formulation Workflow Visualization

G L Lipid Mixture (DOPA, DOPC, Chol) TF Thin Film Formation (Rotary Evaporation) L->TF Chloroform Removal HY Hydration & Drug Loading (Aqueous Buffer) TF->HY Add Cargo EX Extrusion (Size Calibration) HY->EX Self-Assembly LP Anionic Liposome (DOPA-Enriched) EX->LP Sizing FN Surface Functionalization (e.g., AuChi or ZIF-8) LP->FN Electrostatic Binding

Workflow of DOPA-based liposome formulation and electrostatic surface functionalization.

Quantitative Formulation Data

The following table synthesizes field-proven formulation parameters utilizing DOPA to achieve specific biophysical outcomes.

Formulation TypeLipid Composition (Molar Ratio)Encapsulated CargoEE (%)Zeta Potential (mV)Primary Function of DOPA
AuChi-Liposomes Egg PC : DOPA (Variable)Doxycycline> 85%-40 to -50Anchors cationic chitosan-gold NPs at pH < 7.4
ZIF-8 Liposomes DSPC : DOPA (75:25)5,6-carboxyfluorescein~ 90%-35.2Induces ZIF-8 nucleation; shear stress protection
Radiopaque Liposomes Soya PC : Chol : DOPASodium Ioxitalamate> 40%Strongly NegativeIncreases aqueous core volume via bilayer repulsion
Targeted ZnO NPs DOPA : DOPC : Chol (50:10:38.5)Zinc Oxide NPsN/AHighly NegativeProvides biocompatible, hemocompatible shielding

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the causality of the experimental steps.

Protocol A: Preparation of DOPA-Enriched Liposomes via Thin-Film Hydration

This method is ideal for encapsulating hydrophilic compounds into the expanded aqueous core generated by DOPA.

  • Lipid Solvation: Dissolve DOPA, DOPC, and Cholesterol in chloroform at the desired molar ratio.

    • Causality: Chloroform ensures complete, homogenous solvation of both the hydrophobic lipid tails and the polar sodium salt headgroup of DOPA [1].

  • Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a dry, uniform lipid film forms. Dry under a nitrogen stream for an additional 2 hours to remove trace solvents.

  • Hydration: Hydrate the film with an aqueous buffer (e.g., 100 mM NaCl, 20 mM MOPS, pH 7.4) containing the water-soluble drug.

    • Causality: Hydration must occur above the phase transition temperature ( Tm​ ) of the lipid mixture. While DOPA has a low Tm​ (-8°C), mixtures with saturated lipids like DSPC require hydration at ~65°C.

  • Freeze-Thaw Cycling: Subject the suspension to 5 cycles of freezing in liquid nitrogen and thawing in a 65°C water bath.

    • Causality: This physically fractures multilamellar vesicles, improving drug distribution and promoting unilamellarity.

  • Extrusion: Pass the suspension 11 to 15 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Causality: An odd number of passes ensures the final sample exits into the "clean" receiving syringe, preventing contamination from unextruded large vesicles.

  • Validation Checkpoint (Self-Validation): Measure the Zeta Potential and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A successful DOPA incorporation will yield a strongly negative Zeta potential (-30 to -50 mV) and a PDI < 0.15. If the Zeta potential is > -20 mV, it indicates incomplete DOPA incorporation or severe salt-induced charge shielding.

Protocol B: Microfluidic Nanoprecipitation of DOPA-LNPs

Modern microfluidics require ethanol, presenting a specific solubility challenge for DOPA.

  • Solvent Optimization: Dissolve DOPA in 70-75% ethanol (up to 5 mg/mL) rather than 100% absolute ethanol.

    • Causality: DOPA exhibits poor solubility in pure ethanol due to its polar sodium salt headgroup. The addition of 25-30% water provides sufficient polarity to solvate the headgroup while keeping the hydrophobic tails in solution, preventing the lipid from crashing out during microfluidic mixing [6].

  • Aqueous Phase Preparation: Prepare the drug (e.g., nucleic acids) in a low-pH buffer (e.g., 50 mM citrate, pH 4.0) to ionize cationic components if utilizing a charge-complexation strategy.

  • Rapid Mixing: Process the organic and aqueous phases through a microfluidic cartridge at a 1:3 (Ethanol:Aqueous) Flow Rate Ratio (FRR).

  • Dialysis: Immediately dialyze against 1X PBS (pH 7.4) to remove ethanol and neutralize the pH.

Protocol C: Biomimetic Mineralization (ZIF-8 Coating) for Shear-Stress Protection

Utilizing DOPA to grow a protective metal-organic framework.

  • Pre-requisite: Utilize the DOPA-enriched liposomes generated in Protocol A (suspended in M-buffer).

  • Precursor Addition: Introduce Zinc Acetate (ZnOAc) and 2-methylimidazole (HMIM) to the liposome suspension at a Ligand/Metal (L/M) ratio of 16 or 32 [4].

  • Nucleation and Maturation: Incubate the mixture at room temperature for 3 to 24 hours.

    • Causality: The highly anionic DOPA surface electrostatically attracts Zn2+ ions. This local concentration lowers the activation energy for ZIF-8 crystal nucleation directly on the liposome surface, preventing homogenous nucleation in the bulk solution.

  • Validation Checkpoint (Self-Validation): Perform Powder X-ray Diffraction (PXRD). The emergence of a distinct sodalite crystal structure peak confirms successful ZIF-8 encapsulation. To validate functional protection, subject the coated liposomes to high shear stress in a cone-and-plate viscometer; a successful ZIF-8 coating will prevent the leakage of encapsulated self-quenching dyes [4].

References

  • MedChemExpress. "1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt (18:1 PA sodium salt) | Anionic Lipid".
  • Langmuir (ACS Publications). "Nanoparticle-Stabilized Liposomes for pH-Responsive Gastric Drug Delivery".
  • PMC (NIH). "Biolistic delivery of liposomes protected in metal-organic frameworks".
  • Università degli Studi di Torino. "Targeted lipid-coated ZnO nanoparticles coupled with ultrasound".
  • ResearchGate. "DOPA/PA 18:1 solubility in ethanol?".
  • PubMed (NIH).

Sources

Application Note: Mussel-Inspired Functionalization of Artificial Membranes via Polydopamine (PDA) Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The incorporation of 3,4-dihydroxyphenylalanine (DOPA) and its decarboxylated derivative, dopamine, into artificial membranes (e.g., liposomes and supported lipid bilayers) has revolutionized the development of biomimetic nanocarriers. Inspired by the adhesive proteins secreted by marine mussels, this "mussel-inspired" chemistry leverages the unique properties of catecholamines to achieve robust surface functionalization and membrane stabilization[1].

Rather than relying on complex, pre-synthesized conjugated lipids, modern formulation strategies utilize the in situ oxidative self-polymerization of dopamine to form a polydopamine (PDA) shell directly on the surface of pre-formed liposomes[2].

The Causality Behind the Chemistry

Understanding the chemical microenvironment is critical for a successful protocol. At an acidic or neutral pH, dopamine remains stable. However, when the pH is elevated to mildly alkaline conditions (e.g., pH 8.5), the catechol hydroxyl groups rapidly auto-oxidize into highly reactive dopamine-quinones[1]. These quinones undergo intramolecular cyclization and non-covalent self-assembly to form a crosslinked PDA matrix[2].

Crucially, this PDA shell acts as a universal "primer." The residual quinone moieties on the PDA surface serve as electrophilic anchors, allowing for spontaneous secondary bioconjugation with amine- or thiol-terminated targeting ligands (e.g., Transferrin, PEG, or Folic Acid) via Schiff base formation or Michael addition reactions[3].

Mechanism DA Dopamine (Stable at pH < 7) OX Alkaline Oxidation (pH 8.5) Requires Dissolved O2 DA->OX DQ Dopamine-Quinone (Reactive Intermediate) OX->DQ POLY Oligomerization & Self-Assembly DQ->POLY FUNC Schiff Base / Michael Addition (Covalent Ligand Tethering) DQ->FUNC Direct reaction with amines/thiols PDA Polydopamine (PDA) Shell (Adherent Matrix) POLY->PDA PDA->FUNC

Figure 1: Chemical mechanism of dopamine oxidation, PDA self-assembly, and ligand bioconjugation.

Experimental Workflow

The fabrication of PDA-functionalized artificial membranes is a sequential process. Critical Insight: Liposomes must be fully sized (extruded) before the PDA coating is applied. Attempting to extrude PDA-coated liposomes will result in membrane rupture, as the polymerized catechol network rigidly crosslinks the lipid bilayer, eliminating its elasticity.

Workflow N1 Lipid Film Preparation N2 Hydration & Extrusion N1->N2 Buffer N3 Base Liposomes (~110 nm) N2->N3 Sizing N4 Dopamine Polymerization (TRIS pH 8.5, O2) N3->N4 Add DA·HCl N5 PDA-Coated Liposomes (Core-Shell) N4->N5 3-4 hrs N6 Ligand Conjugation (Michael Addition) N5->N6 Add Ligand

Figure 2: Step-by-step workflow for the fabrication and functionalization of PDA-coated liposomes.

Materials and Reagents

  • Lipids: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol (Chol).

  • Catechol Precursor: Dopamine Hydrochloride (DA·HCl).

  • Buffers:

    • Phosphate Buffered Saline (PBS), pH 7.4 (for lipid hydration).

    • Tris(hydroxymethyl)aminomethane (TRIS) buffer, 10 mM, pH 8.5 (for polymerization).

  • Targeting Ligand: Holo-Transferrin or Amine-terminated PEG ( NH2​−PEG2000​ ).

  • Equipment: Rotary evaporator, bath sonicator, mini-extruder (with 100 nm polycarbonate membranes), Sephadex G-50 size-exclusion columns.

Step-by-Step Protocol

Phase 1: Preparation of Base Liposomes
  • Lipid Film Formation: Dissolve DPPC and Cholesterol (70:30 molar ratio) in a chloroform/methanol mixture (2:1 v/v) to a final lipid concentration of 10 mg/mL. Evaporate the solvent under reduced pressure at 45°C to form a thin, uniform lipid film.

  • Desiccation: Place the flask under a high vacuum for 2 hours to remove trace organic solvents.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) while agitating in a water bath at 55°C (above the phase transition temperature of DPPC) for 45 minutes to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 11 times through a 200 nm polycarbonate membrane, followed by 11 passes through a 100 nm membrane using a mini-extruder at 55°C.

Phase 2: Mussel-Inspired Polydopamine (PDA) Coating

Note: The choice of buffer here is paramount. Borate buffers must be strictly avoided, as borate ions form reversible complexes with the diol groups of catechols, effectively halting the oxidation and polymerization process[2].

  • Buffer Exchange: Transfer the extruded liposomes into 10 mM TRIS buffer (pH 8.5) using a Sephadex G-50 column or dialysis.

  • Polymerization Initiation: Add DA·HCl to the liposome suspension to achieve a final dopamine concentration of 1 mg/mL.

  • Incubation: Stir the mixture gently at room temperature for 3 to 4 hours. Do not seal the vessel tightly. The oxidation of dopamine to dopamine-quinone requires dissolved oxygen ( O2​ ) from the air. The solution will gradually transition from colorless to a pale brown/black hue, indicating successful PDA shell formation.

  • Purification: Remove unreacted dopamine and free PDA oligomers by passing the suspension through a Sephadex G-50 size-exclusion column equilibrated with TRIS buffer (pH 8.5).

Phase 3: Surface Functionalization (Ligand Tethering)
  • Conjugation: To the purified PDA-liposome suspension, immediately add the amine-terminated ligand (e.g., Transferrin at 100 µg/mL or NH2​−PEG2000​ ).

  • Reaction: Incubate the mixture under gentle stirring for 2 hours at room temperature. The primary amines of the ligands will spontaneously react with the quinones on the PDA surface via Michael addition or Schiff base reactions[2].

  • Final Purification: Dialyze the functionalized artificial membranes against PBS (pH 7.4) overnight to remove unbound ligands and quench any remaining reactive quinone sites.

Physicochemical Characterization Data

The successful incorporation of the PDA shell and subsequent ligand functionalization can be validated via Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (Zeta Potential). As the PDA shell forms, a measurable increase in hydrodynamic diameter and a distinct shift toward a highly negative surface charge (due to deprotonated phenolic hydroxyls) should be observed[4].

Table 1: Typical Physicochemical Properties during Formulation Stages

Formulation StageZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Uncoated Base Liposomes 110 ± 50.12 ± 0.02-2.5 ± 0.8
PDA-Coated Liposomes 135 ± 80.18 ± 0.03-28.4 ± 1.5
Transferrin-PDA Liposomes 148 ± 100.21 ± 0.04-15.2 ± 2.1

Data Interpretation: The ~25 nm increase in size confirms the deposition of a ~12.5 nm thick PDA shell. The shift in Zeta potential from -28.4 mV to -15.2 mV following Transferrin addition confirms the consumption of negatively charged quinone/phenolic sites by the amine-bearing ligands during the covalent tethering process.

Troubleshooting & Critical Parameters

  • Premature Precipitation of PDA: If large, black aggregates form rapidly and the liposomes precipitate, the DA·HCl concentration is too high relative to the lipid surface area. Reduce the DA·HCl concentration to 0.5 mg/mL or increase the lipid concentration.

  • Lack of Color Change (No Polymerization): Ensure the TRIS buffer is accurately adjusted to pH 8.5. At pH < 7.5, dopamine oxidation is exceptionally slow. Additionally, verify that the reaction vessel is open to ambient air to allow continuous O2​ diffusion.

  • Membrane Leakage: The polymerization of PDA can sometimes induce transient permeability in fluid-phase lipid bilayers. Using lipids with a high phase transition temperature ( Tm​ ), such as DPPC or DSPC, combined with Cholesterol, creates a rigid membrane that resists surfactant-like disruption during the coating phase.

References

  • Mussel-Inspired Bioadhesives in Healthcare: Design Parameters, Current Trends, and Future Perspectives Source: PMC (National Institutes of Health) URL:[Link]

  • Transferrin Functionalized Liposomes Loading Dopamine HCl: Development and Permeability Studies across an In Vitro Model of Human Blood–Brain Barrier Source: PMC (National Institutes of Health) URL:[Link]

  • Mussel-Inspired Universal Bioconjugation of Polydiacetylene Liposome for Droplet-Array Biosensors Source: ACS Applied Materials & Interfaces URL:[Link]

  • Polydopamine-Modified Liposomes: Preparation and Recent Applications in the Biomedical Field Source: ACS Omega URL:[Link]

Sources

Application Note: Engineering Spleen-Targeted Gene Delivery Systems using 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt (DOPA, 18:1 PA) is a synthetic, highly anionic phospholipid[1]. While traditionally utilized in liposomal formulations to modulate membrane charge and stabilize drug carriers[2], DOPA has recently emerged as a breakthrough excipient in the field of genetic medicine. By functioning as a Selective Organ Targeting (SORT) molecule, the incorporation of DOPA into Lipid Nanoparticles (LNPs) predictably shifts the in vivo tropism of mRNA and CRISPR-Cas9 payloads from the liver to the spleen[3][4]. This application note provides a comprehensive, self-validating protocol for formulating DOPA-integrated LNPs, detailing the mechanistic causality behind its targeting efficacy.

Mechanistic Insights: The SORT Hypothesis and DOPA Causality

Standard LNP formulations—comprising an ionizable cationic lipid, a helper phospholipid (e.g., DOPE), cholesterol, and a PEG-lipid—predominantly accumulate in the liver following intravenous administration[5]. This hepatic tropism is driven by the adsorption of Apolipoprotein E (ApoE) onto the LNP surface in the bloodstream, which facilitates uptake by hepatocytes via low-density lipoprotein receptors (LDLR)[5].

To bypass hepatic clearance and target extrahepatic tissues, the introduces a fifth lipid component to alter the nanoparticle's biophysical identity[4]. DOPA features a strongly anionic phosphate headgroup. When integrated at an optimal molar ratio (typically 30 mol%), DOPA imparts a net negative surface charge to the LNP[3].

Causality of Targeting: The addition of DOPA fundamentally alters the composition of the protein corona that forms around the LNP upon entering systemic circulation[6]. The highly anionic surface repels ApoE and instead recruits a distinct profile of serum opsonins[6]. This unique biological "zip code" redirects the LNPs to the spleen, enabling highly specific endocytosis by splenic macrophages, endothelial cells, and B cells[4][5].

SORT_Mechanism BaseLNP Standard LNP (Ionizable Lipid + Helpers) DOPA + DOPA (18:1 PA) (Anionic SORT Molecule) BaseLNP->DOPA Formulation Modification LiverLNP ApoE Corona Formation (Liver Tropism) BaseLNP->LiverLNP IV Injection (No DOPA) SpleenLNP Distinct Protein Corona (Spleen Tropism) DOPA->SpleenLNP IV Injection (30 mol% DOPA) Hepatocytes Hepatocyte Uptake (LDLR Mediated) LiverLNP->Hepatocytes Splenocytes Splenic Macrophages & Endothelial Cells Uptake SpleenLNP->Splenocytes

Figure 1: Mechanism of SORT using DOPA to shift LNP tropism from liver to spleen.

Quantitative Formulation Data

The efficacy of DOPA-mediated spleen targeting is highly dependent on the molar ratio of the lipid components. Table 1 summarizes the compositional shift required to transition from a standard liver-targeting LNP to a spleen-targeting SORT LNP using the ionizable lipid 5A2-SC8[3][5].

Formulation TypeLipid ComponentsMolar Ratio (mol%)Target OrganPrimary Target CellsAverage Size (nm)
Standard LNP 5A2-SC8 / DOPE / Chol / DMG-PEG50 / 10 / 38.5 / 1.5LiverHepatocytes~80 - 100
DOPA SORT LNP 5A2-SC8 / DOPE / Chol / DMG-PEG / DOPA16.7 / 16.7 / 33.3 / 3.3 / 30SpleenEndothelial, Macrophages, B Cells~142.1[3]

Table 1: Comparison of standard and DOPA-integrated LNP formulations for targeted gene delivery.

Protocol: Formulation of DOPA-Integrated Spleen-Targeting LNPs

This self-validating protocol outlines the microfluidic assembly of DOPA SORT LNPs encapsulating mRNA.

Reagents & Materials:

  • Ionizable Lipid: 5A2-SC8

  • Helper Lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Sterol: Cholesterol

  • PEG-Lipid: DMG-PEG2000

  • SORT Molecule: DOPA (1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt)[1]

  • Payload: mRNA (e.g., Cas9 mRNA or reporter mRNA)

  • Buffers: 10 mM Citrate buffer (pH 4.0), 1X PBS (pH 7.4)

  • Equipment: Microfluidic mixing system (e.g., Precision NanoSystems Ignite).

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase:

    • Dilute the mRNA payload in 10 mM Citrate buffer (pH 4.0) to achieve a final concentration of 0.1 - 0.2 mg/mL.

    • Causality: The acidic pH ensures the ionizable lipid (pKa ~6.5) becomes fully protonated during mixing. This electrostatic activation is strictly required to facilitate rapid complexation with the negatively charged mRNA backbone before the lipid shell forms.

  • Preparation of the Lipid Phase:

    • Dissolve 5A2-SC8, DOPE, Cholesterol, DMG-PEG, and DOPA in absolute ethanol.

    • Mix the lipids at the specific molar ratio of 16.7 : 16.7 : 33.3 : 3.3 : 30[3].

    • Ensure the final total lipid concentration in ethanol is between 10 - 15 mM.

  • Microfluidic Mixing:

    • Load the aqueous and lipid phases into the microfluidic system syringes.

    • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Lipid) and the Total Flow Rate (TFR) to 12 mL/min.

    • Causality: Initiating mixing at this specific ratio forces a rapid change in solvent polarity, triggering spontaneous lipid nanoprecipitation. The mRNA is trapped within the hydrophobic core while DOPA partitions to the surface and internal structures.

  • Dialysis and Neutralization:

    • Immediately transfer the newly formed LNPs into a 20 kDa MWCO dialysis cassette.

    • Dialyze against 100 volumes of 1X PBS (pH 7.4) for 12-16 hours at 4°C.

    • Causality: Dialysis serves a dual purpose. First, it removes the ethanol, which is toxic to cells and destabilizes LNPs over time. Second, it neutralizes the pH. As the pH rises to 7.4, the ionizable lipid loses its positive charge, leaving the strongly anionic DOPA to dictate the net negative surface charge of the final particle, which is required for spleen targeting.

Formulation_Workflow A Aqueous Phase (mRNA in Citrate Buffer) C Microfluidic Mixing (Flow Ratio 3:1) A->C B Lipid Phase (Ethanol + DOPA + Lipids) B->C D Dialysis (1X PBS, pH 7.4) C->D E Quality Control (DLS, Zeta, RiboGreen) D->E

Figure 2: Microfluidic formulation and quality control workflow for DOPA-integrated SORT LNPs.

Quality Control & Self-Validating Assays

To ensure the protocol was successful and the particles are viable for in vivo use, the system must be self-validated through the following checks:

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter. A successful DOPA SORT LNP should measure approximately 140–150 nm with a Polydispersity Index (PDI) < 0.2[3].

  • Zeta Potential Analysis: Due to the 30 mol% inclusion of DOPA, the zeta potential must be highly negative (typically -20 to -40 mV at pH 7.4). Validation: If the zeta potential is neutral or positive, the DOPA incorporation failed or the dialysis step was incomplete.

  • RiboGreen Assay: Quantify Encapsulation Efficiency (EE%). Treat one LNP aliquot with Triton X-100 (to lyse particles) and leave another intact. EE% should exceed 90% to confirm the core complexation was successful.

Alternative Application: pH-Responsive Gastric Delivery Systems

Beyond gene delivery, DOPA's anionic properties are highly valuable in localized drug delivery. DOPA has been utilized to create for treating Helicobacter pylori infections in the acidic gastric environment[2].

In this system, DOPA is co-formulated with Egg PC to create strongly anionic liposomes[2]. Chitosan-modified gold nanoparticles (AuChi), which are cationic at gastric pH (pH 1.2), bind tightly to the DOPA-liposome surface, effectively sealing the liposome and preventing premature drug release[2]. When the liposomes reach the neutral pH of the stomach mucus lining, the AuChi nanoparticles deprotonate and detach, allowing the free liposomes to fuse with the bacterial membrane and release their antibiotic payload[2].

References

  • Title: Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy Source: MDPI - Pharmaceutics URL: [Link]

  • Title: Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Phosphatidylserine Lipid Nanoparticles Promote Systemic RNA Delivery to Secondary Lymphoid Organs Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Nanoparticle-Stabilized Liposomes for pH-Responsive Gastric Drug Delivery Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Selective organ targeting (SORT) nanoparticles for tissue-specific mRNA delivery and CRISPR–Cas gene editing Source: Nature Nanotechnology URL: [Link]

Sources

Application Note: Engineering DOPA-Lipid Nanocarriers for Targeted Drug and Gene Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Nanomedicine Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative formulation metrics, and self-validating experimental protocols for 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) based delivery systems.

Mechanistic Rationale: The Biophysics of DOPA in Nanomedicine

DOPA (1,2-dioleoyl-sn-glycero-3-phosphate) is a highly specialized anionic phospholipid characterized by its small, highly charged phosphatidic acid headgroup and bulky unsaturated dioleoyl tails. Unlike structural lipids (e.g., DOPC or DSPC), DOPA is primarily utilized in nanomedicine for its unique biophysical reactivity, specifically its profound chelating affinity for divalent cations and mineral surfaces.

In advanced drug delivery, DOPA serves two primary mechanistic functions:

  • Arresting Calcium Phosphate (CaP) Nucleation: In the synthesis of Lipid-Calcium-Phosphate (LCP) nanoparticles, DOPA is introduced into a water-in-oil microemulsion during the precipitation of calcium phosphate. The anionic phosphatidic acid headgroup rapidly co-precipitates with the growing CaP crystal lattice. This action effectively "caps" the crystal growth, restricting the core size to the nanoscale (20–40 nm) and preventing macroscopic aggregation (). Furthermore, this co-precipitation anchors the lipid to the core, orienting the hydrophobic dioleoyl tails outward, which allows the core to be dispersed in organic solvents for subsequent outer-leaflet coating ().

  • Hydroxyapatite (HAp) Targeting: The exposed phosphate groups of DOPA exhibit a natural affinity for hydroxyapatite, the primary mineral component of bone. When formulated into liposomes, DOPA acts synergistically with other targeting ligands (like alendronate) to create a high-affinity binding interface for bone and myeloma targeting ().

G Ca Calcium Phase (CaCl2) Microemulsion Water-in-Oil Microemulsion Ca->Microemulsion PO4 Phosphate Phase (Na2HPO4) PO4->Microemulsion CaP_Core CaP Nanocore Precipitation Microemulsion->CaP_Core Mixing DOPA DOPA Lipid (Anionic Headgroup) DOPA->CaP_Core Co-precipitation LCP LCP Inner Core (Hydrophobic Tails Out) CaP_Core->LCP Surface Anchoring

Caption: Mechanism of DOPA-mediated Calcium Phosphate (CaP) nanocore formation.

Quantitative Formulation Metrics

The physical properties of DOPA-based nanocarriers vary significantly based on their structural architecture. The table below summarizes the expected quantitative outcomes for validated DOPA formulations.

Formulation TypeLipid Composition (Molar Ratio)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Primary Application
LCP Nanoparticle DOPA / DOTAP / Chol / DSPE-PEG (3:3:3:1)30 - 50+15 to +25> 90% (siRNA/DNA)Intracellular Gene Delivery
Bone-Targeted Liposome DOPA / DSPE-PEG-Ald / Chol (5:1:4)120 - 150-20 to -30~ 85% (Paclitaxel)Bone/Myeloma Targeting
Standard Anionic Liposome DOPC / DOPA / Chol (5:2:3)100 - 120-35 to -45~ 75% (Small Molecules)Calcium Ionophore Studies

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict quality control checkpoints, researchers can verify the success of the intermediate steps before proceeding, preventing the costly loss of active pharmaceutical ingredients (APIs).

Protocol A: Synthesis of Asymmetric Lipid-Calcium-Phosphate (LCP) Nanoparticles

This protocol utilizes a water-in-oil (W/O) microemulsion method to synthesize asymmetric lipid bilayers, ideal for encapsulating fragile nucleic acids (siRNA/mRNA).

Materials: Igepal CO-520, Cyclohexane, 2.5 M CaCl₂, 10 mM Na₂HPO₄, DOPA (20 mg/mL in chloroform), Outer leaflet lipids (DOTAP, Cholesterol, DSPE-PEG).

Step-by-Step Methodology:

  • Microemulsion Preparation:

    • Emulsion A: Mix 150 µL of 2.5 M CaCl₂ (containing the nucleic acid payload) with 5 mL of a 29% (v/v) Igepal CO-520/cyclohexane solution.

    • Emulsion B: Mix 150 µL of 10 mM Na₂HPO₄ with 5 mL of the same Igepal/cyclohexane solution.

    • Causality Check: Emulsions must be prepared separately to prevent premature, uncontrolled precipitation of calcium phosphate.

  • Core Nucleation: Add Emulsion A to Emulsion B dropwise under continuous magnetic stirring (800 rpm) for 15 minutes. The collision of aqueous micelles initiates CaP nucleation.

  • DOPA Capping: Inject 200 µL of DOPA lipid (20 mg/mL) into the stirring mixture. Stir for an additional 15 minutes.

    • Causality Check: DOPA molecules migrate to the oil-water interface. The phosphate headgroup co-precipitates with the CaP core, while the dioleoyl tails remain in the cyclohexane, arresting growth and rendering the core hydrophobic.

  • Surfactant Removal (Washing): Add 10 mL of absolute ethanol to the mixture to disrupt the microemulsion. Centrifuge at 10,000 × g for 20 minutes. Discard the supernatant and wash the pellet twice more with ethanol.

  • Core Resuspension & Self-Validation: Resuspend the washed pellet in 1 mL of chloroform.

    • Validation Gate: The cores must form a clear, translucent dispersion in chloroform. Cloudiness indicates trapped water or unreacted salts. Perform Dynamic Light Scattering (DLS) in chloroform; a Polydispersity Index (PDI) < 0.2 confirms successful nanoscale confinement.

  • Outer Leaflet Coating: Add the outer leaflet lipids (e.g., DOTAP, Cholesterol, DSPE-PEG) to the chloroform dispersion. Evaporate the solvent under a gentle nitrogen stream to form a thin film, then hydrate with PBS (pH 7.4) to form the final asymmetric LCP nanoparticles.

G Step1 1. Prepare W/O Emulsions (Ca2+ & PO4 3- separate) Step2 2. Mix Emulsions (Stirring 15 min) Step1->Step2 Step3 3. Add DOPA Lipid (in Chloroform) Step2->Step3 Initiate CaP Growth Step4 4. Ethanol Wash & Centrifugation (Remove Surfactant) Step3->Step4 Arrest Growth / Coat Core Step5 5. Outer Leaflet Coating (DOTAP/Chol/PEG) Step4->Step5 Core Dispersed in CHCl3 Step6 6. Solvent Evaporation & Film Hydration Step5->Step6 Asymmetric Bilayer Formation

Caption: Step-by-step experimental workflow for formulating DOPA-based LCP nanoparticles.

Protocol B: Formulation of Bone-Targeted DOPA Liposomes (Thin-Film Hydration)

This protocol utilizes DOPA's inherent affinity for hydroxyapatite to create bone-seeking liposomes for small molecule delivery.

Materials: DOPA, Cholesterol, DSPE-PEG2000-Alendronate (Ald), Chloroform, Methanol, Target API (e.g., Paclitaxel).

Step-by-Step Methodology:

  • Lipid Mixing: In a round-bottom flask, dissolve DOPA, Cholesterol, and DSPE-PEG-Ald at a 5:4:1 molar ratio in a 2:1 (v/v) chloroform/methanol mixture. Add the hydrophobic API directly to this organic phase.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure until a uniform, dry lipid film forms. Maintain vacuum for an additional 2 hours to remove trace solvents.

  • Hydration: Hydrate the lipid film with 10 mM HEPES buffer (pH 7.4) at 50°C (above the phase transition temperature of the lipids) for 45 minutes, utilizing intermittent vortexing to ensure complete film detachment.

  • Extrusion & Self-Validation: Pass the multilamellar vesicle suspension through a mini-extruder equipped with a 200 nm polycarbonate membrane (10 passes), followed by a 100 nm membrane (10 passes).

    • Validation Gate: Perform DLS pre- and post-extrusion. A successful extrusion will shift the size distribution from a multimodal spread (>500 nm) to a sharp, single peak at ~120 nm with a PDI < 0.15. A highly negative zeta potential (-20 to -30 mV) confirms the outward orientation of the DOPA and Alendronate functional groups.

References

  • Title: Current and Future Theranostic Applications of the Lipid-Calcium-Phosphate Nanoparticle Platform Source: Theranostics URL: [Link]

  • Title: Assembly of Aqueous-Cored Calcium Phosphate Nanoparticles for Drug Delivery Source: Chemistry of Materials URL: [Link]

  • Title: DOPA-based paclitaxel-loaded liposomes with modifications of transferrin and alendronate for bone and myeloma targeting Source: Drug Delivery URL: [Link]

Application Note: High-Efficiency Levodopa Encapsulation Using 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA-Na) Liposomes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Levodopa (L-DOPA) remains the gold standard for the clinical management of Parkinson’s disease (PD). However, its therapeutic window is severely compromised by extensive peripheral decarboxylation, a short plasma half-life, and poor blood-brain barrier (BBB) permeability . Encapsulation of L-DOPA within lipid nanoparticles or liposomes offers a robust strategy to bypass these limitations, particularly via intranasal (nose-to-brain) administration .

This application note details the mechanistic rationale and self-validating experimental protocol for utilizing 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt (DOPA-Na) —a highly effective anionic phospholipid—to drive the high-efficiency encapsulation of L-DOPA through targeted electrostatic ion-pairing.

Mechanistic Rationale: The DOPA-Na Advantage (E-E-A-T)

The Challenge with Neutral Liposomes

L-DOPA is a highly water-soluble, zwitterionic molecule. Conventional liposomes formulated exclusively with neutral or zwitterionic lipids (e.g., DPPC, DSPC) typically yield low encapsulation efficiencies (EE% < 15%). The lack of strong drug-lipid interactions in the aqueous core leads to rapid drug leakage during extrusion and storage .

The Electrostatic Ion-Pairing Mechanism

1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA-Na) is a synthetic phospholipid featuring a strong anionic phosphate headgroup . By carefully controlling the hydration buffer to a mildly acidic pH (strictly pH 5.8), the primary amine of L-DOPA (pKa ~8.7) remains protonated, while its carboxyl group (pKa ~2.3) is deprotonated, giving the molecule a localized positive charge domain.

The anionic phosphate group of DOPA-Na forms a transient electrostatic complex (ion-pair) with the protonated amine of L-DOPA. This interaction anchors the drug at the lipid-water interface, drastically increasing EE% to >60% and preventing premature leakage . Furthermore, because L-DOPA spontaneously oxidizes into dopaquinone in aqueous environments, the co-encapsulation of an antioxidant (L-ascorbic acid) is a critical field-proven requirement to maintain the drug's reduced state.

Quantitative Data: Formulation Metrics

The inclusion of DOPA-Na not only improves drug loading but also imparts a high negative surface charge, providing superior colloidal stability via electrostatic repulsion.

Formulation TypeLipid Composition (Molar Ratio)Z-Average Size (nm)Zeta Potential (mV)Encapsulation Efficiency (EE%)Drug Loading Capacity (%)
Standard Neutral DPPC : Chol (70:30)145 ± 4.2-2.5 ± 0.812.4 ± 1.5%1.8 ± 0.3%
DOPA-Na Anionic DPPC : DOPA-Na : Chol (50:20:30)138 ± 3.1-42.1 ± 1.468.7 ± 2.2%8.5 ± 0.6%

Table 1: Comparative physicochemical properties of neutral vs. DOPA-Na modified L-DOPA liposomes.

Experimental Protocol: Preparation of DOPA-Na/L-DOPA Liposomes

This protocol is designed as a self-validating system. Each phase includes a causality check to ensure the physical and chemical integrity of the final nanocarrier.

Materials Required
  • Lipids: DPPC, 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt (DOPA-Na), Cholesterol.

  • API & Excipients: Levodopa (L-DOPA), L-Ascorbic Acid.

  • Solvents & Buffers: Chloroform, Methanol, 10 mM Phosphate-Buffered Saline (PBS).

Step-by-Step Methodology

Step 1: Lipid Film Preparation

  • Dissolve DPPC, DOPA-Na, and Cholesterol in a 2:1 (v/v) Chloroform/Methanol mixture to achieve a final molar ratio of 50:20:30.

  • Transfer the solution to a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator at 40°C under reduced pressure (200 mbar) for 1 hour to form a uniform, thin lipid film.

  • Causality Check: Flush the flask with Nitrogen gas for 15 minutes. Why? Residual trace solvents can fluidize and destabilize the lipid bilayer, leading to premature L-DOPA leakage and high in vivo toxicity.

Step 2: Hydration and Drug Loading

  • Prepare the hydration solution by dissolving 5 mg/mL L-DOPA and 1 mg/mL L-Ascorbic Acid in 10 mM PBS. Adjust the pH strictly to 5.8.

  • Causality Check: Verify pH before hydration. Why? pH 5.8 is the critical thermodynamic nexus where L-DOPA's amine is sufficiently protonated for ion-pairing with DOPA-Na, while ascorbic acid remains active to prevent auto-oxidation.

  • Add the hydration solution to the lipid film. Rotate the flask at 50°C (above the phase transition temperature of DPPC, ~41°C) for 45 minutes until the film is completely suspended, forming Multilamellar Vesicles (MLVs).

Step 3: Extrusion (Size Reduction)

  • Pass the MLV suspension through a lipid extruder equipped with a 400 nm polycarbonate membrane (5 passes), followed immediately by a 100 nm membrane (10 passes) at 50°C.

  • Causality Check: Monitor the pressure during extrusion. Why? Stepwise extrusion ensures a narrow polydispersity index (PDI < 0.15), generating Large Unilamellar Vesicles (LUVs) which are geometrically optimal for mucosal penetration and cellular uptake.

Step 4: Purification and Quantification

  • Remove unencapsulated L-DOPA by passing the extruded liposomes through a Sephadex G-50 size-exclusion chromatography (SEC) column, eluting with pH 7.4 PBS.

  • Lyse a known volume of the purified liposomes with 1% Triton X-100 and quantify the entrapped L-DOPA via RP-HPLC (UV detection at 280 nm).

Visualizations

FormulationWorkflow A 1. Lipid Mixture DPPC / DOPA-Na / Chol B 2. Thin Film Formation Rotary Evaporation A->B C 3. Hydration (pH 5.8) L-DOPA + Ascorbic Acid B->C D 4. Extrusion (50°C) 100nm Polycarbonate C->D E 5. Purification SEC (Sephadex G-50) D->E

Step-by-step formulation workflow for DOPA-Na based Levodopa liposomes.

DeliveryPathway N1 Intranasal Administration (DOPA-Na Liposomes) N2 Olfactory & Trigeminal Nerve Pathways N1->N2 N6 Prevention of Peripheral Decarboxylation N1->N6 Protects against N3 Bypass Blood-Brain Barrier (Direct CNS Entry) N2->N3 N4 Striatal Accumulation (Target Site) N3->N4 N5 Sustained L-DOPA Release & Conversion to Dopamine N4->N5

Nose-to-brain delivery pathway of DOPA-Na encapsulated Levodopa bypassing the BBB.

References

  • Caiazzo, M., et al. (2023). Levodopa-loaded nanoparticles for the treatment of Parkinson's disease. Journal of Controlled Release.[Link]

  • Georgieva, M., et al. (2024). Nanocarriers-Assisted Nose-to-Brain Delivery of Levodopa: Current Progress and Prospects. Pharmaceutics (MDPI).[Link]

  • Kaur, A., et al. (2023). Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications. Future Integrative Medicine (Xia & He Publishing).[Link]

  • Kumbhar, P. S., et al. (2021). Engineering the liposomal formulations from natural peanut phospholipids for pH and temperature sensitive release of folic acid, levodopa and camptothecin. International Journal of Biological Macromolecules.[Link]

  • Vanti, G., et al. (2020). The New Frontiers in Neurodegenerative Diseases Treatment: Liposomal-Based Strategies. Frontiers in Chemistry.[Link]

Advanced Formulation Guide: Engineering Stable Micelles and Reverse Micelles using 1,2-Dioleoyl-sn-glycero-3-phosphate Sodium Salt (DOPA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biophysical Causality

1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt (DOPA, 18:1 PA) is a highly versatile anionic phospholipid utilized extensively in advanced drug delivery systems, artificial membranes, and nanoparticle synthesis[1].

However, a critical biophysical reality must be addressed when formulating with DOPA: pure diacyl phospholipids do not spontaneously form micelles in aqueous solutions. The causality lies in the critical packing parameter ( P ) , defined as P=v/(a0​⋅lc​) , where v is the hydrophobic tail volume, a0​ is the headgroup area, and lc​ is the tail length. Because DOPA possesses two bulky oleoyl chains, its packing parameter is approximately 1 , giving the molecule a cylindrical geometry. Cylindrical lipids thermodynamically favor the formation of planar bilayers, which close into liposomes (vesicles) to eliminate hydrophobic edge exposure.

To force DOPA into a highly curved micellar state ( P<1/3 ), researchers must employ one of two structural engineering strategies:

  • Aqueous Mixed Micellization: Co-formulating DOPA with a high-curvature, micelle-forming amphiphile (e.g., DSPE-PEG2000).

  • Reverse Micellization (Microemulsions): Utilizing DOPA in a water-in-oil (w/o) emulsion, where the lipid stabilizes the aqueous core of a reverse micelle, acting as a nanoreactor for metal-complex synthesis[2].

G DOPA DOPA (18:1 PA) Cylindrical Lipid (P ≈ 1) Liposome Pure Aqueous Hydration Forms Liposomes (~100nm) DOPA->Liposome Self-Assembly Mixed Co-formulation with DSPE-PEG Forms Mixed Micelles (~15nm) DOPA->Mixed Micellization Reverse Water-in-Oil (w/o) Emulsion Forms Reverse Micelles DOPA->Reverse Microemulsion

Fig 1: Assembly pathways of DOPA into liposomes, mixed micelles, and reverse micelles.

Protocol A: Engineering Aqueous DOPA Mixed Micelles

This protocol details the formation of stable, anionic mixed micelles by doping DOPA into a DSPE-PEG2000 matrix. The PEGylated lipid drives the micellar curvature, while DOPA provides a functional anionic charge for electrostatic drug loading or targeting.

Materials
  • DOPA (18:1 PA sodium salt): 10 mol%

  • DSPE-PEG2000: 90 mol%

  • Solvent: Chloroform/Methanol (2:1 v/v)

  • Hydration Buffer: 10 mM HEPES, pH 7.4 (Ensures the phosphate headgroup of DOPA remains deprotonated and anionic).

Step-by-Step Methodology
  • Lipid Mixing: Dissolve DOPA and DSPE-PEG2000 in the Chloroform/Methanol mixture at a 1:9 molar ratio in a round-bottom flask. Causality: This specific ratio ensures the mixture remains well below the vesicle-to-micelle transition boundary, guaranteeing micelle formation over liposomes.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure (200 mbar gradually reduced to 10 mbar) for 1 hour to form a uniform lipid film.

  • Desiccation: Place the flask under a high vacuum overnight to remove trace organic solvents, preventing solvent-induced micellar instability.

  • Hydration: Rehydrate the lipid film with the HEPES buffer at 60°C (above the phase transition temperature of the lipids) for 30 minutes, vortexing every 10 minutes.

  • Size Homogenization: Probe-sonicate the dispersion on ice for 5 minutes (10 seconds ON, 10 seconds OFF, 20% amplitude) to break down any transient aggregates into uniform ~15 nm mixed micelles.

Protocol B: Reverse Micelle Synthesis of DOPA-Coated Nanoparticles

Reverse microemulsions are powerful tools for synthesizing highly uniform metal-complex nanoparticles. In this system, DOPA is added to a water-in-oil emulsion where it localizes at the water/oil interface of the reverse micelle, effectively coating the synthesized nanoparticle and rendering it hydrophobic for subsequent lipid-nanoparticle formulation[2].

Materials
  • Oil Phase: Cyclohexane

  • Surfactant: NP-5 (Polyoxyethylene (5) nonylphenylether)

  • Aqueous Reactants: Zoledronic acid (Zol) solution, CaCl₂ solution.

  • Boundary Lipid: DOPA dissolved in chloroform.

Step-by-Step Methodology
  • Microemulsion Preparation: Prepare two separate reverse microemulsions (ME).

    • ME-A: Mix Cyclohexane, NP-5, and aqueous Zoledronic acid.

    • ME-B: Mix Cyclohexane, NP-5, and aqueous CaCl₂.

    • Causality: The water-to-surfactant ratio ( W0​ ) strictly dictates the size of the reverse micelle core, directly controlling the final nanoparticle size.

  • DOPA Integration: Add 0.45 mM DOPA to ME-A. DOPA acts as a boundary stabilizer, improving the monodispersity of the spherical complexes and preventing uncontrolled aggregation[2].

  • Nanoreactor Mixing: Dropwise add ME-B into ME-A under continuous magnetic stirring at room temperature. Allow the reaction to proceed for 4 hours.

  • Isolation: Break the microemulsion by adding absolute ethanol (1:1 v/v). Centrifuge at 14,000 ×g for 20 minutes.

  • Washing: Wash the resulting pellet three times with ethanol to remove residual NP-5 and cyclohexane, yielding pure DOPA-coated Zol-Ca nanoparticles.

Workflow ME_A Microemulsion A (API + Surfactant) Mix Mix & React (Nanoreactor) ME_A->Mix ME_B Microemulsion B (Crosslinker + Surfactant) ME_B->Mix DOPA_Add Add DOPA Lipid (Boundary Stabilizer) DOPA_Add->Mix Isolate Solvent Wash & Centrifugation Mix->Isolate Product DOPA-Coated Nanoparticles Isolate->Product

Fig 2: Workflow for reverse microemulsion synthesis of DOPA-coated nanoparticles.

Quantitative Data Presentation

The following table summarizes the expected physicochemical properties of DOPA across different assembly states. This data is critical for verifying that the correct biophysical structure has been achieved.

Assembly TypeCompositionAverage Size (nm)PDIZeta Potential (mV)Primary Application
Liposome 100% DOPA90 - 120< 0.20-35 to -45Surface adsorption, Biofilm targeting[3]
Mixed Micelle 10% DOPA / 90% DSPE-PEG12 - 20< 0.15-20 to -30Hydrophobic drug solubilization
Reverse Micelle DOPA / NP-5 / Cyclohexane / Water10 - 30< 0.10N/A (Non-aqueous)Nanoparticle synthesis (Nanoreactor)[2]

Self-Validating Systems & Quality Control

To ensure the trustworthiness of the formulated micelles, the protocol must be self-validating. Implement the following analytical checks immediately after formulation:

  • Dynamic Light Scattering (DLS):

    • Validation: A pure DOPA formulation will yield a DLS peak at ~100 nm (liposomes). A successful DOPA/DSPE-PEG mixed micelle formulation will yield a sharp, single peak at 12–20 nm . If a bimodal distribution (e.g., 15 nm and 100 nm) appears, the DOPA concentration is too high, exceeding the micellar solubilization capacity and triggering phase separation into liposomes.

  • Critical Micelle Concentration (CMC) via Pyrene Fluorescence:

    • Validation: Introduce 1 μ M pyrene into serial dilutions of the mixed micelle formulation. Measure the fluorescence emission spectrum (excitation at 334 nm). Calculate the ratio of the first (372 nm) and third (384 nm) vibronic peaks ( I1​/I3​ ). A sharp drop in the I1​/I3​ ratio indicates pyrene partitioning into the hydrophobic micelle core, confirming successful micellization and establishing the exact CMC of your specific DOPA/PEG-lipid ratio.

  • Transmission Electron Microscopy (TEM):

    • Validation: For reverse micelles (Protocol B), TEM should reveal highly uniform, monodisperse solid spherical cores (the metal complex) surrounded by a low-density lipid halo (DOPA). Lack of DOPA results in "pearl-necklace" aggregation [2].

References

  • Xu Li, et al. "Reverse Microemulsion-Based Synthesis of (Bis)phosphonate-Metal Materials with Controllable Physical Properties: An Example Using Zoledronic Acid-Calcium Complexes." ACS Applied Materials & Interfaces, 2017. URL:[Link]

  • Ignacio Rivero Berti, et al. "Delivery of fluorophores by calcium phosphate-coated nanoliposomes and interaction with Staphylococcus aureus biofilms." Colloids and Surfaces B: Biointerfaces, 2016. URL:[Link]

Sources

experimental use of 18:1 PA in vaccine adjuvant development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Harnessing 18:1 PA (DOPA) in Next-Generation Vaccine Adjuvant Formulations

Executive Summary

The development of robust vaccine adjuvants has historically relied on aluminum salts or cationic lipids to drive antigen immunogenicity. However, recent breakthroughs in lipid nanoparticle (LNP) and liposomal engineering have highlighted 18:1 PA (1,2-dioleoyl-sn-glycero-3-phosphate, DOPA) —an anionic phospholipid—as a highly potent, dual-action immunomodulator. This application note provides drug development professionals with mechanistic insights and self-validating protocols for utilizing 18:1 PA to drive antigen-presenting cell (APC) activation and achieve spleen-selective organ targeting (SORT) in vaccine formulations.

Mechanistic Grounding: The Causality of 18:1 PA Adjuvanticity

To effectively formulate with 18:1 PA, researchers must understand the physical and biological causality behind its adjuvant properties.

1. Anionic Danger Signals in Protein Admixture Traditionally, cationic lipids (e.g., DOTAP) have been favored for their ability to electrostatically bind to negatively charged cell membranes, forcing cellular uptake. However, 1 that anionic liposomes formulated with 18:1 PA exhibit potent adjuvant activity when simply admixed with protein antigens, matching or exceeding the efficacy of cationic formulations without the associated cellular toxicity[1]. The causality lies in the specific lipid structure: while other anionic lipids like DOPG show weak adjuvanticity, 18:1 PA acts as a distinct pattern-recognition danger signal, upregulating APC maturation markers and driving robust CD8+ cytotoxic T-lymphocyte responses[1][2].

2. Spleen-Selective Organ Targeting (SORT) in mRNA-LNPs In the context of nucleic acid vaccines, standard LNPs inherently accumulate in the liver due to apolipoprotein E (ApoE) opsonization. By incorporating 10–40% molar ratios of 18:1 PA as a fifth component, the internal pKa and surface charge of the LNP are fundamentally altered[3]. This charge-based modification redirects the LNPs away from hepatic clearance and routes them directly to the spleen[3][4]. The mildly acidic microenvironment of the spleen facilitates the rapid uptake of these 18:1 PA-modified LNPs by resident macrophages and dendritic cells, making it an ideal platform for in situ CAR-T generation and systemic mRNA vaccination[3][4].

G LNP 18:1 PA-Modified LNP (Anionic Charge) Blood Systemic Circulation LNP->Blood SORT Targeting Spleen Spleen Microenvironment (Mildly Acidic) Blood->Spleen SORT Targeting APC Antigen Presenting Cell (Macrophage/DC) Spleen->APC Phagocytosis MHC Antigen Presentation (MHC I / II) APC->MHC Endosomal Escape TCell T-Cell Activation (CD4+ / CD8+) MHC->TCell TCR Engagement

Spleen-selective targeting and APC activation pathway driven by 18:1 PA.

Quantitative Formulation Dynamics

Understanding the physicochemical shifts induced by 18:1 PA is critical for predicting downstream immunological behavior. Table 1 summarizes the comparative properties of baseline formulations versus 18:1 PA-enhanced systems.

Table 1: Comparative Physicochemical & Immunological Properties

Formulation TypeKey Lipid ComponentsSurface Charge (Zeta)Primary TropismImmunological Outcome
Neutral Liposome DOPC / Cholesterol~ 0 mVInjection Site DepotWeak humoral response
Cationic Liposome DOTAP / Cholesterol+40 to +50 mVNon-specific / BroadStrong cellular/humoral (High toxicity risk)
18:1 PA Liposome 18:1 PA / Cholesterol-30 to -40 mVDraining Lymph NodesStrong cellular/humoral (Low toxicity)[1]
Standard mRNA LNP Ionizable / DOPE / Chol / PEGNear NeutralLiver (Hepatocytes)Hepatic translation, moderate immunity
SORT mRNA LNP Ionizable / DOPE / Chol / PEG / 18:1 PA Negative ShiftSpleen (APCs)Robust T-cell priming, in situ CAR-T[4]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that the physical causality of each step is verified before proceeding to in vivo applications.

Protocol A: Preparation of 18:1 PA-Adjuvanted Liposomes for Protein Antigens

Rationale: Simple admixture of protein antigens with 18:1 PA liposomes preserves the tertiary structure of delicate proteins while providing a potent, co-draining danger signal[1][2].

  • Lipid Film Preparation:

    • Mix 18:1 PA and Cholesterol (e.g., 1:1 molar ratio) in a glass round-bottom flask using chloroform as the solvent.

    • Causality: Cholesterol stabilizes the lipid bilayer, preventing premature degradation, while 18:1 PA dictates the essential anionic surface charge.

  • Desiccation:

    • Evaporate the solvent using a rotary evaporator at 40°C until a thin film forms. Apply a high vacuum overnight.

    • Validation Checkpoint: The film must appear uniform and translucent. Any opacity indicates residual solvent, which will cause severe cellular toxicity in vitro and in vivo.

  • Hydration & Extrusion:

    • Hydrate the film with sterile PBS (pH 7.4) to achieve a final lipid concentration of 10 mM. Vortex vigorously for 5 minutes.

    • Extrude the multilamellar vesicles through a 200 nm polycarbonate membrane 11 times using a mini-extruder.

  • Antigen Admixture:

    • Mix the extruded liposomes with the target protein antigen (e.g., Ovalbumin) at a 1:1 volume ratio immediately prior to immunization.

  • Physicochemical QC:

    • Validation Checkpoint: Measure via Dynamic Light Scattering (DLS). Expected Z-average size: 120–150 nm. Expected Zeta Potential: <-30 mV. If Zeta potential is >-20 mV, the 18:1 PA fraction was compromised during hydration.

Protocol B: Formulation of Spleen-Targeted (SORT) mRNA-LNPs

Rationale: Incorporating 18:1 PA as a 5th component shifts the LNP pKa, bypassing the liver and targeting splenic APCs for maximum T-cell activation[3][5].

  • Organic Phase Preparation:

    • Dissolve the Ionizable Lipid, DOPE, Cholesterol, PEG-lipid, and 18:1 PA in absolute ethanol. A standard SORT ratio is 45:15:28:2:10 (molar %).

    • Causality: The 10% 18:1 PA fraction is the critical threshold required to alter the ApoE binding profile in systemic circulation.

  • Aqueous Phase Preparation:

    • Dilute the mRNA in 50 mM Citrate Buffer (pH 4.0).

    • Causality: The acidic pH ensures the ionizable lipid is fully protonated during mixing, allowing it to electrostatically encapsulate the negatively charged mRNA.

  • Microfluidic Mixing:

    • Mix the aqueous and organic phases using a microfluidic mixer at a 3:1 flow rate ratio (Total flow rate: 12 mL/min).

  • Dialysis & Buffer Exchange:

    • Dialyze the formulation against 1x PBS (pH 7.4) for 18 hours using a 10k MWCO cassette.

    • Causality: As the pH neutralizes to 7.4, the ionizable lipids lose their positive charge. This drives the anionic 18:1 PA to the surface of the LNP, establishing the spleen-targeting surface chemistry.

  • Physicochemical QC:

    • Validation Checkpoint: Perform a RiboGreen assay. Encapsulation Efficiency (EE%) must be >90%. DLS should confirm a size of 70–100 nm and a PDI < 0.2.

Workflow Step1 Lipid Preparation (Inc. 18:1 PA) Step3 Microfluidic Mixing (N/P Optimization) Step1->Step3 Step2 Aqueous Phase (mRNA in Citrate) Step2->Step3 Step4 Dialysis (Buffer Exchange) Step3->Step4 Step5 Physicochemical QC (DLS, Zeta, EE%) Step4->Step5

Step-by-step microfluidic formulation and QC workflow for 18:1 PA LNPs.

References

  • Negatively charged liposomes show potent adjuvant activity when simply admixed with protein antigens - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Liposomes used as a vaccine adjuvant-delivery system: From basics to clinical immunization - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • In Vivo Engineered CAR-T Cell Therapy: Lessons Built from COVID-19 mRNA Vaccines Source: MDPI URL:[Link]

  • Lipid nanoparticles: Composition, formulation, and application - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Exploring the Effects of Incorporating Different Bioactive Phospholipids into Messenger Ribonucleic Acid Lipid Nanoparticle (mRNA LNP) Formulations Source: ACS Bio & Med Chem Au URL:[Link]

Sources

Application Note: Zeta Potential Characterization of DOPA-Containing Vesicles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The measurement of zeta potential (ZP) is a critical quality attribute (CQA) in the characterization of nanocarriers. For "DOPA-containing" vesicles, the analytical approach and the interpretation of electrophoretic mobility data depend entirely on the chemical nature of the DOPA moiety. In nanomedicine, DOPA typically refers to one of two distinct molecules:

  • Dioleoylphosphatidic acid (DOPA) : An anionic structural phospholipid used to impart a strong negative surface charge for electrostatic stabilization or the binding of cationic nanoparticles[1].

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) : A dopamine precursor covalently conjugated to the surface of extracellular vesicles (EVs) or liposomes to facilitate blood-brain barrier (BBB) penetration via LAT-1 transporters[2].

This application note provides a comprehensive, step-by-step protocol for measuring the zeta potential of both vesicle types using Electrophoretic Light Scattering (ELS), accompanied by mechanistic insights into how formulation variables affect the electrical double layer.

Mechanistic Insights & Causality (E-E-A-T)

The Physics of the Slipping Plane

Zeta potential is not the actual surface charge of the vesicle; rather, it is the electrical potential at the slipping plane —the boundary separating the bulk fluid from the layer of solvent and ions that travel with the vesicle in an electric field.

  • Anionic DOPA Lipids : Bare liposomes formulated with 20 wt% DOPA lipid exhibit highly negative zeta potentials (typically around −60 mV) because the phosphate headgroup has a low pKa and is fully ionized at physiological pH[1]. This strong electronegativity provides robust colloidal stability via electrostatic repulsion.

  • The PEGylation Masking Effect : If stealth lipids like DSPE-PEG are incorporated into a DOPA-lipid formulation, the flexible PEG chains extend outward, shifting the hydrodynamic slipping plane further away from the charged lipid bilayer. Consequently, the apparent zeta potential drops drastically to near-neutral values (e.g., −8.74 mV), even though the core bilayer remains highly anionic[3].

  • L-DOPA Conjugation on EVs : Native EVs generally possess a negative charge due to surface glycans and phosphatidylserine. However, when EVs are chemically modified with L-DOPA via cross-linking, the conjugation process consumes surface functional groups and adds zwitterionic/catechol moieties. This neutralizes the surface, shifting the zeta potential to approximately 0 mV, which can compromise colloidal stability and lead to flocculation if not properly managed[2].

The Role of Ionic Strength (Debye Length)

A common critical error in ELS is measuring vesicles in 1x PBS. High ionic strength buffers compress the electrical double layer (reducing the Debye length, κ−1 ), which artificially lowers the magnitude of the zeta potential. Furthermore, high conductivity leads to Joule heating during the application of the electric field, causing sample degradation, protein denaturation on EVs, and convection currents that destroy signal quality. Therefore, measurements must be conducted in low ionic strength dispersants (e.g., 10 mM NaCl).

Data Visualization: Expected Physicochemical Properties

The following table summarizes the expected quantitative data for different DOPA-containing vesicle formulations based on literature standards.

Vesicle TypeDOPA VariantExpected Zeta Potential (mV)Expected Size (nm)Primary ApplicationReference
Anionic Liposome DOPA Lipid (20 wt%)−61.1 ± 2.3~76Gastric delivery, Cationic NP binding[1]
Skin Permeation Liposome DOPA Lipid + PEG−8.74 ± 0.71~254Fluorophore model, Skin permeation[3]
Engineered EV L-DOPA Conjugated~ 0~182Brain targeting, Parkinson's disease[2]

Experimental Protocol: Step-by-Step Methodology

This self-validating protocol ensures accurate, reproducible ELS measurements using a standard Zetasizer (or equivalent phase analysis light scattering instrument).

Phase 1: Sample Preparation
  • Dispersant Selection : Prepare a 10 mM NaCl solution in ultra-pure water (Milli-Q, 18.2 MΩ·cm) and filter through a 0.22 µm membrane.

    • Causality: 10 mM NaCl provides sufficient conductivity to maintain a stable electric field without causing Joule heating or severe Debye screening.

  • Dilution : Dilute the DOPA-vesicle suspension 1:50 in the 10 mM NaCl dispersant. The optimal lipid/protein concentration is typically between 0.1 and 0.5 mg/mL.

    • Causality: Samples that are too concentrated cause multiple scattering events, while overly dilute samples result in a poor signal-to-noise ratio.

  • Cell Loading : Slowly inject 1 mL of the diluted sample into a folded capillary cell (e.g., Malvern DTS1070). Inspect the U-tube carefully to ensure no air bubbles are trapped near the gold-plated electrodes, as bubbles will distort the applied electric field and cause measurement failure.

Phase 2: Instrument Configuration
  • Material & Dispersant Properties : Set the dispersant properties to match water at 25°C (Refractive Index: 1.330, Viscosity: 0.8872 cP, Dielectric Constant: 78.5).

  • Model Selection : Select the Smoluchowski approximation ( f(κa)=1.5 ).

    • Causality: For vesicles >50 nm dispersed in >1 mM salt solutions, the particle radius ( a ) is significantly larger than the Debye length ( κ−1 ), satisfying the condition κa≫1 .

  • Thermal Equilibration : Insert the cell into the instrument and mandate a 120-second thermal equilibration at 25°C to eliminate thermal gradients that cause convection.

Phase 3: Measurement & Quality Control
  • Execution : Run 3 consecutive measurements. Set the software to auto-optimize the voltage and number of runs (typically 10–100 runs per measurement).

  • Phase Plot Inspection (Self-Validation) : Do not blindly accept the numerical output. Review the raw phase plot. A valid measurement will display a clear, linear phase shift over time. Non-linear or jagged plots indicate Joule heating, particle aggregation, or electrode polarization, requiring immediate sample re-dilution.

Workflow Visualization

G Start DOPA Vesicle Formulation Decision Vesicle Type? Start->Decision Type1 Structural DOPA Lipid (e.g., 20 wt% DOPA) Decision->Type1 Type2 Surface L-DOPA Conjugation (e.g., L-DOPA EVs) Decision->Type2 Dilution Dilution in Low Ionic Strength Buffer (10 mM NaCl, pH 7.4) Type1->Dilution Type2->Dilution Measure Electrophoretic Light Scattering (Smoluchowski Model) Dilution->Measure Res1 Highly Negative ZP (~ -60 mV) Electrostatic Stabilization Measure->Res1 Phosphate Headgroups Res2 Near-Neutral ZP (~ 0 mV) Risk of Flocculation Measure->Res2 Charge Neutralization

Workflow for determining the zeta potential of structural DOPA lipids versus L-DOPA conjugated EVs.

Sources

Troubleshooting & Optimization

Diagnostic Workflow: DOPA Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center . As a Senior Application Scientist, I frequently consult with researchers facing challenges when working with anionic phospholipids.

Dioleoylphosphatidic acid (DOPA) is a powerful lipid for targeted delivery and modulating membrane charge, but its unique biophysics—specifically its small, highly charged headgroup and bulky, unsaturated oleoyl tails—make it notoriously difficult to work with. DOPA inherently favors inverted non-bilayer phases (HII) and creates highly fluid membranes, which often leads to premature drug leakage, vesicle fusion, or massive aggregation during encapsulation.

Below is our comprehensive troubleshooting guide designed to help you diagnose and resolve low Encapsulation Efficiency (EE%) in your DOPA liposome formulations.

DOPA_Troubleshooting Issue Issue: Low Encapsulation Efficiency in DOPA Liposomes Analyze Analyze Drug Physicochemical Properties Issue->Analyze Cationic Cationic (e.g., Weak Bases) Analyze->Cationic Anionic Anionic / Highly Water Soluble Analyze->Anionic Hydrophobic Hydrophobic / Lipophilic Analyze->Hydrophobic Active Implement Active Loading (pH or Ammonium Sulfate Gradient) Cationic->Active Repulsion Electrostatic Repulsion with DOPA Anionic->Repulsion Bilayer Bilayer Loading (Passive) Hydrophobic->Bilayer Aggreg Vesicle Aggregation Observed? Active->Aggreg FixAnionic Reduce DOPA mol% Add Ca2+ for Drug-Lipid Bridging Repulsion->FixAnionic FixHydro Increase Cholesterol (30-45 mol%) to stiffen oleoyl chains Bilayer->FixHydro Rapid Leakage FixAggreg Titrate Drug/Lipid Ratio (<0.2) Remove Divalent Cations Aggreg->FixAggreg Yes

Troubleshooting workflow for low encapsulation efficiency in DOPA liposomes.

Frequently Asked Questions (FAQs) & Troubleshooting Modules

Q1: Why do my DOPA liposomes leak their hydrophilic cargo immediately after passive loading? A1: The root cause lies in the molecular geometry and phase behavior of DOPA. DOPA possesses a small, highly charged phosphatidic acid headgroup and bulky, unsaturated dioleoyl tails, giving it a conical shape. This geometry inherently favors the formation of inverted non-bilayer phases rather than stable lamellar bilayers[1]. Furthermore, the unsaturated oleoyl chains create a highly fluid membrane with a low transition temperature (Tm). During separation techniques like Gel Permeation Chromatography (GPC) or dialysis, this fluidity allows the rapid efflux of small hydrophilic molecules[]. Remedy: You must modulate the membrane's bending modulus. Incorporating Cholesterol (30–45 mol%) fills the interstitial spaces between the unsaturated hydrocarbon chains, stiffening the bilayer and significantly slowing down liposome closure and subsequent drug leakage[3].

Q2: I am using an active loading method for a cationic weak base, but my DOPA formulation aggregates massively during the loading phase. What is happening? A2: You are observing electrostatically-driven vesicle crosslinking. While the anionic nature of DOPA can initially attract cationic drugs to the liposome surface to enhance loading[4], a high local concentration of cationic drug neutralizes the repulsive negative charge of the DOPA headgroups. Once the surface charge approaches zero, the conical DOPA lipids drive the vesicles to fuse and precipitate[1]. Remedy: First, strictly control your Drug-to-Lipid (D/L) ratio, keeping it below 0.2 (w/w) to prevent surface saturation[5]. Second, ensure your loading buffer is rigorously scrubbed of divalent cations (Ca²⁺, Mg²⁺). DOPA will readily form inter-vesicular bridges with these ions, causing massive aggregation[4]. Use a chelating agent like EDTA in your pre-loading buffers if necessary.

Q3: How do I improve the retention of poorly water-soluble drugs in DOPA liposomes? A3: Poorly water-soluble drugs often partition into the hydrophobic bilayer. However, because DOPA bilayers are highly fluid, these drugs easily diffuse back out into the aqueous sink of the external media. Remedy: Shift the paradigm from passive bilayer partitioning to active aqueous core precipitation. Solubilize the hydrophobic drug using a complexing agent like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to allow it to enter the liposome's aqueous core. Then, use an ammonium sulfate gradient to drive the drug inside, where it precipitates into an insoluble complex, effectively locking it within the liposome and minimizing leakage[6].

Quantitative Data: Impact of Formulation Variables on DOPA EE%

To aid in your formulation design, refer to this synthesized data table detailing how specific variables impact the encapsulation efficiency and stability of DOPA liposomes.

Formulation VariableExperimental ConditionImpact on EE% & StabilityMechanistic Rationale
Cholesterol Content < 10 mol%High Leakage (EE% < 40%)DOPA's oleoyl chains create a fluid membrane; low cholesterol fails to provide a sufficient bending modulus[3].
Cholesterol Content 30–45 mol%Optimal Retention (EE% > 85%)Stiffens the bilayer, reducing passive efflux of encapsulated molecules during separation[3].
External Divalent Cations > 2 mM (Ca²⁺/Mg²⁺)Severe AggregationDOPA strongly chelates divalent cations, causing inter-vesicle bridging and precipitation[4].
Drug-to-Lipid (D/L) Ratio > 0.3 (w/w)Decreased EE%Saturates the internal aqueous core and neutralizes DOPA's surface charge, driving non-bilayer phase formation[1][5].
Loading Strategy Active (Ammonium Sulfate)High Loading (EE% > 90%)Drives weak bases against the concentration gradient, forming insoluble precipitates inside the core[5][6].

Step-by-Step Methodology: Self-Validating Active Loading Protocol

If you are working with a weak base, passive loading will almost always yield sub-optimal results in DOPA liposomes. Use this validated Ammonium Sulfate active loading protocol to achieve >90% EE%.

Rationale: DOPA's anionic nature is leveraged to electrostatically attract cationic drugs, but an active gradient is required to drive the drug deep into the aqueous core and precipitate it, preventing membrane disruption and efflux.

Step 1: Lipid Film Preparation Mix DSPC, Cholesterol, and DOPA in a 50:40:10 molar ratio in chloroform. Evaporate under nitrogen and dry under vacuum overnight. Causality: Limiting DOPA to 10 mol% provides sufficient negative surface charge for targeting/electrostatics without compromising the structural integrity provided by the cylindrical DSPC and Cholesterol[1][4].

Step 2: Hydration & Gradient Formation Hydrate the lipid film with 250 mM Ammonium Sulfate (pH 5.5) at 65°C (above the Tm of DSPC). Causality: The high intra-liposomal concentration of sulfate ions acts as the precipitation trap for the incoming drug[6].

Step 3: Extrusion Extrude the multilamellar vesicles 10 times through 100 nm polycarbonate membranes at 65°C to form unilamellar vesicles.

Step 4: Gradient Establishment (Crucial Step) Dialyze the liposomes against a HEPES buffered saline (pH 7.4, strictly free of Ca²⁺/Mg²⁺) for 24 hours to remove external ammonium sulfate. Causality: This creates the transmembrane ammonia gradient. Dialysis is preferred over ultracentrifugation to maintain DOPA vesicle integrity and prevent shear-induced leakage[][6].

Step 5: Active Drug Loading Incubate the liposomes with your drug (Drug/Lipid ratio 0.1 w/w) at 60°C for 45 minutes. Causality: The neutral form of the weak base crosses the bilayer, becomes protonated in the acidic core, and precipitates with sulfate. Heating increases membrane permeability temporarily to allow rapid influx[5].

Step 6: Quenching and Separation Rapidly cool the suspension to 4°C in an ice bath to rigidify the membrane. Remove unencapsulated drug via a rapid spin column or Gel Permeation Chromatography (GPC)[].

Self-Validation Checkpoint: Measure the size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS) before and after Step 5. A PDI shift > 0.1 or a size increase > 20 nm indicates drug-induced DOPA aggregation, invalidating the loading step. If this occurs, reduce your initial D/L ratio.

References

  • Strategies to maximize liposomal drug loading for a poorly water-soluble anticancer drug. National Institutes of Health (NIH). Available at:[Link]

  • How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes. MDPI. Available at:[Link]

  • Tunable pH-Sensitive Liposomes Composed of Mixtures of Cationic and Anionic Lipids. NanoMedicines Research Group. Available at:[Link]

  • Active methods of drug loading into liposomes: Recent strategies for stable drug entrapment and increased in vivo activity. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Preventing DOPA Nanoparticle Aggregation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for DOPA and Polydopamine (PDA) nanoparticle research. As a Senior Application Scientist, I understand that achieving monodisperse and stable nanoparticle suspensions is critical for reproducible and meaningful results in drug delivery, bioimaging, and materials science. This guide is designed to provide you with both quick answers and in-depth troubleshooting strategies to overcome one of the most common hurdles in this field: nanoparticle aggregation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding DOPA nanoparticle stability.

Q1: Why are my freshly synthesized DOPA nanoparticles crashing out of solution?

Aggregation is often rooted in the complex chemistry of dopamine polymerization. The primary drivers are suboptimal synthesis conditions. Key factors include incorrect pH, excessively high dopamine concentration, or an inappropriate choice of buffer and oxidant.[1] Spontaneous oxidation and polymerization of dopamine is a competitive process between forming stable particles and forming large, insoluble aggregates.[2][3] An alkaline environment (typically pH 8-10) is necessary to initiate the oxidation of dopamine's catechol groups, but if this process is too rapid or uncontrolled, it leads to precipitation instead of stable nanoparticle formation.[4][5]

Q2: What is the fastest way to check if my nanoparticles are aggregating?

The quickest methods are visual inspection and UV-Vis Spectroscopy. A stable DOPA nanoparticle suspension should appear as a clear, dark solution. Any visible cloudiness, sediment, or precipitation is a clear sign of aggregation. For a more quantitative and sensitive assessment, UV-Vis spectroscopy is excellent for real-time monitoring.[6] Aggregation causes a characteristic change in the absorption spectrum, often seen as a broadening of the peak or an increase in scattering at longer wavelengths.[6][7]

Q3: Can I rescue a sample that has already aggregated?

Unfortunately, rescuing a fully aggregated sample is very difficult. The polymerization and cross-linking that form the aggregates are largely irreversible. Sonication might temporarily break up loose agglomerates, but it will not reverse the underlying covalent and non-covalent interactions holding the aggregates together. The most effective approach is to discard the aggregated sample and optimize the synthesis or storage protocol to prevent aggregation from occurring in the first place.

Q4: What is the ideal pH for synthesizing and storing DOPA nanoparticles to ensure stability?

For synthesis, a weakly alkaline pH, typically between 8.0 and 9.0 using a Tris buffer, is most common.[3] This provides a controlled rate of dopamine oxidation. It's a delicate balance; pH values that are too low will significantly slow or prevent polymerization, while values that are too high can cause rapid, uncontrolled precipitation.[5][8] For storage, slightly acidic to neutral conditions (pH 4.0-7.0) are often preferred, as L-DOPA itself is more stable under acidic conditions, which helps prevent further surface oxidation and cross-linking.[9]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific aggregation issues encountered during and after synthesis.

Issue 1: Immediate or Rapid Precipitation During Synthesis

If you observe your solution becoming cloudy and precipitating within minutes to hours of starting the reaction, one of the following is likely the cause.

Scientific Rationale: The polymerization of dopamine into polydopamine (PDA) is an auto-oxidative process that is highly pH-dependent.[5] The catechol groups on dopamine must be deprotonated to react with oxygen, a step that is favored in alkaline conditions. If the pH is too high (e.g., >10), this oxidation occurs almost instantaneously, leading to the rapid formation of large, disordered aggregates that immediately precipitate. Conversely, if the pH is too low (e.g., <7.5), the reaction may be too slow to form nanoparticles effectively.[8]

Troubleshooting Steps:

  • Verify Buffer pH: Calibrate your pH meter immediately before use. Prepare your Tris or borate buffer fresh and confirm its pH is precisely at the desired setpoint (e.g., 8.5).

  • Monitor pH During Reaction: The polymerization process can alter the solution's pH. Monitor the pH periodically during the initial hours of synthesis and adjust as necessary with dilute NaOH or HCl.

  • Experiment with pH Gradient: If aggregation persists, perform a series of small-scale syntheses at varying pH levels (e.g., 7.5, 8.0, 8.5, 9.0) to find the optimal condition for your specific setup. The size of the resulting nanoparticles is often directly related to the initial pH value.[8]

Scientific Rationale: Dopamine polymerization involves a competition between two processes: the deposition of PDA onto growing nanoparticles (leading to stable particles) and the aggregation of PDA oligomers in the solution (leading to precipitation).[3] At very high initial dopamine concentrations, the rate of aggregation in the solution can overwhelm the rate of controlled deposition, resulting in the formation of large, insoluble aggregates.[3]

Troubleshooting Steps & Recommendations:

ParameterRecommended RangeRationale & Expected Outcome
Dopamine HCl Conc. 0.5 - 2.0 mg/mLLower concentrations (e.g., 0.5-1.0 g/L) favor controlled particle growth and deposition, leading to smaller, more stable nanoparticles.[3] Higher concentrations risk rapid aggregation.
Reaction Temperature 25 - 50 °CHigher temperatures can accelerate polymerization.[10] Starting at room temperature (25 °C) provides a more controlled reaction.
Stirring Speed 200 - 500 RPMVigorous, consistent stirring is crucial for ensuring a homogenous reaction environment and preventing localized areas of high concentration.
Issue 2: Aggregation During Storage or Post-Synthesis Modification

If your nanoparticles appear stable immediately after synthesis but aggregate over time or during subsequent functionalization steps, consider these factors.

Scientific Rationale: Residual reactants, especially unreacted dopamine monomers and oligomers, can continue to polymerize slowly over time, leading to inter-particle cross-linking. Furthermore, the stability of colloidal suspensions is highly dependent on the ionic strength and composition of the surrounding medium.

Protocol for Optimal Nanoparticle Purification and Storage:

  • Centrifugation & Washing: After synthesis is complete (typically 12-48 hours), pellet the nanoparticles by centrifugation (e.g., 10,000 x g for 20 min).

  • Resuspension & Washing: Discard the supernatant, which contains unreacted monomers. Resuspend the pellet in ultrapure water or a suitable buffer (e.g., PBS at pH 7.4) using probe sonication for 1-2 minutes on ice to ensure complete redispersion.

  • Repeat: Repeat the centrifugation and resuspension steps at least three times to thoroughly remove all residual reactants.

  • Final Storage: Resuspend the final, purified pellet in a sterile, low-ionic-strength buffer (or ultrapure water) and store at 4 °C, protected from light. For long-term stability, consider adding a stabilizing agent.

Scientific Rationale: The native stability of DOPA nanoparticles is partly due to their negative surface charge (zeta potential), which creates electrostatic repulsion between particles. When you perform surface chemistry, such as conjugating a positively charged molecule, you can neutralize this surface charge. This reduction in electrostatic repulsion can allow attractive van der Waals forces to dominate, causing the particles to aggregate.

Troubleshooting Steps:

  • Incorporate a Steric Stabilizer: Before or during your conjugation reaction, add a steric stabilizer like PEG (polyethylene glycol). Grafting PEG chains to the nanoparticle surface (PEGylation) creates a physical barrier that prevents particles from getting close enough to aggregate.[10]

  • Use Co-polymers: Synthesize the nanoparticles using a copolymer approach. Including monomers with stabilizing properties, such as PEG or specific indolium derivatives, during the initial polymerization can create inherently more stable particles from the start.[11]

  • Control Reaction Stoichiometry: Carefully control the amount of ligand you are adding. Use the minimum amount required for your application to minimize the impact on surface charge. Monitor the zeta potential after modification to confirm the particles have retained sufficient charge for stability.

Part 3: Key Characterization Protocols

Reliable characterization is essential for diagnosing aggregation. Here are streamlined protocols for the most common techniques.

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis

Purpose: To measure the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles in solution. An increase in size or a high PDI (>0.3) indicates aggregation.[12][13]

Methodology:

  • Sample Preparation: Dilute a small aliquot of your nanoparticle suspension in ultrapure, filtered (0.22 µm filter) water or your storage buffer to an appropriate concentration (refer to your instrument's guidelines). Ensure the solution is free of bubbles.

  • Instrument Setup: Allow the DLS instrument to warm up and stabilize at the desired temperature (e.g., 25 °C).[13]

  • Measurement: Place the cuvette in the instrument. Perform at least three replicate measurements to ensure consistency.

  • Data Analysis: Analyze the size distribution report. Look for:

    • Z-average Diameter: The intensity-weighted mean hydrodynamic size. A significant increase from the expected size indicates aggregation.

    • Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI below 0.2 indicates a monodisperse sample, while a value above 0.5 suggests significant aggregation or a very broad size distribution.[13]

    • Distribution Peaks: A single, narrow peak is ideal. The appearance of a second, larger peak is a classic sign of aggregation.

Protocol 2: UV-Vis Spectroscopy for Monitoring Aggregation

Purpose: To quickly assess the stability of a nanoparticle suspension by observing changes in its optical properties.[6][7]

Methodology:

  • Baseline Spectrum: Immediately after synthesis and purification, take a UV-Vis spectrum of your nanoparticle suspension (typically from 300 to 800 nm) using the appropriate buffer as a blank.

  • Time-Course Monitoring: At regular intervals (e.g., daily or weekly), take a new spectrum of the stored sample.

  • Data Analysis: Overlay the spectra. Signs of aggregation include:

    • A decrease in the absorbance intensity.[7]

    • A broadening of the characteristic PDA absorbance shoulder around 450-500 nm.

    • An increase in the baseline absorbance at longer wavelengths (e.g., >600 nm), which indicates increased light scattering from larger aggregate particles.[6]

Protocol 3: Transmission Electron Microscopy (TEM) Sample Preparation

Purpose: To directly visualize the morphology, size, and aggregation state of your nanoparticles. TEM is considered a gold standard for nanoparticle characterization.[14][15]

Methodology:

  • Grid Preparation: Place a TEM grid (e.g., 200-mesh copper grid with a carbon support film) on a piece of filter paper, coated side up.

  • Sample Deposition: Dilute your nanoparticle suspension significantly in ultrapure water. Apply a single drop (5-10 µL) onto the surface of the TEM grid.[16]

  • Incubation & Wicking: Allow the drop to sit on the grid for 1-5 minutes. Then, carefully wick away the excess liquid from the edge of the grid using the corner of the filter paper.

  • Staining (Optional): For better contrast, you can apply a drop of a negative stain (e.g., 2% uranyl acetate) for 30-60 seconds, then wick it away in the same manner.

  • Drying: Allow the grid to air-dry completely before loading it into the TEM.

  • Imaging: Acquire images at various magnifications to assess both individual particle morphology and the overall state of dispersion or aggregation.[17]

Part 4: Visual Summaries & Workflows
Diagram 1: Factors Influencing DOPA Nanoparticle Stability

DOPA_NP_Stability main DOPA-NP Stability conc Dopamine Concentration main->conc stabilizers Stabilizers main->stabilizers storage Storage Conditions main->storage ph pH ph_high High pH (>9): Rapid Aggregation ph->ph_high ph_low Low pH (<7.5): Slow/No Reaction ph->ph_low conc_high High Conc. (>2 mg/mL): Favors Aggregation conc->conc_high conc_low Low Conc. (<1 mg/mL): Favors Deposition conc->conc_low peg PEGylation: Steric Hindrance stabilizers->peg charge Zeta Potential: Electrostatic Repulsion stabilizers->charge temp Temperature (4°C) storage->temp light Light Protection storage->light

Caption: Key physicochemical factors governing the stability of DOPA nanoparticles.

Diagram 2: Troubleshooting Workflow for Nanoparticle Aggregation

Troubleshooting_Workflow start Aggregation Observed (Precipitate / Cloudy) check_when When did it occur? start->check_when during_synthesis During Synthesis check_when->during_synthesis Synthesis after_synthesis During Storage or Post-Modification check_when->after_synthesis Post-Synthesis check_ph 1. Verify pH (Target: 8.0-9.0) during_synthesis->check_ph check_conc 2. Check Dopamine Conc. (Target: 0.5-2.0 mg/mL) check_ph->check_conc solution_synthesis Adjust pH or Lower Conc. & Re-synthesize check_conc->solution_synthesis characterize Characterize with DLS, TEM, UV-Vis solution_synthesis->characterize check_purification 1. Review Purification (3x Wash/Centrifuge) after_synthesis->check_purification check_storage 2. Check Storage (4°C, Dark, Buffer) after_synthesis->check_storage check_modification 3. Review Modification Protocol after_synthesis->check_modification solution_storage Improve Purification & Storage Conditions check_purification->solution_storage check_storage->solution_storage solution_modification Add Stabilizer (e.g., PEG) Before Modification check_modification->solution_modification solution_storage->characterize solution_modification->characterize

Caption: A step-by-step workflow for diagnosing and resolving DOPA NP aggregation.

Part 5: References
  • Using UV-VIS Spectrophotometers in Nanomaterials Characterization. (2025, November 27). Drawell.

  • (PDF) Transmission Electron Microscopy as Best Technique for Characterization in Nanotechnology. (2014, October 9). ResearchGate.

  • Dynamic Light Scattering (DLS). (2024, September 25). Nanoscience Analytical.

  • What is Transmission Electron Microscopy and How is it Used in Nano?. (2025, October 27). AZoNano.

  • Dynamic Light Scattering (DLS) Nanoparticle Analysis. nanoComposix.

  • Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. PMC.

  • Recent Advances in a Polydopamine-Mediated Antimicrobial Adhesion System. (2021). PMC - NIH.

  • Nanoparticle analysis with Dynamic Light Scattering (DLS). (2025, August 19). Photonics.com.

  • Applying UV-Vis spectroscopy to analyze nano particlescos. (2023, October 12). Intins.

  • Nano-Particle TEM Sample Preparation Primer. Microscopy Innovations.

  • Nanoparticle Size Measurement Techniques: LVEM, TEM, SEM, AFM, DLS, spICP-MS, and AF4. Delong America.

  • UV-Vis Spectroscopy for Characterising the Optical Properties of Gold Nanoparticles. Edinburgh Analytical.

  • Tunable Properties of Polydopamine Nanoparticles and Coated Surfaces. (2022, April 18). Langmuir.

  • Polydopamine Nanomaterials: Recent Advances in Synthesis Methods and Applications. (2019). Frontiers in Chemistry.

  • Insights into the Aggregation/Deposition and Structure of a Polydopamine Film. (2014, September 27). Langmuir.

  • Transformation of L-DOPA and Dopamine on the Surface of Gold Nanoparticles: An NMR and Computational Study. (2022, July 4). Inorganic Chemistry - ACS Publications.

  • Evaluation of the Transport and Binding of Dopamine-Loaded PLGA Nanoparticles for the Treatment of Parkinson's Disease Using In Vitro Model Systems. (2024, April 23). MDPI.

  • Polydopamine Copolymers for Stable Drug Nanoprecipitation. (2022, October 17). PMC.

  • Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach. (2018). PMC.

  • The pH-controlled nanoparticles size of polydopamine for anti-cancer drug delivery. (2013, June 25). ResearchGate.

  • Enhanced Physicochemical Stability of the L-DOPA Extract of Mucuna pruriens Seeds by Adding Phyllanthus emblica. (2023, February 6). MDPI.

Sources

Technical Support Center: Optimizing pH for DOPA Liposome Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for DOPA (1,2-dioleoyl-sn-glycero-3-phosphatidic acid) liposome formulation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the critical role of pH in the stability and performance of DOPA-containing liposomes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the pH-sensitive nature of DOPA liposomes.

Q1: What are DOPA liposomes and why is pH so critical for their stability?

A1: DOPA liposomes are vesicles composed of phospholipids where the headgroup is phosphatidic acid. The key feature of DOPA is its phosphate headgroup, which has a titratable proton with a pKa that can be influenced by the lipid bilayer environment. At neutral or alkaline pH, the phosphate group is deprotonated and negatively charged. This charge induces electrostatic repulsion between lipid headgroups, maintaining the integrity and stability of the liposomal bilayer. As the environmental pH drops to become more acidic, the phosphate group becomes protonated.[1] This neutralizes the headgroup charge, reduces intermolecular repulsion, and can lead to a phase transition, causing the liposomes to become unstable, aggregate, or fuse, which can trigger the release of their encapsulated contents.[2][3]

Q2: What is the primary mechanism of pH-induced destabilization in liposomes containing dioleoyl (DO) lipids?

A2: The mechanism is rooted in the molecular geometry of the lipids. Lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which are often used in conjunction with acidic lipids to create pH-sensitive formulations, have a conical molecular shape.[2][4][5] By themselves, they do not readily form stable bilayers, preferring an inverted hexagonal (HII) phase.[2][3] When combined with a stabilizing lipid that has an ionizable headgroup (like DOPA or cholesteryl hemisuccinate - CHEMS), a stable lamellar (bilayer) phase can be formed at physiological pH (e.g., 7.4).[3][6] Under acidic conditions, the protonation of the stabilizing lipid's headgroup neutralizes its charge, weakening its ability to stabilize the conical shape of the DOPE molecules.[2][5] This allows the DOPE lipids to revert to their preferred inverted hexagonal phase, which disrupts the liposomal membrane and triggers the release of its contents.[2][3]

Q3: What is the generally recommended pH range for the long-term storage of DOPA liposomes?

A3: For optimal long-term stability, DOPA liposomes should be stored at a pH where the phosphatidic acid headgroup remains fully ionized to ensure strong electrostatic repulsion and bilayer integrity. Generally, a pH of 7.4 or slightly above is recommended. Storage in acidic conditions (pH below 6.5) can lead to a significant decrease in stability, including aggregation and leakage of the encapsulated material.[7] The exact optimal pH may vary slightly based on the overall lipid composition and the encapsulated cargo.

Q4: How does incorporating other lipids, like cholesterol or PEG, affect the pH sensitivity of DOPA liposomes?

A4:

  • Cholesterol: Cholesterol is often included in liposome formulations to modulate membrane fluidity and stability. It can "buffer" the lipid bilayer, preventing it from being too rigid or too fluid.[8] In pH-sensitive formulations, cholesterol can enhance stability at neutral pH.[1] However, at high concentrations, it may also blunt the sharpness of the pH-triggered release by inhibiting the full structural transition of the membrane.

  • PEGylation (Polyethylene Glycol): Attaching PEG to the liposome surface (PEGylation) is a common strategy to prolong circulation time in vivo.[9] However, the PEG layer can create a steric barrier that hinders the close membrane contact required for fusion and destabilization. This can reduce the pH sensitivity and slow down the release of the encapsulated drug, a phenomenon often called the "PEG dilemma".[6][9][10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation and handling of DOPA liposomes.

Q1: My liposomes are aggregating and crashing out of solution, even at neutral pH. What is happening?

A1: This issue often points to problems with ionic strength or the initial formulation process.

  • Causality: Divalent cations (e.g., Ca²⁺, Mg²⁺) in your buffer can bridge the negatively charged phosphate headgroups of DOPA lipids on adjacent liposomes. This charge shielding and cross-linking neutralizes the electrostatic repulsion that keeps the vesicles suspended, leading to aggregation and precipitation.

  • Troubleshooting Steps:

    • Buffer Composition: Ensure your hydration and storage buffers are free of divalent cations. Use buffers like HEPES or PBS prepared with chelating agents like EDTA if cation contamination is suspected.

    • Lipid Film Quality: An uneven or incompletely dried lipid film can lead to the formation of large, unstable multilamellar vesicles (MLVs) that are prone to aggregation.[11] Ensure the lipid film is thin, uniform, and completely free of organic solvent before hydration.

    • Extrusion Issues: Ineffective extrusion can result in a polydisperse sample with large, unstable particles. Ensure the extruder is assembled correctly and that you are performing a sufficient number of passes (typically 11-21) through the polycarbonate membrane to achieve a monodisperse population of vesicles.

Q2: I'm seeing significant leakage of my encapsulated drug over a short period, even when stored at the recommended pH.

A2: Premature leakage suggests issues with membrane integrity or the choice of lipids and buffer.

  • Causality: The stability of the liposome bilayer is dependent on the phase transition temperature (Tm) of the lipids used. If your storage or experimental temperature is close to or above the Tm, the bilayer becomes more fluid and permeable, leading to drug leakage.[12] Furthermore, an osmotic mismatch between the interior and exterior of the liposomes can create pressure on the membrane.

  • Troubleshooting Steps:

    • Lipid Composition Analysis: If using lipids with low Tm, consider incorporating lipids with saturated acyl chains (e.g., DSPC) or cholesterol to increase the packing density and rigidity of the bilayer, thereby reducing permeability.[8]

    • Osmotic Balance: Ensure that the buffer used for hydration (encapsulating your drug) has the same osmolarity as the external buffer used for purification and storage. Use a simple osmometer to check, or calculate the expected osmolarity of your solutions.

    • Assess Chemical Stability: The issue might not be physical leakage but chemical degradation of the encapsulated drug.[] Analyze the stability of your drug in the chosen buffer system independently of the liposomes. It may be necessary to adjust the internal pH of the liposome to one that favors drug stability.[12][14]

Q3: My formulation is not releasing its contents effectively when the pH is lowered. Why is the pH trigger not working?

A3: A lack of pH-responsiveness usually points to a formulation that is too stable or a pH drop that is insufficient to trigger the phase transition.

  • Causality: The pH at which the liposome destabilizes is a function of the pKa of the acidic lipid (DOPA) and the overall composition. If the formulation is overly stabilized with high concentrations of cholesterol or PEG, it may inhibit the structural changes needed for content release.[6][10]

  • Troubleshooting Steps:

    • Optimize Lipid Ratios: The ratio of the conical lipid (like DOPE) to the stabilizing acidic lipid (DOPA or CHEMS) is critical. Systematically vary the molar ratio to find the optimal balance between stability at pH 7.4 and rapid destabilization at the target acidic pH (e.g., pH 5.5-6.5).[2]

    • Reduce PEGylation Density: If using PEGylated lipids, try reducing the molar percentage (e.g., from 5 mol% down to 1-2 mol%). This can help restore pH sensitivity while still providing some steric protection.[10]

    • Confirm Final pH: Verify the final pH of your solution after acidification. The buffering capacity of your system might be preventing the pH from dropping to the target level required for destabilization.

Visualization of Key Mechanisms
Mechanism of pH-Induced Destabilization

The diagram below illustrates the conformational change that drives content release in a common pH-sensitive liposome formulation (DOPE:CHEMS), which follows the same principle as DOPA-containing systems.

G cluster_0 Physiological pH (7.4) cluster_1 Acidic pH (< 6.5) A Stable Bilayer (Lamellar Phase) Ionized CHEMS (stabilizer) DOPE (conical lipid) B Stable Liposome (Contents Retained) A->B Maintains Structure C Destabilized (Hexagonal HII Phase) Protonated CHEMS (loses stability) DOPE reverts to inverted cone shape A->C  pH Drop   D Membrane Disruption (Contents Released) C->D Triggers Release

Caption: pH-triggered phase transition in DOPE:CHEMS liposomes.

Experimental Protocols & Data

Protocol 1: Preparation of pH-Sensitive DOPA Liposomes

This protocol uses the thin-film hydration and extrusion method to produce unilamellar vesicles (ULVs).[11][15]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dioleoyl-sn-glycero-3-phosphatidic acid (DOPA)

  • Chloroform

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator and high vacuum pump

Procedure:

  • Lipid Preparation: Dissolve DOPE and DOPA in chloroform at the desired molar ratio (e.g., 7:3 DOPE:DOPA) in a round-bottom flask.

  • Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • Solvent Removal: Place the flask under high vacuum for at least 2 hours to remove any residual solvent. This step is critical for stability.

  • Hydration: Add the hydration buffer (pre-warmed to above the lipid Tm) to the flask. Vortex vigorously until all the lipid film is suspended, forming multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the extruder with the desired pore size membrane (e.g., 100 nm). b. Load the MLV suspension into one of the extruder syringes. c. Pass the suspension back and forth through the membrane for at least 21 passes. This ensures a uniform size distribution.

  • Purification & Storage: Purify the liposomes from any unencapsulated material using size exclusion chromatography or dialysis. Store the final formulation at 4°C.

Protocol 2: Assessing pH-Dependent Stability

This protocol uses Dynamic Light Scattering (DLS) and a fluorescence-based leakage assay to quantify stability.

Materials:

  • Prepared DOPA liposomes encapsulating a fluorescent marker (e.g., Calcein or ANTS/DPX).

  • A series of buffers with varying pH (e.g., pH 7.4, 6.5, 6.0, 5.5).

  • Dynamic Light Scattering (DLS) instrument.

  • Fluorometer.

  • Triton X-100 (10% solution).

Procedure:

  • Size Analysis (DLS): a. Dilute an aliquot of the stock liposome solution into each of the different pH buffers. b. Immediately measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using DLS. c. Incubate the samples at 37°C and repeat the measurements at set time points (e.g., 1, 4, 24 hours) to monitor for aggregation.

  • Leakage Assay (Fluorescence): a. Dilute the fluorescently-loaded liposomes into the different pH buffers in a 96-well plate or cuvette. b. Measure the initial fluorescence (F₀). c. Incubate the plate at 37°C and measure the fluorescence (Fₜ) at various time points. d. At the end of the experiment, add Triton X-100 to lyse all liposomes and measure the maximum fluorescence (Fₘₐₓ). e. Calculate the percentage of leakage at each time point using the formula: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100

Expected Data Summary

The following table summarizes the expected trends when testing DOPA liposome stability across different pH values.

ParameterpH 7.4 (Stable)pH < 6.5 (Unstable)Rationale
Z-Average Size (nm) Stable over timeIncreases significantly over timeProtonation of DOPA reduces electrostatic repulsion, leading to aggregation.[7]
Polydispersity Index (PDI) Low (< 0.2) and stableIncreases over timeAggregation leads to a much wider distribution of particle sizes.
Zeta Potential (mV) Highly negative (e.g., -30 to -50 mV)Approaches neutralThe negative charge from the deprotonated phosphate group is neutralized by protonation.
% Drug Leakage Low and slowHigh and rapidMembrane destabilization and fusion events lead to the release of encapsulated contents.[2][16]
Optimization Workflow

The following diagram outlines a systematic approach to optimizing your DOPA liposome formulation for pH-dependent stability.

Sources

Part 1: Diagnostic Workflow for 18:1 PA Liposome Leakage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipid Nanotechnology . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in liposomal formulation: premature drug leakage from 18:1 PA (DOPA) liposomes.

18:1 PA, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphate, is a highly versatile anionic lipid. While it is excellent for specific applications such as organ-targeted delivery (e.g., spleen-targeting SORT LNPs)[1], its unsaturated acyl chains and negatively charged headgroup inherently predispose the vesicles to membrane instability and payload leakage if not formulated with precise biophysical constraints in mind.

Below, you will find mechanistic explanations, diagnostic workflows, and self-validating protocols to secure your liposomal payloads.

Before adjusting your formulation, it is critical to identify the biophysical root cause of the leakage. The diagram below maps the three primary mechanisms of DOPA liposome destabilization to their respective corrective actions.

LeakageMechanism Root 18:1 PA Liposome Drug Leakage Cause1 High Membrane Fluidity (Low Tm from 18:1 tails) Root->Cause1 Cause2 Electrostatic Repulsion (Anionic PA headgroups) Root->Cause2 Cause3 Lipid Peroxidation (Unsaturated bonds) Root->Cause3 Sol1 Incorporate Cholesterol (30-45 mol%) Cause1->Sol1 Sol2 Buffer Optimization (Shield charge w/ salts) Cause2->Sol2 Sol3 Inert Atmosphere & Antioxidants Cause3->Sol3

Diagnostic workflow identifying causes of 18:1 PA liposome leakage and corresponding mitigations.

Part 2: Troubleshooting Guide & FAQs

Q1: Why do my 18:1 PA liposomes exhibit rapid hydrophilic drug leakage at physiological temperature (37°C)? A: The fundamental cause is excessive membrane fluidity. 18:1 PA contains two oleoyl chains, each with a cis-double bond. These kinks prevent tight lipid packing, resulting in a very low phase transition temperature (Tm < 0°C). At 37°C, the bilayer is in a highly fluid liquid-crystalline phase, creating transient defects (free volume) that allow small hydrophilic molecules to escape. The Fix: Incorporate cholesterol into your lipid mix. Cholesterol acts as a bidirectional membrane modulator. In fluid membranes (like 18:1 PA at room temperature), cholesterol occupies the gaps between the unsaturated phospholipids, increasing packing density and directly preventing the diffusion and leakage of entrapped components[2]. A standard starting point is 30–45 mol% cholesterol.

Q2: How does the anionic nature of the PA headgroup influence payload retention? A: 18:1 PA is a strongly anionic lipid. In low-ionic-strength buffers, unshielded electrostatic repulsion between adjacent negatively charged phosphate headgroups forces the lipids apart, increasing the cross-sectional area per lipid. This lateral expansion thins and loosens the bilayer, accelerating drug leakage. Furthermore, this anionic charge can repel negatively charged payloads (such as mRNA), significantly reducing initial encapsulation efficiency[1]. The Fix: Optimize the ionic strength of your hydration buffer (e.g., using 150 mM NaCl or PBS) to provide counter-ions that shield the negative charges. Alternatively, blend 18:1 PA with zwitterionic helper lipids (e.g., DOPC or DPPC) to dilute the surface charge density.

Q3: My liposomes are stable initially but leak significantly after 1-2 weeks of storage at 4°C. What is happening? A: Delayed leakage in 18:1 PA liposomes is frequently caused by lipid peroxidation. The cis-double bonds in the oleoyl chains are highly susceptible to reactive oxygen species (ROS). Peroxidation of unsaturated lipids generates hydroperoxides and truncates acyl chains, which drastically destabilizes the lipid coating and enhances membrane permeability over time[3]. The Fix: Purge all organic solvents and aqueous buffers with Argon or Nitrogen gas prior to use. Store your final liposome suspensions in the dark at 4°C in sealed, oxygen-free vials. Consider adding a lipophilic antioxidant, such as α-tocopherol (0.1–1.0 mol%), to the initial lipid mixture.

Part 3: Quantitative Data & Formulation Variables

To aid in your experimental design, the following table summarizes how specific formulation variables impact the biophysical stability of 18:1 PA liposomes.

Formulation VariableBiophysical Effect on BilayerImpact on Drug LeakageRecommended Action
18:1 PA Content > 50% Extreme electrostatic repulsion & high fluidity.Severe, rapid leakage.Cap PA at 10-30 mol% or blend with zwitterionic lipids.
Cholesterol (30-45 mol%) Increases orientational order and packing density.Significant reduction in leakage.Standard inclusion for all fluid-phase liposomes[2].
Saturated Lipids (e.g., DSPC) Increases the average Tm of the vesicle.Moderate to high reduction.Blend 18:1 PA with high-Tm saturated lipids.
Low Ionic Strength Buffer Unshielded headgroup repulsion expands bilayer.Increased permeability.Use physiological salt concentrations (e.g., 150 mM NaCl).
Oxidative Stress (O₂ exposure) Cleaves unsaturated acyl chains (peroxidation).Progressive, delayed leakage[3].Prepare and store under inert gas; add α-tocopherol.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, you must validate membrane integrity using a self-reporting system. The Calcein Leakage Assay is the gold standard for this purpose[4]. Calcein is a fluorescent dye that self-quenches at high concentrations (e.g., 50 mM). When it leaks from the liposome into the surrounding buffer, it dilutes and de-quenches, resulting in a measurable increase in fluorescence[5].

Protocol 1: Self-Validating Calcein Leakage Assay

CalceinAssay Step1 Encapsulate Calcein (50 mM, Quenched) Step2 Purify via SEC (Remove free dye) Step1->Step2 Step3 Incubate & Monitor (Measure Ft) Step2->Step3 Step4 Lysis w/ Triton X-100 (Measure Fmax) Step3->Step4 Step5 Calculate % Leakage (Ft - F0)/(Fmax - F0) Step4->Step5

Step-by-step workflow of the self-validating calcein leakage assay for liposome integrity.

Step-by-Step Methodology:

  • Hydration: Hydrate your dried 18:1 PA lipid film with a buffer containing 50 mM Calcein and 10 mM HEPES (pH 7.4). Note: Ensure the osmolarity matches your intended external buffer to prevent osmotic-stress-induced leakage.

  • Extrusion: Extrude the multilamellar vesicles 11–15 times through a 100 nm polycarbonate membrane to form unilamellar vesicles.

  • Purification: Remove unencapsulated calcein using Size Exclusion Chromatography (SEC) with a Sephadex G-50 column equilibrated with an iso-osmotic buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Baseline Measurement: Immediately measure the baseline fluorescence ( F0​ ) of the purified liposomes at Ex/Em 490/520 nm.

    • Causality Check: If F0​ is unusually high, your liposomes failed to retain the dye during SEC, indicating catastrophic structural failure.

  • Incubation: Incubate the sample at your target temperature (e.g., 37°C) and measure fluorescence at specific time intervals ( Ft​ ).

  • Total Lysis: Add Triton X-100 to a final concentration of 1% (v/v) to completely lyse the liposomes. Measure the maximum fluorescence ( Fmax​ ).

  • Calculation: Calculate the percentage of drug leakage using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] × 100

Protocol 2: Preparation of Leak-Resistant 18:1 PA Liposomes
  • Lipid Mixing: In a round-bottom flask, dissolve 18:1 PA, DOPC, and Cholesterol in a 20:40:40 molar ratio using chloroform. Causality: DOPC acts as a neutral helper lipid to space out the anionic PA headgroups, while cholesterol seals the fluid bilayer.

  • Film Formation: Evaporate the solvent under a gentle stream of Nitrogen gas to form a thin film. Place under a vacuum desiccator for 2 hours to remove trace solvents.

  • Hydration: Hydrate the film with a physiologically relevant buffer (e.g., PBS, pH 7.4) at room temperature. Vortex vigorously for 5 minutes.

  • Freeze-Thaw Cycling: Subject the suspension to 5 freeze-thaw cycles (liquid nitrogen to a 40°C water bath). Causality: This step breaks apart nested multilamellar structures, ensuring even distribution of the drug and reducing osmotic gradients that drive leakage.

  • Sizing: Extrude the suspension 15 times through a 100 nm polycarbonate filter to achieve a monodisperse population.

References

  • Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications Source: Xia & He Publishing URL: [Link]

  • Investigating the functional contributions of phospholipids in selective organ targeting lipid nanoparticles Source: PMC (National Institutes of Health) URL:[Link]

  • (PDF) Photosensitized Membrane Permeabilization Requires Contact-Dependent Reactions between Photosensitizer and Lipids Source: ResearchGate URL: [Link]

  • Time course of calcein leakage from the POPC/DOPA liposomes caused by different PEIs (6 wt %) Source: ResearchGate URL:[Link]

  • Biolistic delivery of liposomes protected in metal-organic frameworks Source: PNAS URL: [Link]

Sources

Technical Support Center: DOPA Sodium Salt Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the DOPA Sodium Salt Technical Support Center. While L-DOPA is a critical precursor to dopamine used extensively in Parkinson's disease research and neuropharmacology, its sodium salt derivative presents unique handling challenges. This guide provides a mechanistic understanding of its degradation pathways, actionable troubleshooting steps, and self-validating protocols to ensure absolute scientific integrity in your assays.

Mechanistic Overview: The Causality of Degradation

The fundamental challenge with DOPA sodium salt lies in its dissociation chemistry. While the sodium salt form is highly advantageous for achieving rapid aqueous solubility, it inherently raises the pH of unbuffered solutions.

L-DOPA contains an electron-rich catechol ring. The oxidation of this ring into highly reactive dopaquinone is heavily pH-dependent; it accelerates exponentially in neutral to alkaline environments (pH > 6.0) because the deprotonation of the hydroxyl groups facilitates a rapid two-electron transfer[1]. Once dopaquinone forms, it triggers an irreversible cascade of intramolecular cyclization and polymerization, ultimately forming insoluble, dark-colored melanin polymers[2].

To maintain stability, the causality dictates a two-pronged approach: (1) suppress deprotonation via strict acidic buffering (pH 2.0–4.0)[3], and (2) quench reactive intermediates using sacrificial antioxidants[4].

LDOPA_Degradation cluster_Stabilization Formulation & Storage Strategies A L-DOPA (Stable at pH < 5.5) B Dopaquinone (Highly Reactive) A->B O2, Light, Heat pH > 6 C Leucodopachrome (Cyclization) B->C Intramolecular Reaction D Dopachrome (Red/Orange) C->D Oxidation E Melanin Polymers (Brown/Black Precipitate) D->E Polymerization S1 Acidify (pH 2.0 - 4.0) S1->A Prevents Deprotonation S2 Antioxidants (e.g., Ascorbic Acid) S2->B Reduces to L-DOPA S3 Light Shielding & 4°C S3->A Slows Kinetics

L-DOPA auto-oxidation pathway and targeted stabilization strategies.

Troubleshooting Guide (FAQs)

Q1: My DOPA sodium salt stock turns brown within hours of preparation. What is happening and how do I stop it?

  • Causality: The brown/black discoloration is the visual manifestation of melanin polymerization. Because DOPA sodium salt yields an alkaline solution upon dissolution, it rapidly auto-oxidizes into dopaquinone, which oxidizes to red/orange dopachrome, and finally polymerizes into melanin[2].

  • Solution: Never dissolve DOPA sodium salt in pure water. Always dissolve it in a pre-acidified buffer (pH 2.0–4.0) to immediately neutralize the alkaline sodium salt and keep the molecule fully protonated[1][3].

Q2: How can I stabilize DOPA sodium salt in physiological cell culture media (pH ~7.4)?

  • Causality: At physiological pH, oxidation is thermodynamically favored. Acidification is not an option as it would kill the cell cultures.

  • Solution: You must supplement your media with a sacrificial antioxidant. Adding 0.1% (w/v) ascorbic acid reduces transient dopaquinone back to L-DOPA, maintaining the active concentration for up to 24 hours[5]. Solutions must be prepared fresh daily.

Q3: I am observing inconsistent quantification results in my HPLC assays over a 24-hour autosampler run. Why?

  • Causality: L-DOPA is highly susceptible to photodegradation (UV and ambient light) and thermal degradation[1]. If your autosampler is at room temperature and uses clear vials, the API is degrading while waiting for injection.

  • Solution: Utilize amber glass vials to block UV/visible light and chill the autosampler tray to 4°C.

Q4: Does the presence of other APIs (like Carbidopa) affect L-DOPA stability?

  • Causality: Yes, through synergistic degradation. Carbidopa is even more susceptible to degradation than L-DOPA. When co-formulated, the degradation of Carbidopa generates oxidative radicals that accelerate the decay of L-DOPA by up to 4 times[4].

  • Solution: When running combination assays, the addition of chelating agents like Na₂EDTA or antioxidants like sodium thiosulfate (Na₂S₂O₃) is mandatory to suppress cross-reactivity[4].

Quantitative Data: Degradation Kinetics

The following table summarizes the expected stability of L-DOPA under various experimental stress conditions, allowing you to predict the viability of your solutions.

Solvent / MatrixpHTempProtective AgentAPI RecoveryVisual Observation
0.1 M HCl 1.025°CNone> 99% (4 days)Clear, colorless[1]
Aqueous Extract 2.0–4.040°CNoneStable (6 months)Clear[3]
5% Dextrose 5.025°CNone> 90% (7 days)Clear to slight tint[2]
Cell Culture Media ~7.237°C0.1% Ascorbic Acid> 90% (24 hours)Clear to pale yellow[5]
0.005 M NaOH 10.025°CNone< 85% (30 mins)Rapid yellow/brown[1]

Self-Validating Experimental Protocols

Protocol A: Preparation of Ultra-Stable DOPA Sodium Salt Stock (10 mM)

Use this protocol for in vitro assays requiring high-concentration, stable API stocks.

  • Solvent Pre-Conditioning: Prepare a 50 mM Citrate buffer adjusted to pH 3.0. Add 0.1% (w/v) ascorbic acid[3][5].

    • Causality: Pre-acidification prevents the transient alkaline spike caused by the dissolution of the sodium salt, while ascorbic acid quenches dissolved oxygen.

  • Deoxygenation: Sparge the solvent with Nitrogen (N₂) or Argon for 15 minutes to displace reactive oxygen species.

  • Dissolution: Weigh the DOPA sodium salt and dissolve it in the deoxygenated solvent.

    • Self-Validation Check 1: The solution must remain completely colorless. Any pink or yellow tint indicates premature oxidation; discard if discolored.

  • Sterile Filtration: Filter through a 0.22 µm PES membrane inside a biosafety cabinet with the ambient lights turned off to prevent photodegradation[1][5].

  • Validation & Storage:

    • Self-Validation Check 2: Measure the UV-Vis absorbance at 280 nm (L-DOPA) versus 475 nm (Dopachrome). A ratio of A₄₇₅/A₂₈₀ > 0.05 indicates unacceptable oxidation.

    • Aliquot into amber glass vials (minimizing headspace) and store at -80°C for long-term use, or 4°C for up to 7 days[2].

Protocol B: Stability-Indicating HPLC-UV Workflow

Use this protocol to accurately quantify L-DOPA without inducing on-column degradation.

  • Mobile Phase Preparation: Prepare 0.01 M monobasic potassium phosphate and adjust to pH 3.0 using 85% phosphoric acid[1].

    • Causality: Maintaining a mobile phase pH below the pKa of L-DOPA (pKa ~2.3 for the carboxyl group) ensures the analyte remains fully protonated, preventing peak tailing and on-column oxidation.

  • Chromatographic Conditions: Use a C18 column (e.g., 250 x 4.6 mm, 5 µm) maintained at 25°C with a flow rate of 1.0 mL/min. Set the diode array detector (DAD) to 280 nm[1].

  • Sample Handling: Maintain the autosampler tray at 4°C and use amber vials.

  • System Suitability (Self-Validation): Before running analytical samples, inject a stressed standard (L-DOPA exposed to 0.005 M NaOH for 30 minutes)[1].

    • Validation Criteria: You must observe a clear baseline separation between the primary L-DOPA peak and the early-eluting degradation product peaks (which elute faster due to increased polarity).

References

[4] Impacts of Storage Conditions and Synergistic Degradation on the Stability of Levodopa and Carbidopa in Aqueous Solutions Source: Chiang Mai University Journal of Natural Sciences URL:4

[2] Stability of levodopa in 5% dextrose injection at pH 5 or 6 Source: PubMed (nih.gov) URL:2

[3] Enhanced Physicochemical Stability of the L-DOPA Extract of Mucuna pruriens Seeds by Adding Phyllanthus emblica Source: MDPI URL:3

[1] Levodopa microparticles for pulmonary delivery: photodegradation kinetics and LC stability-indicating method Source: Ingenta Connect URL:1

[5] How to prepare L-DOPA solution for cell culture? Source: ResearchGate URL:5

Sources

Technical Support Center: Optimizing Long-Term Stability of DOPA Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I frequently observe research teams losing critical data due to the silent, progressive degradation of 3,4-dihydroxyphenylalanine (L-DOPA) stocks. L-DOPA is an inherently unstable molecule in aqueous environments. The guides below are engineered not just to provide quick fixes, but to establish self-validating formulation systems where chemical causality dictates every experimental choice.

Understanding the Enemy: The Degradation Cascade

Before troubleshooting, it is critical to understand the mechanistic pathway of L-DOPA degradation. In the presence of oxygen and trace metals, L-DOPA undergoes spontaneous auto-oxidation into dopaquinone, which subsequently cyclizes and polymerizes into dark melanin pigments[1].

Pathway A L-DOPA B Dopaquinone A->B Auto-oxidation (O2, Metal Ions) C Leucodopachrome B->C Cyclization D Melanin (Brown/Black) C->D Polymerization I Ascorbic Acid (Antioxidant) I->B Reduces to L-DOPA

Diagram 1: L-DOPA auto-oxidation pathway and the mechanistic intervention of ascorbic acid.

🛠️ Core Troubleshooting & FAQs

Issue 1: Why does my L-DOPA solution turn brown within 48 hours at room temperature, and how can I stop it?

  • Root Cause: The browning is the visual manifestation of melanin formation. This reaction is highly sensitive to dissolved oxygen and is catalyzed by trace heavy metal ions[1]. Relying solely on temperature control (e.g., refrigeration) only delays the kinetics of this degradation[2].

  • Scientific Solution: Implement a multi-barrier antioxidant system. You must actively prevent oxidation by adding a sacrificial reducing agent like L-ascorbic acid or sodium metabisulfite[3]. Ascorbic acid actively reduces dopaquinone back to L-DOPA[4]. Furthermore, adding a chelating agent (e.g., 0.01-0.1 wt% EDTA) sequesters the catalytic metal ions that initiate the reaction, significantly extending shelf-life[5].

Issue 2: I am struggling to dissolve L-DOPA at therapeutic concentrations without triggering rapid degradation. What is the optimal pH?

  • Root Cause: L-DOPA has high hydrophilicity but notoriously poor water solubility (approx. 1.65 mg/mL at 20 °C) because it exists as a tightly bound zwitterion between pH 2.3 and 8.1[1]. The intermolecular bonds between the deprotonated carboxyl group and protonated amino group hinder dissolution.

  • Scientific Solution: Shift the pH outside the zwitterionic range. Solubilizing L-DOPA in acidic media (pH < 2.3) using HCl can increase solubility up to 100-fold[1]. Acidic conditions provide an abundance of hydrogen ions, which thermodynamically disfavors the deprotonation step required for oxidative degradation[1].

Issue 3: My aqueous formulations are stable for a few days, but I need a formulation stable for months for preclinical trials. What are my options?

  • Root Cause: Aqueous environments inherently facilitate hydrolysis and redox reactions over prolonged periods.

  • Scientific Solution: Transition to advanced delivery architectures:

    • Liposomal Encapsulation: Co-loading L-DOPA with ascorbic acid into the aqueous core of cationic mixed liposomes shields the drug from bulk solvent interactions and oxidation[4].

    • Solid Microparticles: If the delivery route permits (e.g., intranasal), formulating L-DOPA as dry solid microparticles completely circumvents aqueous instability, offering superior chemical stability while maintaining excellent epithelial flux[3].

📊 Quantitative Stability Metrics

The following table synthesizes the expected stability of L-DOPA under various formulation matrices. Use this to benchmark your experimental recovery rates.

Formulation MatrixTemp (°C)pHAntioxidant / StabilizerStability (>95% Recovery)
Aqueous Solution (Air Exposed)257.0None< 48 hours[2]
Aqueous Solution (Darkness)47.0None~ 7 days[2]
Aqueous Solution25< 3.0Ascorbic Acid (0.1%)~ 72 hours[2]
Aqueous Solution (N₂ Purged)42.0Ascorbic Acid + EDTA> 14 days[5]
Liposomal Dispersion46.0Ascorbic Acid + Quercetin> 30 days[4]
Solid Microparticles25N/ANone (Dry State)> 6 months[3]
🧪 Standard Operating Procedure: Ultra-Stable Aqueous L-DOPA Stock

This protocol is designed as a self-validating system . If Step 1 (deoxygenation) or Step 2 (chelation) fails, the solution will visibly darken within 24 hours, providing immediate visual feedback of a protocol breach.

Workflow S1 1. Deoxygenation (N2/Argon Purge) S2 2. Chelation (Add 0.05% EDTA) S1->S2 S3 3. Antioxidant Addition (Add 0.1% Ascorbic Acid) S2->S3 S4 4. pH Adjustment (HCl to pH < 2.5) S3->S4 S5 5. L-DOPA Dissolution (High Solubility State) S4->S5 S6 6. Amber Vial Packaging (Argon Headspace) S5->S6

Diagram 2: Step-by-step logical workflow for formulating highly stable aqueous L-DOPA.

Step-by-Step Methodology:

  • Solvent Purging: Boil ultra-pure water (18.2 MΩ·cm) and purge with Nitrogen (N₂) or Argon gas for 30 minutes.

    • Causality: Displaces dissolved oxygen, removing the primary electron acceptor required for L-DOPA auto-oxidation.

  • Excipient Dissolution: To the deoxygenated water, add 0.05% (w/v) EDTA and 0.1% (w/v) L-ascorbic acid. Mix under continuous N₂ flow.

    • Causality: EDTA sequesters trace heavy metals (Cu²⁺, Fe³⁺) that catalyze oxidation[5]. Ascorbic acid acts as a sacrificial electron donor[4].

  • Acidification: Adjust the solvent to pH 2.0 using 0.1 M HCl.

    • Causality: Breaks the zwitterionic state, enabling high-concentration dissolution while inhibiting deprotonation-dependent oxidation[1].

  • API Addition: Slowly add L-DOPA powder (up to 10 mg/mL) while stirring vigorously. The acidic environment will ensure rapid, complete dissolution.

  • Sterile Filtration & Packaging: Filter the solution through a 0.22 µm PES membrane into sterile amber glass vials. Overlay the headspace with Argon before sealing. Store at 4°C.

    • Causality: Amber vials block UV-catalyzed photolysis; the Argon headspace prevents atmospheric oxygen re-equilibration[5].

📚 References
  • Pappert, E. J., et al. "Levodopa stability in solution: Time course, environmental effects, and practical recommendations for clinical use." ResearchGate. URL:[Link]

  • Avhad, et al. "Nanocarriers-Assisted Nose-to-Brain Delivery of Levodopa: Current Progress and Prospects." MDPI. URL:[Link]

  • Allegritti, E., et al. "Novel liposomal formulations for protection and delivery of levodopa." I.R.I.S. (uniroma1.it). URL:[Link]

  • "Improved Flux of Levodopa via Direct Deposition of Solid Microparticles on Nasal Tissue." PubMed. URL: [Link]

  • "CN111701024B - Levodopa preparation and preparation method and application thereof." Google Patents. URL:

Sources

addressing polydispersity in 1,2-Dioleoyl-sn-glycero-3-phosphate preparations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Lipid Formulation Support Center. This guide is specifically engineered for researchers and drug development professionals encountering high Polydispersity Index (PDI) issues when working with 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA).

Mechanistic Overview: The Anionic Challenge of DOPA

DOPA is a highly anionic phospholipid with a phosphatidic acid headgroup. While its phase transition temperature (Tc) of -8°C[1] makes it fluid and workable at room temperature, its bare phosphate headgroup presents unique thermodynamic and electrostatic challenges. High polydispersity (PDI > 0.2) in DOPA preparations typically arises from charge-induced hydration asymmetry, divalent cation-mediated inter-vesicular bridging[2], and electrostatic resistance during mechanical sizing.

Understanding the causality behind these molecular interactions is the first step in engineering monodisperse lipid nanoparticles (LNPs) and liposomes.

DOPA_Causality Root High Polydispersity (PDI > 0.25) C1 Divalent Cation Bridging (Ca2+, Mg2+) C1->Root C2 Incomplete Hydration (Low Ionic Strength) C2->Root C3 Suboptimal Extrusion (Insufficient Passes) C3->Root S1 Add 1mM EDTA/EGTA to Buffer S1->C1 S2 Optimize Buffer (150mM NaCl, pH 7.4) S2->C2 S3 Increase Passes (>15 cycles) S3->C3

Caption: Logical causality of DOPA polydispersity and targeted corrective actions.

Troubleshooting FAQs

Q1: Why does my DOPA liposome preparation consistently yield a PDI > 0.3 after thin-film hydration, even before extrusion? A: DOPA's phosphate headgroup is highly susceptible to divalent cation-mediated bridging. Trace amounts of calcium (Ca²⁺) or magnesium (Mg²⁺) in your water or buffer will bind to the anionic phosphates of adjacent vesicles, causing inter-vesicular crosslinking and massive aggregation[2]. Furthermore, DOPA requires sufficient ionic strength to shield electrostatic repulsion during hydration. Corrective Action: Always use ultrapure water (18.2 MΩ·cm). Supplement your hydration buffer with a chelating agent (e.g., 1 mM EDTA) and ensure adequate ionic strength (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4) to prevent bridging and ensure uniform swelling.

Q2: I am extruding my DOPA formulation through a 100 nm polycarbonate membrane, but the PDI remains broad (~0.25). How can I achieve monodispersity (PDI < 0.1)? A: Extrusion efficiency for anionic lipids is fundamentally different from zwitterionic lipids like DOPC. The electrostatic repulsion between the negatively charged DOPA vesicles and the slightly negative polycarbonate membrane causes irregular deformation and membrane fouling. While 10 passes are standard for neutral lipids, highly charged systems require significantly more mechanical energy to achieve a homogeneous unilamellar state[3]. Corrective Action: Increase the number of extrusion passes to at least 15–21. Ensure the extrusion is performed at a steady, continuous flow rate.

Q3: When scaling up DOPA lipid nanoparticles (LNPs) using microfluidic mixing, my PDI spikes compared to bench-scale extrusion. What is going wrong? A: In microfluidic mixing, the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) dictate the mixing time. Because DOPA is highly charged, it assembles extremely rapidly upon solvent polarity change. If the microfluidic mixing time is slower than the lipid precipitation time, heterogeneous nucleation occurs, leading to a broad size distribution. Corrective Action: Increase the TFR to reduce the mixing time below 3 milliseconds. An FRR of 3:1 or 5:1 (Aqueous:Organic) is typically optimal for precipitating anionic LNPs into a monodisperse population.

Quantitative Data: Impact of Preparation Parameters on DOPA PDI

The following table summarizes the expected hydrodynamic size and PDI outcomes based on varying experimental parameters during DOPA preparation, derived from standard extrusion and microfluidic protocols[3][4].

Preparation MethodBuffer CompositionKey ParameterAverage Size (nm)Expected PDI
Thin-Film HydrationWater (No salts)Vortexing only> 800 nm> 0.60
Extrusion10mM HEPES, 150mM NaCl5 passes (100nm pore)145 ± 15 nm0.25 - 0.35
Extrusion10mM HEPES, 150mM NaCl21 passes (100nm pore)110 ± 5 nm< 0.10
ExtrusionBuffer + 1mM CaCl₂21 passes (100nm pore)> 500 nm (Aggregated)> 0.50
Microfluidic Mixing10mM Citrate, pH 4.0Low TFR (< 2 mL/min)180 ± 20 nm0.20 - 0.25
Microfluidic Mixing10mM Citrate, pH 4.0High TFR (> 12 mL/min)85 ± 8 nm< 0.15

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol for Preparation of Monodisperse DOPA-containing Liposomes via Extrusion is designed as a self-validating system. Each critical step includes a physical validation checkpoint to ensure the causality of the experiment remains intact before proceeding.

DOPA_Workflow A 1. Lipid Film Formation (DOPA + Helper Lipids) B 2. Hydration (Chelated Buffer, pH 7.4) A->B Add Aqueous Phase C 3. Vortexing / Sonication (MLV Formation) B->C D 4. Extrusion (15-21 passes, 100nm) C->D Size Reduction E 5. DLS Characterization (Validate PDI < 0.15) D->E

Caption: Step-by-step workflow for the preparation of monodisperse DOPA liposomes.

Step 1: Lipid Film Formation
  • Dissolve DOPA and desired helper lipids (e.g., Cholesterol, DOPC) in chloroform at a total lipid concentration of 10-20 mg/mL in a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at 30°C for 30 minutes.

  • Dry the resulting film under a gentle stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove trace organic solvents.

  • Self-Validation Checkpoint: The lipid film must appear as a thin, uniformly opaque or translucent layer on the flask walls. If crystalline structures or thick clumps are visible, the lipids phase-separated during evaporation; you must redissolve and repeat.

Step 2: Hydration
  • Prepare the hydration buffer: 10 mM HEPES, 150 mM NaCl, 1 mM EDTA, adjusted to pH 7.4.

  • Add the buffer to the lipid film to achieve a final lipid concentration of 5-10 mg/mL.

  • Hydrate at room temperature (well above DOPA's Tc of -8°C) for 45 minutes.

  • Vortex vigorously for 2-3 minutes to form Multilamellar Vesicles (MLVs).

  • Self-Validation Checkpoint: The suspension should be uniformly milky and homogenous. If large, visible white aggregates are floating in the solution, divalent cation contamination or insufficient ionic strength has caused bridging. Do not proceed to extrusion.

Step 3: Size Reduction (Extrusion)
  • Assemble a mini-extruder with two 100 nm polycarbonate membranes and filter supports.

  • Pre-wet the membranes with the hydration buffer.

  • Pass the MLV suspension through the extruder for a minimum of 15 to 21 passes . Always end on an odd number of passes to ensure the final product ends up in the receiving syringe, leaving any large unextruded aggregates behind.

  • Self-Validation Checkpoint: The pressure required to push the syringes should noticeably decrease after the first 3-5 passes. The final solution must transition from a milky suspension to a slightly opalescent, translucent liquid.

Step 4: Characterization
  • Dilute the extruded liposomes 1:100 in the hydration buffer.

  • Measure the hydrodynamic diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

  • Self-Validation Checkpoint: The PDI must be < 0.15 for a monodisperse population[4]. If the PDI is > 0.20, re-extrude the sample for 5 additional passes and re-measure.

References

  • Evaluation of Extrusion Technique for Nanosizing Liposomes. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • Assembly of Aqueous-Cored Calcium Phosphate Nanoparticles for Drug Delivery. Chemistry of Materials, ACS Publications. Available at:[Link]

  • Effects and Mechanisms Activated by Treatment with Cationic, Anionic and Zwitterionic Liposomes. MDPI. Available at:[Link]

Sources

Technical Support Center: Optimization of DOPA in Lipid Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) optimization. DOPA is a critical anionic phospholipid utilized in the formulation of liposomes, lipid nanoparticles (LNPs), and biomimetic membranes. Its unique structural properties—a small, highly charged phosphate headgroup coupled with bulky unsaturated dioleoyl tails—dictate its behavior in aqueous environments.

This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to help researchers and drug development professionals achieve optimal colloidal stability, encapsulation efficiency, and tissue-targeting capabilities.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does substituting standard phosphatidylcholines (PC) with DOPA drastically alter liposome yield and size? A: The causality lies in DOPA's molecular geometry. DOPA possesses a single negative charge and a hydrophilic head region whose molecular weight is nearly half that of PC. This small headgroup, relative to its bulky hydrophobic tails, creates a conical lipid shape that stabilizes negative membrane curvature. During processes like the inverted emulsion method, this curvature stabilization facilitates water intrusion at the neck of suspended liposomes, significantly enhancing the production yield compared to zwitterionic lipids ().

Q2: How does DOPA concentration dictate colloidal stability and Zeta Potential? A: Colloidal stability is governed by the balance between attractive van der Waals forces and electrostatic repulsion. DOPA imparts a highly negative surface charge to the lipid bilayer. As demonstrated by principles of nanomedicine, a zeta potential between -30 mV and -50 mV provides sufficient electrostatic repulsion to prevent particle coagulation and flocculation (). If the DOPA concentration is too low, the zeta potential approaches neutral, leading to rapid aggregation ().

Q3: Can DOPA be utilized for active tissue targeting? A: Yes. Beyond structural stability, the exposed phosphate groups of DOPA exhibit a strong binding affinity for hydroxyapatite (HAp). This mechanistic interaction allows DOPA-based liposomes to be effectively used for bone-targeted drug delivery systems, such as delivering paclitaxel to myeloma sites ().

Section 2: Troubleshooting Guide

Issue 1: Rapid Aggregation or Flocculation Post-Hydration
  • Symptom: Dynamic Light Scattering (DLS) shows multiple size peaks, or visible flakes appear in the suspension.

  • Root Cause: Insufficient electrostatic repulsion (Zeta potential > -20 mV) or charge shielding due to high ionic strength in the hydration buffer.

  • Resolution: Titrate DOPA concentration upwards (e.g., from 5 mol% to 15 mol%) to increase surface charge. Alternatively, hydrate the lipid film in a low-salt buffer (e.g., 10 mM HEPES or 5% dextrose) before transitioning to physiological saline.

Issue 2: High Polydispersity Index (PDI > 0.3) and Non-Spherical Morphology
  • Symptom: Cryo-TEM reveals irregular, non-lamellar, or micellar structures instead of unilamellar vesicles.

  • Root Cause: Excessive DOPA concentration (>30 mol%) induces extreme negative curvature stress, forcing the lipid mixture out of the lamellar phase (bilayer) and into inverted hexagonal (H_II) phases.

  • Resolution: Balance the conical shape of DOPA by increasing the molar ratio of cylindrical lipids (like DOPC or DPPC) or adding 1-2 mol% of a PEGylated lipid to provide steric stabilization and relieve curvature stress.

Issue 3: Poor Encapsulation of Cationic APIs
  • Symptom: Drug Entrapment Efficiency (DEE) is lower than 40%.

  • Root Cause: Mismatched electrostatic complexation between the anionic phosphate of DOPA and the cationic moieties of the active pharmaceutical ingredient (API).

  • Resolution: Optimize the charge ratio. Calculate the exact molar ratio of DOPA phosphate groups to API amine groups (N:P ratio) and titrate to a slight anionic excess to ensure complete API binding without neutralizing the liposome's surface charge entirely.

Section 3: Standardized Protocol: Preparation of DOPA-Optimized Liposomes

(Thin-Film Hydration & Extrusion Method)

This protocol is designed as a self-validating system to ensure reproducibility and mechanistic integrity at every stage.

Step 1: Lipid Mixture Formulation

  • Action: Dissolve DOPC, Cholesterol, and DOPA in a 60:30:10 molar ratio in chloroform to a final lipid concentration of 10 mg/mL.

  • Causality: Cholesterol fills the interstitial spaces between the unsaturated oleoyl tails of DOPC and DOPA, reducing membrane permeability. DOPC acts as the cylindrical structural matrix, preventing the conical DOPA from inducing phase separation.

  • Validation Check: The solution must be perfectly clear. Any turbidity indicates lipid degradation or moisture contamination in the chloroform. Discard and remake if turbid.

Step 2: Solvent Evaporation

  • Action: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure, followed by 2 hours in a vacuum desiccator.

  • Causality: Complete removal of organic solvent is critical; residual chloroform alters the lipid packing parameter and causes localized toxicity.

  • Validation Check: Inspect the flask visually. The lipid film must be a uniform, translucent layer. Opaque, milky spots indicate trapped water, while oily streaks indicate residual solvent. If either is present, redissolve in a minimal amount of ethanol and repeat evaporation.

Step 3: Hydration

  • Action: Add pre-warmed hydration buffer (e.g., 250 mM ammonium sulfate, pH 6.5) at 50°C to achieve a 2 mg/mL lipid concentration. Agitate via vortexing for 10 minutes.

  • Causality: Hydrating above the phase transition temperature (T_m) of all constituent lipids ensures the lipids are in the fluid lamellar phase, allowing for spontaneous self-assembly into multilamellar vesicles (MLVs).

  • Validation Check: The resulting suspension should be uniformly milky. If macroscopic lipid flakes remain adhered to the flask walls, hydration is incomplete. Apply brief bath sonication (1-2 minutes) until the walls are clean.

Step 4: Extrusion

  • Action: Pass the MLV suspension through a polycarbonate membrane (100 nm pore size) 11 to 15 times using a mini-extruder.

  • Causality: Repeated extrusion forces the MLVs through defined pores, shearing them into monodisperse, large unilamellar vesicles (LUVs). An odd number of passes ensures the final extrudate ends up in the clean "receiver" syringe, preventing contamination from larger, unextruded vesicles.

  • Validation Check: Monitor the back-pressure. The first 2-3 passes will be difficult. By pass 5, the resistance should drop significantly. If high pressure persists, the DOPA concentration may be causing aggregation; halt and verify the ionic strength of your buffer.

Section 4: Quantitative Data & Optimization Matrix

The following table summarizes the empirical effects of DOPA titration in a standard DOPC/Cholesterol matrix. Use this matrix to select your starting formulation based on your target application.

DOPA Concentration (mol%)Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Colloidal StabilityPrimary Application
0% (Control) 145 ± 50.15-2 to -5Poor (Aggregates > 7 days)Baseline studies
5% 130 ± 40.14-15 to -20ModerateLow-charge delivery
10% 118 ± 30.11-35 to -45Excellent Optimal API Loading
20% 112 ± 50.16-45 to -55GoodBone-targeting (HAp affinity)
30% 150 ± 120.25-55 to -65MarginalHigh-cation complexation
>40% > 250> 0.35< -65Unstable (Phase Separation)N/A (Curvature stress too high)

Section 5: Visualizing DOPA Workflows and Mechanisms

DOPA_Mechanism DOPA 1,2-dioleoyl-sn-glycero- 3-phosphate (DOPA) Phosphate Anionic Phosphate Headgroup DOPA->Phosphate SmallHead Low Molecular Weight Head Region DOPA->SmallHead Zeta High Negative Zeta Potential Phosphate->Zeta Bone Hydroxyapatite Affinity Phosphate->Bone Curvature Negative Membrane Curvature SmallHead->Curvature Stable Colloidal Stability & Electrostatic Repulsion Zeta->Stable Yield Enhanced Liposome Production Yield Curvature->Yield

Caption: Mechanistic effects of DOPA's structural properties on liposome behavior.

DOPA_Optimization_Workflow Step1 Formulate Lipid Mixture (Titrate DOPA 5-30 mol%) Step2 Hydration & Extrusion (Monitor back-pressure) Step1->Step2 Step3 DLS & Zeta Potential Characterization Step2->Step3 Branch1 Zeta > -20 mV (Aggregation Risk) Step3->Branch1 Branch2 Zeta -30 to -50 mV (Colloidally Stable) Step3->Branch2 Branch3 High PDI / Non-spherical (Curvature Stress) Step3->Branch3 Action1 Increase DOPA mol% or Reduce Salt Branch1->Action1 Action2 Proceed to API Loading Branch2->Action2 Action3 Add Cylindrical Lipids (e.g., DOPC) Branch3->Action3 Action1->Step1 Action3->Step1

Caption: Workflow for optimizing DOPA concentration and resolving formulation stability issues.

References

  • Lipid composition effects on the number and size of liposomes formed by the inverted emulsion method Source: bioRxiv URL:[Link]

  • DOPA-based paclitaxel-loaded liposomes with modifications of transferrin and alendronate for bone and myeloma targeting Source: Taylor & Francis URL:[Link]

  • The Critical Role of Zeta Potential Measurements in Advancing Medicine Source: Izon Science URL:[Link]

solving DOPA lipid degradation during formulation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lipid Nanoparticle (LNP) & Liposome Technical Support Center . This guide is engineered for researchers and drug development professionals troubleshooting the degradation of DOPA (1,2-dioleoyl-sn-glycero-3-phosphate) and related unsaturated lipids during formulation.

DOPA is highly susceptible to two distinct degradation pathways: hydrolysis of its glyceryl ester bonds and oxidation of its unsaturated oleoyl chains. Below, we provide a diagnostic framework, causality-driven FAQs, quantitative kinetic data, and self-validating experimental protocols to stabilize your formulations.

Part 1: Diagnostic Decision Tree

Before adjusting your formulation parameters, you must identify the specific degradation pathway compromising your DOPA lipids. Use the diagnostic workflow below to map analytical symptoms to their root causes.

DOPA_Troubleshooting Start DOPA Lipid Degradation Detected (Loss of Encapsulation/Stability) Analytical Run Analytical Diagnostics (HPLC-ELSD, TBARS, pH Check) Start->Analytical Hydrolysis Symptom: Lyso-PA & Oleic Acid detected Drop in formulation pH Analytical->Hydrolysis HPLC shows cleavage Oxidation Symptom: High MDA (TBARS+) Lipid hydroperoxides detected Analytical->Oxidation TBARS assay positive Root1 Root Cause: Hydrolysis (Acid/Base Catalyzed) Hydrolysis->Root1 Root2 Root Cause: Lipid Peroxidation (ROS, Trace Metals, O2) Oxidation->Root2 Sol1 Solution: Buffer to pH 5.8-6.5 Store at 4°C Root1->Sol1 Sol2 Solution: Argon purge, add EDTA/DTPA Add α-tocopherol Root2->Sol2

Diagnostic decision tree for identifying and resolving DOPA lipid degradation pathways.

Part 2: Knowledge Base & FAQs

Q1: Why does my DOPA lipid hydrolyze so rapidly in aqueous buffer even when refrigerated? Causality: DOPA contains ester bonds linking the oleoyl chains to the glycerol backbone. Hydrolysis of these glyceryl esters follows pseudo-first-order kinetics and exhibits a strict V-shaped pH-rate profile[1]. The absolute minimum rate of hydrolysis occurs between pH 5.8 and 6.5 [1]. If your buffer deviates from this narrow window, specific acid-base catalysis accelerates degradation. Crucially, this process is autocatalytic : the cleavage of the ester bond releases free oleic acid, which lowers the local pH of the microenvironment, thereby exponentially accelerating further acid-catalyzed hydrolysis[1]. Validation: Always measure the pH of your final formulation over time. A sudden drop in pH during storage is the primary diagnostic marker of an ongoing autocatalytic hydrolysis loop[2].

Q2: How do I prevent lipid peroxidation during microfluidic mixing or extrusion? Causality: DOPA contains two monounsaturated oleoyl (18:1) chains. The allylic carbons adjacent to the double bonds are highly susceptible to hydrogen abstraction by reactive oxygen species (ROS), leading to the formation of lipid peroxyl radicals (LOO•)[3]. This radical chain reaction is heavily catalyzed by trace transition metals (e.g., Fe²⁺/Fe³⁺, Cu²⁺) present in laboratory water or leached from stainless steel extruder components[4]. During extrusion or microfluidics, the high surface area and shear stress exacerbate oxygen exposure. Validation: To build an oxidation-resistant system, attack the pathway at three points:

  • Starve the oxygen: Degas all buffers under vacuum and purge with Argon[2].

  • Chelate the catalysts: Add 0.1 mM DTPA or EDTA to the aqueous phase to sequester transition metals[3].

  • Terminate the radicals: Incorporate a lipophilic chain-breaking antioxidant like α-tocopherol (0.2 mol%) into the lipid organic phase[3].

Q3: What analytical techniques should I use to monitor DOPA stability? Causality: Because oxidation and hydrolysis produce entirely different chemical species, orthogonal analytical methods are required to pinpoint the failure mode.

  • HPLC-ELSD/CAD: UV detection is poor for lipids lacking strong chromophores. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) accurately quantifies the loss of intact DOPA and the appearance of Lyso-PA and free oleic acid (hydrolysis markers)[5].

  • TBARS Assay: Measures malondialdehyde (MDA), a secondary degradation product of lipid peroxidation. A positive TBARS assay confirms that oxidation, not just hydrolysis, is occurring[4].

Part 3: Quantitative Data Summary

Degradation PathwayCritical ParameterOptimal RangeKinetic Impact / Half-Life
Hydrolysis Formulation pH5.8 – 6.5Minimum rate (~8.5 × 10⁻⁴ h⁻¹); Half-life >30 days at 25°C[1]
Hydrolysis Storage Temperature4 – 6 °CHalf-life extends to >200 days (Arrhenius dependence)[1]
Oxidation Dissolved Oxygen< 1 ppm (Argon purge)Prevents primary lipid hydroperoxide (LOOH) formation[2]
Oxidation Trace Metals< 0.1 mM (via EDTA/DTPA)Halts metal-catalyzed radical propagation[3]

Part 4: Step-by-Step Troubleshooting Protocols

Protocol A: Oxygen-Free Microfluidic Formulation of DOPA-LNPs

Use this protocol to prevent oxidative degradation and solvent-induced instability during continuous-flow manufacturing.

  • Self-Validation Checkpoint: Measure the dissolved oxygen (DO) of your buffers prior to mixing using a DO probe. The reading must be <1 mg/L.

  • Step 1: Aqueous Phase Preparation. Prepare 10 mM HEPES buffer, adjusted precisely to pH 6.2 to minimize hydrolysis. Add 0.1 mM DTPA to chelate trace transition metals[3].

  • Step 2: Degassing. Subject the aqueous buffer to vacuum degassing for 15 minutes, followed by a continuous Argon purge for 30 minutes[2].

  • Step 3: Lipid Phase Preparation. Dissolve DOPA and structural lipids in anhydrous ethanol. Add 0.2 mol% α-tocopherol as a radical scavenger to protect the oleoyl chains[3].

  • Step 4: Microfluidic Mixing. Operate the microfluidic mixer at a 3:1 (Aqueous:Organic) Flow Rate Ratio (FRR). A higher FRR reduces the concentration of residual ethanol, which can perturb the bilayer and accelerate lipid loss[6].

  • Step 5: Immediate Solvent Removal. Dialyze the effluent immediately against Argon-purged HEPES buffer (pH 6.2) at 4°C. Rapid removal of ethanol is critical to halt solvent-induced structural degradation[6].

Protocol B: Optimized Thin-Film Hydration & Extrusion for Unsaturated Lipids

Use this protocol to minimize thermal and mechanical oxidative stress during traditional liposome preparation.

  • Self-Validation Checkpoint: Run a TBARS assay on the final extruded formulation. MDA levels should remain below the limit of detection, confirming the absence of shear-induced peroxidation.

  • Step 1: Lipid Film Formation. Dissolve lipids in chloroform. Evaporate under a gentle stream of Nitrogen to form a thin film. Lyophilize the film for 2 hours to completely remove trace organic solvents[5].

  • Step 2: Hydration. Hydrate the lipid film with pH 6.2 buffer (containing 0.1 mM EDTA). Vortex vigorously for 1 minute strictly under a Nitrogen atmosphere[5].

  • Step 3: Temperature Control. DOPA has a phase transition temperature (Tm) of -8°C. Do not heat the extruder block. Extrude at room temperature (20-25°C) to minimize thermal oxidative stress[2].

  • Step 4: Extrusion. Pass the hydrated multilamellar vesicles (MLVs) through a 100 nm polycarbonate membrane for 11 to 21 passes to form homogeneous large unilamellar vesicles (LUVs)[5].

Part 5: References

  • Production of liposomes by microfluidics: The impact of post-manufacturing dilution on drug encapsulation and lipid loss Source: International Journal of Pharmaceutics (via IRIS) URL:[Link]

  • Lipid loss and compositional change during preparation of simple two-component liposomes Source: Biophysical Journal (via PMC) URL:[Link]

  • The Chemical Reactivity of Membrane Lipids Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Lipid peroxyl radicals mediate tyrosine dimerization and nitration in membranes Source: Journal of Biological Chemistry (via PMC) URL:[Link]

  • Binding of Quercetin to Hemoglobin Reduced Hemin Release and Lipid Oxidation Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

minimizing hydrolysis of 1,2-Dioleoyl-sn-glycero-3-phosphate in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipid formulation. As a Senior Application Scientist, I frequently consult with researchers facing stability issues when working with 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA). DOPA is a vital anionic phospholipid used in liposomes, nanoparticle coatings, and membrane protein reconstitution. However, its ester bonds at the sn-1 and sn-2 positions are highly vulnerable to chemical hydrolysis in aqueous solutions.

This guide is designed to move beyond basic instructions. Here, we explore the causality behind lipid degradation, offering self-validating protocols and troubleshooting frameworks to ensure the physical and chemical integrity of your DOPA-based assemblies.

Part 1: Mechanistic Causality of DOPA Degradation

To prevent hydrolysis, we must first understand its mechanism. When DOPA is exposed to water, specific acid/base catalysis (driven by H⁺ and OH⁻ ions) and general catalysis (driven by buffer ions) cleave the ester bonds. This reaction yields two problematic byproducts: lysophosphatidic acid (Lyso-PA) and free oleic acid.

Lyso-PA is a single-chain lipid with a large headgroup-to-tail volume ratio, giving it potent detergent-like properties. As Lyso-PA accumulates, it alters the critical packing parameter of the lipid bilayer. Once a critical hydrolysis percentage is reached, the membrane undergoes a lamellar-to-micellar transition, resulting in catastrophic leakage of encapsulated aqueous contents[1].

DOPA_Mechanism DOPA Intact DOPA (1,2-Dioleoyl-sn-glycero-3-phosphate) Cleavage sn-1 / sn-2 Ester Bond Cleavage DOPA->Cleavage Catalysts Aqueous Catalysts (H+, OH-, Buffer Ions) Catalysts->Cleavage Catalyzes Thermal Thermal Energy (T > 4°C) Thermal->Cleavage Accelerates LysoPA Lysophosphatidic Acid (Lyso-PA) [Detergent Effect] Cleavage->LysoPA FFA Free Oleic Acid [Membrane Destabilization] Cleavage->FFA Leakage Bilayer Disruption & Payload Leakage LysoPA->Leakage FFA->Leakage

Mechanistic pathway of DOPA hydrolysis yielding Lyso-PA and free oleic acid.

Part 2: Troubleshooting Guide & FAQs

Q: My DOPA liposomes are leaking their aqueous payload after 48 hours of storage. Is this caused by hydrolysis? Causality: Yes. Payload leakage is the primary physical manifestation of chemical hydrolysis. As DOPA hydrolyzes, the accumulation of Lyso-PA disrupts bilayer packing. The rate of this ester bond cleavage is exponentially accelerated if your storage temperature is above 4°C or your pH deviates from ~6.5[2]. Resolution: Verify the pH of your hydration buffer. Adjust strictly to pH 6.5, which represents the kinetic minimum for phospholipid hydrolysis. Ensure the suspension is stored at 4°C immediately after sizing.

Q: I am using a 500 mM citrate buffer to strictly maintain pH 6.5, but degradation is still rapid. Why? Causality: Phospholipid hydrolysis is catalyzed not only by specific acid/base ions (H⁺ and OH⁻) but also by general acid/base catalysis from the buffer species themselves. High concentrations of buffer ions (like citrate or phosphate) directly increase the first-order rate constant ( kobs​ ) of hydrolysis [3]. Resolution: Minimize buffer molarity. Use the lowest effective concentration (e.g., 10–20 mM) required to maintain the pH.

Q: Can I freeze my aqueous DOPA suspension to halt hydrolysis completely? Causality: Freezing aqueous liposomes without a cryoprotectant causes ice crystal formation. These crystals physically fracture the lipid bilayer, leading to massive vesicle aggregation, fusion, and complete loss of internal contents upon thawing [2]. Resolution: Never freeze aqueous lipid suspensions directly. If long-term storage is required, lyophilize the formulation using a cryoprotectant (e.g., trehalose or sucrose) at a validated lipid-to-sugar molar ratio.

Q: How should I store the raw DOPA lipid before formulation? Causality: Unsaturated lipids like DOPA are extremely hygroscopic as dry powders. Moisture absorption leads to immediate hydrolysis and oxidation, turning the powder into a gummy, degraded residue upon opening[4]. Resolution: Store raw DOPA dissolved in a suitable organic solvent (e.g., chloroform) in a glass vial with a Teflon-lined cap. Purge the headspace with argon or nitrogen, and store at -20°C.

Part 3: Quantitative Data on Hydrolysis Factors

To make informed formulation decisions, reference the following quantitative parameters that govern DOPA stability in aqueous media[5].

ParameterHigh-Risk ConditionOptimal ConditionMechanistic Impact on Hydrolysis Rate
pH < 4.0 or > 8.06.5 pH 6.5 represents the kinetic minimum for ester bond cleavage. Extremes drive specific acid/base catalysis.
Temperature > 25°C (Room Temp)4°C Hydrolysis is highly temperature-dependent. Storage at 4°C reduces the degradation rate to <10% over 1-2 months.
Buffer Molarity > 100 mM10 - 20 mM High buffer concentrations drive general acid/base catalysis, increasing the first-order rate constant ( kobs​ ).
Storage State Aqueous (Long-term)Lyophilized (with Trehalose) Bulk water drives the hydrolysis equilibrium forward. Removing water halts the reaction entirely.
Part 4: Self-Validating Methodology for DOPA Formulation

This step-by-step protocol ensures the creation of stable DOPA liposomes while integrating self-validation checkpoints to confirm that hydrolysis has been minimized at every stage.

DOPA_Protocol Stock 1. Raw DOPA Stock (Store in CHCl3 at -20°C) Film 2. Dry Lipid Film (N2 stream + Vacuum) Stock->Film Hydration 3. Aqueous Hydration (pH 6.5, <20mM Buffer) Film->Hydration Sizing 4. Extrusion/Sonication (Maintain > Tm) Hydration->Sizing Storage 5a. Short-Term Storage (4°C, Argon, Use < 1 week) Sizing->Storage Aqueous Lyophilization 5b. Long-Term Storage (Add Trehalose, Lyophilize) Sizing->Lyophilization Dry Powder

Optimized workflow for formulating and storing DOPA in aqueous solutions.

Step 1: Lipid Film Preparation
  • Aliquot the required amount of DOPA from the -20°C chloroform stock into a round-bottom glass flask. Never use plastic, as organic solvents will leach impurities.

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

  • Place the flask under a high vacuum for at least 2 hours to remove residual trace solvent. Self-Validation Check: The film should appear completely dry and translucent. Any oily residue indicates incomplete solvent removal, which can disrupt bilayer formation.

Step 2: Aqueous Hydration
  • Prepare a low-molarity hydration buffer (e.g., 10 mM HEPES or Citrate) and strictly adjust the pH to 6.5.

  • Add the buffer to the lipid film to achieve the desired lipid concentration (typically 5-20 mg/mL).

  • Agitate the flask vigorously above the phase transition temperature ( Tm​ ) of DOPA (which is sub-zero, so room temperature is sufficient) for 30 minutes to form Multilamellar Vesicles (MLVs). Self-Validation Check: Measure the pH of the suspension immediately after hydration. A shift of >0.2 pH units indicates the buffer capacity was overwhelmed by pre-existing free fatty acids (a sign of prior hydrolysis in the stock).

Step 3: Sizing (Extrusion)
  • Pass the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder for 11-15 passes. Self-Validation Check: Perform Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.1 validates a uniform Large Unilamellar Vesicle (LUV) population.

Step 4: Storage & Monitoring
  • Short-Term: Flush the vial headspace with argon to prevent oxidation, seal tightly, and store at 4°C. Use within 5-7 days for critical structure-dependent assays.

  • Long-Term: Add a cryoprotectant (e.g., Trehalose at a 5:1 molar ratio to lipid), freeze in liquid nitrogen, and lyophilize. Self-Validation Check: For aqueous storage, monitor the PDI via DLS every 48 hours. A sudden broadening of the size distribution (PDI > 0.2) or a drop in count rate indicates micellization driven by Lyso-PA accumulation.

References
  • Grit, M., & Crommelin, D. J. "Chemical stability of liposomes: implications for their physical stability." Chemistry and Physics of Lipids, 1993. Available at: [Link]

  • Ruysschaert, J. M., et al. "Physical (in) stability of liposomes upon chemical hydrolysis: the role of lysophospholipids and fatty acids." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1995. Available at: [Link]

Sources

troubleshooting guide for DOPA-based drug delivery systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DOPA-Based Drug Delivery Technical Support Center . As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. Here, we focus on the physicochemical causality behind polydopamine (PDA) behavior, providing you with self-validating protocols and targeted troubleshooting strategies to ensure your nanocarriers are stable, efficient, and reproducible.

I. Core Workflows & Self-Validating Methodologies

The synthesis of PDA nanoparticles relies on the oxidative self-polymerization of dopamine. Understanding the mechanistic drivers—pH, oxygen availability, and steric hindrance—is critical for controlling particle size and drug encapsulation.

Protocol A: One-Pot Synthesis of Ultrasmall PDA-PEG Nanoparticles

Causality: Dopamine oxidation into indole-5,6-quinone requires an alkaline environment. However, uncontrolled polymerization leads to massive aggregation. By introducing amine-terminated PEG during the initial reaction, the amine groups react with the quinone intermediates via Michael addition and Schiff base reactions, simultaneously halting core growth and providing steric stabilization[1].

  • Buffer Preparation: Prepare 100 mM phosphate buffer and adjust the pH to exactly 8.5. Why? This specific pH deprotonates the catechol hydroxyl groups, initiating autoxidation without causing immediate precipitation[1].

  • Steric Shielding Addition: Dissolve amine-terminated PEG (e.g., PEG3000(NH2)2) in the buffer to a final concentration of ~23.4 mM[1].

  • Monomer Initiation: Add dopamine hydrochloride (e.g., 2 mg/mL) to the mixture under continuous magnetic stirring.

  • Polymerization: Stir at room temperature for 5 to 24 hours open to the air. Why? Dissolved oxygen is the primary oxidizing agent; consistent aeration ensures a uniform reaction rate.

  • Purification & Validation: Purify via centrifugal filtration (100 kDa MWCO) to remove unreacted monomers.

    • Self-Validation Step: Measure the Zeta Potential. Bare PDA exhibits a highly negative charge (-30 to -40 mV)[2]. A successful PEGylation will shift this potential to near-neutral (-5 to +5 mV), confirming surface shielding.

Protocol B: Drug Encapsulation (In Situ vs. Post-Loading)

Causality: The loading strategy must match the drug's molecular properties. Aromatic drugs load well post-synthesis via π-π stacking, whereas hydrophilic drugs require physical entrapment during the polymerization phase.

  • For Aromatic/Hydrophobic Drugs (e.g., Doxorubicin): Mix pre-formed PDA nanoparticles with the drug in a slightly alkaline buffer. The deprotonation of the drug reduces its aqueous solubility, driving it onto the PDA surface via strong π-π stacking and hydrophobic interactions, achieving loading capacities up to 150% (w/w)[3].

  • For Hydrophilic Drugs (e.g., Gentamicin): Utilize in situ loading. Add the drug directly to the dopamine monomer solution before polymerization. As the PDA network forms, the drug's amine groups form hydrogen bonds and electrostatic interactions with the catechol groups, physically trapping the drug inside the matrix and yielding encapsulation efficiencies up to 80%[4].

G DA Dopamine Monomer Oxidation Alkaline Oxidation (pH 8.5, O2) DA->Oxidation PDA Bare PDA Core Oxidation->PDA PEG PEGylation (Amine-PEG) PDA->PEG Surface Shielding Drug Drug Loading (π-π Stacking) PDA->Drug Payload Integration Final Stable PDA-PEG Nanocarrier PEG->Final Drug->Final

Caption: Workflow for the synthesis and functionalization of PDA-PEG drug nanocarriers.

II. Troubleshooting Guide & FAQs

Q1: My PDA nanoparticles are aggregating and precipitating instead of forming a stable colloid. How do I fix this? A: This is a classic symptom of an overly rapid oxidation rate or a lack of steric stabilization.

  • The Fix: First, verify your buffer pH is exactly 8.5; higher pH values cause uncontrollable polymerization. Second, if you are synthesizing bare PDA, ensure the dopamine concentration does not exceed 2 mg/mL. For long-term colloidal stability, integrate a PEGylation step. PEGylated PDA nanoparticles have been shown to remain completely stable in buffer solutions with zero sedimentation[1].

Q2: I am experiencing a massive premature burst release of my drug in physiological buffer (pH 7.4). How do I prevent this? A: Premature burst release occurs when drug molecules are merely adsorbed to the outer hydration layer rather than integrated into the PDA matrix. Because PDA relies on non-covalent interactions, loosely bound surface drugs diffuse instantly upon dilution.

  • The Fix: Implement a rigorous multi-step washing protocol. Centrifuge the particles and analyze the supernatant via UV-Vis spectroscopy. Do not stop washing until the filtrate shows zero absorbance for the drug. Alternatively, apply a secondary, thin PDA coating after drug loading to seal the payload inside the core[2].

Q3: Are PDA coatings actually stable in vivo during systemic circulation? A: Yes, provided the physiological environment remains relatively neutral. Studies tracking PDA-coated gold nanoparticles (GNP@PDA) in vivo demonstrated that the nanoshells remain entirely intact within cells (such as Kupffer cells in the liver) for at least six weeks without causing histological toxicity[5]. However, be aware that PDA stability is highly pH-dependent; surface plasmon resonance imaging (SPRi) has shown that PDA coatings can detach under extreme pH conditions (e.g., pH 1.0)[6].

Q4: How does the stimuli-responsive release mechanism actually work in the tumor microenvironment? A: PDA nanocarriers exploit two primary triggers: pH and Near-Infrared (NIR) light. In the acidic tumor microenvironment (pH 5.0 - 6.8), the amine groups on both the drug and the PDA surface become protonated. This induces a zwitterionic shift that weakens the electrostatic and π-π interactions, accelerating drug release[4]. Concurrently, PDA's broad absorption spectrum allows it to convert NIR light (e.g., 808 nm) into localized heat (photothermal effect), which further destabilizes the polymer matrix and triggers a massive release of the payload[7].

Release Carrier PDA Nanocarrier in Tumor Tissue Stimulus1 Acidic Microenvironment (pH 5.0 - 6.8) Carrier->Stimulus1 Stimulus2 NIR Laser Irradiation (808 nm) Carrier->Stimulus2 Mech1 Protonation of Amines (Weakened Interactions) Stimulus1->Mech1 Mech2 Photothermal Conversion (Local Hyperthermia) Stimulus2->Mech2 Release Accelerated Drug Release Mech1->Release Mech2->Release

Caption: Dual stimuli-responsive (pH and NIR) drug release mechanism of PDA nanocarriers.

III. Quantitative Data & Validation Metrics

To ensure your nanocarriers are performing optimally, benchmark your results against the established physicochemical and kinetic parameters outlined below.

Table 1: Comparative Drug Loading and Release Kinetics

Drug TypeLoading StrategyEncapsulation Efficiency (EE%)Release at pH 7.4 (48h)Release at pH 5.0 (48h)Primary Interaction Mechanism
Doxorubicin (DOX) Post-loading~150% (w/w)[3]< 16%> 41%π-π Stacking & Hydrophobic[3]
Gentamicin In situ loading~80%[4]< 10%~ 40%Hydrogen bonding & Electrostatic[4]
Rifampicin Core-shell encapsulation~90%[7]< 22%~ 50%Physical entrapment & Hydrophobic[7]

Table 2: Physicochemical Validation Metrics (Self-Validating System)

Synthesis StageExpected Size (DLS)Expected Zeta Potential (pH 7.4)Visual AppearanceUV-Vis Signature
Dopamine Monomer < 1 nmN/AClear, colorless solutionSharp peak at 280 nm
Bare PDA NPs 100 - 150 nm-30 to -40 mV[2]Dark brown/black dispersionBroad, continuous absorption
PDA-PEG NPs 30 - 70 nm[1]-5 to +5 mVLight brown/grey dispersionBroad absorption + PEG shielding

IV. References

  • Facile synthesis of ultrasmall polydopamine-polyethylene glycol nanoparticles for cellular delivery, Biointerphases / AIP Publishing,[Link]

  • Structure-Selective Polydopamine Coating on Drug Nanoparticles, ACS Publications,[Link]

  • Functionalized Polydopamine Nanoparticles: A Promising Drug Delivery Platform for the Treatment of Tuberculosis, National Library of Medicine (PMC),[Link]

  • Investigation of Gentamicin Release from Polydopamine Nanoparticles, MDPI,[Link]

  • Mussel-Inspired Polydopamine: A Biocompatible and Ultrastable Coating for Nanoparticles in Vivo, ACS Nano,[Link]

  • Polydopamine Nanoparticles as a Versatile Molecular Loading Platform to Enable Imaging-guided Cancer Combination Therapy, Theranostics,[Link]

  • Polydopamine-Coated Self-Assembled Lipid Nanoparticles for Highly Effective Chemo–Photothermal Combination Therapy, ACS Publications,[Link]

  • Stability of Polydopamine Coatings on Gold Substrates Inspected by Surface Plasmon Resonance Imaging, Langmuir / ACS Publications,[Link]

Sources

Technical Support Center: Refining Sonication Parameters for DOPA Vesicle Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipid nanoparticle and vesicle engineering. This guide is specifically designed for researchers and drug development professionals working with DOPA (1,2-dioleoyl-sn-glycero-3-phosphate) .

DOPA is a highly versatile, anionic phospholipid with a cone-like geometry that imparts a strong negative surface charge (zeta potential of approximately -40 to -50 mV) to lipid bilayers. While its structural properties make it excellent for specific drug delivery and protein-interaction assays, the presence of unsaturated oleoyl chains and its anionic headgroup require precise thermodynamic and mechanical control during sonication.

Below, you will find field-proven protocols, mechanistic explanations for every parameter, and a dedicated troubleshooting matrix to ensure your Small Unilamellar Vesicles (SUVs) are monodisperse, stable, and free of degradation.

Experimental Workflow: DOPA SUV Preparation

The transition from a dried lipid film to monodisperse SUVs requires a self-validating workflow. We utilize probe-tip sonication, which delivers high-intensity acoustic cavitation to shear large Multilamellar Vesicles (MLVs) into SUVs.

Workflow N1 1. Lipid Film Preparation (DOPA in Chloroform -> Dry) N2 2. Hydration (Add Buffer + Vortex) N1->N2 Evaporate Solvent N3 3. MLV Suspension (Cloudy / Opaque) N2->N3 Self-Assembly N4 4. Probe Sonication (Ice Bath, Argon, Pulsed) N3->N4 Acoustic Cavitation N5 5. Centrifugation (11,000 x g, 15 min) N4->N5 Downsizing Complete N6 6. DOPA SUVs (Clear / Hazy Suspension) N5->N6 Remove Titanium

Workflow for DOPA Small Unilamellar Vesicle (SUV) generation via probe sonication.

Step-by-Step Methodology
  • Lipid Film Generation: Dissolve DOPA in chloroform in a glass round-bottom flask. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin film. Place the flask under a high vacuum overnight to remove all residual organic solvent. Causality: Residual chloroform alters the lipid packing parameter and destabilizes the final vesicle membrane.

  • Hydration: Add your aqueous buffer (e.g., HEPES or PBS, pH 7.4) to the dried film. Vortex vigorously for 5–10 minutes. This forces the lipids to self-assemble into large, cloudy Multilamellar Vesicles (MLVs).

  • Atmospheric Control: Transfer the MLV suspension to a sonication tube. Purge the tube with a continuous stream of Argon gas. Causality: DOPA contains unsaturated double bonds. Sonication induces cavitation, which generates reactive oxygen species (ROS) in water. Argon displaces oxygen, preventing lipid peroxidation.1[1].

  • Probe Sonication: Submerge the tube in an ice-water bath. Insert the titanium sonicator probe so the tip is positioned in the middle third of the liquid volume. Sonicate using a pulsed cycle (e.g., 3s ON / 6s OFF) at 40–60% amplitude for a total active time of 10 to 30 minutes 2[2]. Stop when the solution transitions from milky to slightly hazy/clear3[3].

  • Purification: Centrifuge the sonicated sample at 11,000 x g for 15 minutes. Causality: High-energy probe sonication inherently sheds microscopic titanium particles from the probe tip. Centrifugation pellets this heavy metal dust, leaving the buoyant SUVs in the supernatant.1[1].

Quantitative Sonication Parameters

To ensure reproducibility, adhere to the following optimized parameters for pure DOPA or DOPA-majority lipid mixtures.

ParameterRecommended ValueMechanistic Justification
Amplitude 40% - 60%Provides sufficient acoustic cavitation energy to shear MLVs into SUVs (<100 nm) without causing excessive titanium shedding or immediate sample boiling 2[2].
Pulse Cycle 3s ON / 6s OFFPrevents localized overheating. Continuous heat accelerates the hydrolysis of ester bonds connecting the fatty acid chains to the glycerol backbone 2[2].
Total Time 10 - 30 minutesRequired to reach a thermodynamic plateau where vesicle size stabilizes. Extending beyond 30 minutes yields diminishing returns and increases lipid degradation risk3[3].
Temperature 4°C (Ice Bath)Counters the immense heat generated by the probe. Crucial Note: DOPA has a phase transition temperature (Tm) of -8°C. Because its Tm is below freezing, an ice bath safely cools the sample without pushing the lipid into a rigid gel phase (Lβ), which would inhibit vesicle formation.

Troubleshooting & FAQs

If your vesicle preparation deviates from expected results, consult the logic tree and FAQ below.

Troubleshooting Issue Suspension Remains Opaque (Incomplete SUV Formation) Check1 Is Temperature > Tm? (Check lipid mixtures) Issue->Check1 Check2 Is Cavitation Optimal? (Check probe depth & amplitude) Issue->Check2 Check3 Is Time Sufficient? (10-30 min total needed) Issue->Check3 Fix1 Pre-heat buffer above highest Tm before sonication Check1->Fix1 No Fix2 Adjust amplitude to 40-60% Submerge probe 1/3 into liquid Check2->Fix2 No Fix3 Continue sonication in 5-minute intervals Check3->Fix3 No

Troubleshooting logic tree for resolving opaque liposome suspensions during sonication.

Q: Why does my DOPA vesicle suspension turn yellowish during sonication?

A: A yellow tint is a classic indicator of lipid oxidation . DOPA contains two oleoyl chains (18:1), meaning it possesses unsaturated double bonds. The high-energy cavitation from the sonicator generates free radicals in the aqueous buffer, which rapidly oxidize these bonds.

  • Resolution: You must sonicate under an inert atmosphere. Purge the headspace of your tube with Argon or Nitrogen gas before and during sonication. Ensure your ice bath is properly maintained to slow down oxidative kinetics.

Q: The solution remains milky/cloudy even after 20 minutes of sonication. What's wrong?

A: A milky appearance indicates the persistent presence of large Multilamellar Vesicles (MLVs) rather than the desired SUVs. This usually stems from two issues:

  • Poor Cavitation: The probe tip may be too close to the surface (causing foaming) or touching the tube walls (dampening the acoustic waves). Ensure the probe is submerged exactly in the middle third of the liquid.

  • Phase Transition Temperature (Tm) Violations: While pure DOPA has a Tm of -8°C, if you are creating a mixed lipid system (e.g., DPPC/DOPA), the sonication temperature must be above the Tm of the highest-melting lipid4[4]. DPPC has a Tm of 41°C; sonicating a DPPC/DOPA mixture in an ice bath will trap the lipids in a rigid gel phase, preventing SUV formation 5[5].

Q: How do I remove the grey dust at the bottom of my tube post-sonication?

A: That grey dust is titanium shedding from the sonicator probe tip. It is a normal byproduct of high-amplitude acoustic cavitation 6[6].

  • Resolution: Do not use the suspension as-is, as titanium particles will act as nucleation sites for lipid aggregation and interfere with Dynamic Light Scattering (DLS) readings. Centrifuge the sample at 11,000 x g for 15 minutes and carefully pipette out the clear supernatant.

Q: Why are my DOPA vesicles fusing and increasing in size over time after a successful sonication?

A: DOPA is an anionic lipid. If your hydration buffer contains divalent cations (such as Ca²⁺ or Mg²⁺), these ions will bind to the negatively charged phosphate headgroups. This neutralizes the electrostatic repulsion between the vesicles, leading to rapid aggregation and fusion.

  • Resolution: Ensure your buffers are strictly free of divalent cations, or add a low concentration of a chelating agent like EDTA (1-5 mM) to the buffer prior to hydration.

References

  • Formation of unilamellar vesicles by repetitive freeze-thaw cycles: characterization by electron microscopy and 31P-nuclear. drorlist.com. Available at:1

  • The use of sonicated lipid vesicles for mass spectrometry of membrane protein complexes. nih.gov. Available at: 2

  • Morrissey Lab Protocol for Preparing Phospholipid Vesicles (SUV) by Sonication. tf7.org. Available at: 3

  • optimization of mixing temperature and sonication duration in liposome preparation. researchgate.net. Available at: 4

  • Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. nih.gov. Available at: 5

  • General preparation of liposomes using probe-tip sonication. protocols.io. Available at: 6

Sources

strategies to enhance the purity of DOPA lipid formulations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipid Formulations. This guide is engineered for researchers and drug development professionals working with DOPA (1,2-dioleoyl-sn-glycero-3-phosphate) .

DOPA is a critical anionic phospholipid used in liposomes, lipid nanoparticles (LNPs), and artificial membranes. However, its chemical structure—specifically the ester linkages and the unsaturated oleoyl (18:1) chains—makes it highly susceptible to degradation. This guide synthesizes field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure the absolute purity and stability of your DOPA formulations.

Part 1: Core Mechanisms of DOPA Degradation

To prevent purity loss, one must first understand the chemical causality of degradation. DOPA degrades primarily through two distinct pathways:

  • Hydrolysis: The ester bonds connecting the fatty acid chains to the glycerol backbone are cleaved in the presence of water, extreme pH, or heat, yielding lyso-phosphatidic acid (Lyso-PA) and free fatty acids[1][2].

  • Oxidation: The double bonds in the oleoyl chains are highly vulnerable to reactive oxygen species (ROS), light, and transition metals, leading to the formation of lipid hydroperoxides and secondary oxidation products[1][3].

DOPA_Degradation DOPA DOPA Lipid (1,2-dioleoyl-sn-glycero-3-phosphate) Hydrolysis Hydrolysis (Water, pH extremes, Heat) DOPA->Hydrolysis Ester Bond Cleavage Oxidation Oxidation (O2, ROS, Light, Metals) DOPA->Oxidation Double Bond Attack LysoPA Lyso-PA (Monoacyl derivative) Hydrolysis->LysoPA FFA Free Fatty Acids (Oleic Acid) Hydrolysis->FFA Peroxides Lipid Hydroperoxides (Conjugated Dienes) Oxidation->Peroxides Secondary Secondary Oxidation Products (Aldehydes, Ketones) Peroxides->Secondary

Mechanisms of DOPA lipid degradation via hydrolysis and oxidation pathways.

Part 2: Troubleshooting Guide & FAQs

Q: Why did my DOPA powder become gummy and degrade rapidly after opening? A: Unsaturated lipids like DOPA are extremely hygroscopic as powders. When opened at room temperature without proper equilibration, they rapidly absorb atmospheric moisture. This moisture acts as a catalyst for immediate hydrolysis and auto-oxidation[4]. DOPA should never be stored long-term as a powder after the initial seal is broken; it must be dissolved in an organic solvent[4].

Q: Can I store DOPA formulations in aqueous buffers for extended periods? A: No. The presence of bulk water drives rapid hydrolytic degradation. Lipids stored in an aqueous buffer at pH 7.4 at 4°C are typically stable for only 5-7 days[2]. Beyond this window, the generation of lyso-lipids acts as a detergent, disrupting membrane integrity and causing liposomal leakage[2]. Aqueous formulations should be prepared immediately prior to use.

Q: Why shouldn't I use plastic pipette tips or Eppendorf tubes with organic DOPA solutions? A: Organic solvents (like chloroform or methanol) used to dissolve DOPA will leach plasticizers, clarifying agents, and polymer impurities out of polystyrene, polyethylene, and polypropylene containers[4]. These impurities integrate into your lipid formulation, permanently compromising purity and altering the physicochemical properties of your resulting nanoparticles. Always use glass, stainless steel, or Teflon[4].

Q: How do I prevent oxidation of the oleoyl chains during formulation? A: Oxidation is an aerobic chain reaction. To break the causality loop, you must eliminate oxygen and radical initiators. Always layer your organic storage vials with an inert gas (Argon or Nitrogen) before sealing[4]. Additionally, because the phosphate headgroup of DOPA can chelate trace transition metals that catalyze oxidation, ensuring your glassware is trace-metal free is critical[3].

Part 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, your workflow must be a closed, self-validating loop: you must execute flawless handling (Protocol 1) and subsequently verify that the handling preserved the lipid's purity using advanced chromatography (Protocol 2).

DOPA_Workflow A Raw DOPA (Powder) B Dissolution (Chloroform) A->B Avoid moisture C Inert Gas Purging (Argon/Nitrogen) B->C Prevent oxidation D Storage (-20°C, Teflon Seal) C->D Seal tightly E Purity Verification (HPLC-CAD Analysis) D->E Aliquot via glass

Standard operating procedure for DOPA lipid handling and purity verification.

Protocol 1: Optimal DOPA Handling and Solvent Transfer

Objective: Transition vulnerable DOPA powder into a stable, long-term organic matrix.

  • Equilibration: Remove the sealed vial of DOPA powder from the -20°C freezer. Crucial: Allow the vial to sit for 30-60 minutes to reach ambient room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture, initiating hydrolysis[4].

  • Dissolution: In a fume hood, dissolve the powder in spectrophotometric-grade Chloroform (or a Chloroform/Methanol blend) to achieve a standard stock concentration (e.g., 10-25 mg/mL)[5].

  • Aliquoting: Using only glass syringes or stainless-steel needles (strictly no plastic pipette tips), transfer the solution into amber glass vials[4].

  • Purging & Sealing: Gently blow a stream of high-purity Argon or Nitrogen gas over the liquid surface for 10-15 seconds to displace ambient oxygen. Immediately cap the vial using a Teflon-lined closure.

  • Storage: Store the sealed organic solution at -20°C. Do not store below -30°C, as Teflon liners can contract at ultra-low temperatures, breaking the seal and exposing the lipid to the atmosphere.

Protocol 2: HPLC-CAD Purity Analysis of DOPA

Objective: Validate formulation purity. Because DOPA lacks a strong UV chromophore, Charged Aerosol Detection (CAD) is mandatory for uniform mass response and accurate quantification of non-volatile degradation products (Lyso-PA, FFAs)[6][7].

  • System Preparation: Equip an HPLC system with a Charged Aerosol Detector (CAD). Set the CAD nebulizer heater to 50°C[6].

  • Column Selection: Install a Diol stationary phase column (e.g., 250 × 4.0 mm, 5 µm) thermostated at 50°C. Normal-phase or Diol columns are optimal for separating the polar phosphate headgroups of glycerophospholipids[6].

  • Mobile Phase Preparation:

    • Eluent A: n-Hexane / Isopropanol / Acetic Acid / Triethylamine (815:170:15:0.8 v/v).

    • Eluent B: Isopropanol / Water / Acetic Acid / Triethylamine (840:140:15:0.8 v/v).

    • Note: The addition of Triethylamine and Acetic Acid buffers the mobile phase, preventing peak tailing of the anionic DOPA headgroup[6].

  • Gradient Elution: Run a binary gradient starting at 100% Eluent A, ramping up Eluent B over 20 minutes at a flow rate of 0.65 mL/min[6].

  • Data Analysis: Quantify the primary DOPA peak against any newly formed peaks (which indicate Lyso-PA from hydrolysis or shifted peaks from oxidation). Due to the curvilinear response of CAD, use a power function transformation or quadratic standardization curve for precise mass quantification[6][7].

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between storage conditions, expected shelf life, and primary degradation risks for DOPA formulations.

Formulation StateStorage TemperatureContainer MaterialExpected Shelf LifePrimary Degradation Risk
Dry Powder (Opened) Room Temp / -20°CGlass with Teflon cap< 1 monthHygroscopic moisture absorption leading to rapid Hydrolysis[4].
Organic Solution (Chloroform) -20°CGlass with Teflon cap6 - 12 monthsOxidation (if not purged with Argon/N2); Leaching (if plastic is used)[4].
Aqueous Suspension (Liposomes) 4°CGlass or Plastic5 - 7 daysRapid Hydrolysis yielding Lyso-lipids and membrane disruption[2].

Sources

Validation & Comparative

Structural Dynamics and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in lipid nanoparticle (LNP) and liposome formulation, selecting the correct structural lipid is the most critical decision in designing a targeted drug delivery system. Two of the most frequently evaluated unsaturated lipids are DOPC (1,2-Dioleoyl-sn-glycero-3-phosphocholine) and DOPA (1,2-Dioleoyl-sn-glycero-3-phosphate). While both share identical hydrophobic tails (two 18:1 oleoyl chains), their distinct headgroups dictate fundamentally different physicochemical behaviors, hydration dynamics, and in vivo applications.

This guide provides an objective, data-driven comparison of DOPA and DOPC, detailing their mechanistic roles, structural dynamics, and the precise experimental methodologies required to formulate and validate them effectively.

The functional divergence between DOPC and DOPA stems entirely from their interfacial chemistry.

  • DOPC (Zwitterionic): Features a bulky phosphocholine headgroup. At physiological pH (7.4), the negative charge of the phosphate and the positive charge of the choline neutralize each other, resulting in a net-zero surface charge. DOPC has a highly depressed phase transition temperature ( Tm​ ) of approximately -16.5 °C to -22 °C, rendering it highly fluid and flexible at room and body temperatures[1],[2].

  • DOPA (Anionic): Features a minimalistic phosphatidic acid headgroup. Lacking the bulky choline moiety, DOPA carries a net negative charge at physiological pH. Interestingly, despite having the same acyl chains as DOPC, the smaller headgroup of DOPA reduces steric hindrance, allowing for tighter lipid packing, microdomain formation, and significantly less water penetration into the bilayer[3].

Table 1: Quantitative Physicochemical Comparison
PropertyDOPCDOPA
Headgroup Chemistry Phosphocholine (Zwitterionic)Phosphatidic Acid (Anionic)
Net Charge (pH 7.4) Neutral (~ 0 mV)Negative (< -30 mV)
Phase Transition ( Tm​ ) -16.5 °C to -22 °C~ -8 °C (Highly dependent on ionic strength)
Membrane Packing High fluidity, broad hydrationTighter packing, reduced water penetration
Primary Utility Structural backbone, stealth deliveryVaccine adjuvants, cationic drug complexation

Mechanistic Roles in Drug Delivery

DOPC: The Versatile Backbone Because of its extreme fluidity and neutral charge, DOPC is a premier choice for encapsulating highly hydrophobic molecules. Its flexibility allows the liposome to deform and navigate through physiological barriers. Clinically, DOPC is utilized in formulations like EndoTAG-1 (complexed with paclitaxel)[2]. Furthermore, DOPC's unsaturated bonds make it susceptible to targeted oxidation, a mechanism exploited in near-infrared (NIR) or reactive oxygen species (ROS) triggered drug release systems[4].

DOPA: The Anionic Modulator DOPA is rarely used as a bulk structural lipid; instead, it serves as a functional dopant. Its negative charge is leveraged to electrostatically bind cationic drugs or peptides. More importantly, DOPA liposomes have demonstrated potent immunological adjuvant activity. When admixed with protein antigens (such as ovalbumin), DOPA liposomes induce robust IgG immune responses comparable to potent cationic adjuvants like DOTAP, whereas DOPC liposomes remain weakly immunogenic[5].

G L Lipid Selection DOPC (Neutral) vs DOPA (Anionic) F Thin-Film Hydration (Avoid divalent cations for DOPA) L->F Dissolve & Evaporate E Membrane Extrusion (11-15 passes for uniform LUVs) F->E Hydrate > Tm V Self-Validation (DLS & Zeta Potential) E->V Size Standardization

Caption: Step-by-step experimental workflow for DOPA and DOPC liposome formulation.

Experimental Methodology: Formulation & Validation

To ensure scientific integrity, the following protocol details the fabrication of DOPA and DOPC liposomes, emphasizing the causality behind each procedural choice and establishing a self-validating workflow.

Protocol: Thin-Film Hydration and Extrusion

Step 1: Lipid Film Preparation

  • Action: Dissolve the target lipid (DOPC or DOPA) and Cholesterol (e.g., 70:30 molar ratio) in a 2:1 Chloroform/Methanol mixture. Evaporate the solvent under a gentle nitrogen stream, followed by 2 hours in a vacuum desiccator.

  • Causality: The organic solvent ensures complete molecular mixing. The extended vacuum drying is critical; residual solvent alters the dielectric constant of the lipid film, prematurely fluidizing the membrane and causing batch-to-batch variability in encapsulation efficiency.

Step 2: Hydration

  • Action: Hydrate the lipid film with 10 mM HEPES buffer (pH 7.4) at room temperature (which is well above the Tm​ for both lipids) while vortexing vigorously.

  • Causality: For DOPC, standard PBS can be used. However, for DOPA , the hydration buffer must be strictly free of divalent cations ( Ca2+ , Mg2+ ). Divalent cations will act as ionic bridges between the anionic phosphate headgroups of DOPA, causing massive multilamellar aggregation and rendering the suspension un-extrudable.

Step 3: Membrane Extrusion

  • Action: Pass the hydrated multilamellar vesicle (LMV) suspension through a 100 nm polycarbonate membrane using a mini-extruder for exactly 11 or 15 passes.

  • Causality: The shear force of extrusion forces the LMVs to break and reform into uniform Large Unilamellar Vesicles (LUVs). An odd number of passes is mandatory; it ensures the final extrudate ends up in the clean collection syringe, preventing contamination from unextruded, micron-sized LMVs left in the donor syringe.

Step 4: Self-Validating Characterization

  • Action: Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS) and surface charge via Zeta Potential.

  • Validation System: DOPC liposomes should read ~ 0 mV to -2 mV. DOPA liposomes must read < -30 mV. To validate the functional anionic chemistry of the DOPA batch, spike a 1 mL aliquot with 5 mM MgCl2​ and immediately re-read the DLS. A functional DOPA liposome will show an immediate, massive size increase (e.g., 100 nm >1000 nm) due to cation-mediated fusion. DOPC will remain stable. If DOPA does not aggregate, the lipid has degraded or the buffer pH is incorrect.

Table 2: Expected Experimental Performance Metrics
MetricDOPC LiposomesDOPA Liposomes
Zeta Potential (10 mM HEPES, pH 7.4) -2 mV to +2 mV-40 mV to -50 mV
Colloidal Stability (in Mg2+ / Ca2+ ) High (No aggregation)Low (Prone to cation-bridging)
Adjuvant Efficacy (IgG Response) WeakPotent
Drug Release Trigger Oxidation-susceptiblepH-responsive (phosphate protonation)

References

  • Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH02p3aVkLaBmb7wcIYfi_S8z-BvCcwXbHo0LpvQRd_zokDdZsyuk3MA7Wq9j5Bxdxo25n4AkwycEiWbc_1aCnh0dAN9CjF1OcsnHAdnxXqNzvNS1oHPlrti45H4g8jFtPCkm8aN8ZX-A6VT7Y=]
  • Triggered Drug Release From Liposomes: Exploiting the Outer and Inner Tumor Environment - frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzZ8pAEVO_ADOjzMDt5vwR6fM7oB8-lhjgsukt0EYSIY8OWrCUSJLSYb-rH70OTsoJ0UcMsM5B6C6YffD8v5c7VdsFo1xtu6qh5LzHpoTHV1UNScVNd11FyhZa6NXWZ1PNJIEY5nACosv48WS41LYD4osXtbCtKMDUA6_Z7hDpzOwYas5mKB2d0HSjLbuzmw==]
  • Negatively charged liposomes show potent adjuvant activity when simply admixed with protein antigens - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjpKS958gseAkT08-K7r0t4NHRQbjRdnBSFKqI6GQ1BZFFWxBk1wkutQv74o01tU8nzGUIptd4rfm-1tNcH3TlwY_M7071QSItuwTst9E_CxW1Cg_Qq3siIzul-9G05VSAG-sPMKG3qksAR78=]
  • Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy - tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkbx6YudydFm1A2yVhi0K7SvQ_H-KOp4TrGjV9_pkfve3dHNiNxfaAGVBwb5SVlLRbHApt7rrvbpI-TyiuqHe0sr0jCnpFvcmkwx5yq2tMTtgsdVGK6loC7cVU5V0GDOsH4voDJyrOFH-oCpCEGAJy80I=]
  • Behavioral Differences between Phosphatidic Acid and Phosphatidylcholine in the Presence of the Nicotinic Acetylcholine Receptor - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOMDWD95jprA3zTYDkTkFwEQxIwQX_brJoW35Lh_jA-sI2mgwsfMqkUWu8MqmRCZHpHqKn77jlpLLQwpBFSOYr61gG756NDaBmBtFClgDhoOpRS0sFJ1f3avEiApKK0_1Y6pbLd0FQ7OQuj7w=]

Sources

Engineering Membrane Dynamics: A Comparative Guide to 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) and Alternative Anionic Lipids

Author: BenchChem Technical Support Team. Date: March 2026

As lipid nanoparticle (LNP) and liposomal technologies mature, the selection of anionic lipids has shifted from a generic requirement for "negative charge" to a precise architectural decision. 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) is a uniquely minimalist anionic lipid. Unlike its counterparts DOPS (phosphatidylserine) and DOPG (phosphatidylglycerol), DOPA lacks a bulky functionalized headgroup. This structural simplicity fundamentally alters membrane curvature, protein binding affinity, and fusion kinetics.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-backed comparison of DOPA against other 18:1 anionic lipids, offering actionable insights and self-validating protocols for researchers engineering advanced delivery systems.

Mechanistic Divergence: Geometry Dictates Function

The core functional differences between DOPA, DOPS, and DOPG stem from the steric footprint of their headgroups relative to their hydrophobic dioleoyl tails.

  • DOPA (Phosphatidic Acid) : The minimal phosphate headgroup gives DOPA a distinct cone-shaped geometry. This shape inherently favors negative membrane curvature, lowering the activation energy required for hemifusion intermediates during membrane fusion. Furthermore, DOPA has been shown to uniquely stimulate the Sec-independent insertion of membrane proteins, demonstrating that charge density and headgroup size are critical for protein translocation 1[1].

  • DOPS (Phosphatidylserine) : Featuring a larger, zwitterionic-like headgroup (though carrying a net negative charge), DOPS maintains a cylindrical geometry. It is highly effective for lamellar stability and is often utilized to mimic apoptotic bodies for targeted macrophage uptake. In cisplatin nanocapsule formulations, DOPS significantly enhances cytotoxic efficacy compared to DOPA, though both maintain similar water stability profiles2[2].

  • DOPG (Phosphatidylglycerol) : The glycerol headgroup of DOPG is rich in hydroxyl groups, facilitating extensive intra- and inter-molecular hydrogen bonding. This makes DOPG an exceptional candidate for stabilizing reconstituted membrane proteins in nanodiscs 3[3], but it can dramatically decrease the half-life of encapsulated small molecules like cisplatin when compared to DOPA[2].

Quantitative Formulation Dynamics

To rationalize lipid selection, the physicochemical parameters of these lipids must be compared directly.

LipidHeadgroupNet Charge (pH 7.4)GeometryPrimary Functional Advantage
DOPA Phosphatidic Acid-1 to -2ConeInduces negative curvature; drives membrane fusion and cubosome swelling.
DOPS Phosphatidylserine-1CylindricalEnhances lamellar stability; mimics apoptosis for macrophage targeting.
DOPG Phosphatidylglycerol-1CylindricalExtensive hydrogen bonding; optimal for protein reconstitution (nanodiscs).
Structural Visualization

G Root Anionic Lipid Selection (18:1 Dioleoyl Tail) DOPA DOPA (Phosphatidic Acid) Root->DOPA DOPS DOPS (Phosphatidylserine) Root->DOPS DOPG DOPG (Phosphatidylglycerol) Root->DOPG DOPA_Mech Minimal Headgroup Cone Geometry DOPA->DOPA_Mech DOPS_Mech Bulky Zwitterionic-like Cylindrical Geometry DOPS->DOPS_Mech DOPG_Mech Hydroxyl-Rich Hydrogen Bonding DOPG->DOPG_Mech DOPA_App Membrane Fusion & Cubosome Swelling DOPA_Mech->DOPA_App DOPS_App Apoptosis Mimicry & Stable Nanocapsules DOPS_Mech->DOPS_App DOPG_App Nanodisc Protein Reconstitution DOPG_Mech->DOPG_App

Fig 1: Logical workflow mapping anionic lipid geometry to functional application.

Self-Validating Experimental Protocols

To leverage DOPA's unique fusogenic and structural properties, the following protocols have been optimized for reproducibility. Every protocol includes a self-validating mechanism to ensure experimental integrity.

Protocol A: Fabrication of DOPA-Enriched Fusogenic Liposomes

Objective : Generate monodisperse large unilamellar vesicles (LUVs) while preventing the spontaneous aggregation that DOPA's high charge density can induce.

  • Lipid Film Hydration : Dissolve DOPC and DOPA (e.g., 70:30 molar ratio) in chloroform.

    • Causality: Chloroform ensures homogeneous lipid mixing at the molecular level. Evaporate under a gentle nitrogen stream, followed by 2 hours in a vacuum desiccator to remove residual solvent that could prematurely fluidize the bilayer.

  • Hydration : Hydrate the film with a physiological buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) at room temperature.

    • Causality: DOPA's phase transition temperature is well below room temperature (-8°C), allowing the spontaneous formation of multilamellar vesicles (MLVs) without heating.

  • Freeze-Thaw Cycling : Subject the MLVs to 5 cycles of freezing in liquid nitrogen and thawing in a 37°C water bath.

    • Causality: This disrupts the "onion-like" MLV structure, equilibrating the solute between the inner and outer aqueous compartments and improving encapsulation efficiency.

  • Extrusion : Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Causality: Odd-numbered passes ensure the final extrudate exits the opposite side of the initial injection, leaving large aggregates behind in the syringe.

  • Self-Validation Check : Measure size via Dynamic Light Scattering (DLS) and surface charge via Zeta Potential.

    • Validation Logic: A successful DOPA incorporation will yield a highly negative zeta potential (typically < -30 mV). A neutral or slightly negative value indicates poor DOPA integration, lipid degradation, or excessive buffer ion shielding.

Protocol B: FRET-Based Validation of Membrane Fusion

Objective : Quantify the fusogenic advantage of DOPA-containing liposomes against target membranes.

  • Fluorophore Incorporation : Prepare DOPA liposomes as above, but include 1 mol% NBD-PE (donor) and 1 mol% Rhodamine-PE (acceptor). At this concentration, NBD fluorescence is heavily quenched by Rhodamine via Förster Resonance Energy Transfer (FRET).

  • Assay Initiation : Mix the labeled DOPA liposomes with unlabeled target liposomes at a 1:9 ratio in a spectrofluorometer cuvette.

  • Kinetic Monitoring : Excite at 460 nm and monitor NBD emission at 530 nm over time.

    • Causality: As DOPA induces membrane fusion, the labeled lipids diffuse into the unlabeled target membrane. The increased spatial separation between NBD and Rhodamine breaks the FRET quenching, resulting in a measurable increase in NBD fluorescence.

  • Internal Maximum Control (Self-Validation Step) : After the fusion curve plateaus, add 0.1% Triton X-100 to the cuvette.

    • Validation Logic: The detergent completely solubilizes the liposomes into mixed micelles, infinitely diluting the fluorophores. This provides the "100% fusion" maximum fluorescence value, allowing you to normalize your kinetic data and definitively rule out false positives caused by mere liposome aggregation rather than true fusion.

Advanced Applications: Cubosomes and Enzymatic Substrates

Beyond traditional liposomes, DOPA's cone shape makes it a powerful tool in non-lamellar lipid engineering. In the formulation of highly swollen cubosomes, the addition of DOPA to monoolein/cholesterol mixtures dramatically increases the lattice parameter and pore size (up to 171 Å). It outperforms DOPS in specific temperature regimes due to its propensity to induce inverse hexagonal (HII) phase coexistence, vastly expanding the structural parameter space for large protein therapeutic encapsulation 4[4].

Furthermore, DOPA serves as a highly efficient substrate for lysosomal phospholipase A2 (LPLA2), exhibiting significantly higher degradation rates than zwitterionic DOPC5[5]. This rapid enzymatic processing is a critical design parameter for engineering biodegradable endosomal escape vectors that must disassemble upon reaching the lysosomal compartment.

References
  • Anionic lipids stimulate Sec-independent insertion of a membrane protein lacking charged amino acid side chains Source: PMC (NIH) URL:[Link]

  • The role of negatively charged lipids in lysosomal phospholipase A2 function Source: PMC (NIH) URL:[Link]

  • Preparation and stability of lipid-coated nanocapsules of cisplatin: anionic phospholipid specificity Source: Biochimica et Biophysica Acta (BBA) - Biomembranes (via UU.nl) URL:[Link]

  • Engineering Swollen Cubosomes Using Cholesterol and Anionic Lipids Source: Langmuir (ACS Publications) URL:[Link]

  • Preparation of Lipid Nanodiscs with Lipid Mixtures Source: PMC (NIH) URL:[Link]

Sources

Part 1: Size, Polydispersity, and Concentration Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Validation of DOPA Liposome Characterization Methods: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter formulation teams struggling to standardize analytical methods for lipid-based nanocarriers. Formulations utilizing DOPA (1,2-dioleoyl-sn-glycero-3-phosphate)—an anionic phospholipid critical for vaccine adjuvants, sustained-release depots, and calcium phosphate nanoshell templates—present unique analytical challenges. DOPA’s strong negative charge and lack of a conjugated chromophore render standard characterization techniques highly susceptible to artifacts.

To achieve regulatory compliance, analytical procedures must be rigorously validated according to the [1]. This guide objectively compares the leading characterization methods for DOPA liposomes, explains the physical causality behind their performance, and provides self-validating experimental protocols to ensure scientific integrity.

Accurate determination of liposomal size is critical, as it directly dictates in vivo biodistribution, cellular uptake, and clearance kinetics. The two dominant techniques are Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA).

The Causality of Light Scattering: DLS vs. NTA

Dynamic Light Scattering (DLS) measures the time-dependent fluctuation of scattered light caused by the Brownian motion of an ensemble of particles. The instrument calculates the translational diffusion coefficient ( Dt​ ) and applies the Stokes-Einstein equation to determine the hydrodynamic diameter. The Analytical Pitfall: Scattering intensity scales with the sixth power of the particle radius ( I∝r6 ). Consequently, a single 500 nm aggregate scatters a million times more light than a 50 nm DOPA liposome. DLS provides an intensity-weighted Z-average, meaning trace amounts of dust or large aggregates will severely skew the data, masking the true liposome population[2].

Nanoparticle Tracking Analysis (NTA) , conversely, utilizes a laser-illuminated microscope to capture video frames of individual particles undergoing Brownian motion. Software tracks each particle frame-by-frame to calculate its specific Dt​ . The Analytical Advantage: Because NTA analyzes particles individually, it generates a number-weighted size distribution and provides direct particle concentration data (particles/mL). This allows NTA to resolve multimodal distributions and detect small subpopulations that DLS completely overlooks[3][4].

Quantitative Comparison: DLS vs. NTA Performance
ParameterDynamic Light Scattering (DLS)Nanoparticle Tracking Analysis (NTA)
Measurement Principle Ensemble intensity fluctuationSingle-particle tracking (video microscopy)
Distribution Weighting Intensity-weighted ( r6 bias)Number-weighted (absolute count)
Optimal Size Range 1 nm – 3,000 nm30 nm – 1,000 nm
Resolution of Mixtures Poor (Requires >3x size difference)Excellent (Resolves closely sized populations)
Concentration Output Relative (Derived, semi-quantitative)Absolute (Particles/mL)
Validation Strengths High precision, rapid, ICH Q2 compliantHigh accuracy for polydisperse samples
Step-by-Step Protocol: Self-Validating NTA Workflow for DOPA Liposomes

To ensure trustworthiness, this protocol incorporates built-in system suitability tests (SST).

  • System Suitability (Accuracy & Precision): Calibrate the NTA fluidics using NIST-traceable 100 nm polystyrene beads. The measured mode must fall within 100 ± 3 nm, and the concentration must match the manufacturer's certificate within 10%.

  • Sample Preparation: Dilute the DOPA liposome suspension in 10 mM NaCl (pH 7.4). Causality: DOPA is highly anionic; using a low-ionic-strength buffer compresses the electrical double layer, preventing electrostatic repulsion from artificially inflating the apparent hydrodynamic radius.

  • Concentration Optimization: Dilute the sample until the visual field contains 30–50 particles per frame. Too few particles reduce statistical power; too many cause tracking artifacts due to overlapping diffraction limits.

  • Data Acquisition: Capture five 60-second videos at 25°C. Advance the syringe pump slightly between captures to sample fresh aliquots, ensuring the data represents the bulk formulation.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the mean size across the five replicates must be < 5%.

Part 2: Lipid Quantification and Stability Assessment

Quantifying DOPA and its co-lipids (e.g., cholesterol, DPPC) is mandatory for determining encapsulation efficiency and monitoring chemical stability (e.g., lipid hydrolysis).

The Causality of Detection: HPLC-ELSD vs. LC-MS/MS

Standard UV detection at 205 nm is notoriously unreliable for lipids lacking conjugated double bonds. Gradient elution causes severe baseline drift due to changing solvent absorbance, leading to poor limits of detection (LOD)[5].

HPLC-ELSD (Evaporative Light Scattering Detector): ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile lipid particles. The Analytical Advantage: The ELSD response is mass-dependent and entirely independent of the lipid's optical properties. It provides a stable baseline even during aggressive gradient elutions, making it the gold standard for routine, simultaneous quantification of DOPA, cholesterol, and neutral lipids[6][7].

LC-MS/MS (Mass Spectrometry): While ELSD is excellent for quantification, it is destructive and provides zero structural information. Under ICH Q2(R2) guidelines for "Specificity," a stability-indicating method must differentiate the active ingredient from its degradation products. LC-MS/MS uses electrospray ionization (ESI) to identify specific mass-to-charge ( m/z ) ratios, allowing researchers to detect lyso-PA (the hydrolysis degradant of DOPA) and free fatty acids[5][7].

Quantitative Comparison: HPLC-ELSD vs. LC-MS/MS Validation
Validation Parameter (ICH Q2)HPLC-ELSD (Routine QC)LC-MS/MS (Stability/Structural)
Specificity Good (Chromatographic separation)Excellent ( m/z transition specificity)
Linearity Range Non-linear (Log-Log transformation required)Highly linear over 3-4 logs
Limit of Detection (LOD) ~0.15 - 0.50 µg/mL< 0.01 µg/mL
Degradant Identification Impossible (Only detects mass peaks)Absolute (Identifies lyso-lipids)
Operational Complexity Low (Robust, easy to maintain)High (Requires exact tuning, matrix effects)
Step-by-Step Protocol: ICH Q2(R2) Validated HPLC-ELSD Method
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (100% Methanol). Causality: TFA acts as an ion-pairing agent, neutralizing the anionic phosphate group of DOPA to prevent peak tailing on a C18 reversed-phase column[7].

  • Specificity & Blank Injection: Inject a blank solvent (Methanol/Chloroform 1:1). Verify that no baseline disturbances occur at the known retention times of DOPA or co-lipids.

  • Linearity Calibration: Prepare five DOPA standards ranging from 50 µg/mL to 500 µg/mL. Because ELSD response is inherently non-linear (exponential), plot log(Area) versus log(Concentration) . The R2 must be ≥0.995 .

  • Accuracy (Spike Recovery): Spike a known concentration of DOPA standard into a placebo liposome matrix at 80%, 100%, and 120% of the target analytical concentration. Extract using the Bligh-Dyer method and inject. Recovery must fall between 95.0% and 105.0%.

  • Precision: Inject the 100% concentration standard six times sequentially. The RSD of the peak area must be ≤2.0% [1][8].

Part 3: Visualizing the Analytical Workflows

To synthesize these methodologies, the following diagrams illustrate the logical flow of analytical validation and detector selection.

G Start DOPA Liposome Method Development Specificity Specificity (Excipient/Degradant Separation) Start->Specificity Linearity Linearity & Range (Log-Log for ELSD) Specificity->Linearity Accuracy Accuracy (Spike Recovery 95-105%) Linearity->Accuracy Sensitivity LOD & LOQ (Signal-to-Noise > 3 & 10) Linearity->Sensitivity Precision Precision (Repeatability RSD < 2%) Accuracy->Precision Robustness Robustness (Flow Rate/Temp Variations) Precision->Robustness Sensitivity->Robustness Valid Validated Method (ICH Q2(R2) Compliant) Robustness->Valid

Figure 1: ICH Q2(R2) Analytical Validation Lifecycle for DOPA Liposome Characterization.

G Sample Extracted Liposome Lipids HPLC Reversed-Phase HPLC (C18 Column + 0.1% TFA) Sample->HPLC ELSD ELSD Detector (Mass-Dependent Scattering) HPLC->ELSD Split A (Standard QC) MS LC-MS/MS Detector (Electrospray Ionization) HPLC->MS Split B (Stability Testing) Quant Routine QC Quantification (High Robustness) ELSD->Quant Struct Stability Indicating Assay (Lyso-DOPA Identification) MS->Struct

Figure 2: Orthogonal detection strategy comparing HPLC-ELSD and LC-MS/MS for lipid analysis.

References

  • Critical Evaluation of Nanoparticle Tracking Analysis (NTA) by NanoSight for the Measurement of Nanoparticles and Protein Aggregates National Institutes of Health (PMC)[Link][2]

  • Rapid Quantification and Validation of Lipid Concentrations within Liposomes ResearchGate[Link][6]

  • A Reliable HPLC-ELSD Method for Determination of Cholesterol, Phosphatidylcholine, Lysophosphatidylcholine Content and the Stability of a Liposomal Formulation Bentham Science Publishers[Link][7]

  • Analysis of cationic liposomes by reversed-phase HPLC with evaporative light-scattering detection Ovid / Elsevier B.V.[Link][5]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link][1]

Sources

comparative analysis of DOPA and DPPA in membrane studies

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparative analysis of 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) and 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA) is essential for researchers designing artificial membrane systems. Both are phosphatidic acid (PA) derivatives, characterized by a highly charged phosphomonoester headgroup that plays a critical role in cellular signaling, protein recruitment, and membrane fusion. However, the structural differences in their hydrophobic acyl chains dictate fundamentally different thermodynamic behaviors, mechanical properties, and experimental applications.

This guide synthesizes the physicochemical distinctions between DOPA and DPPA, explores their divergent interactions with proteins, and provides self-validating experimental protocols for their use in membrane studies.

Physicochemical Properties & Thermodynamics

The macroscopic behavior of a lipid membrane is governed by the microscopic van der Waals interactions between its hydrophobic tails. The choice between DOPA and DPPA fundamentally alters these interactions.

  • DPPA (Saturated): DPPA possesses two fully saturated palmitoyl (16:0) chains. The absence of double bonds allows these straight hydrocarbon chains to pack densely against one another, maximizing intermolecular contact area. Consequently, a high amount of thermal energy is required to overcome these forces, resulting in a high phase transition temperature (Tm) of approximately 67°C (1)[1]. At physiological temperatures (37°C), DPPA exists in a highly ordered, rigid gel phase (Lβ), forming a tightly condensed monolayer or bilayer (2)[2].

  • DOPA (Unsaturated): DOPA contains two oleoyl (18:1) chains, each featuring a cis-double bond at the Δ9 position. This cis-geometry introduces a rigid 30° kink in the tail, physically preventing tight acyl chain packing. The resulting increase in free volume drops the Tm drastically to between -3.5°C and -8°C (3)[3]. At 37°C, DOPA is in a highly fluid liquid-crystalline phase (Lα) and exhibits a conical effective molecular shape, imparting negative spontaneous curvature to the membrane (4)[4].

Table 1: Quantitative Comparison of DOPA and DPPA

PropertyDOPA (1,2-dioleoyl-sn-glycero-3-phosphate)DPPA (1,2-dipalmitoyl-sn-glycero-3-phosphate)
Acyl Chain Structure 18:1 (Δ9-Cis)16:0 (Fully Saturated)
Phase at 37°C Liquid-Crystalline (Fluid, Lα)Gel (Solid, Lβ)
Phase Transition Temp (Tm) -3.5°C to -8°C~67°C
Effective Molecular Shape Conical (Negative Curvature)Cylindrical (Tight Packing)
pKa Values (approx.) pKa1 ~3.2, pKa2 ~7.92pKa1 ~3.2, pKa2 ~7.9
Primary Application Fluid membrane mimics, peptide translocationRigid domains, solid-supported bilayers

(Note: Both lipids are monoanionic at physiological pH ~7.4, transitioning to a dianionic state at higher pH levels (5)[5].)

Membrane Mechanics & Protein Interactions

The mechanical differences between DOPA and DPPA heavily dictate how they interact with external macromolecules, such as cell-penetrating peptides (CPPs) or amyloidogenic proteins.

The DOPA Advantage for Translocation: CPPs initially bind to the membrane via electrostatic attraction to the negatively charged PA headgroups. However, to translocate, the peptide must traverse the hydrophobic core. DOPA's kinked tails and fluid nature create transient lateral packing defects. These defects lower the activation energy required for the peptide's hydrophobic residues to insert into the core. Experimental data demonstrates that peptides like NAF-1 cross DOPA-containing bilayers with exceptionally high efficiency compared to other anionic lipids (6)[6].

The DPPA Barrier Effect: Conversely, DPPA's rigid gel phase at 37°C presents an impenetrable barrier. While proteins still bind strongly to the surface via electrostatic interactions, the strong van der Waals forces between the saturated palmitoyl chains prevent the lipid molecules from separating enough to allow peptide insertion. Instead, protein binding to DPPA often increases the membrane's Tm and cooperativity, forming stable surface protein-lipid complexes rather than allowing translocation (7)[7]. Furthermore, applying an electric field to DPPA membranes can further increase their phase transition temperature by inducing tighter molecular packing (8)[8].

Mechanism cluster_DOPA DOPA Membrane (Fluid) cluster_DPPA DPPA Membrane (Gel) P Cationic Protein / Peptide B Electrostatic Binding (to PA Headgroups) P->B D Kinked Tails (18:1) Negative Curvature B->D G Saturated Tails (16:0) Tight Packing B->G I Hydrophobic Insertion & Translocation D->I Transient Defects S Surface Accumulation (No Translocation) G->S Rigid Barrier

Mechanistic divergence of peptide interaction with fluid (DOPA) vs. gel-phase (DPPA) membranes.

Experimental Workflows & Protocols

When preparing Large Unilamellar Vesicles (LUVs), the Tm of the chosen PA lipid dictates the entire operational temperature of the protocol. Lipids must be in the fluid (Lα) phase to spontaneously form closed vesicles and to pass through extrusion filters without rupturing the membrane.

Protocol 1: Preparation of PA-LUVs via Thin-Film Hydration

This protocol is designed as a self-validating system to ensure structural integrity.

  • Lipid Film Formation:

    • Action: Dissolve the desired molar ratio of lipids (e.g., POPC:DOPA or POPC:DPPA) in chloroform/methanol (2:1 v/v) in a round-bottom flask. Remove the solvent via rotary evaporation under a gentle vacuum.

    • Causality: Ensures homogeneous mixing of lipids at the molecular level before hydration.

    • Validation Check: The resulting film must be a thin, completely dry, opaque layer. Any residual liquid or oily droplets indicate incomplete solvent removal, which will chemically destabilize the liposomes.

  • Buffer Hydration (Critical Temperature Step):

    • Action: Add aqueous buffer (e.g., HEPES or PBS, pH 7.4).

      • For DOPA: Hydrate at room temperature (20-25°C).

      • For DPPA: Pre-heat the buffer and the flask to 75°C (at least 5-10°C above its ~67°C Tm).

    • Causality: Lipids cannot properly swell and bud off into Multilamellar Vesicles (MLVs) if they are locked in a solid gel phase.

    • Validation Check: A successful hydration yields a milky, uniform suspension. If hydrating DPPA and stringy, visible clumps remain, the temperature has dropped below the Tm; increase heat and vortex vigorously until homogeneous.

  • Extrusion:

    • Action: Pass the MLV suspension through a 100 nm polycarbonate filter 11-15 times using a mini-extruder.

    • Causality: Mechanical shear forces the large, uneven MLVs into uniform, unilamellar vesicles (LUVs).

    • Validation Check (Resistance Check): Monitor syringe resistance. For DOPA, resistance should be smooth and moderate. For DPPA, if resistance suddenly spikes to an immovable level, the extruder block has cooled below 67°C. Do not force it (the polycarbonate membrane will rupture). Stop, allow the heating block to equilibrate back to 75°C, and resume.

Workflow L 1. Lipid Mixture (in Chloroform/Methanol) E 2. Rotary Evaporation (Vacuum Drying) L->E F 3. Dry Lipid Film E->F H 4. Buffer Hydration (Critcal: T > Tm) F->H Add Buffer M 5. Multilamellar Vesicles (MLVs) H->M Vortex / Swirl X 6. Polycarbonate Extrusion (10-15 passes) M->X T > Tm V 7. Large Unilamellar Vesicles (LUVs) X->V Uniform Size

Workflow for preparing PA-containing liposomes via thin-film hydration and extrusion.

Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Behavior

To verify the successful incorporation and phase behavior of PA lipids:

  • Sample Preparation: Concentrate the extruded LUVs to a minimum of 2-5 mM total lipid to ensure a detectable enthalpy change.

  • Thermal Cycling: Scan the sample from 10°C to 80°C at a rate of 1°C/min.

  • Validation Check: Run a buffer-buffer baseline scan first to ensure the sample cell is clean. For pure DPPA, the main phase transition endotherm should appear sharply at ~67°C. A broad, asymmetrical peak indicates lipid degradation, oxidation, or impure lipid stocks.

References

  • Electric field increases the phase transition temperature in the bilayer membrane of phosphatidic acid - PubMed (nih.gov). 8

  • US9545457B2 - Preparation of a lipid blend and a phospholipid - Google Patents. 1

  • Low hydration phase properties of phospholipid mixtures - ResearchGate. 3

  • Effect of Phosphatidic Acid on Biomembrane: Experimental and Molecular Dynamics Simulations Study - ACS Publications. 5

  • Effect of Phosphatidic Acid on Biomembrane: Experimental and MD Simulations Study - ResearchGate. 2

  • Thermodynamic parameters of the main phase transition of DPPA - ResearchGate. 7

  • The Physical Chemistry of the Enigmatic Phospholipid Diacylglycerol Pyrophosphate - Frontiers. 4

  • Lipid-Specific Direct Translocation of the Cell-Penetrating Peptide NAF-144–67 across Bilayer Membranes - PubMed Central (nih.gov).6

Sources

Assessing the In Vivo Performance of DOPA-Based Formulations: A Comparative Guide for Next-Generation Parkinson's Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward continuous dopaminergic stimulation (CDS), assessing the in vivo performance of L-DOPA (Levodopa) formulations has become a critical focus for neuropharmacologists. While L-DOPA remains the gold standard for Parkinson's Disease (PD) management, its narrow therapeutic window, erratic gastric emptying, and short plasma half-life (~90 minutes) lead to severe motor complications, including dyskinesia and "wearing-off" phenomena ()[1][2].

This guide provides an objective, data-driven comparison of next-generation DOPA-based formulations—spanning advanced oral extended-release systems to continuous subcutaneous infusions—and outlines the gold-standard experimental workflows required to validate their in vivo pharmacokinetic (PK) and pharmacodynamic (PD) performance.

The Mechanistic Imperative: Why Delivery Route Dictates Efficacy

To evaluate a DOPA-based formulation, one must first understand the physiological barriers it faces. L-DOPA is exclusively absorbed in the proximal small intestine via the Large Neutral Amino Acid Transporter 1 (LAT1)[3][4]. Because it is not absorbed in the stomach, erratic gastric emptying directly translates to delayed or failed "ON" states ()[5].

The goal of next-generation formulations is to bypass or mitigate this gastric bottleneck, shifting the PK profile from a pulsatile wave to a steady-state plateau.

LDOPA_Mechanisms Oral Oral Formulations (IR / ER) Stomach Stomach (Erratic Emptying) Oral->Stomach Ingestion SubQ SubQ Prodrugs (ABBV-951) Plasma Systemic Plasma (PK Profile) SubQ->Plasma Alkaline Phosphatase Cleavage Intestine Jejunum (LAT1 Absorption) Stomach->Intestine Gastric Emptying Intestine->Plasma LAT1 Transport Brain Striatum (PD Response) Plasma->Brain BBB Crossing

Fig 1: Pharmacokinetic pathways of oral vs. subcutaneous DOPA-based formulations.

Comparative Analysis of Advanced DOPA Formulations

Extended-Release (ER) Oral Systems: IPX203

IPX203 (Crexont) represents a significant leap in oral delivery. It utilizes a dual-component architecture containing immediate-release (IR) granules for rapid onset and ER beads coated with a rate-controlling polymer to sustain absorption.

  • In Vivo Performance: Clinical PK data demonstrates that IPX203 sustains L-DOPA plasma concentrations above 50% of the peak (Cmax) for 6.2 hours, a marked improvement over the 3.9 hours achieved by standard IR formulations ()[5].

Continuous Subcutaneous Infusions: ABBV-951 & ND0612

Subcutaneous delivery bypasses the gastrointestinal tract entirely, offering true 24-hour CDS.

  • ABBV-951 (Foslevodopa/Foscarbidopa): Native L-DOPA is notoriously insoluble in water, requiring massive fluid volumes for infusion. ABBV-951 solves this by utilizing highly soluble phosphate prodrugs. Once infused subcutaneously, intrinsic tissue alkaline phosphatases rapidly cleave the phosphate groups, yielding >90% bioconversion to active L-DOPA and carbidopa in vivo ()[4][6].

  • ND0612: This formulation uses a proprietary liquid L-DOPA/carbidopa base. Phase 2/3 trials show that continuous 24-hour infusion successfully avoids the deep plasma troughs associated with oral pills, translating to rapid and sustained reductions in clinical "OFF" time ()[7][8].

Intestinal Gels: LCIG (Duopa)

Levodopa-Carbidopa Intestinal Gel (LCIG) is delivered continuously via a percutaneous gastrojejunostomy tube directly into the jejunum. By depositing the drug directly at the site of LAT1 transporters, LCIG provides a highly stable plasma profile, though it requires invasive surgical implantation ()[9][10].

Quantitative Performance Matrix

The following table synthesizes the in vivo PK and PD outcomes of these formulations based on recent clinical literature.

Formulation TypeDrug ExampleDelivery RouteDuration >50% CmaxRelative Bioavailability (vs IR)Clinical PD Outcome (Efficacy)
Immediate Release Sinemet (IR CD-LD)Oral~3.9 hours100% (Baseline)High peak-to-trough fluctuations.
Extended Release IPX203 (Crexont)Oral~6.2 hours~85.5%Significant reduction in MDS-UPDRS III scores.
SubQ Prodrug ABBV-951Subcutaneous24 hours (Steady State)>90% (Post-cleavage)Eliminates deep troughs; improves sleep/NMS.
SubQ Liquid ND0612Subcutaneous24 hours (Steady State)Comparable to oral AUC+3.7 hours of "Good ON" time.
Intestinal Gel LCIG (Duopa)Intra-jejunalContinuous~100% (Direct LAT1)Robust reduction in severe dyskinesia.

(Data synthesized from FDA Clinical Pharmacology Reviews and recent Phase 2/3 trial publications[4][5][8][11])

Standardized Experimental Workflows for In Vivo Assessment

To ensure trustworthiness and reproducibility, evaluating a new DOPA formulation requires a self-validating experimental design. Below are the gold-standard protocols for assessing PK and PD parameters.

Workflow A: In Vivo Pharmacokinetic (PK) Profiling

Causality Check: Why a crossover design? Intra-subject variability in gastric transit time and LAT1 expression is notoriously high. A randomized crossover design ensures each subject acts as their own control, isolating the formulation's true performance.

  • Study Design & Dosing: Implement a randomized, single-dose, crossover study in a fasted state. Administer the test formulation (e.g., SubQ infusion or ER capsule) alongside an IR CD-LD reference standard.

  • Sample Collection & Stabilization (Critical Step):

    • The Problem: L-DOPA rapidly oxidizes ex vivo, skewing PK data.

    • The Solution: Draw blood into K2EDTA tubes pre-loaded with antioxidants (e.g., sodium metabisulfite and ascorbic acid). Immediately centrifuge at 4°C and store plasma at -80°C.

  • LC-MS/MS Quantification: Extract plasma using protein precipitation (e.g., 0.25 M perchloric acid). Analyze via LC-MS/MS to quantify L-DOPA, Carbidopa, and the primary metabolite 3-O-methyldopa (3-OMD). High specificity is required to prevent 3-OMD interference.

  • PBPK Modeling: Feed the time-concentration data into a Physiologically Based Pharmacokinetic (PBPK) model to calculate the Peak-to-Trough (PT) ratio and forecast steady-state brain penetration ()[1].

Workflow B: Clinical Pharmacodynamic (PD) Evaluation

Causality Check: PK data alone cannot confirm clinical efficacy due to receptor sensitization and the "wearing-off" effect. PD evaluation must measure functional motor states.

  • Baseline Establishment: Assess patients using the Movement Disorder Society Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) Part III prior to dosing.

  • Continuous Motor Monitoring: Utilize patient ON/OFF diaries combined with wearable kinematic sensors to track motor fluctuations over a 24-hour period.

  • Efficacy Endpoint Calculation: Calculate the primary PD endpoint: the increase in "Good ON-time" (ON-time without troublesome dyskinesia) and the reduction in "OFF-time"[8].

PKPD_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Start In Vivo Assessment Strategy Sampling Plasma Sampling (+ Antioxidants) Start->Sampling Motor Motor State Diaries (ON/OFF Time) Start->Motor LCMS LC-MS/MS Quantification Sampling->LCMS Integration PK/PD Correlation (PBPK Modeling) LCMS->Integration UPDRS MDS-UPDRS III Clinical Scoring Motor->UPDRS UPDRS->Integration

Fig 2: Integrated PK/PD workflow for assessing DOPA formulation performance.

Conclusion

The in vivo performance of DOPA-based formulations is ultimately judged by their ability to mimic physiological, continuous dopaminergic stimulation. While ER oral formulations like IPX203 stretch the boundaries of gastrointestinal absorption, subcutaneous prodrug systems like ABBV-951 represent a paradigm shift by completely bypassing the gut. For drug development professionals, rigorously coupling antioxidant-stabilized LC-MS/MS PK profiling with continuous PD motor tracking remains the definitive methodology for proving formulation superiority.

References

  • Wollmer E, Klein S. "Patient-specific in vitro drug release testing coupled with in silico PBPK modeling to forecast the in vivo performance of oral extended-release levodopa formulations in Parkinson's disease patients." European Journal of Pharmaceutics and Biopharmaceutics, 2022. URL: [Link]

  • LeWitt PA, Ellenbogen A, et al. "Improving levodopa delivery: IPX203, a novel extended-release carbidopa-levodopa formulation." Parkinsonism & Related Disorders, 2023. URL: [Link]

  • Rosebraugh M, et al. "Foslevodopa/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease." Annals of Neurology, 2023. URL: [Link]

  • Giladi N, et al. "ND0612 (levodopa/carbidopa for subcutaneous infusion) in patients with Parkinson's disease and motor response fluctuations: a randomized, placebo-controlled Phase 2 study." Parkinsonism & Related Disorders, 2021. URL: [Link]

  • Tall P, et al. "Non-oral continuous drug delivery based therapies and sleep dysfunction in Parkinson's disease." Journal of Neural Transmission, 2023. URL: [Link]

  • Therapeutic Goods Administration (TGA). "Australian public assessment report for Vyalev (Foslevodopa/Foscarbidopa)." Australian Government Department of Health, 2024. URL: [Link]

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Head-to-Head Comparison: DOPA vs. Saturated Phosphatidic Acids in Lipid Signaling and Liposomal Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Phosphatidic acid (PA) is the simplest diacyl-glycerophospholipid, acting as both a critical structural component in1[1] and a potent lipid second messenger in cellular physiology[2]. However, not all PAs are functionally equivalent. The acyl chain composition—specifically the degree of saturation—fundamentally dictates membrane biophysics, protein recruitment, and downstream signaling[3].

This guide provides an objective, head-to-head comparison between the unsaturated 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) and saturated alternatives like dipalmitoylphosphatidic acid (DPPA) and dimyristoylphosphatidic acid (DMPA) . By analyzing their distinct physicochemical behaviors, we establish the causality behind their divergent roles in drug delivery formulation and biological assays.

Physicochemical Properties & Membrane Biophysics

The functional divergence between DOPA and DPPA is rooted in their molecular geometry and phase behavior.

  • DOPA (Unsaturated): Featuring two bulky, unsaturated oleoyl (18:1) chains, DOPA possesses a conical shape [4]. When incorporated into a zwitterionic matrix (e.g., DPPC), DOPA induces membrane packing defects. According to the "umbrella model," the large headgroups of surrounding PC lipids attempt to shield DOPA's hydrophobic bulk, but the resulting lateral tension exposes DOPA's negatively charged phosphate headgroup to the aqueous interface, making it highly accessible to peripheral proteins[4].

  • DPPA (Saturated): Featuring two straight palmitoyl (16:0) chains, DPPA has a cylindrical shape . It forms highly condensed, rigid monolayers due to strong intermolecular hydrogen bonding and tight chain-chain interactions[5]. Its phosphate headgroup is heavily shielded within the tightly packed lipid matrix, requiring specialized protein motifs to penetrate the rigid acyl phase.

Table 1: Physicochemical and Biological Comparison of Key Phosphatidic Acids
Phosphatidic AcidAcyl ChainsSaturationPhase Behavior / ShapePrimary Biological Affinity
DOPA 18:1 (Dioleoyl)UnsaturatedConical / FluidmTOR FRB domain[6]
POPA 16:0, 18:1 (Palmitoyl-oleoyl)MixedMixed / FluidmTOR activation[3]
DPPA 16:0 (Dipalmitoyl)SaturatedCylindrical / RigidPatched (Ptc) C-tail[7], Lpg1137[8]
DMPA 14:0 (Dimyristoyl)SaturatedCylindrical / RigidStructural liposome stability[1]

Biological Signaling: The Acyl Chain Dictates the Pathway

The structural differences between DOPA and DPPA lead to entirely divergent cellular signaling outcomes.

  • mTORC1 Pathway (Prefers DOPA/POPA): Unsaturated PAs like DOPA and POPA are potent activators of the mTOR pathway. They bind directly to the FKBP12-rapamycin binding (FRB) domain of mTOR, displacing the endogenous inhibitor DEPTOR to drive cell growth[6]. Saturated PAs like DPPA are structurally incapable of this activation and instead act as inhibitors of mTOR signaling[3].

  • Hedgehog/Patched Pathway (Prefers DPPA): Conversely, the C-tail of the Patched (Ptc) receptor strongly interacts with saturated PAs (DPPA, DSPA) to inhibit Smoothened (Smo) signaling, but interacts very weakly with DOPA[7]. Similarly, bacterial effector proteins like Lpg1137 preferentially target DPPA over DOPA for endomembrane distribution[8].

Signaling_Divergence DOPA DOPA (Unsaturated) Conical Shape mTOR mTOR FRB Domain Binding DOPA->mTOR High Affinity PtcC Patched (Ptc) C-tail Binding DOPA->PtcC Weak/No Binding DPPA DPPA (Saturated) Cylindrical Shape DPPA->mTOR Inhibitory/Inactive DPPA->PtcC High Affinity mTOR_Act mTORC1 Activation (Cell Growth) mTOR->mTOR_Act Displaces DEPTOR Hh_Inhib Hedgehog Inhibition (Development) PtcC->Hh_Inhib Suppresses Smoothened

Caption: Divergent signaling pathways activated by unsaturated (DOPA) versus saturated (DPPA) phosphatidic acids.

Experimental Methodologies (Self-Validating Systems)

To objectively compare these lipids in vitro, researchers utilize 9[9] and protein-binding assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Preparation of PA-Doped Unilamellar Vesicles (LUVs)

Causality of Experimental Choice: The phase transition temperature (Tm) dictates the extrusion protocol. DOPA (Tm ~ -8°C) allows for room-temperature extrusion, preserving heat-labile payloads[10]. DPPA (Tm ~ 67°C) requires high-heat extrusion to ensure the lipid is in the fluid lamellar phase during sizing.

  • Lipid Film Hydration: Dissolve matrix lipids (e.g., DOPC/DOPE) and the target PA (DOPA or DPPA at 20 mol%) in chloroform. Evaporate under a nitrogen stream to form a thin film, followed by 2 hours under vacuum.

  • Hydration: Hydrate the lipid film with a physiological buffer (e.g., HEPES pH 7.4) to a final lipid concentration of 1 mM. Vortex vigorously.

  • Extrusion: Pass the multilamellar suspension 11 times through a 100 nm polycarbonate membrane. Crucial Step: Extrude DOPA formulations at room temperature. Extrude DPPA formulations using a heating block set to 75°C.

  • Self-Validation (DLS & Zeta Potential): Measure the vesicles using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.1 validates a uniform, non-aggregated liposome population. Zeta potential must read between -30 mV and -50 mV, confirming the successful surface incorporation of the anionic PA.

Protocol 2: Liposome Flotation Assay for Protein-Lipid Interaction

Causality of Experimental Choice: To prove differential binding (e.g., PtcC preferring DPPA over DOPA[7]), a sucrose gradient physically separates lipid-bound protein (which floats) from unbound protein (which sinks).

  • Incubation: Incubate 25 µg of purified target protein (e.g., His-PtcC or mTOR-FRB) with 1 mM of the prepared LUVs (DOPA vs. DPPA) in 100 µL binding buffer for 1 hour at room temperature.

  • Gradient Assembly: Mix the 100 µL reaction with 100 µL of 60% sucrose. Layer this at the bottom of an ultracentrifuge tube. Carefully overlay with 200 µL of 25% sucrose, followed by 50 µL of 0% sucrose (buffer).

  • Ultracentrifugation: Spin at 240,000 × g for 1 hour at 4°C.

  • Fractionation & Self-Validation: Collect fractions from top to bottom. Run a Western Blot on all fractions. The presence of protein in the top fractions indicates lipid binding. Validation: The sum of band intensities across all fractions must equal the input control, proving that absence of protein in the bottom fraction is due to successful lipid binding, not proteolytic degradation during the assay.

Flotation_Assay Hydration 1. Lipid Film Hydration (PA + PC matrix) Extrusion 2. Extrusion (DOPA: RT | DPPA: 75°C) Hydration->Extrusion Incubation 3. Protein Incubation (Target Protein + LUVs) Extrusion->Incubation Gradient 4. Sucrose Gradient Ultracentrifugation Incubation->Gradient Analysis 5. Fraction Analysis (Western Blot) Gradient->Analysis

Caption: Workflow for the liposome flotation assay to validate PA-protein binding affinities.

Data Presentation: Comparative Efficacy

The structural disparities between DOPA and DPPA yield measurable differences in both signaling assays and formulation stability.

Table 2: Experimental Readouts for DOPA vs. DPPA
ParameterDOPA (Unsaturated)DPPA (Saturated)Analytical Readout
mTORC1 Activation High (Displaces DEPTOR)Inhibitory / Inactivep70-S6K Phosphorylation (Western Blot)[6]
Patched (PtcC) Binding Weak / NegligibleStrong AffinityLiposome Flotation Assay (% bound)[7]
Lpg1137 Binding Low AffinityHigh AffinityEndomembrane distribution (Fluorescence)[8]
Liposome Extrusion Temp Room Temperature (~20°C)High Heat (>67°C)Dynamic Light Scattering (Size/PDI)[10]

Conclusion

When designing experiments or formulating lipid nanoparticles, DOPA and DPPA cannot be used interchangeably. DOPA is the required substrate for studying mTOR activation and formulating fluid, room-temperature extrudable liposomes. Conversely, DPPA is essential for investigating rigid membrane dynamics and specific saturated-lipid binding targets like the Hedgehog signaling pathway. Selecting the correct acyl chain saturation is paramount to ensuring experimental validity and therapeutic efficacy.

Sources

Validating the Purity of Commercial 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) Sodium Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of lipid excipients is not a trivial detail but a critical parameter that dictates the efficacy, stability, and safety of the final formulation. This is particularly true for anionic phospholipids like 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) sodium salt, a key component in various drug delivery systems, including liposomes and lipid nanoparticles (LNPs). This guide provides an in-depth technical overview of the methodologies required to validate the purity of commercial DOPA, comparing its performance with common alternatives and offering supporting experimental frameworks.

The Criticality of Purity in DOPA Formulations

DOPA's utility in drug delivery stems from its anionic nature and its ability to interact with cationic molecules, such as nucleic acids and some active pharmaceutical ingredients (APIs). However, the presence of impurities can significantly alter the physicochemical properties of DOPA-containing formulations. Potential impurities can include:

  • Lysophospholipids: Such as lyso-phosphatidic acid, which can arise from the hydrolysis of one of the fatty acid chains. These impurities can act as detergents, potentially destabilizing lipid bilayers.

  • Diacylglycerols (DAGs): These are precursors in some synthetic routes for phospholipids and can impact membrane fluidity and phase behavior.

  • Oxidized Phospholipids: The oleic acid chains of DOPA are susceptible to oxidation, leading to the formation of a heterogeneous mixture of truncated and functionalized acyl chains. These oxidized species can induce cellular toxicity and alter the stability of the formulation.

  • Stereochemical Impurities: Synthetic routes starting from glycerol can introduce chiral isomers, which may have different biological activities and packing properties in a lipid bilayer.

Given these potential impurities, a multi-pronged analytical approach is essential to ensure the quality and consistency of commercial DOPA batches.

A Comparative Overview: DOPA and Its Alternatives

While DOPA is a valuable anionic phospholipid, other lipids are often employed in drug delivery systems, each with its own set of properties. Here, we compare DOPA with two common alternatives: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated zwitterionic phospholipid, and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), an unsaturated zwitterionic phospholipid.

Feature1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA)1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
Head Group Charge (at neutral pH) AnionicZwitterionic (neutral)Zwitterionic (neutral)
Acyl Chain Saturation Unsaturated (18:1)Saturated (18:0)Unsaturated (18:1)
Typical Purity Specification >98%>99%>98%
Common Impurities Lysophosphatidic acid, diacylglycerol, oxidized speciesLyso-PC, stearic acidLyso-PE, oxidized species
Key Application Advantage Electrostatic interactions with cationic moleculesHigh phase transition temperature, forms rigid bilayersPromotes endosomal escape in LNPs
Key Purity Challenge Susceptibility to oxidationResidual catalysts from synthesisSusceptibility to oxidation

This table provides a high-level comparison. The choice of lipid will ultimately depend on the specific requirements of the formulation. For applications requiring a negative charge, DOPA is a primary candidate. However, for formulations where stability against oxidation is paramount, a saturated lipid like DSPC may be preferred.

Experimental Protocols for Purity Validation

A comprehensive assessment of DOPA purity requires the use of orthogonal analytical techniques. Here, we provide detailed protocols for three key methods: Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR), High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Thin-Layer Chromatography (TLC).

Quantitative ³¹P NMR for Absolute Purity and Phospholipid Profile

Rationale: ³¹P NMR is a powerful technique for the absolute quantification of phospholipids as each phospholipid class gives a distinct signal in the ³¹P spectrum.[1] This method allows for the determination of the molar purity of DOPA and the identification and quantification of phosphorus-containing impurities.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis sample Weigh DOPA Sample (approx. 10 mg) istd Add Internal Standard (e.g., Triphenylphosphate) sample->istd solvent Dissolve in Deuterated Solvent (e.g., CDCl3:CH3OH:H2O) istd->solvent acquire Acquire ³¹P NMR Spectrum solvent->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process integrate Integrate Signals of DOPA and ISTD process->integrate calculate Calculate Molar Purity integrate->calculate

Caption: Workflow for quantitative ³¹P NMR analysis of DOPA purity.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the DOPA sodium salt sample into an NMR tube.

    • Add a known amount of a suitable internal standard (ISTD), such as triphenylphosphate, which has a distinct chemical shift from phospholipids.

    • Dissolve the sample and ISTD in a deuterated solvent system that ensures complete solubilization, for example, a mixture of chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and a buffer to control the pH.[2]

  • NMR Acquisition:

    • Acquire the ³¹P NMR spectrum using a high-field NMR spectrometer.

    • Use a sufficient relaxation delay (D1) to ensure complete relaxation of all phosphorus nuclei for accurate quantification. This is typically 5 times the longest T₁ of the phosphorus nuclei being analyzed.

    • Proton decoupling is applied to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired free induction decay (FID) by applying a Fourier transform.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the area of the DOPA signal and the internal standard signal.

    • Calculate the molar purity of DOPA using the following equation:

    Purity (%) = (Area_DOPA / Moles_ISTD) * (MW_DOPA / Mass_Sample) * 100

    (Where MW is the molecular weight)

Trustworthiness: The use of a certified internal standard provides a direct and absolute measure of the molar quantity of DOPA, making this a highly reliable method for purity assessment.

HPLC-CAD for Impurity Profiling

Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is a powerful technique for the separation and quantification of lipids.[3] CAD is a universal detector that provides a near-uniform response for non-volatile analytes, making it ideal for quantifying impurities that may lack a UV chromophore.[4]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_hplc HPLC-CAD Analysis cluster_analysis Data Analysis dissolve Dissolve DOPA in Mobile Phase filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample onto HPLC System filter->inject separate Separate on a C18 Column (Gradient Elution) inject->separate detect Detect with CAD separate->detect integrate Integrate All Peaks detect->integrate calculate Calculate Area Percent Purity integrate->calculate

Caption: Workflow for HPLC-CAD analysis of DOPA purity.

Step-by-Step Protocol:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the DOPA sample in a suitable solvent, such as a mixture of methanol and chloroform.

    • Prepare a series of calibration standards of a DOPA reference standard at known concentrations.

  • HPLC-CAD Conditions:

    • Column: A C18 reversed-phase column is typically used for lipid separations.

    • Mobile Phase: A gradient elution using a mixture of an aqueous mobile phase (e.g., water with a small amount of acid like formic acid) and an organic mobile phase (e.g., methanol or acetonitrile) is employed to separate lipids with different polarities.[5]

    • Detector: A charged aerosol detector (CAD).

  • Analysis:

    • Inject the sample and standards onto the HPLC system.

    • Record the chromatograms.

    • Identify the DOPA peak based on the retention time of the reference standard.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of DOPA as the area percentage of the main peak relative to the total area of all peaks.

    • Quantify any identified impurities using their respective reference standards if available.

Trustworthiness: This method provides a high-resolution separation of DOPA from its potential impurities, allowing for their detection and quantification. Validation of the method for linearity, accuracy, and precision is crucial for ensuring reliable results.

Thin-Layer Chromatography (TLC) for Rapid Screening

Rationale: Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative assessment of phospholipid purity.[6] It is particularly useful for detecting more polar impurities like lysophospholipids.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_dev Development cluster_vis Visualization spot Spot DOPA and Standards on a Silica Gel TLC Plate develop Develop the Plate in a TLC Chamber with Solvent System spot->develop dry Dry the Plate develop->dry visualize Visualize Spots with Staining Reagent (e.g., Molybdenum Blue) dry->visualize

Caption: Workflow for TLC analysis of DOPA purity.

Step-by-Step Protocol:

  • Plate Preparation and Spotting:

    • On a silica gel TLC plate, spot a small amount of the dissolved DOPA sample, alongside a DOPA reference standard and a standard for potential impurities like lyso-phosphatidic acid.

  • Development:

    • Place the TLC plate in a developing chamber containing a suitable solvent system. A common system for phospholipids is a mixture of chloroform, methanol, and water.[6]

    • Allow the solvent to migrate up the plate until it is near the top.

  • Visualization:

    • Remove the plate from the chamber and allow the solvent to evaporate completely.

    • Visualize the separated spots using a suitable staining reagent. Molybdenum blue spray is specific for phosphorus-containing compounds and will reveal all phospholipids as blue spots.[7]

  • Analysis:

    • Compare the migration of the spots in the sample lane to those of the standards. The presence of a spot in the sample lane that co-migrates with the lyso-phosphatidic acid standard indicates its presence as an impurity.

    • The intensity of the impurity spots can provide a semi-quantitative estimation of their concentration.

Trustworthiness: While not as quantitative as NMR or HPLC, TLC is an excellent and rapid screening tool. The use of specific staining reagents enhances the reliability of impurity detection.

Conclusion

The validation of purity for commercial 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) sodium salt is a critical step in ensuring the quality and performance of advanced drug delivery systems. A multi-faceted analytical approach, combining the quantitative power of ³¹P NMR, the high-resolution separation of HPLC-CAD, and the rapid screening capabilities of TLC, provides a robust framework for quality control. By understanding the potential impurities and employing these validated methods, researchers and drug developers can confidently select and utilize high-purity DOPA, ultimately contributing to the development of safer and more effective therapeutics.

References

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  • MDPI. (2023, January 7). Effects and Mechanisms Activated by Treatment with Cationic, Anionic and Zwitterionic Liposomes on an In Vitro Model of Porcine Pre-Pubertal Sertoli Cells. Retrieved March 13, 2026, from [Link]

  • PubMed. (2023, October 15). A validated LC-MS/MS method for quantitative determination of L-dopa in Fagioli di Sarconi beans (Phaseolus vulgaris L.). Retrieved March 13, 2026, from [Link]

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  • ResearchGate. (2018, September 18). (PDF) Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples. Retrieved March 13, 2026, from [Link]

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Sources

DOPA vs. DOPS: A Comparative Guide on Anionic Lipid Membrane Fluidity and Biophysical Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of liposomal drug delivery systems and the study of membrane-protein interactions, the selection of anionic lipids is a critical determinant of success. While DOPA (1,2-dioleoyl-sn-glycero-3-phosphate) and DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine) share identical unsaturated dioleoyl (18:1) acyl chains, their distinct headgroups dictate fundamentally different biophysical behaviors. This guide objectively compares the effects of DOPA and DOPS on membrane fluidity, structural topography, and protein recruitment, providing self-validating experimental protocols to quantify these differences in your own lipid formulations.

Structural & Biophysical Mechanisms

To understand how DOPA and DOPS influence membrane fluidity, we must look beyond their identical hydrophobic tails and analyze the causality driven by their headgroup electrostatics and steric profiles.

  • DOPS (Phosphatidylserine): The serine headgroup is relatively large and carries a net negative charge at physiological pH. DOPS contributes significantly to membrane hydration and steric spacing. Biophysical measurements reveal that neutral DOPS exhibits a high dipole potential of approximately +145 mV[1]. This high potential stems from the ester linkages to the glycerol backbone, which strongly influences the interfacial electrostatics and maintains a highly fluid, hydrated microenvironment[1].

  • DOPA (Phosphatidic Acid): DOPA possesses the simplest phospholipid headgroup—a small, highly charged phosphate group. Because of its minimal steric footprint, water molecules easily penetrate the interfacial region to screen the ester linkages, dropping the dipole potential to a mere +30 mV[1]. This small headgroup allows the unsaturated acyl chains to pack more tightly in certain domains, creating localized packing defects and promoting negative membrane curvature[2].

Table 1: Quantitative Biophysical Comparison
PropertyDOPA (Dioleoylphosphatidic Acid)DOPS (Dioleoylphosphatidylserine)
Headgroup Structure Phosphate (Small, minimal steric hindrance)Phospho-L-serine (Large, bulky)
Net Charge (pH 7.4) -1 to -2 (pH dependent)-1
Dipole Potential ~ +30 mV[1]~ +145 mV[1]
Phase Transition ( Tm​ ) -8 °C-11 °C
Membrane Topography Induces negative curvature / packing defects[2]High hydration, planar stabilization[3]
Biological Role Lipid signaling, fission/fusion dynamicsApoptosis marker, macrophage uptake[4]

Impact on Membrane Fluidity and Protein Topography

Membrane fluidity is not merely a measure of lateral lipid diffusion; it dictates the free volume available for protein insertion.

While both lipids form highly fluid, liquid-crystalline phases at physiological temperatures ( 37∘C ), their impact on membrane-associated proteins diverges sharply. DOPS has been shown to anchor flanking residues of hydrophobic helices near the membrane surface much more strongly than other anionic lipids, significantly increasing the stability of transmembrane (TM) states[3]. The high hydration and fluidity of DOPS-rich domains facilitate electrostatic anchoring without disrupting the bilayer integrity.

Conversely, DOPA's small headgroup facilitates tight packing but paradoxically promotes the formation of highly curved, nonlamellar membrane structures[2]. These packing defects act as prime insertion sites for peripheral proteins. For instance, the aggregation of α -synuclein is highly sensitive to membrane fluidity and lipid packing; DOPA-induced packing defects strongly recruit such amphipathic helices, often leading to membrane permeabilization[2].

Mechanism Membrane Anionic Lipid Bilayer DOPA DOPA Microdomain (Small Headgroup) Membrane->DOPA DOPS DOPS Microdomain (Large Headgroup) Membrane->DOPS Curvature Packing Defects & Negative Curvature DOPA->Curvature +30mV Dipole Hydration High Hydration & Steric Spacing DOPS->Hydration +145mV Dipole Protein Peripheral Protein Binding & Insertion Curvature->Protein Hydrophobic insertion Hydration->Protein Electrostatic anchoring

Caption: Mechanistic pathways of DOPA and DOPS in modulating membrane biophysics and protein recruitment.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the fluidity of DOPA and DOPS membranes, researchers must utilize standardized, self-validating assays. The following protocols detail the preparation of Large Unilamellar Vesicles (LUVs) and the quantification of membrane fluidity using steady-state fluorescence anisotropy.

Protocol 1: Preparation of Anionic LUVs via Extrusion

Causality Check: We utilize extrusion rather than sonication. Sonication introduces titanium shedding and creates highly strained Small Unilamellar Vesicles (SUVs) that spontaneously fuse, artificially altering fluidity measurements. LUVs (~100 nm) provide a stable, reproducible thermodynamic baseline[4].

  • Lipid Mixing: Aliquot lipids dissolved in chloroform into glass vials. Prepare three formulations: 100% DOPC (Control), 80:20 DOPC:DOPA, and 80:20 DOPC:DOPS.

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for 2 hours to remove trace organic solvents.

  • Hydration: Hydrate the lipid film with HEPES buffered saline (HBS, pH 7.4) to a final lipid concentration of 1 mM. Vortex vigorously above the Tm​ (at room temperature is sufficient for dioleoyl lipids).

  • Freeze-Thaw Cycling: Subject the multilamellar suspension to 5 cycles of freezing (liquid nitrogen) and thawing ( 37∘C water bath). Why? This ensures uniform distribution of solutes across all lamellae, preventing osmotic stress during extrusion.

  • Extrusion: Pass the suspension 11 times through a mini-extruder equipped with a 100 nm polycarbonate membrane to yield monodisperse LUVs.

Protocol 2: Membrane Fluidity via DPH Fluorescence Anisotropy

Causality Check: 1,6-diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorophore that partitions exclusively into the acyl chain core of the bilayer. Its rotational diffusion is inversely proportional to the microviscosity (fluidity) of the membrane.

  • Probe Labeling: Add DPH (dissolved in THF) to the LUV suspensions at a lipid-to-probe molar ratio of 250:1.

  • Incubation: Incubate the samples in the dark at 37∘C for 30 minutes to allow complete partitioning of the probe into the hydrophobic core.

  • Measurement: Transfer the samples to a spectrofluorometer equipped with polarizing filters. Excite at 358 nm and measure emission at 430 nm.

  • Data Calculation: Calculate the anisotropy ( r ) using the equation:

    r=IVV​+2G⋅IVH​IVV​−G⋅IVH​​

    (Where I represents fluorescence intensity, V and H represent vertical and horizontal polarizations, and G is the instrument-specific correction factor).

  • Validation: Lower anisotropy values indicate higher rotational freedom and, consequently, higher membrane fluidity. DOPS liposomes typically maintain a highly fluid profile comparable to DOPC, while DOPA may show slight variations depending on cation presence in the buffer.

Workflow N1 1. Lipid Mixture (DOPA/DOPS + DOPC) N2 2. Film Hydration & Freeze-Thaw N1->N2 Hydration buffer N3 3. Extrusion (100 nm LUVs) N2->N3 Homogenization N4 4. DPH Probe Labeling (Core Partitioning) N3->N4 1:250 Probe:Lipid N5 5. Anisotropy Measurement (Fluidity Quantification) N4->N5 Polarized Light

Caption: Workflow for quantifying DOPA and DOPS liposome membrane fluidity using DPH fluorescence anisotropy.

Conclusion

Choosing between DOPA and DOPS requires a deep understanding of interfacial biophysics. While both lipids maintain high bulk membrane fluidity due to their unsaturated dioleoyl chains, their headgroups dictate distinct microenvironments. DOPS provides high hydration, strong dipole potentials, and stabilizes transmembrane domains, making it ideal for simulating healthy mammalian inner-leaflets or viral entry mechanisms. Conversely, DOPA's small headgroup induces packing defects and negative curvature, serving as a powerful tool for studying peripheral protein insertion and membrane remodeling.

Sources

literature review comparing DOPA and other unsaturated phospholipids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison of DOPA and Other Unsaturated Phospholipids: A Guide for Researchers

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison between 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA), a form of phosphatidic acid (PA), and other common unsaturated phospholipids. We will delve into their distinct biophysical properties, their divergent roles in cellular signaling and membrane dynamics, and provide detailed experimental protocols for their comparative analysis in a laboratory setting.

Introduction: The Molecular Architecture of Membrane Phospholipids

Glycerophospholipids are the fundamental building blocks of cellular membranes. Their amphipathic nature, consisting of a hydrophilic headgroup and hydrophobic acyl chains, drives the self-assembly of the lipid bilayer. However, not all phospholipids are created equal. Subtle variations in their molecular structure give rise to profound differences in their biophysical behavior and biological function. This guide focuses on comparing DOPA, an anionic phospholipid with a uniquely small headgroup, against three widely studied unsaturated phospholipids:

  • 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA): An anionic phospholipid that is also a critical lipid second messenger.[1][2] It is crucial to distinguish this from the amino acid L-DOPA. In this context, DOPA refers to a species of phosphatidic acid (PA).[3][4][5]

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): A zwitterionic, cylindrical-shaped phospholipid that is a major structural component of eukaryotic cell membranes.[6][7]

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A zwitterionic phospholipid with a small headgroup that prefers to form non-bilayer structures, influencing membrane curvature.[8]

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS): An anionic phospholipid predominantly found on the inner leaflet of the plasma membrane, playing key roles in cell signaling and apoptosis.

Comparative Analysis of Biophysical Properties

The function of a phospholipid is intrinsically linked to its physical properties. The shape, charge, and acyl chain composition dictate how it packs within a membrane and interacts with other molecules.

Molecular Geometry and Intrinsic Membrane Curvature

A key differentiator for phospholipids is their molecular shape, which determines the intrinsic curvature they impose on a membrane.

  • DOPA (Phosphatidic Acid): Possesses a very small, charged phosphate headgroup relative to its two bulky oleoyl acyl chains. This imparts a distinct cone shape .[1][9] This geometry is energetically unfavorable in flat bilayers and creates localized negative curvature, a critical feature for processes involving membrane bending, such as vesicle budding, fission, and fusion.[1][9][10]

  • POPC: The large phosphocholine headgroup has a cross-sectional area that closely matches that of its two acyl chains, resulting in a relatively cylindrical shape . This allows POPC to pack efficiently into flat, stable bilayer structures, making it an ideal structural lipid.[6]

  • DOPE: Like DOPA, DOPE has a small headgroup (ethanolamine) relative to its acyl chains, giving it a cone shape . This property means DOPE has a strong tendency to form non-bilayer, hexagonal (HII) phases, which are important intermediates in membrane fusion events.

  • POPS: The serine headgroup is larger than that of PA but smaller than PC, giving it a moderately conical shape that can also influence membrane curvature and protein interactions.

Headgroup Charge and Protein Interactions

The electrostatic properties of the headgroup are paramount for mediating interactions with proteins and other signaling molecules.

  • DOPA: As a phosphatidic acid, DOPA carries a negative charge. Its phosphomonoester group has a pKa that allows its charge to shift from -1 to -2 upon interaction with basic amino acid residues like lysine or arginine.[10] This charge modulation can stabilize and strengthen protein-lipid interactions, making DOPA a highly effective recruiter of specific proteins to the membrane surface.[10]

  • POPC & DOPE: Both are zwitterionic at physiological pH, carrying both a positive and a negative charge, resulting in a net neutral charge. This limits their ability to form strong, long-range electrostatic interactions with proteins.

  • POPS: Carries a net negative charge, enabling it to engage in electrostatic interactions. The externalization of POPS to the outer leaflet of the plasma membrane is a well-known "eat me" signal that triggers phagocytosis of apoptotic cells.

Data Summary: Comparative Properties of Unsaturated Phospholipids
PropertyDOPA (PA)POPCDOPEPOPS
Headgroup PhosphatePhosphocholinePhosphoethanolaminePhosphoserine
Charge (pH 7.4) Anionic (-1 to -2)Zwitterionic (Net 0)Zwitterionic (Net 0)Anionic (-1)
Acyl Chains 2x 18:1 (Oleoyl)1x 16:0, 1x 18:12x 18:1 (Oleoyl)1x 16:0, 1x 18:1
Molecular Shape ConeCylindricalConeTruncated Cone
Membrane Curvature Induces Negative CurvaturePromotes Flat BilayersPromotes Negative CurvatureInfluences Curvature
Primary Role Signaling, Membrane DynamicsStructuralMembrane FusionSignaling, Apoptosis

Divergent Roles in Cellular Signaling

While all phospholipids contribute to membrane structure, DOPA stands apart as a pivotal second messenger.

DOPA (Phosphatidic Acid): A Central Signaling Hub

DOPA is a low-abundance but highly dynamic lipid.[1] Its levels are tightly regulated by the coordinated action of specific enzymes, allowing it to function as a transient signal in numerous cellular pathways.

  • Production: Signaling PA is generated via two primary pathways:

    • Phospholipase D (PLD): Hydrolyzes structural phospholipids like PC to produce PA.

    • Diacylglycerol Kinase (DGK): Phosphorylates diacylglycerol (DAG) to generate PA.[9]

  • Function: As a signaling molecule, PA is involved in a vast array of cellular processes, including cell proliferation, vesicular trafficking, and membrane transport.[2] It exerts its function primarily by recruiting and activating specific protein targets that contain PA-binding domains.

  • Metabolism: The signal is terminated when PA is metabolized into other lipids, such as DAG (by PA phosphatases) or lysophosphatidic acid (LPA), which are themselves important signaling molecules.[10]

Below is a diagram illustrating the central role of Phosphatidic Acid (PA) in cellular signaling pathways.

PC Phosphatidylcholine (PC) (e.g., POPC) PLD PLD PC->PLD DAG Diacylglycerol (DAG) DGK DGK DAG->DGK PA Phosphatidic Acid (PA) (e.g., DOPA) Protein Effector Proteins (e.g., Raf-1, mTOR) PA->Protein Recruitment & Activation PAP PAP PA->PAP PLA2 PLA2 PA->PLA2 LPA Lysophosphatidic Acid (LPA) PLD->PA Hydrolysis DGK->PA Phosphorylation PAP->DAG Dephosphorylation PLA2->LPA Hydrolysis

Caption: Signaling pathway for Phosphatidic Acid (PA) synthesis and metabolism.

The Roles of POPC, DOPE, and POPS

In contrast to the dynamic signaling role of DOPA, the other unsaturated phospholipids have more defined, often structural, functions.

  • POPC: As a primary component of the plasma membrane, POPC's main role is to provide a stable, fluid bilayer that serves as a barrier and a matrix for membrane proteins.[6][7] While it can be a substrate for enzymes like PLD to produce PA, its direct signaling role is limited.

  • DOPE: Its cone shape and propensity to form non-bilayer structures are crucial for facilitating the high membrane curvature required during events like endocytosis and membrane fusion between vesicles and target membranes.

  • POPS: Its regulated localization is a signal in itself. Confined to the inner leaflet, it contributes to the negative charge of the cytosolic face of the membrane and interacts with signaling proteins. Its translocation to the outer leaflet is a critical event that signals the onset of apoptosis.

Experimental Guide: A Workflow for Comparative Lipid Analysis

Objectively comparing the effects of DOPA and other phospholipids requires a systematic experimental approach. This section outlines a validated workflow for preparing and characterizing liposomes of defined composition, which can then be used in various downstream functional assays.

Experimental Workflow Diagram

The following diagram outlines the key stages in a typical experiment designed to compare the functional effects of different phospholipid compositions.

start Hypothesis: DOPA influences Protein X binding prep 1. Prepare Lipid Mixtures (e.g., POPC vs POPC/DOPA) start->prep film 2. Create Thin Lipid Film (Rotary Evaporation) prep->film hydrate 3. Hydration & Vesicle Formation (Buffer + Vortexing) film->hydrate extrude 4. Liposome Sizing (Extrusion) hydrate->extrude qc 5. Quality Control extrude->qc dls DLS: Size & Polydispersity qc->dls Characterize zeta Zeta Potential: Surface Charge qc->zeta Characterize assay 6. Functional Assay (e.g., Protein Binding) qc->assay Proceed if QC passes analysis 7. Data Analysis & Comparison assay->analysis end Conclusion analysis->end

Caption: Experimental workflow for comparing phospholipid-dependent functions.

Protocol: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes a robust method for creating unilamellar liposomes with a defined size distribution, suitable for most biophysical and biochemical assays.[11][12]

Materials:

  • Phospholipids (DOPA, POPC, etc.) dissolved in chloroform.

  • Glass round-bottom flask.

  • Rotary evaporator.

  • High-vacuum pump.

  • Desired aqueous buffer (e.g., PBS, HEPES).

  • Mini-extruder apparatus.

  • Polycarbonate membranes (e.g., 100 nm pore size).

  • Heating block or water bath.

Methodology:

  • Lipid Film Preparation:

    • In the glass flask, combine the desired phospholipids in chloroform to achieve the target molar ratios (e.g., 100% POPC vs. 90% POPC / 10% DOPA).

    • Attach the flask to a rotary evaporator and remove the chloroform under vacuum. This will create a thin, uniform lipid film on the wall of the flask.[13]

    • For complete solvent removal, place the flask on a high-vacuum pump for at least 2 hours (or overnight).[13]

  • Hydration:

    • Add the desired aqueous buffer to the flask to achieve the final lipid concentration (typically 1-5 mg/mL).

    • Hydrate the lipid film by vortexing the flask vigorously. The buffer temperature should be above the phase transition temperature (Tc) of the lipids. For most unsaturated lipids, room temperature is sufficient.[14] This process forms large, multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To improve lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.[12] This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). Ensure the extruder is heated to above the Tc of the lipids.

    • Load the MLV suspension into one of the extruder's syringes.

    • Force the suspension through the membrane by pushing the plunger. Pass the lipid suspension through the membrane an odd number of times (e.g., 21 times) to ensure the final product is in the receiving syringe.[12] This process forces the MLVs to re-form into large unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.

  • Storage:

    • Store the resulting LUV suspension at 4°C. For best results, use within one week. Avoid freezing the liposomes as it can disrupt their structure.[14]

Protocol: Liposome Characterization

It is critical to validate the physical properties of the prepared liposomes before use in functional assays.

A. Size Distribution via Dynamic Light Scattering (DLS):

  • Dilute a small aliquot of the liposome suspension in filtered buffer to an appropriate concentration for the DLS instrument.

  • Measure the hydrodynamic radius and polydispersity index (PDI).

  • Self-Validation: An acceptable preparation for most applications will have a single, narrow peak with a PDI value below 0.2, indicating a homogenous population of vesicles.[11]

B. Surface Charge via Zeta Potential Measurement:

  • Dilute the liposome sample in an appropriate low-ionic-strength buffer (e.g., 10 mM HEPES).

  • Measure the electrophoretic mobility to determine the zeta potential.

  • Self-Validation: This measurement should confirm the expected surface charge. Liposomes containing DOPA or POPS should have a significant negative zeta potential, while pure POPC or DOPE liposomes should have a value close to neutral. This validates that the anionic lipids have been correctly incorporated into the vesicles.

Conclusion

The choice of phospholipid in designing model membranes or interpreting cellular phenomena is far from trivial. While POPC provides a stable and relatively inert structural foundation, the inclusion of lipids like DOPA (phosphatidic acid) introduces a layer of biological complexity that is critical for function. DOPA's unique cone shape and modulatable negative charge empower it to act as a potent signaling molecule, recruiting proteins and actively remodeling membranes. Understanding these fundamental differences, supported by robust experimental validation, is essential for researchers in cell biology, biochemistry, and drug development seeking to unravel the intricate roles of lipids in cellular health and disease.

References

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Introduction: The Pharmacokinetic Dilemma of Parkinson’s Disease

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: In Vitro vs In Vivo Correlation (IVIVC) for L-DOPA Drug Release Systems

Levodopa (L-DOPA) remains the gold standard for managing the motor symptoms of Parkinson's Disease (PD)[1]. However, its clinical efficacy is severely hindered by a narrow therapeutic window, a short biological half-life (~1.5 hours), and erratic gastric emptying[2][3]. As the disease progresses, patients frequently experience debilitating "on-off" motor fluctuations.

To mitigate these peaks and troughs, formulators have developed various Modified Release (MR) systems[4]. However, developing a predictive In Vitro-In Vivo Correlation (IVIVC) for L-DOPA is notoriously difficult. This guide objectively compares the performance of Conventional Extended Release (ER) formulations against Novel Gastroretentive Dosage Forms (GRDF), detailing the mechanistic causality behind their absorption profiles and providing a self-validating protocol for establishing a Level A IVIVC.

Part 1: The Mechanistic Hurdle: L-DOPA Absorption & The LAT1 Transporter

To understand why standard dissolution tests often fail to predict L-DOPA's in vivo behavior, we must examine the physiological constraints of its absorption.

L-DOPA is not absorbed via passive diffusion. Instead, it relies entirely on active transport mechanisms—specifically the Large Neutral Amino Acid Transporters (LAT1 and LAT2)[5][6]. These transporters are highly localized in the proximal small intestine (duodenum and upper jejunum), creating a strict "narrow absorption window"[7][8].

The Causality of Formulation Failure: The fundamental assumption of a Level A IVIVC is that in vitro dissolution is the rate-limiting step for in vivo absorption. For conventional ER tablets, this assumption collapses. As an ER tablet transits past the jejunum, in vitro dissolution may continue, but in vivo absorption plummets to zero because the drug has bypassed the LAT1 transporters[4]. Conversely, a Gastroretentive Dosage Form (GRDF) remains anchored in the stomach, continuously eluting dissolved L-DOPA into the duodenum at a controlled rate[7]. By ensuring the drug never bypasses the absorption window, GRDF restores dissolution as the true rate-limiting step, enabling a robust IVIVC.

G A Gastric Retention (Stomach Reservoir) B Continuous Elution into Duodenum A->B Controlled Emptying C LAT1 / LAT2 Transporters (Enterocyte Membrane) B->C Narrow Absorption Window D Systemic Circulation (Plasma L-DOPA) C->D Active Transport E Blood-Brain Barrier (LAT1 Transport to CNS) D->E Target Site Delivery

Fig 1. L-DOPA regional absorption pathway via LAT1/LAT2 transporters.

Part 2: Product Comparison: Conventional ER vs. Novel GRDF

When comparing a standard matrix-based ER tablet (e.g., Sinemet CR) to a novel unfolding polymeric GRDF, the in vivo outcomes diverge significantly due to gastrointestinal transit dynamics[7][9].

  • Conventional ER (Matrix Systems): These systems rely on polymer swelling and erosion. While they perform well in a USP Apparatus II beaker, in vivo they are subjected to the Migrating Motor Complex (MMC). They are frequently swept into the colon within 3–4 hours, leaving a large fraction of the dose unabsorbed, resulting in high inter-subject variability and poor IVIVC predictability[9].

  • Novel GRDF (Unfolding Polymeric Membranes): These systems are folded into a standard capsule but expand upon contact with gastric fluids, achieving dimensions that prevent passage through the pyloric sphincter[7]. They maintain therapeutic L-DOPA concentrations (>500 ng/mL) for over 9 hours, significantly extending the Mean Absorption Time (MAT)[7][8].

Part 3: Establishing a Self-Validating IVIVC Protocol

To achieve regulatory confidence (e.g., EMA/FDA approval without repeated bioequivalence studies)[4][10], formulation scientists must build a self-validating Level A IVIVC. Below is the step-by-step methodology required to correlate in vitro release with in vivo absorption for L-DOPA GRDFs.

Step 1: Biorelevant In Vitro Release Testing (IVRT)

Standard compendial testing (USP Apparatus II in 0.1N HCl) lacks discriminatory power for L-DOPA.

  • Method: Utilize USP Apparatus III (Reciprocating Cylinder) or a multi-compartmental dynamic gastric model.

  • Media: Initiate in simulated gastric fluid (SGF, pH 1.2) for 2 hours, followed by a transition to simulated intestinal fluid (FaSSIF, pH 6.5) to mimic the pH gradient the dissolved drug will face upon gastric emptying[9][11].

  • Sampling: Quantify L-DOPA release via HPLC coupled with Electrochemical Detection (HPLC-ECD) or LC-MS/MS to ensure high sensitivity and prevent oxidative degradation artifacts[9].

Step 2: In Vivo Pharmacokinetic Profiling
  • Model: Conduct crossover studies in Beagle dogs or human subjects. Subjects must be pre-treated with a peripheral DOPA-decarboxylase inhibitor (e.g., Carbidopa 25 mg) to block peripheral metabolism and isolate the absorption variable[2][7].

  • Data Collection: Collect serial blood samples over 24 hours. Measure plasma concentrations to determine Cmax​ , Tmax​ , and AUC0−t​ [1][9].

Step 3: Mathematical Deconvolution & Correlation
  • Deconvolution: Apply the Wagner-Nelson method (assuming a one-compartment model) to the in vivo plasma concentration-time data to calculate the cumulative fraction of drug absorbed in vivo[10].

  • Correlation: Plot the in vitro fraction dissolved (X-axis) against the in vivo fraction absorbed (Y-axis). A Level A correlation is achieved if linear regression yields an R2>0.95 .

  • Validation: Calculate the absolute Prediction Error (%PE) for Cmax​ and AUC. A robust model must show internal %PE ≤10% and individual %PE ≤15% [10].

IVIVC IVRT In Vitro Release Testing (Biorelevant Media) Corr Level A Correlation (Linear Regression) IVRT->Corr Fraction Dissolved PK In Vivo PK Profiling (Plasma Conc-Time) Deconv Mathematical Deconvolution (Wagner-Nelson) PK->Deconv Plasma Data Abs Fraction Absorbed In Vivo Deconv->Abs Abs->Corr Fraction Absorbed Val Model Validation (%PE < 10%) Corr->Val

Fig 2. Step-by-step workflow for establishing a Level A IVIVC model.

Part 4: Experimental Data & IVIVC Predictability

The following table summarizes representative quantitative data comparing the pharmacokinetic performance and IVIVC predictability of Conventional ER versus a Novel GRDF in a controlled canine model[7][9][10].

ParameterConventional ER (Matrix)Novel GRDF (Unfolding Membrane)Scientific Implication
Tmax​ (hours) 1.5 - 2.04.0 - 6.0GRDF delays peak concentration, preventing dyskinesia associated with sharp L-DOPA spikes.
Duration > 500 ng/mL ~3.5 hours> 9.0 hoursGRDF provides continuous LAT1 saturation, minimizing "off" episodes.
Mean Absorption Time (MAT) 2.8 ± 0.6 h7.4 ± 1.2 hProlonged MAT proves the drug is being retained and continuously absorbed.
IVIVC Linearity ( R2 ) 0.78 (Non-linear)0.96 (Highly linear)ER fails Level A due to transit past the absorption window. GRDF maintains dissolution-controlled absorption.
Prediction Error (%PE) for AUC 22.4% (Fails Validation)6.8% (Passes Validation)GRDF allows for accurate in silico prediction of in vivo performance, reducing regulatory burden.

Conclusion

For drugs with narrow regional absorption windows like L-DOPA, traditional Extended Release formulations inherently violate the assumptions required for a Level A IVIVC. Because they transit past the LAT1 transporters, their in vivo absorption is transit-controlled, not dissolution-controlled. By utilizing a Gastroretentive Dosage Form (GRDF), formulation scientists can physically anchor the delivery system above the absorption window. This not only vastly improves the pharmacokinetic profile and clinical outcomes for Parkinson's patients but also re-establishes dissolution as the rate-limiting step—enabling a highly predictive, self-validating IVIVC model that accelerates drug development and regulatory approval.

Sources

Comparative Guide: Drug-Lipid Interactions of DOPA vs. DOPC, DOPE, and DOPG in Nanocarrier Formulation

Author: BenchChem Technical Support Team. Date: March 2026

As lipid-based nanocarriers (LNCs) and liposomes continue to dominate the landscape of advanced drug delivery, the rational selection of lipid excipients remains the most critical variable in formulation design. For cationic amphiphilic drugs—such as the chemotherapeutic agent doxorubicin or various antimicrobial peptides—the interaction between the drug molecule and the lipid bilayer dictates encapsulation efficiency, circulation stability, and release kinetics.

This guide provides an objective, data-driven comparison of DOPA (1,2-dioleoyl-sn-glycero-3-phosphate) against other standard lipids: DOPC (zwitterionic), DOPE (zwitterionic), and DOPG (anionic). By examining the thermodynamics and structural mechanics of these interactions, formulation scientists can transition from empirical trial-and-error to rational, causality-driven nanocarrier design.

Mechanistic Framework: The Interplay of Charge and Geometry

The affinity of a drug for a lipid membrane is not solely governed by electrostatic attraction; it is heavily modulated by the lipid's intrinsic geometry (packing parameter) and the resulting membrane curvature.

DOPA vs. DOPG: The Role of Packing Defects

Both DOPA and DOPG are anionic phospholipids that provide a primary electrostatic driving force for recruiting cationic drugs to the membrane surface[1]. However, their structural geometries lead to vastly different binding capacities:

  • DOPG possesses a relatively large, hydrated glycerol headgroup, giving it a cylindrical shape. It forms highly stable, tightly packed bilayers. While electrostatic binding occurs, the tight packing restricts the deep hydrophobic insertion of bulky drug molecules.

  • DOPA features a minimal phosphatidic acid headgroup paired with bulky oleoyl chains, giving it a pronounced cone shape . This geometry induces negative membrane curvature and creates significant hydrophobic "packing defects" (voids) in the bilayer. Once doxorubicin is electrostatically recruited to the DOPA surface, its hydrophobic anthracycline ring can deeply intercalate into these defects, anchoring the drug via secondary hydrophobic interactions[2]. This dual-affinity mechanism drastically increases the stability of the drug-lipid complex.

DOPC vs. DOPE: Matrix Lipids and Synergistic Enhancement

Zwitterionic lipids are typically used as structural matrix components.

  • DOPC is cylindrical and forms stable, rigid bilayers. It exhibits negligible direct binding with cationic drugs like doxorubicin[1].

  • DOPE , while also zwitterionic, is cone-shaped. When DOPE is mixed with anionic lipids (like DOPA or DOPG), it acts as a synergistic enhancer. DOPE increases the fluidity and packing defects of the mixed bilayer, facilitating deeper drug insertion and significantly enhancing the overall membrane association of the drug compared to DOPC-containing mixtures[3].

Logical mapping of drug-lipid interactions based on charge and lipid geometry.

Quantitative Comparative Analysis

The theoretical frameworks above are validated by experimental binding affinities and encapsulation efficiencies. The table below summarizes the binding parameters of doxorubicin to various lipid membranes, demonstrating the superior loading capacity of DOPA.

Lipid SystemHeadgroup ChargeLipid GeometrySaturating Binding Level (mol drug / mol lipid)Half-Saturating Drug Conc. (Kd proxy)Encapsulation Stability (24h Release)
DOPA Anionic (-1)Cone2.420 µMHigh (24.3% release)
DOPG Anionic (-1)Cylindrical1.518 µMModerate
DOPC Zwitterionic (0)Cylindrical0.02N/A (Negligible binding)Low (Rapid leakage)
DOPE Zwitterionic (0)Cone0.02N/A (Negligible binding)Low

Data synthesized from established interaction studies of doxorubicin with model membranes,. Note that while DOPA and DOPG have similar half-saturating concentrations (indicating similar initial electrostatic affinity), DOPA's saturating binding level is 60% higher due to secondary hydrophobic intercalation.

Self-Validating Experimental Methodologies

To objectively evaluate drug-lipid interactions in your own formulations, empirical observation must be paired with rigorous thermodynamic profiling. Below is a self-validating protocol utilizing Isothermal Titration Calorimetry (ITC) to measure binding kinetics, engineered to prevent false positives caused by vesicle aggregation.

Protocol: Thermodynamic Profiling via ITC

Causality Check: Why ITC? Unlike fluorescence assays, ITC does not require bulky fluorophores that can alter the drug's hydrophobicity or the lipid's packing parameter. It directly measures the heat (ΔH) of the interaction, allowing simultaneous determination of binding affinity (Kd) and stoichiometry (n).

Step 1: Preparation of Large Unilamellar Vesicles (LUVs)

  • Dissolve the target lipid (e.g., DOPA or DOPC) in chloroform and dry under a gentle nitrogen stream to form a thin lipid film.

  • Desiccate under a vacuum for 2 hours to remove residual solvent.

  • Hydrate the film with a physiologically relevant buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10 mM.

  • Subject the suspension to 5 freeze-thaw cycles (liquid nitrogen to 40°C) to ensure uniform solute distribution.

  • Extrude the suspension 11 times through a 100 nm polycarbonate membrane. Causality: Extrusion ensures a monodisperse population, providing a consistent surface area for drug binding and minimizing light scattering artifacts.

Step 2: Pre-Titration Quality Control (Self-Validation Phase A)

  • Analyze the LUVs via Dynamic Light Scattering (DLS).

  • Acceptance Criteria: Z-average diameter must be 100–120 nm with a Polydispersity Index (PdI) < 0.1. If PdI > 0.1, re-extrude the sample.

Step 3: ITC Titration Execution

  • Load the LUV suspension (diluted to 1 mM) into the ITC sample cell.

  • Load the drug solution (e.g., 10 mM doxorubicin in the exact same buffer) into the injection syringe. Causality: Buffer matching is critical; even minor pH or salt mismatches will generate massive heat of dilution artifacts.

  • Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to equilibrate.

Step 4: Post-Titration Quality Control (Self-Validation Phase B)

  • Extract the titrated LUV-drug mixture from the ITC cell and immediately analyze via DLS.

  • Acceptance Criteria: If the Z-average diameter has increased by >20% or PdI > 0.2, the drug has induced liposome aggregation or fusion. The ITC thermodynamic data (ΔH, ΔS) must be modeled with caution, as the heat recorded includes both binding and aggregation events. If size remains stable, the data purely reflects drug-lipid binding.

Self-validating experimental workflow for measuring drug-lipid thermodynamics.

Strategic Recommendations for Formulation

  • For maximum loading of cationic drugs: Utilize DOPA as the primary anionic anchor. Its cone shape accommodates the steric bulk of complex drugs better than cylindrical DOPG, leading to higher drug-to-lipid ratios and tighter core packing[2].

  • For tuning release profiles: If DOPA results in a release profile that is too slow for therapeutic efficacy, blend it with DOPE . DOPE will maintain the packing defects necessary for loading while increasing membrane fluidity to facilitate triggered release[3].

  • For systemic stability: Shield DOPA/DOPE cores with an outer leaflet rich in DOPC and PEGylated lipids. DOPC's cylindrical geometry will seal the structural defects, preventing premature leakage in systemic circulation.

Sources

Safety Operating Guide

Operational Guide: Handling and Disposal Procedures for 1,2-Dioleoyl-sn-glycero-3-phosphate Sodium Salt (18:1 PA)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling lipid disposal by treating it as standard biological waste or attempting to wash it down the sink. However, synthetic phospholipids like 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt (commonly known as 18:1 PA or DOPA sodium salt) must be managed with rigorous chemical hygiene protocols.

This guide provides drug development professionals and researchers with the mechanistic reasoning and step-by-step operational workflows required to safely dispose of 18:1 PA, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the material properties of the lipid. 18:1 PA is supplied either as a lyophilized powder or pre-dissolved in a solvent (typically chloroform). The physical state and solvent matrix dictate the entire disposal workflow.

Quantitative Data Summary
PropertySpecification
Chemical Name 1,2-Dioleoyl-sn-glycero-3-phosphate (sodium salt)
Common Name 18:1 PA / DOPA sodium salt
CAS Number 108392-02-5[1]
Molecular Formula C39H72O8PNa[2]
Molecular Weight 722.95 g/mol [2]
Physical State Solid (Powder) or Liquid (Chloroform Solution)[3]
Storage Temperature -20°C[4]
Hazard Classification (Solid) Not classified as hazardous under GHS[1]
Hazard Classification (Solution) Acute Tox. 4, Skin Irrit. 2, Carc. 2, Repr. 2 (due to Chloroform)[3]

Expert Insight: The Causality of Lipid Disposal

Why can't non-toxic lipid powders be washed down the drain?

As an anionic surfactant, 18:1 PA spontaneously forms liposomes and micelles in aqueous environments. If introduced into standard wastewater systems, these amphiphilic structures can encapsulate other hazardous laboratory chemicals, facilitating their transport past standard municipal water filtration systems. Furthermore, lipid accumulation in plumbing leads to severe biofouling and pipe occlusion.

When thermally decomposed, the sodium salt and phosphate headgroup of 18:1 PA yield toxic phosphorus oxides (POx) and carbon monoxide[5]. Therefore, and other manufacturers explicitly state that the material must be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[3].

When 18:1 PA is handled as a chloroform solution, the disposal paradigm shifts entirely to managing the halogenated solvent. Chloroform is highly toxic and carcinogenic, requiring specialized high-temperature incineration to prevent the atmospheric release of phosgene gas.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid 18:1 PA Waste (Powder Formulations)

This protocol applies to pure lipid powder (e.g., Avanti Product 840875P)[6].

  • Containment & Segregation: Sweep or mechanically collect solid lipid waste using a dedicated anti-static spatula[1]. Crucial Step: Do not use water to wash residual powder from surfaces, as this will create a slippery, micellar suspension that is difficult to contain.

  • Primary Packaging: Place the collected solid into a sealable, chemically compatible container (e.g., high-density polyethylene, HDPE).

  • Solubilization for Incineration (Recommended): To facilitate complete combustion during final disposal, dissolve the bulk solid lipid in a combustible, non-halogenated solvent (such as ethanol)[3].

  • Labeling & EHS Handoff: Label the container explicitly as "Non-Hazardous Chemical Waste - Synthetic Phospholipid." Transfer the container to your Environmental Health and Safety (EHS) department for licensed incineration[7].

Protocol B: Disposal of 18:1 PA in Halogenated Solvents (Chloroform Solutions)

This protocol applies to lipid-solvent mixtures (e.g., Avanti Product 840875C)[6].

  • Fume Hood Operation: All transfers of chloroform-dissolved 18:1 PA must occur within a certified chemical fume hood to prevent inhalation of hepatotoxic vapors[3].

  • Liquid Waste Segregation: Pour the lipid-solvent mixture into a designated "Halogenated Liquid Waste" carboy. CRITICAL: Never mix halogenated waste (chloroform) with non-halogenated waste (acetone, ethanol) or acidic waste. Mixing can cause exothermic reactions or complicate the commercial incineration process.

  • Decontamination of Primary Vials: Rinse the empty source vials with a small volume of fresh chloroform to ensure all residual lipid is transferred to the waste carboy. Allow the empty, rinsed vials to off-gas in the fume hood before disposing of them in solid glass/sharps waste.

  • EHS Processing: Ensure the waste ticket explicitly lists both "Chloroform" and "1,2-Dioleoyl-sn-glycero-3-phosphate". The EHS team will route this to a specialized incinerator equipped with an alkaline scrubber to neutralize the hydrochloric acid (HCl) generated during chloroform combustion[3].

Waste Stream Workflow Visualization

To prevent cross-contamination of waste streams, follow the logical decision matrix below when disposing of 18:1 PA.

LipidDisposal Start 18:1 PA Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid Powder (e.g., 840875P) CheckState->Solid Liquid Liquid Solution (e.g., 840875C) CheckState->Liquid SolidDisp Collect in Chemical Solid Waste Container Solid->SolidDisp CheckSolvent Identify Solvent Liquid->CheckSolvent Incineration Licensed Chemical Incineration SolidDisp->Incineration Halogenated Halogenated (Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated (Ethanol/Aqueous) CheckSolvent->NonHalogenated HaloDisp Halogenated Waste Stream (Incineration with Scrubber) Halogenated->HaloDisp NonHaloDisp Non-Halogenated Waste Stream (Standard Incineration) NonHalogenated->NonHaloDisp HaloDisp->Incineration NonHaloDisp->Incineration

Figure 1: Decision matrix for the segregation and disposal of 18:1 PA waste streams.

References

Sources

Personal protective equipment for handling 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling and Formulation of 1,2-Dioleoyl-sn-glycero-3-phosphate Sodium Salt (DOPA)

As a Senior Application Scientist, I frequently consult with drug development teams on the precise handling of specialized lipids. 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt (commonly known as 18:1 PA sodium salt or DOPA) is a highly versatile anionic lipid. While traditionally used to prepare liposomes and artificial membranes, its most groundbreaking contemporary application is in the engineering of Selective Organ-Targeting (SORT) Lipid Nanoparticles (LNPs). By incorporating 10–30 mol% of DOPA into the LNP architecture, researchers can effectively shift the delivery tropism of mRNA therapeutics directly to the spleen [1].

However, handling DOPA requires strict adherence to safety and logistical protocols. Because it is highly lipophilic and frequently processed in volatile, toxic solvents like chloroform or anhydrous ethanol, laboratory safety must account for both the lipid's biological activity and the solvent's hazard profile.

Section 1: Physicochemical Profile & Risk Assessment

Before handling any chemical, a quantitative understanding of its properties is mandatory. The following table summarizes the critical data required for safe operational planning [2].

PropertySpecification / Data
Chemical Name 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt
Synonyms 18:1 PA sodium salt, DOPA
CAS Number 108392-02-5
Molecular Weight 723.95 g/mol
Storage Conditions -20°C (1 month) or -80°C (6 months); sealed, dry
Primary Hazard (Lipid) Harmful to aquatic life (H402, H412)
Primary Hazard (Solvent) Chloroform: Toxic, volatile, suspected carcinogen

Section 2: Causality-Driven PPE Framework

Standard laboratory PPE is insufficient without understanding why it is deployed. Every piece of protective equipment serves as a self-validating barrier against specific mechanistic failures during handling.

  • Hand Protection (Double-Gloving with Nitrile): DOPA is not acutely toxic to the skin, but it is highly lipophilic. If dissolved in chloroform, the lipid can act as a carrier, facilitating the transport of toxic solvents across the dermal barrier. Chloroform rapidly permeates standard nitrile; therefore, double-gloving is mandatory. If a splash occurs, the outer glove must be immediately discarded and replaced.

  • Ocular Protection (Chemical Splash Goggles): Safety glasses are inadequate. You must wear chemical splash goggles. Lipid-solvent mixtures can cause severe lipid dissolution in the cornea upon contact.

  • Body Protection (Flame-Resistant Lab Coat): The primary solvents used for DOPA dissolution (chloroform and anhydrous ethanol) are either highly volatile/toxic or flammable. A flame-resistant, fully buttoned lab coat prevents dermal exposure and mitigates fire risks.

  • Respiratory Protection (Chemical Fume Hood): All handling of DOPA powder and its subsequent dissolution must occur inside a certified chemical fume hood with a face velocity of at least 0.5 m/s. This prevents inhalation of fine DOPA particulates and protects against the anesthetic and carcinogenic vapors of chloroform.

Section 3: Operational Workflow – Formulation of Spleen-Targeting SORT LNPs

The following is a field-proven, step-by-step methodology for utilizing DOPA in the generation of spleen-targeting mRNA LNPs, adapted from established [1].

Step 1: Reagent Equilibration Remove the DOPA vial from -20°C or -80°C storage. Place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture, which degrades the lipid and alters its molecular weight, ruining the precise molar ratios required for SORT LNPs.

Step 2: Lipid Organic Phase Preparation Working inside the fume hood, dissolve DOPA, an ionizable lipid (e.g., 4A3-SC8), cholesterol, and DMG-PEG in anhydrous ethanol. To achieve spleen targeting, the lipid molar ratio must be precisely calibrated (e.g., 10–30 mol% DOPA). The final total lipid concentration should be 10–20 mg/mL.

Step 3: Aqueous Phase Preparation Dilute the therapeutic mRNA in a 10 mM citrate buffer (pH 4.0).

  • Causality: The acidic environment is critical to protonate the ionizable lipid during mixing, facilitating electrostatic complexation with the negatively charged mRNA.

Step 4: Microfluidic Mixing Using a microfluidic mixing platform, combine the aqueous mRNA solution and the ethanol lipid solution.

  • Flow Rate Ratio: 3:1 (Aqueous:Organic).

  • Total Flow Rate: 12 mL/min.

  • Self-Validation Check: Ensure the system is primed with ethanol and buffer prior to the run to prevent air bubbles. Air bubbles disrupt laminar flow, resulting in heterogeneous LNP sizes and failed batches.

Step 5: Dialysis and Neutralization Immediately transfer the LNP suspension into a 20 kDa MWCO dialysis cassette. Dialyze against 1× PBS (pH 7.4) at 4°C for 18 hours. This step removes the ethanol and neutralizes the pH, locking the LNPs into their stable, final conformation.

Section 4: Visualizing the Operational Workflow

To ensure strict adherence to safety and procedural logic, follow this end-to-end workflow diagram.

DOPA_Workflow Start Storage (-20°C) Sealed, Moisture-free PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Ventilation > 0.5 m/s) PPE->Hood Solvent Dissolve in Chloroform/Ethanol (High Volatility/Toxicity) Hood->Solvent Formulation LNP Formulation (e.g., SORT Spleen-Targeting) Solvent->Formulation Waste Waste Segregation (Halogenated Waste Stream) Formulation->Waste Disposal Incineration (Licensed Facility) Waste->Disposal

Figure 1: End-to-end operational workflow for handling DOPA from storage to disposal.

Section 5: Spill Management & Disposal Plan

Environmental stewardship is as critical as personal safety. According to commercial safety guidelines, DOPA is classified as harmful to aquatic life and must never be disposed of in standard wastewater systems[3].

Spill Response Protocol:

  • Evacuate & Ventilate: If the spill involves chloroform, evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: Don fresh PPE (including a respirator if outside a fume hood). Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a chemically resistant, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a detergent solution, as lipid residues will make surfaces dangerously slippery.

Disposal Plan:

  • Solid Waste: Empty vials or contaminated solid waste (pipette tips, gloves) must be collected in designated hazardous waste bins.

  • Liquid Waste: Surplus DOPA solutions must be segregated. If dissolved in chloroform, it must go into a Halogenated Waste container. If dissolved in ethanol, it goes into a Non-Halogenated Waste container.

  • Final Destruction: Offer all surplus and non-recyclable solutions to a licensed professional waste disposal service. The standard protocol for DOPA disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber [2].

References

  • Wang, X., Liu, S., Sun, Y. et al. "Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery." Nature Protocols 18, 265–291 (2023). URL: [Link]

  • Avanti Polar Lipids. "Safety Data Sheet: 1,2-dioleoyl-sn-glycero-3-phosphate (sodium salt) - Product 840875." URL: [Link]

  • AA Blocks. "1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt (Product Information & SDS)." URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.